Idose, L-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-56-5 | |
| Record name | L-Idose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: The Biological Significance of L-Idose in Mammals: From Essential Glycan Component to Advanced Research Substrate
Executive Summary
L-Idose, a C-5 epimer of D-glucose, is a rare monosaccharide in its free form in nature and does not play a direct, widespread role in central mammalian metabolism.[1][2] Its biological significance is primarily realized through its oxidized derivative, L-iduronic acid , an indispensable component of the glycosaminoglycans (GAGs) dermatan sulfate and heparan sulfate.[1][3] These GAGs are critical for cellular signaling, tissue structure, and homeostasis. The catabolism of L-iduronic acid-containing GAGs is mediated by the lysosomal enzyme iduronate-2-sulfatase (IDS); a deficiency in this enzyme leads to the devastating lysosomal storage disorder Hunter Syndrome (Mucopolysaccharidosis Type II).[4][5] Beyond its role in glycobiology, L-idose has emerged as a powerful research tool. Its unique conformational chemistry makes it a superior substrate for aldose reductase, an enzyme implicated in diabetic complications, thereby providing a robust system for kinetic studies and the screening of therapeutic inhibitors.[2][6] This guide provides an in-depth examination of the indirect but vital role of L-idose in mammalian physiology and its practical applications in biomedical research.
L-Idose: Stereochemistry and Biological Context
Physicochemical Properties
L-Idose is a C-6 aldohexose and the C-5 epimer of D-glucose.[2] A key chemical feature that dictates its utility in biochemical assays is its conformational instability in aqueous solution. Compared to D-glucose, which predominantly exists in a stable chair-form pyranose ring, the hemiacetal form of L-idose is destabilized by axial substituents.[6] This results in a significantly higher equilibrium concentration of the open-chain, free aldehyde form. This property is crucial for its interaction with enzymes that recognize aldehyde substrates, most notably aldose reductase.[2][6]
Natural Abundance and Biosynthesis
Free L-idose is not found in significant quantities in mammalian systems or natural sources.[1] Its biologically relevant form, L-iduronic acid, is synthesized within the cell as part of the uronic acid pathway, but not as a free monosaccharide. Instead, D-glucuronic acid, derived from UDP-glucose, is incorporated into growing GAG chains, and a C-5 epimerase subsequently converts D-glucuronyl residues into L-iduronyl residues within the polysaccharide chain.[7] There is no known direct biosynthetic pathway for free L-idose in mammals.[8]
The Central Role of L-Iduronic Acid in Glycosaminoglycan (GAG) Metabolism
The primary biological function attributed to the L-ido configuration in mammals is through L-iduronic acid, a key building block of heparan sulfate and dermatan sulfate.[3] These GAGs are complex, linear polysaccharides attached to core proteins to form proteoglycans, which are integral to the extracellular matrix and cell surfaces. They act as co-receptors and modulators for a vast array of signaling molecules, including growth factors, cytokines, and enzymes.
The Uronic Acid Pathway and GAG Synthesis
The uronic acid pathway is an alternative route for glucose metabolism that occurs primarily in the liver.[9][10] It converts glucose-6-phosphate into UDP-glucuronic acid without producing ATP.[9] This "activated" glucuronic acid is the donor substrate for glycosyltransferases that build the GAG chain. The critical transformation to the L-ido configuration occurs post-synthesis.
Pathophysiological Relevance: Hunter Syndrome (Mucopolysaccharidosis Type II)
The importance of L-iduronic acid metabolism is starkly illustrated by Hunter syndrome (MPS II), a rare, X-linked lysosomal storage disease.[5][11]
Iduronate-2-Sulfatase (IDS) Deficiency
Hunter syndrome is caused by mutations in the IDS gene, leading to a deficiency of the lysosomal enzyme iduronate-2-sulfatase.[4][12] The function of IDS is to catalyze the hydrolysis of the 2-O-sulfate group from L-iduronic acid residues at the non-reducing end of dermatan sulfate and heparan sulfate.[4][5] This is a critical step in the sequential, stepwise degradation of these GAGs.
Mechanism of Disease
Without functional IDS, the degradation of GAGs is halted, leading to their progressive accumulation within lysosomes in virtually all cell types.[5] This lysosomal engorgement disrupts cellular function, resulting in the multisystemic and progressive clinical manifestations of Hunter syndrome.
L-Idose as a Superior Substrate for Aldose Reductase (AKR1B1) Research
While its direct metabolic role is limited, L-idose has proven to be an invaluable tool for studying the enzyme aldose reductase (AKR1B1), a key target in the development of drugs to treat diabetic complications.[6]
The Kinetic Advantage of L-Idose
Aldose reductase reduces aldehydes to their corresponding alcohols. While D-glucose is a physio-pathological substrate, it is a poor one for in vitro kinetic studies due to its low concentration of the reactive open-chain aldehyde form.[2][6] L-idose, due to its conformational instability, has a much higher proportion of the free aldehyde form at equilibrium.[6] This results in a significantly lower Michaelis constant (KM) compared to D-glucose, indicating a much higher apparent affinity of the enzyme for L-idose. The maximal velocity (kcat) remains nearly identical, demonstrating that L-idose is a more efficient substrate for measuring enzyme activity.[2][6]
Data Presentation: Kinetic Parameters of Aldose Reductase
| Substrate | Enzyme Source | KM (mM) | Reference |
| D-Glucose | Human Recombinant | ~100-200 | [6] |
| L-Idose | Human Recombinant | 3.8 - 4.0 | [6] |
| L-Idose | Bovine Lens | 3.9 | [2][6] |
Note: KM values for D-glucose can vary widely in literature but are consistently orders of magnitude higher than for L-idose.
Application in Drug Development
The superior kinetics of L-idose make it the substrate of choice for high-throughput screening of aldose reductase inhibitors.[6] Using L-idose allows for more sensitive and reliable assays at lower, more physiologically relevant substrate concentrations, facilitating the identification and characterization of potential therapeutic compounds.
Experimental Methodologies
Protocol: In Vitro Aldose Reductase Activity Assay Using L-Idose
This protocol is based on methodologies described in the literature for characterizing aldose reductase activity.[2][6] The principle is to monitor the decrease in absorbance at 340 nm corresponding to the oxidation of the cofactor NADPH.
A. Reagents and Materials:
-
Purified recombinant human aldose reductase (AKR1B1)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
L-Idose
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes
B. Step-by-Step Methodology:
-
Prepare a stock solution of L-idose (e.g., 100 mM in buffer).
-
Prepare a stock solution of NADPH (e.g., 10 mM in buffer). Protect from light.
-
Prepare the reaction mixture in a 1 mL cuvette. A typical mixture contains:
-
800 µL Sodium phosphate buffer
-
100 µL L-idose solution (for a final concentration of 10 mM)
-
50 µL NADPH solution (for a final concentration of 0.5 mM)
-
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes in the spectrophotometer.
-
Initiate the reaction by adding a small volume of a known concentration of purified AKR1B1 (e.g., 50 µL) and mix immediately by gentle inversion.
-
Monitor the reaction by recording the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes). The rate should be linear.
-
Calculate enzyme activity. The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Protocol: Conceptual Workflow for L-Iduronic Acid Detection in Tissues
Direct quantification of L-iduronic acid requires the isolation and depolymerization of GAGs.
-
Tissue Homogenization: Homogenize mammalian tissue samples in an appropriate buffer.
-
Proteolysis: Digest the homogenate with proteases (e.g., papain) to degrade core proteins and liberate GAG chains.
-
GAG Isolation: Purify total GAGs from the digest using anion-exchange chromatography.
-
Enzymatic Depolymerization: Treat the purified GAGs with a cocktail of specific lyases (e.g., heparinases I, II, III, and chondroitinase ABC) to cleave them into constituent disaccharides.
-
LC-MS/MS Analysis: Separate and quantify the resulting disaccharides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of L-iduronic acid-containing disaccharides is used to infer the total L-iduronic acid content in the original sample.[13][14]
Conclusion and Future Directions
The biological role of L-idose in mammals is a nuanced topic. While the free sugar is metabolically inert, its oxidized form, L-iduronic acid, is a cornerstone of glycobiology, essential for the function of critical GAGs and central to the pathology of Hunter syndrome. Furthermore, the unique chemical properties of L-idose have given it a second life in the laboratory as a highly effective research tool, accelerating research into diabetic complications.
Future research should focus on:
-
Advanced GAG Synthesis: Developing more efficient chemical and enzymatic methods to synthesize specific L-iduronic acid-containing oligosaccharides.[3][15] This will enable a more precise investigation of GAG-protein interactions.
-
Exploring Other L-Hexoses: Investigating the potential biological or inhibitory effects of other rare L-sugars in mammalian systems, building on preliminary findings in other organisms.[16][17]
-
Therapeutic Applications: Leveraging the L-idose-based aldose reductase assay system to discover and optimize next-generation inhibitors for the treatment of diabetic neuropathy and retinopathy.
References
- Wikipedia. (2023, October 28). Iduronate-2-sulfatase.
- ResearchGate. (2014). L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF.
- PubMed. (1982). alpha-L-iduronidase, beta-D-glucuronidase, and 2-sulfo-L-iduronate 2-sulfatase: preparation and characterization of radioactive substrates from heparin.
- Chem-Eur J. (2020). On the Mechanism of the Lysosomal Enzyme Iduronate-2-sulfatase. A Multiscale Approach.
- Wikipedia. (2023, April 17). Idose.
- Taylor & Francis Online. (n.d.). Iduronate-2-sulfatase – Knowledge and References.
- PubMed. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Microbe Notes. (2023). Uronic Acid Pathway: Enzymes, Steps, Applications.
- YouTube. (2023). Uronic Acid Pathway / Essential Pentosuria : Medical Biochemistry by Dr G Bhanu Prakash.
- Wikipedia (German). (2023, October 28). Iduronat-2-Sulfatase.
- Slideshare. (n.d.). URONIC ACID PATHWAY | PPTX.
- Koracademy.com. (n.d.). Uronic acid pathway Fructose & Galactose metabolism.
- PubMed. (2017). Biological functions of fucose in mammals.
- ResearchGate. (2013). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides | Request PDF.
- PubChem. (n.d.). L-Idose | C6H12O6 | CID 11030410.
- PubMed. (2002). The metabolism of 6-deoxyhexoses in bacterial and animal cells.
- ResearchGate. (2020). (PDF) Screening of biologically active monosaccharides: growth inhibitory effects of D-allose, D-talose, and L-idose against the nematode Caenorhabditis elegans.
- UQ eSpace. (2018). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose.
- eLife. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells.
- PubMed. (2013). Enzymes involved in l-lactate metabolism in humans.
- Taylor & Francis Online. (2020). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans.
- MDPI. (2021). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review.
- PubMed. (2007). A high-throughput analytical method for determination of aminoglycosides in veal tissues by liquid chromatography/tandem mass spectrometry with automated cleanup.
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- 8. Resurrecting essential amino acid biosynthesis in mammalian cells | eLife [elifesciences.org]
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- 13. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review | MDPI [mdpi.com]
- 14. A high-throughput analytical method for determination of aminoglycosides in veal tissues by liquid chromatography/tandem mass spectrometry with automated cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Natural Sources and Abundance of L-Idose
Executive Summary
L-Idose, a rare aldohexose, stands as a molecule of significant interest in glycobiology and therapeutic development. However, a crucial distinction for any researcher in this field is that L-Idose as a free monosaccharide is not found in nature [1]. Its biological relevance stems entirely from its oxidized counterpart, L-iduronic acid (IdoA), which is an essential structural component of vital glycosaminoglycans (GAGs)[2][3]. This guide pivots from the common misconception of direct natural sourcing to the reality of L-Idose's origins. We will provide an in-depth exploration of L-iduronic acid as the true, naturally occurring precursor, detailing its abundance within animal tissues, the methodologies for its isolation and analysis, and its relationship to the synthetic L-Idose used in research and development.
Introduction: The Paradox of a "Natural" Sugar That Isn't
L-Idose is an aldohexose monosaccharide, specifically the C-5 epimer of D-glucose. In the vast landscape of carbohydrates, L-series hexoses are exceptionally rare in comparison to their D-enantiomer counterparts, which form the backbone of cellular metabolism and structure[4][5][6]. While its D-enantiomer, D-Idose, is also not found in nature, L-Idose holds particular importance as a synthetic building block. Its value lies in its utility for the chemical synthesis of complex GAG oligosaccharides, such as fragments of heparin and dermatan sulfate, which are under intense investigation for therapeutic applications[7].
The central paradox for researchers is that to study the biology related to the L-Idose structure, one must look to its naturally occurring oxidized form: L-iduronic acid (IdoA). IdoA is not a free monosaccharide in nature but is instead biosynthesized within GAG chains and is ubiquitous in animal tissues[2]. Understanding the natural abundance and distribution of IdoA is therefore the foundational first step for any work involving L-Idose.
Part I: The Natural Reservoir - L-Iduronic Acid in Glycosaminoglycans (GAGs)
The primary and only significant natural source of the L-ido backbone is found within the structure of glycosaminoglycans.
Overview of Glycosaminoglycans (GAGs)
GAGs are long, linear polysaccharides composed of repeating disaccharide units, typically consisting of a uronic acid and an amino sugar[8]. As major components of the cell surface and the extracellular matrix (ECM), they are critical for maintaining tissue structure and mediating a vast array of biological processes, from cell signaling to coagulation[8][9]. The two principal IdoA-containing GAGs are Heparan Sulfate (HS) and Dermatan Sulfate (DS).
-
Heparan Sulfate (HS): Composed of repeating units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine. HS is found on the surface of virtually all animal cells and is involved in regulating development, angiogenesis, and inflammation[8].
-
Dermatan Sulfate (DS): Composed of repeating units of a uronic acid (primarily L-iduronic acid) and D-galactosamine. DS is abundant in skin, blood vessels, and heart valves, playing a key role in wound healing and cardiovascular biology[2][8].
Biosynthesis and Significance of L-Iduronic Acid
L-iduronic acid is not incorporated directly during GAG synthesis. Instead, its precursor, D-glucuronic acid (GlcA), is first incorporated into the growing polysaccharide chain. Subsequently, the enzyme C5-epimerase acts on specific GlcA residues within the chain, converting them to IdoA[2]. This post-polymerization epimerization introduces significant conformational flexibility to the GAG chain, which is crucial for its ability to bind to and modulate the activity of a wide range of proteins, including growth factors and enzymes[7].
Abundance and Distribution in Animal Tissues
The abundance of IdoA is directly proportional to the concentration of HS and DS in a given tissue. This distribution is highly tissue-specific and can be modulated during development and in various disease states[2]. While precise quantification is complex and varies between studies, the relative distribution provides a clear guide for sourcing.
| Glycosaminoglycan | Tissue Source | Relative Abundance | Key Biological Roles |
| Dermatan Sulfate (DS) | Skin, Tendons, Blood Vessels | High | Wound healing, tissue repair, cardiovascular health[2][8] |
| Heart Valves, Lungs | Moderate to High | Maintaining structural integrity[2][8] | |
| Cartilage | Low to Moderate | Contribution to matrix structure[10] | |
| Heparan Sulfate (HS) | Basement Membranes (all tissues) | Ubiquitous | Structural scaffolding, cell adhesion[2][8] |
| Lung, Liver, Brain | High | Growth factor binding, cell signaling[2][10] | |
| Mast Cell Granules (as Heparin) | Very High (>70% IdoA) | Anticoagulation, inflammation modulation[8] |
Part II: Methodologies for Isolation and Analysis from Natural Sources
Accessing the L-ido backbone from its natural GAG reservoir is a multi-step process requiring careful extraction, purification, and analysis. The choice of methodology is critical for preserving the integrity of the target molecule.
Workflow for GAG Extraction and Purification from Tissues
The fundamental principle behind GAG extraction is the removal of proteins, lipids, and other cellular components to isolate the highly anionic polysaccharides.
Sources
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Biosynthesis of rare hexoses using microorganisms and related enzymes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biological Functions of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
physical and chemical properties of L-Idose
An In-depth Technical Guide to the Physical and Chemical Properties of L-Idose
Introduction
L-Idose is an aldohexose, a six-carbon monosaccharide that stands as a rare sugar in the vast landscape of carbohydrates. While not abundant in nature, its significance to researchers, particularly in the fields of glycobiology and medicinal chemistry, is profound. L-Idose is the C-5 epimer of D-glucose, a structural relationship that belies its distinct chemical behavior and biological roles.[1][2][3] The primary source of its importance stems from its oxidized derivative, L-iduronic acid, which is an essential component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[1][2][4] These GAGs are integral to the extracellular matrix and are involved in a myriad of cellular processes, including signaling, adhesion, and growth factor regulation.
This guide offers a comprehensive exploration of the core . It is designed to serve as a technical resource for scientists and drug development professionals, providing not only foundational data but also the causal reasoning behind its reactivity and detailed protocols for its characterization.
Part 1: Physical Properties of L-Idose
The physical characteristics of a monosaccharide are dictated by its three-dimensional structure, including the spatial arrangement of its hydroxyl groups. These properties are fundamental to its handling, reactivity, and interaction with biological systems.
Structure and Stereochemistry
L-Idose is the enantiomer of D-Idose and possesses the molecular formula C₆H₁₂O₆.[5][6][7] As a chiral molecule, it features four stereocenters at carbons 2, 3, 4, and 5, giving rise to its unique optical properties.[8] In its open-chain form, it has an aldehyde group at C1, classifying it as an aldose.[1][2] However, in aqueous solutions, L-Idose predominantly exists in cyclic hemiacetal forms, establishing an equilibrium between the five-membered furanose and six-membered pyranose rings, with the latter being more stable.[6][9] This cyclic structure is crucial for its ability to form glycosidic bonds.
Caption: Fischer projection illustrating the stereochemistry of L-Idose.
Core Physical Data
The macroscopic properties of L-Idose are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [5][6][7] |
| Molecular Weight | 180.16 g/mol | [6][7] |
| CAS Number | 5934-56-5 | [5][6][7] |
| Appearance | Colorless solution or syrup | [10][11] |
| Melting Temperature | 170.33 °C (Predicted) | [5] |
| Boiling Point | 527.1 °C (Predicted) | [9] |
| Density | 1.581 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in water, slightly soluble in methanol | [9][12] |
| Specific Optical Rotation ([α]D) | -15.5° (c=1.5 in H₂O) | [10] |
Part 2: Chemical Properties and Reactivity
The chemical behavior of L-Idose is governed by the functional groups present: a reactive aldehyde (in the open-chain form) and multiple hydroxyl groups. This duality allows for a wide range of chemical transformations.
Reducing Sugar Characteristics
L-Idose is classified as a reducing sugar. This property arises from the presence of the free aldehyde group in the open-chain form, which is in equilibrium with the cyclic hemiacetal. This aldehyde can be readily oxidized to a carboxylic acid. This reactivity is the basis for classic qualitative tests such as Benedict's and Fehling's tests, where the sugar reduces cupric ions (Cu²⁺) to cuprous oxide (Cu₂O), resulting in a characteristic color change and precipitate.[13][14] The self-validating nature of these tests lies in the visible, unambiguous color change that confirms the presence of the reducing aldehyde moiety.
Principal Chemical Transformations
-
Oxidation and Reduction : The aldehyde group can be selectively oxidized to form L-idonic acid or reduced to the corresponding sugar alcohol, L-iditol. The primary alcohol at C6 can also be oxidized to form L-iduronic acid, the biologically significant derivative.
-
Glycoside Formation : The anomeric hydroxyl group (at C1 in the cyclic form) is particularly reactive and can condense with an alcohol or another sugar under acidic conditions to form a glycoside. This reaction is fundamental to the synthesis of oligosaccharides and glycoconjugates.
-
Esterification and Etherification : The abundant hydroxyl groups of L-Idose can be converted to esters or ethers. This is a common strategy in synthetic carbohydrate chemistry to "protect" certain hydroxyls while others are modified, enabling complex, multi-step syntheses.
-
Nitromethane Addition (Henry Reaction) : L-Idose can react with nitromethane in the presence of a base to extend its carbon chain, forming nitroheptitols.[10] This reaction provides a pathway to higher-carbon sugars and is a testament to the reactivity of the carbonyl group.
Part 3: Key Experimental Protocols
Accurate characterization of L-Idose relies on standardized experimental procedures. The following protocols are foundational for its analysis in a research setting.
Protocol 1: Determination of Specific Optical Rotation
Causality: The specific rotation is an intrinsic physical property of a chiral molecule, reflecting its ability to rotate the plane of polarized light.[15][16] This measurement is critical for confirming the enantiomeric identity and purity of L-Idose. The magnitude and sign (levorotatory, or '-', for L-Idose) are unique to its stereochemical configuration.[17][18]
Methodology:
-
Sample Preparation : Accurately weigh a sample of L-Idose (e.g., 150 mg) and dissolve it in a precise volume of distilled water (e.g., 10.0 mL) in a volumetric flask. Ensure complete dissolution. This creates a solution of known concentration (c), expressed in g/mL.
-
Instrument Calibration : Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize. Calibrate the instrument to zero using a blank cell filled with the solvent (distilled water).
-
Measurement : Rinse the sample cell (of known path length, l, in decimeters) with the prepared L-Idose solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
-
Data Acquisition : Record the observed rotation (α) in degrees. A negative value indicates levorotation.
-
Calculation : Calculate the specific rotation using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[18][19]
Caption: Workflow for determining the specific optical rotation of L-Idose.
Protocol 2: Benedict's Test for Reducing Sugars
Causality: This test provides a self-validating system for confirming the reducing nature of L-Idose. The alkaline Benedict's solution contains a copper(II) sulfate complex. The aldehyde group of L-Idose reduces the Cu²⁺ ions to Cu⁺ ions, which precipitate as brick-red copper(I) oxide upon heating.[14] The formation of the precipitate is direct evidence of the sugar's oxidizing potential.
Methodology:
-
Reagent Preparation : Prepare or obtain Benedict's qualitative reagent.
-
Sample Addition : To 2 mL of Benedict's reagent in a test tube, add 5-8 drops of the aqueous L-Idose solution.
-
Heating : Place the test tube in a boiling water bath for 3-5 minutes.
-
Observation : Remove the tube and observe any color change. A positive result is indicated by a color change from clear blue to green, yellow, orange, or a brick-red precipitate. The final color is dependent on the concentration of the sugar.
-
Control : Run a parallel test with a known non-reducing sugar (e.g., sucrose) and a positive control (e.g., glucose) to validate the reagent and procedure.
Caption: Experimental workflow for the Benedict's test.
Part 4: Applications in Research and Drug Development
The unique properties of L-Idose make it a valuable molecule in several scientific domains.
-
Synthetic Chemistry : As a rare L-hexose, L-Idose is a critical and often challenging building block for the chemical synthesis of GAG oligosaccharides like heparan sulfate and heparin fragments.[4][20] Access to these defined structures is essential for investigating their specific interactions with proteins and their roles in disease.
-
Enzymology : L-Idose serves as an excellent substrate for aldose reductase, an enzyme implicated in the pathology of diabetic complications.[3] Studies have shown it can be a more efficient substrate than D-glucose for in vitro assays, likely due to a higher proportion of the reactive open-aldehyde form in solution. This makes L-Idose a superior tool for screening potential inhibitors of this key enzyme.[3]
-
Biological Screening : The discovery that L-Idose exhibits growth-inhibitory effects against the model organism Caenorhabditis elegans opens avenues for its investigation into other biological activities.[21] This finding suggests that even rare sugars can possess potent and specific bioactivities worthy of exploration.
-
Clarification on "Idose TR" : It is critical for professionals in drug development to note that the FDA-approved glaucoma treatment Idose TR is a trade name for a travoprost-releasing intracameral implant.[22][23][24] The name is a coincidence, and this therapeutic product is not related to the carbohydrate L-Idose.
Conclusion
L-Idose, while rare, is a monosaccharide of significant scientific value. Its distinct stereochemistry defines its physical properties, such as its characteristic levorotation, while its functional groups endow it with a rich chemical reactivity. Its role as a reducing sugar is easily confirmed through classic qualitative tests, and its utility as a synthetic precursor to biologically vital GAGs is a cornerstone of modern glycochemistry. Furthermore, its application in enzymology as a superior substrate for aldose reductase highlights its importance as a research tool. For scientists and researchers, a thorough understanding of the is fundamental to harnessing its full potential in the synthesis of complex carbohydrates and the development of new therapeutic strategies.
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The Crucial Role of L-Idose in Glycosaminoglycan Biosynthesis: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biosynthesis of L-iduronic acid (IdoA), the C5 epimer of D-glucuronic acid (GlcA), and its pivotal role in the structure and function of glycosaminoglycans (GAGs), particularly dermatan sulfate (DS) and heparan sulfate (HS). Intended for researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, analytical methodologies, and biological significance of this critical monosaccharide.
The Significance of Conformational Flexibility: Why L-Iduronic Acid Matters
Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units. While seemingly simple, their structural complexity, arising from variations in sulfation patterns and the epimerization of GlcA to IdoA, dictates their vast array of biological functions.[1][2] The introduction of IdoA into a GAG chain imparts a significant degree of conformational flexibility that is not possible with GlcA alone.[3] This flexibility, arising from the ability of the IdoA ring to adopt multiple chair and skew-boat conformations, is crucial for the specific interactions of GAGs with a wide range of proteins, including growth factors, cytokines, and enzymes.[4][5] Consequently, the presence and distribution of IdoA residues are key determinants of the biological activities of dermatan sulfate and heparan sulfate, influencing processes from cell signaling and tissue development to coagulation and pathogen invasion.[5][6]
The Biosynthetic Pathway: A Post-Polymerization Epimerization
The conversion of D-glucuronic acid to L-iduronic acid is a fascinating and critical step in the biosynthesis of dermatan sulfate and heparan sulfate. This transformation is not a modification of a nucleotide sugar precursor but rather an epimerization that occurs at the polymer level within the Golgi apparatus.[7] This post-polymerization modification is catalyzed by a class of enzymes known as C5-epimerases.
Two distinct types of C5-epimerases have been identified:
-
Dermatan Sulfate Epimerases (DS-epi1 and DS-epi2): These enzymes are responsible for the conversion of GlcA to IdoA in the chondroitin sulfate backbone, thereby forming dermatan sulfate.[5][8]
-
Glucuronyl C5-Epimerase (HS-epi or GLCE): This enzyme acts on the heparan sulfate chain.[7]
The epimerization process is often tightly coupled with sulfation. For instance, in dermatan sulfate biosynthesis, the activity of DS-epimerases is significantly enhanced by the concurrent action of dermatan 4-O-sulfotransferase.[9] Similarly, for heparan sulfate, the N-sulfation of the adjacent glucosamine residue is a key recognition determinant for the glucuronyl C5-epimerase.[10]
Caption: Biosynthesis of IdoA-containing GAGs in the Golgi.
Methodologies for the Study of L-Iduronic Acid in GAGs
A thorough understanding of the role of L-iduronic acid in GAGs necessitates robust and accurate analytical methods. This section outlines key experimental protocols for the isolation, analysis, and enzymatic characterization of IdoA-containing GAGs.
Isolation of Glycosaminoglycans from Tissues
This protocol describes a general method for the extraction and purification of GAGs from tissue samples.[11][12]
Step-by-Step Methodology:
-
Tissue Homogenization: Homogenize the tissue sample in ice-cold acetone.
-
Acetone Powder Preparation: Desiccate the resulting acetone powder.
-
Resuspension and Inactivation: Suspend the dried material in distilled water (e.g., 25 g in 40 mL) and inactivate endogenous glycosidases by boiling for 10 minutes.
-
Proteolytic Digestion:
-
Activate Actinase E (e.g., 0.25 g) by incubating at 65°C for 30 minutes in 0.1 M borate buffer containing 10 mM CaCl₂.
-
Add the activated enzyme solution to the tissue suspension along with additional borate buffer and CaCl₂ to achieve a final concentration of 0.1 M borate buffer, pH 8.0, and 10 mM CaCl₂.
-
Incubate at 65°C for 24-48 hours, adding a second aliquot of activated enzyme after the first 24 hours.
-
-
Protein Precipitation: Precipitate residual proteins and peptides by adding trichloroacetic acid to a final concentration of 5% and incubating at 4°C for 1 hour.
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes at 4°C to remove the precipitate.
-
Purification:
-
Remove trichloroacetic acid by extraction with an equal volume of diethyl ether (repeat 5 times).
-
Neutralize the aqueous phase with 1 M Na₂CO₃.
-
Precipitate the crude GAGs with 80% ethanol containing 1% sodium acetate at 4°C overnight.
-
Collect the GAG precipitate by centrifugation, wash with ethanol, and dry.
-
-
Further Purification (Optional): The crude GAG fraction can be further purified by anion-exchange chromatography.[11]
Disaccharide Analysis of GAGs by HPLC
This method allows for the quantification of the disaccharide composition of GAGs, which is essential for determining the relative amounts of IdoA and GlcA.[13]
Step-by-Step Methodology:
-
Enzymatic Digestion:
-
For heparan sulfate, incubate the GAG sample (25–250 ng) with a mixture of heparinase and heparitinase (1 mIU each) in 20 µL of 20 mM sodium acetate buffer, pH 7.0, containing 2 mM calcium acetate at 37°C for 1 hour.
-
For dermatan sulfate, incubate the sample with chondroitinases ABC and AC-II (1 mIU each) in 20 µL of 50 mM sodium acetate buffer, pH 6.0, at 37°C for 30 minutes.
-
-
Reaction Termination: Stop the enzymatic reaction by boiling for 1 minute.
-
Fluorescent Labeling:
-
Dry the sample using a Speed Vac.
-
Add 5 µL of a 2-aminobenzamide (2AB) derivatization reagent mixture (0.35 M 2AB/1.0 M NaBH₃CN/30% (v/v) acetic acid in dimethyl sulfoxide).
-
Incubate at 65°C for 2 hours.
-
-
Purification of Labeled Disaccharides:
-
Dilute the reaction mixture with distilled water to 200 µL.
-
Remove excess 2AB reagent by extraction with an equal volume of chloroform (repeat 5 times).
-
-
HPLC Analysis:
-
Analyze the labeled disaccharides using a reversed-phase HPLC system with a C18 column.[14]
-
Employ a mobile phase gradient, for example, starting with a low concentration of an organic solvent like acetonitrile in a buffered aqueous solution and gradually increasing the organic solvent concentration.[15]
-
Detect the fluorescently labeled disaccharides using a fluorescence detector.
-
Caption: Workflow for GAG disaccharide analysis by HPLC.
C5-Epimerase Activity Assay
This assay measures the activity of C5-epimerases by quantifying the release of tritium from a specifically labeled substrate.[16]
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 5-³H-labeled GAG substrate (e.g., chondroitin for DS-epimerase or a heparan sulfate precursor for HS-epimerase).
-
Enzyme Reaction:
-
Incubate the ³H-labeled substrate with the enzyme preparation in an appropriate buffer. For DS-epimerase, an optimal pH of 5.6 and the presence of divalent cations like Mn²⁺ are required.[16]
-
The reaction volume and concentrations of substrate and enzyme should be optimized for the specific experiment.
-
-
Tritium Separation: Separate the released ³H₂O from the labeled polymer. This can be achieved by methods such as distillation or passing the reaction mixture through a small anion-exchange column that retains the polymeric substrate.
-
Quantification: Quantify the amount of ³H in the collected water fraction using liquid scintillation counting.
-
Data Analysis: Calculate the enzyme activity based on the rate of tritium release.
Quantitative Insights into L-Iduronic Acid Content and Enzyme Kinetics
The proportion of IdoA in GAGs and the kinetic parameters of the C5-epimerases provide valuable information about the regulation of GAG biosynthesis and function.
| Parameter | Dermatan Sulfate Epimerase | Heparan Sulfate C5-Epimerase | Reference |
| Substrate | Chondroitin | N-sulfated Heparan Sulfate Precursor | [16][17] |
| Km | 1.2 x 10-4 M (for chondroitin) | Varies with substrate N-sulfation; lower Km for fully N-sulfated substrate | [16][17] |
| Vmax | Dependent on enzyme source and purity | Generally lower for E. coli K5 polysaccharide derivatives compared to O-desulfated heparin | [18] |
| pH Optimum | ~5.6 | Not explicitly stated in the provided results | [16] |
| Cofactors | Divalent cations (Mn²⁺ most effective) | Not explicitly stated in the provided results | [16] |
Table 1: Kinetic Parameters of C5-Epimerases
The IdoA content of GAGs can vary significantly depending on the tissue and the specific proteoglycan. For instance, L-iduronic acid is the major uronic acid component in heparin, while it is present in smaller amounts in heparan sulfate.[4] In dermatan sulfate, the IdoA content can range from a few percent to over 90% of the total uronic acid residues.[10] Studies on knockout mice have provided crucial insights into the in vivo roles of these enzymes. For example, mice lacking DS-epi1 show a dramatic reduction in IdoA content in dermatan sulfate, leading to defects in collagen fibril formation and skin fragility.[10] Similarly, embryonic fibroblasts from mice lacking the heparan sulfate C5-epimerase produce heparan sulfate completely devoid of IdoA, which affects their response to certain growth factors.[6][19]
| GAG Source | IdoA Content (% of total uronic acid) | Biological Implication | Reference |
| Heparin | High | Essential for anticoagulant activity | [4] |
| Heparan Sulfate | Minor component, variable | Important for growth factor binding and signaling | [4][6] |
| Dermatan Sulfate (Skin) | High | Crucial for collagen fibril organization | [10] |
| Dermatan Sulfate (Brain) | Lower DS-epi1 expression, higher DS-epi2 | Specific roles in neural development and plasticity | [10] |
Table 2: L-Iduronic Acid Content and its Significance in Different GAGs and Tissues
L-Iduronic Acid in Disease and Drug Development
The critical role of L-iduronic acid in GAG function makes its biosynthesis a key area of interest in various pathological conditions and for therapeutic intervention.
-
Mucopolysaccharidoses (MPS): In several MPS disorders, the catabolism of IdoA-containing GAGs is impaired due to deficiencies in specific lysosomal enzymes. This leads to the accumulation of dermatan sulfate and heparan sulfate, causing a wide range of clinical manifestations.
-
Ehlers-Danlos Syndrome: Certain forms of this connective tissue disorder are caused by mutations in the genes encoding for DS-epimerase and dermatan 4-O-sulfotransferase, highlighting the importance of IdoA in maintaining the structural integrity of tissues like skin and joints.[2]
-
Cancer: The expression and structure of GAGs, including their IdoA content, are often altered in cancer. These changes can influence tumor growth, metastasis, and angiogenesis by modulating the activity of growth factors and other signaling molecules.[5]
-
Antiviral and Anticoagulant Therapies: The IdoA-rich structure of heparin is fundamental to its anticoagulant properties. Synthetic oligosaccharides containing IdoA are being developed as novel therapeutic agents. Furthermore, the interaction of viral proteins with IdoA-containing heparan sulfate is a critical step in the infection process for many viruses, making this interaction a potential target for antiviral drug development.[20]
Caption: Relationship between IdoA-containing GAGs, function, and disease.
Conclusion and Future Directions
The epimerization of D-glucuronic acid to L-iduronic acid is a key post-translational modification that dramatically expands the functional repertoire of glycosaminoglycans. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate roles of IdoA in health and disease. Future research will likely focus on elucidating the precise mechanisms that regulate the activity and substrate specificity of C5-epimerases, developing more sophisticated analytical techniques for sequencing IdoA-containing GAGs, and designing novel therapeutics that target the biosynthesis and protein interactions of these vital biopolymers.
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- Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substr
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- Extraction and structural analysis of glycosaminoglycans from formalin-fixed, paraffin-embedded tissues. Oxford Academic. [Link]
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- Iduronic acid. Wikipedia. [Link]
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- Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substr
- Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling. PubMed. [Link]
- Pathophysiological Significance of Dermatan Sulfate Proteoglycans Revealed by Human Genetic Disorders. PMC - PubMed Central. [Link]
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- Biological functions of iduronic acid in chondroitin/dermatan sulf
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The Pivotal Role of L-Iduronic Acid in Heparan Sulfate: A Technical Guide on Conformational Plasticity and Function
A Note on Molecular Nomenclature: L-Idose vs. L-Iduronic Acid
In the study of glycosaminoglycans (GAGs), precision in nomenclature is paramount. The topic of this guide is the function of a key sugar moiety within heparan sulfate (HS). While the query specified L-Idose, it is the C5 carboxylated form of this sugar, L-Iduronic Acid (IdoA) , that is the biologically relevant component of heparan sulfate and its structural cousin, heparin.[1] L-Idose itself is a neutral monosaccharide not incorporated into the HS chain; rather, its epimer, L-Iduronic acid, is generated through a critical enzymatic modification of the nascent polysaccharide chain.[1] This guide will therefore focus exclusively on the synthesis, structure, and profound functional implications of L-Iduronic acid in heparan sulfate biology.
Section 1: An Introduction to Heparan Sulfate Proteoglycans (HSPGs)
Heparan sulfate (HS) is a linear, anionic polysaccharide belonging to the glycosaminoglycan (GAG) family.[2][3] It is found ubiquitously on the surfaces of virtually all animal cells and within the extracellular matrix (ECM), where it is covalently attached to core proteins to form heparan sulfate proteoglycans (HSPGs).[4][5] The basic structure of HS is a repeating disaccharide unit, typically composed of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine residue.[6] This seemingly simple backbone undergoes a complex series of enzymatic modifications—including N-deacetylation/N-sulfation, O-sulfation at various positions, and, most critically, the epimerization of D-glucuronic acid into L-iduronic acid—generating a molecule of immense structural diversity.[7] This heterogeneity is the key to HS's ability to interact with and modulate the activity of hundreds of protein ligands, including growth factors, cytokines, morphogens, and enzymes, thereby regulating fundamental biological processes from embryonic development to blood coagulation.[2][5]
Section 2: The Keystone Modification: Biosynthesis of L-Iduronic Acid
The introduction of IdoA into the HS chain is not a direct incorporation event but a post-polymerization modification. The nascent HS chain is first synthesized as a simple polymer of repeating [-GlcNAcα1–4GlcAβ1–4-]n units.[7][8] Within the Golgi apparatus, a series of modification enzymes act upon this precursor.
A key enzyme in this process is the Glucuronyl C5-Epimerase (encoded by the GLCE gene) .[9] This enzyme catalyzes the conversion of D-glucuronic acid (GlcA) residues already within the polysaccharide chain into their C5 epimer, L-iduronic acid (IdoA).[10][11] The reaction involves the abstraction of the proton at carbon 5 of the GlcA ring and its subsequent re-addition in the opposite stereochemical configuration.[12]
Several critical points govern this process:
-
Substrate Requirement: The C5-epimerase acts preferentially on GlcA residues that are adjacent to an N-sulfated glucosamine (GlcNS).[13] This links the process of N-sulfation directly to the creation of IdoA, forming highly sulfated, IdoA-rich domains within the HS chain.
-
Reversibility and In-Vivo State: While the epimerization reaction is reversible in in vitro systems, it is considered effectively irreversible in vivo.[9][13] This is because subsequent modifications, particularly the 2-O-sulfation of the newly formed IdoA residue by the heparan sulfate 2-O-sulfotransferase (HS2ST), "lock" the sugar in the L-ido configuration, preventing the epimerase from converting it back to GlcA.[13] This tight coupling of enzymes suggests a highly organized biosynthetic machinery, sometimes referred to as the "GAGosome".[14]
The generation of IdoA is therefore a pivotal step, transforming a structurally monotonous polysaccharide into a highly complex and functionally versatile signaling molecule.
Figure 1. Sequential modification cascade in HS biosynthesis leading to IdoA(2S) formation.
Section 3: The Source of Versatility: Conformational Plasticity of L-Iduronic Acid
The profound functional importance of IdoA lies in its unique structural property: conformational flexibility .[15] Most pyranose sugars, including GlcA, are conformationally rigid and exist almost exclusively in the stable low-energy chair conformation (4C1 for GlcA).[16] In stark contrast, the L-iduronic acid ring is not locked into a single shape. Instead, it exists in a dynamic equilibrium between three low-energy conformers: the two chair forms (1C4 and 4C1) and a skew-boat form (2S0).[15][17]
-
1C4 (Chair): In this conformation, the glycosidic bonds are positioned axially, which can induce a significant "kink" or bend in the otherwise linear HS polysaccharide chain.[16]
-
2S0 (Skew-Boat): This form presents a different spatial arrangement of sulfate and carboxyl groups compared to the chair forms.
-
4C1 (Chair): While a contributor, this form is often less populated than the other two when IdoA is within a polysaccharide chain.[17]
The equilibrium between these states is influenced by the local sulfation pattern.[17][18] For example, 2-O-sulfation of IdoA (IdoA2S) shifts the equilibrium between the 1C4 and 2S0 forms.[19] This inherent plasticity means that an HS chain is not a static structure but a dynamic one, capable of adapting its shape. This adaptability is the cornerstone of its ability to bind to a vast and diverse proteome.
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A Technical Guide to the Pivotal Role of L-Iduronic Acid in Dermatan Sulfate Structure and Function
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dermatan sulfate (DS), a complex glycosaminoglycan (GAG), plays a critical role in a myriad of biological processes, from extracellular matrix organization to the regulation of cell signaling, coagulation, and wound repair.[1][2][3] Its functional diversity is not merely a consequence of its polymeric nature but is intricately encoded within its fine chemical structure. The single most important feature distinguishing dermatan sulfate from its precursor, chondroitin sulfate, is the enzymatic C5-epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA).[4][5] This guide provides an in-depth exploration of the biosynthesis of IdoA within the DS chain, elucidates the profound impact of its unique conformational flexibility on polysaccharide structure, and details its determinative role in mediating specific protein interactions that underpin the biological activities of dermatan sulfate. We further present established methodologies for the structural characterization of IdoA-containing domains, offering a technical resource for professionals in glycobiology and therapeutic development.
Introduction: From Chondroitin Precursor to Functional Dermatan Sulfate
Dermatan sulfate, historically known as chondroitin sulfate B, is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and a uronic acid.[1][3] It is found predominantly in the skin, blood vessels, heart valves, and tendons, typically covalently attached to core proteins to form proteoglycans like decorin and biglycan.[3][6]
The biosynthetic journey of dermatan sulfate begins with the synthesis of a chondroitin backbone, a polymer of [-4GlcAβ1–3GalNAcβ1-]n.[7] The critical transformation into dermatan sulfate is initiated post-polymerization within the Golgi apparatus by the action of specific C5-epimerases that convert a subset of D-glucuronic acid (GlcA) residues into their C5-epimer, L-iduronic acid (IdoA).[8][9][10] It is this introduction of IdoA that imbues the GAG chain with a new level of structural and functional complexity.
A Note on Terminology: While L-Idose is the parent aldose sugar, the form present in glycosaminoglycans is its C6-carboxylated derivative, L-Iduronic acid (IdoA). This guide will use the scientifically accurate term IdoA when referring to the component within the dermatan sulfate polymer.[11][12]
The Biosynthetic Engine: C5-Epimerization and Coordinated Sulfation
The conversion of GlcA to IdoA is not a random event but a highly regulated enzymatic process that dictates the ultimate structure of the DS chain. This process is central to encoding biological information into the polysaccharide.
The Key Catalysts: Dermatan Sulfate Epimerases (DSE)
Two key enzymes, Dermatan Sulfate Epimerase 1 (DSE1 or DS-epi1) and Dermatan Sulfate Epimerase 2 (DSE2 or DS-epi2), catalyze the C5-epimerization of GlcA residues already incorporated into the nascent polysaccharide chain.[4][7][13] These enzymes exhibit distinct expression patterns and potentially different roles in structuring the final polymer.[4] DSE1 is considered the primary enzyme for forming contiguous blocks of IdoA residues, while DSE2 may be more involved in creating isolated or alternating IdoA structures.[4] The crystal structure of DSE1 has revealed a catalytic mechanism involving a His/double-Tyr motif that facilitates proton abstraction and reorientation of the C5-carboxyl group.[14][15]
A Synergistic Partnership: Epimerization and 4-O-Sulfation
The epimerization reaction is intrinsically linked to and driven by subsequent sulfation events.[16] Specifically, the enzyme Dermatan 4-O-sulfotransferase-1 (D4ST1) preferentially adds a sulfate group to the C4 position of GalNAc residues that are adjacent to newly formed IdoA units.[8][17] This 4-O-sulfation is believed to "lock" the uronic acid in the IdoA configuration, shifting the reversible epimerization equilibrium toward IdoA formation and preventing the reverse reaction back to GlcA.[17] This coordinated enzymatic activity is crucial for the generation of IdoA-rich domains, which are essential for many of DS's biological functions.[7][16]
Caption: Biosynthetic pathway of an IdoA-containing disaccharide unit in dermatan sulfate.
The Structural Keystone: Conformational Flexibility of L-Iduronic Acid
The replacement of GlcA with IdoA introduces a profound change in the physical properties of the GAG chain, primarily due to IdoA's remarkable conformational flexibility. While GlcA is largely restricted to a rigid ⁴C₁ chair conformation, the IdoA ring exists in a dynamic equilibrium between three low-energy conformers: the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat.[7][10][18]
This conformational plasticity allows the dermatan sulfate chain to adopt different three-dimensional shapes, a critical feature for interacting with a wide array of proteins.[4][19] The ability to transition between these states enables the polysaccharide to present its sulfate and carboxyl groups in varied spatial arrangements, facilitating an "induced fit" binding mechanism with protein partners that is not possible for the more rigid chondroitin sulfate.[7]
Caption: Conformational equilibrium of the L-Iduronic acid (IdoA) residue.
Functional Consequences of IdoA Incorporation
The presence and arrangement of IdoA residues create specific structural motifs within the DS chain—such as IdoA-rich blocks or alternating GlcA/IdoA sequences—that serve as recognition sites for proteins, thereby dictating the biological function of the proteoglycan.[4][7]
Protein Binding and Activity Modulation
The flexible, IdoA-rich domains are directly implicated in mediating interactions with numerous proteins, acting as a crucial regulator of physiological and pathological processes.[1][6]
| Binding Partner | Biological Process | Role of IdoA-Containing Structure | References |
| Heparin Cofactor II (HCII) | Anticoagulation | Essential for binding and inducing a >1000-fold enhancement of thrombin inhibition. The binding site is a specific hexa- or octasaccharide containing IdoA(2S)-GalNAc(4S). | [1][4] |
| Hepatocyte Growth Factor (HGF) | Cell Migration, Wound Repair | IdoA residues are required for binding HGF. The minimal binding sequence is an octasaccharide with unsulfated IdoA. | [1][4][7] |
| Fibroblast Growth Factors (FGFs) | Development, Angiogenesis | IdoA-containing domains interact with the FGF family, modulating their signaling activity. | [7] |
| Tenascin-X | Extracellular Matrix (ECM) Assembly | The DS chain of the proteoglycan decorin binds to tenascin-X via its IdoA residues, influencing skin integrity. | [1] |
| Low-Density Lipoprotein (LDL) | Atherosclerosis | IdoA enhances the binding of LDL to proteoglycans, a key step in the formation of foam cells in atherosclerotic plaques. | [4] |
| P-selectin | Inflammation, Metastasis | Specific IdoA-containing structures (iB or iD units) can inhibit cancer metastasis in a P-selectin-dependent manner. | [4] |
Influence on Extracellular Matrix Architecture
Through proteoglycans like decorin, IdoA-containing DS chains interact directly with collagen fibrils.[1] The flexibility conferred by IdoA is thought to facilitate this binding, helping to regulate collagen fibrillogenesis, fibril diameter, and the overall structural integrity of connective tissues.[8][20] Deficiencies in IdoA formation are associated with altered collagen structure and connective tissue disorders, such as certain types of Ehlers-Danlos syndrome.[4]
Methodologies for the Structural Analysis of IdoA in Dermatan Sulfate
Accurate characterization of the IdoA content and distribution within DS chains is essential for correlating structure with function. The following protocols outline key experimental approaches.
Experimental Protocol: Disaccharide Compositional Analysis via HPLC
This method quantifies the relative amounts of different disaccharides, including those derived from IdoA, after enzymatic digestion of the DS polymer.
Causality: The choice of enzymes is critical. Chondroitinase ABC cleaves linkages after both GlcA and IdoA, providing total disaccharide composition. Chondroitinase B specifically cleaves after IdoA residues, allowing for the quantification of IdoA-GalNAc units. Comparing the results provides a detailed picture of the uronic acid composition.
Methodology:
-
Solubilization: Dissolve 10-50 µg of purified dermatan sulfate in 50 µL of ammonium acetate buffer (50 mM, pH 7.0).
-
Enzymatic Digestion:
-
Add 10 mU of chondroitinase ABC (or chondroitinase B) to the sample.
-
Incubate at 37°C for a minimum of 4 hours, or overnight for complete digestion.
-
Terminate the reaction by boiling for 1 minute.
-
-
Derivatization (Optional but Recommended for Fluorescence): Lyophilize the sample and derivatize the resulting unsaturated disaccharides with a fluorophore like 2-aminoacridone (AMAC) for enhanced sensitivity.
-
HPLC Separation:
-
Inject the digested sample onto a strong anion exchange (SAX) or reversed-phase C18 column.
-
Elute the disaccharides using a salt gradient (e.g., 0-2 M NaCl) or an appropriate organic solvent gradient for derivatized samples.
-
Monitor the elution profile using UV detection at 232 nm (for unsaturated bonds created by the lyase) or fluorescence detection for AMAC-labeled sugars.
-
-
Quantification: Identify and integrate the peaks corresponding to known disaccharide standards (e.g., ΔDi-4S, ΔDi-6S, ΔDi-UA(2S)-4S). Calculate the molar percentage of each disaccharide to determine the IdoA content and sulfation pattern.
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L-Idose: A Technical Guide to Its Emerging Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
L-Idose, a rare aldohexose monosaccharide, has remained largely in the shadow of its more abundant stereoisomers. However, recent exploratory studies have begun to unveil its latent biological activities, suggesting potential therapeutic applications that warrant deeper investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding L-Idose, with a focus on its potential as an anthelmintic and an anti-proliferative agent. We will delve into the mechanistic underpinnings of its observed effects, present the key experimental data, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this rare sugar.
Introduction to L-Idose: The C-5 Epimer of D-Glucose
L-Idose is a six-carbon sugar with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1] Structurally, it is the C-5 epimer of D-glucose, a difference that, while seemingly minor, has profound implications for its biological recognition and metabolism.[2] Unlike D-glucose, L-Idose is not found in abundance in nature; its scarcity has historically limited its study.[3] However, advances in synthetic carbohydrate chemistry have made L-Idose more accessible for research purposes.[3][4]
The primary biological relevance of L-Idose stems from its relationship to L-iduronic acid, its C-6 oxidized form. L-iduronic acid is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are involved in a multitude of physiological and pathological processes, including cell signaling, inflammation, and coagulation.[3] The synthesis of complex GAG oligosaccharides for therapeutic development often relies on L-Idose as a key building block.[3][4]
Potential Therapeutic Applications
The direct therapeutic potential of L-Idose is an emerging field of study. To date, two primary areas of investigation have shown initial promise: anthelmintic activity and anti-proliferative effects.
Anthelmintic Activity: A Novel Approach to Parasite Control
The most significant evidence for a direct therapeutic application of L-Idose comes from a screening study that evaluated the growth-inhibitory effects of all sixteen aldohexose stereoisomers on the nematode Caenorhabditis elegans.[1]
In this pivotal study, L-Idose demonstrated a considerable inhibitory effect on the growth of C. elegans under both monoxenic and axenic culture conditions.[1] The key findings are summarized in the table below:
| Aldohexose Stereoisomer | Relative Body Size (% of Control) | Statistical Significance |
| L-Idose | 49.5% | Significant |
| D-Allose | 60.8% | Significant |
| D-Talose | 64.4% | Significant |
| Other 13 Stereoisomers | Not Statistically Significant | Not Applicable |
Table 1: Growth Inhibitory Effects of Aldohexose Stereoisomers on C. elegans.[1]
The study concluded that L-Idose significantly delayed the development of C. elegans and that this effect was not due to osmotic pressure.[1]
The precise mechanism by which L-Idose inhibits nematode growth is not yet fully elucidated. However, the current hypothesis centers on its role as an antimetabolite in carbohydrate metabolism.[1] As an epimer of D-glucose, L-Idose may compete with endogenous sugars for binding to key enzymes and transporters, thereby disrupting essential metabolic pathways.
One potential target is hexokinase , the first enzyme in the glycolysis pathway. For the related rare sugar D-allose, the study showed that its 6-deoxy form had no inhibitory effect, suggesting that C6-phosphorylation by hexokinase is essential for its activity.[1] It is plausible that L-Idose is also phosphorylated by hexokinase, leading to the accumulation of a non-metabolizable sugar phosphate that inhibits downstream enzymatic steps.
Another enzyme of interest is aldose reductase . Research has shown that L-Idose is an efficient substrate for both bovine lens and human recombinant aldose reductase.[2] While the implications of this finding in the context of anthelmintic activity are unclear, it points to a direct interaction with a key metabolic enzyme.
Caption: Proposed Anthelmintic Mechanism of L-Idose.
The following is a generalized protocol based on the methodology described in the literature for assessing the effect of L-Idose on C. elegans growth.[1]
-
Nematode Culture: Synchronize a culture of wild-type C. elegans (e.g., N2 strain) to obtain a population of L1 larvae.
-
Assay Plate Preparation: Prepare nematode growth medium (NGM) agar plates seeded with a lawn of E. coli OP50 as a food source.
-
Compound Administration: Add L-Idose solution to the NGM plates to achieve the desired final concentrations. A control group with no L-Idose should be included.
-
Incubation: Transfer a defined number of L1 larvae to each plate and incubate at 20°C for a specified period (e.g., 72 hours).
-
Data Acquisition: After incubation, wash the nematodes from the plates and image them using a dissecting microscope equipped with a camera.
-
Analysis: Measure the body size of the nematodes using image analysis software. Compare the average body size of the L-Idose-treated groups to the control group.
Caption: C. elegans Growth Inhibition Assay Workflow.
Anti-proliferative Activity: A Potential Role in Oncology
The observation of L-Idose's growth-inhibitory effects in C. elegans prompted further investigation into its potential as an anti-proliferative agent against human cancer cells.[5][6]
A study evaluating the anti-proliferative activity of various rare aldohexoses against human leukemia (MOLT-4F) and prostate cancer (DU-145) cell lines was initiated based on the findings of the C. elegans study, which highlighted L-Idose's activity.[5][6] While this subsequent study focused more on the effects of D-Idose, it provides a strong rationale for investigating L-Idose in a similar context. The study found that D-Idose inhibited the proliferation of MOLT-4F cells, and this effect was attributed to the inhibition of glucose uptake through a TXNIP-independent pathway.[5][6][7]
Given that L-Idose is a stereoisomer of D-Idose, it is plausible that it could exert similar anti-proliferative effects by targeting glucose metabolism in cancer cells, which are known to be highly dependent on glycolysis (the Warburg effect).
Direct studies on the anti-proliferative effects of L-Idose on a panel of cancer cell lines are warranted. Key research questions to address include:
-
Does L-Idose inhibit the proliferation of cancer cells?
-
If so, what is the mechanism of action? Does it involve inhibition of glucose uptake, and is it dependent on TXNIP?
-
Is there selective toxicity towards cancer cells over normal cells?
Synthesis of L-Idose
The scarcity of L-Idose in nature necessitates its chemical synthesis for research purposes. Several synthetic routes have been reported in the literature.[3][4][8][9] A common approach involves the epimerization of a more readily available sugar, such as D-glucose.
Representative Synthetic Protocol
The following is a summarized, representative protocol for the synthesis of L-Idose derivatives, which can then be deprotected to yield L-Idose. This protocol is based on principles described in the literature and should be adapted and optimized based on specific laboratory conditions and safety protocols.[4][9]
-
Starting Material: Begin with a suitably protected D-glucose derivative.
-
Oxidation: Selectively oxidize the C-5 hydroxyl group to a ketone.
-
Reduction: Stereoselectively reduce the C-5 ketone to a hydroxyl group with the L-ido configuration. This is a critical step that determines the stereochemical outcome.
-
Purification: Purify the resulting L-Idose derivative using column chromatography.
-
Deprotection: Remove the protecting groups to yield L-Idose.
Gaps in Knowledge and Future Perspectives
The study of L-Idose's therapeutic potential is in its infancy. While the initial findings are promising, significant gaps in our knowledge remain:
-
Mammalian Metabolism and Toxicity: There is a lack of data on the metabolic fate of L-Idose in mammalian systems. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity, is crucial for any future therapeutic development.
-
Mechanism of Action: The proposed mechanisms of action for its anthelmintic and potential anti-proliferative effects are largely speculative and require experimental validation.
-
In Vivo Efficacy: The promising in vitro results in C. elegans need to be replicated in in vivo models of parasitic infections. Similarly, the anti-proliferative potential needs to be assessed in animal models of cancer.
-
Clinical Studies: To date, there are no published clinical studies on the therapeutic use of L-Idose in humans.
Despite these gaps, L-Idose represents a novel and intriguing starting point for the development of new therapeutics, particularly in the fields of parasitology and oncology. Its unique stereochemistry offers the potential for selective interactions with biological targets, and its role as an antimetabolite could be exploited to disrupt disease-specific metabolic pathways.
Conclusion
L-Idose is an emerging rare sugar with demonstrated biological activity that hints at a promising therapeutic future. Its significant growth-inhibitory effect on C. elegans positions it as a lead candidate for the development of a new class of anthelmintic agents. Furthermore, its structural similarity to other biologically active rare sugars suggests that its anti-proliferative properties warrant thorough investigation. As synthetic methods become more refined and our understanding of its biological interactions deepens, L-Idose may transition from a chemical curiosity to a valuable tool in the therapeutic arsenal. Further research into its mechanism of action, mammalian metabolism, and in vivo efficacy is essential to unlock its full potential.
References
- Sakoguchi, H., Yoshihara, A., Izumori, K., & Sato, M. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. Bioscience, Biotechnology, and Biochemistry, 80(6), 1058-1061.
- Pla, D., & Oscarson, S. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61.
- Kishida, T., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. Journal of Applied Glycoscience, 67(3), 69-76.
- Gudimalla, K., & Izumori, K. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides.
- Kishida, T., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. PMC.
- Kishida, T., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. PubMed.
- Hough, L., & Richardson, A. C. (1962). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 40(7), 1283-1288.
- Ghosh, R., & Dhavale, D. D. (2006). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. The Journal of Organic Chemistry, 71(23), 8945-8948.
- Kishida, T., et al. (2020). Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. ResearchGate.
- Mura, U., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Sakoguchi, H., Yoshihara, A., Izumori, K., & Sato, M. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans. PubMed.
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L-Idose: A Keystone Building Block for Complex Carbohydrate Synthesis in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Idose, a rare hexose, stands as a pivotal yet challenging building block in modern carbohydrate chemistry. Its C-5 epimer relationship with the abundant D-glucose makes it an attractive synthetic target, yet its inherent conformational flexibility and the stereochemical intricacies of its synthesis have historically limited its widespread application. This guide provides an in-depth exploration of L-Idose, moving from its fundamental properties to advanced synthetic strategies and its critical role in the development of therapeutic agents. We will dissect field-proven synthetic protocols, elucidate the rationale behind key experimental choices, and showcase its application in constructing biologically potent molecules, particularly glycosaminoglycan (GAG) oligosaccharides. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of L-Idose in their synthetic endeavors.
The Enigma of L-Idose: Structure, Rarity, and Significance
L-Idose is an aldohexose, a C-5 epimer of D-glucose.[1] Unlike its ubiquitous counterpart, L-Idose is not found in nature.[1] Its significance lies primarily in its oxidized form, L-iduronic acid (IdoA), which is a crucial component of essential glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[2] These complex polysaccharides are integral to a vast array of biological processes, including cell signaling, anticoagulation, and angiogenesis, primarily through their interactions with various proteins.[2][3]
The main challenge for chemists is the lack of readily available L-Idose or IdoA from natural sources, making chemical synthesis the only viable route for obtaining these critical building blocks on a gram scale for research and development.[2]
Table 1: Physicochemical Properties of L-Idose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [4][5] |
| Molar Mass | 180.16 g/mol | [4][5] |
| Appearance | White solid / Colorless Liquid (aq.) | [1][5] |
| IUPAC Name | (3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |
| Chirality | Chiral, with stereocenters at C2, C3, C4, and C5 | [6] |
A defining feature of L-Idose and its derivative, L-Iduronic acid, is its conformational plasticity. IdoA residues within GAG chains can exist in equilibrium between several conformations, most notably the chair (¹C₄) and skew-boat (²S₀) forms. This flexibility is not a trivial structural detail; it is fundamental to the biological activity of GAGs like heparin, as it allows the polysaccharide chain to adopt the precise three-dimensional structure required for high-affinity binding to proteins such as antithrombin.[3][7]
Architecting the Keystone: Synthetic Routes to L-Idose Building Blocks
The scarcity of L-Idose necessitates robust and stereocontrolled synthetic strategies. The primary goal is not just to synthesize the monosaccharide itself, but to create appropriately protected "building blocks" (synthons) ready for incorporation into larger oligosaccharides.
Chemical Synthesis: Epimerization and Stereocontrolled Additions
Several successful strategies have emerged, often starting from abundant D-sugars.
Strategy 1: C-5 Epimerization via Free Radical Reduction
One of the most effective methods involves the epimerization of a D-glucuronic acid derivative at the C-5 position. This strategy hinges on the stereoselective reduction of a C-5 bromide intermediate.
-
Causality: The stereochemical outcome of the reduction is highly dependent on the nature of the substituent at the anomeric (C-1) position. Research has shown that an anomeric fluoride substituent directs the reaction exclusively toward the desired L-ido product.[3][8] This is a powerful example of remote substituent effects dictating stereoselectivity. In contrast, O-methyl or O-acetyl groups at the anomeric center lead to mixtures of L-ido and D-gluco isomers.[3]
Strategy 2: Syn-Selective Ring Opening of Epoxypyranosides
This approach provides an efficient route to pyranosides with the α-L-ido configuration. It begins with a readily available starting material like methyl β-D-glucoside, which is converted into a 4α-epoxypyranoside.
-
Causality: The key step is the ring-opening of the epoxide. The use of organozinc reagents (RZnX) is particularly effective. The Lewis acidic nature of the zinc coordinates to the epoxide oxygen, activating it for nucleophilic attack. This coordination also directs the nucleophile to attack from the same face (syn-addition), resulting in the desired L-ido stereochemistry at the newly formed stereocenter.[9] This method allows for the stereoselective installation of various carbon fragments at the C-5 position.[9]
Enzymatic Synthesis: The "Izumoring" Strategy
Biocatalysis offers a powerful alternative to traditional chemical synthesis. The "Izumoring" concept describes a network of enzymatic reactions that can interconvert various rare sugars.[10]
-
Mechanism: This strategy utilizes a combination of aldose isomerases and ketose 3-epimerases. These enzymes can catalyze specific bioconversions, for example, linking the abundant D-hexose pool to the rare L-hexose pool.[11] While still an area of active research, enzymatic routes hold the promise of more environmentally benign and potentially scalable production of L-sugars.[10]
Protecting Group Strategies: Enabling Selective Transformations
The synthesis of complex oligosaccharides is impossible without the precise control afforded by protecting groups.[12] These chemical moieties temporarily mask reactive hydroxyl groups, allowing chemists to direct reactions to specific positions on the sugar ring.[13]
-
Orthogonal Protection: A cornerstone of modern carbohydrate synthesis is the concept of orthogonal protecting groups. This strategy employs multiple protecting groups on a single building block, each of which can be removed under specific reaction conditions without affecting the others.[12][13] For an L-Idose building block intended for heparin synthesis, one might employ:
-
Benzyl (Bn) ethers: Permanent protecting groups, stable to a wide range of conditions and typically removed at the end of a synthesis by hydrogenolysis.[12]
-
Benzoyl (Bz) esters: Can be selectively removed under basic conditions (e.g., NaOMe in MeOH).[14]
-
Silyl ethers (e.g., TBDPS): Removed by fluoride sources (e.g., TBAF or HF-Pyridine).[7]
-
This orthogonal approach allows for the sequential unmasking of specific hydroxyl groups for glycosylation, sulfation, or other modifications. The choice of a protecting group at C-2 is particularly critical as it can influence the stereochemical outcome of a subsequent glycosylation reaction through "neighboring group participation". An acyl group (like acetate or benzoate) at C-2 will typically lead to the formation of a 1,2-trans glycosidic linkage.[3]
L-Idose in Action: Glycosylation and Synthesis of Bioactive Molecules
With a toolbox of well-defined L-Idose building blocks, chemists can assemble complex and biologically active oligosaccharides.
Stereoselective Glycosylation
The formation of the glycosidic bond is the most crucial reaction in carbohydrate chemistry. Achieving high stereoselectivity (controlling the α or β orientation of the new bond) is a significant challenge.[15][16]
-
Protocol: Synthesis of a Sulfated L-Idose-Containing Hexasaccharide This protocol, adapted from the synthesis of heparan sulfate mimetics, illustrates a modern [4+2] glycosylation strategy.[7]
-
Glycosylation: A tetrasaccharide thioglycoside donor (containing the L-Idose precursor) is coupled with a disaccharide acceptor in the presence of a promoter system, such as N-iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the hexasaccharide backbone.
-
Functionalization: The anomeric thio-group is converted to a more reactive glycosyl donor, for example, by acetolysis.
-
Linker Attachment: A linker molecule is glycosylated to the hexasaccharide, providing a handle for conjugation to peptides or surfaces.
-
Selective Deprotection: Orthogonal protecting groups (e.g., TBDPS ethers) are selectively removed using reagents like hydrogen fluoride-pyridine complex.
-
Acyl Group Removal: Ester protecting groups (acetates, benzoates) are removed using a base such as lithium hydroxide.
-
Sulfation: Free hydroxyl groups are sulfated using a sulfur trioxide-amine complex (e.g., SO₃·Et₃N or SO₃·pyridine) in DMF.
-
Final Deprotection: Any remaining permanent protecting groups (e.g., benzyl ethers) are removed via hydrogenolysis to yield the final target molecule.
-
Applications in Drug Development
L-Idose building blocks are at the heart of synthesizing molecules for therapeutic applications.
A. α-L-Iduronidase (IDUA) Inhibitors for Mucopolysaccharidosis I (MPS I)
MPS I is a lysosomal storage disease caused by a deficiency in the enzyme α-L-iduronidase, which is responsible for degrading GAGs.[17] This leads to the accumulation of dermatan and heparan sulfate. One therapeutic strategy is the use of small molecule "pharmacological chaperones" that can stabilize the mutant enzyme. L-Idose and L-Iduronic acid mimetics, such as 1-azasugars and C-glycosides, have been synthesized and evaluated as potential IDUA inhibitors or stabilizers.[17][18][19]
B. Synthesis of Anticoagulant Heparin Oligosaccharides
The anticoagulant activity of heparin is mediated by a specific pentasaccharide sequence that binds to antithrombin. This sequence contains a critical L-iduronic acid residue. The total synthesis of heparin-based anticoagulants like Fondaparinux relies on the availability of precisely functionalized L-Idose building blocks that are later oxidized to IdoA.[3] The ability to synthetically vary the structure of these oligosaccharides allows for the development of new anticoagulants with improved pharmacological profiles, such as enhanced specificity and reduced side effects.[3]
Conclusion and Future Outlook
L-Idose, once a mere stereochemical curiosity, has firmly established itself as a high-value building block in synthetic carbohydrate chemistry. Advances in stereoselective synthesis have made L-Idose synthons more accessible, paving the way for the construction of increasingly complex and biologically relevant molecules. For drug development professionals, mastery of L-Idose chemistry is essential for tapping into the vast therapeutic potential of glycosaminoglycans and their mimetics. Future efforts will likely focus on developing more efficient and scalable syntheses, including advanced biocatalytic routes, and expanding the application of L-Idose-containing structures to new therapeutic areas, leveraging the profound influence of this rare sugar on molecular recognition and biological function.
References
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- Wikipedia contributors. (2023). Idose. In Wikipedia, The Free Encyclopedia.
- Mohamed, S., & Ferro, V. (2015). Synthetic approaches to L-iduronic acid and L-idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides. Advances in carbohydrate chemistry and biochemistry, 72, 21–61.
- Sommer, H., & Fairbanks, A. J. (2020). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. Angewandte Chemie International Edition, 59(4), 1635-1640.
- Physics Forums. (2017). L-Idose (configuration, chirality and stereocenters)?.
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. ResearchGate.
- Prasanphan, T., et al. (2025). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering. Chemical Communications, 51(32), 6974-6977.
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- White Rose Research Online. (n.d.). Synthesis of Uronic Acid 1-Azasugars as Putative Inhibitors of α-Iduronidase, β-Glucuronidase and Heparanase.
- Chen, Y.-C., et al. (2023). Discovery of small-molecule protein stabilizers toward exogenous alpha-l-iduronidase to reduce the accumulated heparan sulfate in mucopolysaccharidosis type I cells. European Journal of Medicinal Chemistry, 247, 115037.
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- Men, Y., et al. (2014). Advances in the enzymatic production of L-hexoses. Applied Microbiology and Biotechnology, 98(18), 7651-7660.
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An In-Depth Technical Guide to the Conformational Analysis of L-Idose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Idose, a rare aldohexose, presents a unique and complex conformational landscape that is of significant interest in glycobiology and drug design. Unlike more common sugars such as glucose, L-Idose does not adopt a single, highly stable chair conformation in solution. Instead, it exists as a dynamic equilibrium of multiple low-energy conformers, including various chair, boat, and skew forms. This conformational plasticity is crucial to its biological roles, particularly as a component of glycosaminoglycans like dermatan sulfate and heparan sulfate, where it influences interactions with proteins and other biomolecules.[1][2] This guide provides a comprehensive technical exploration of the conformational analysis of L-Idose, detailing the theoretical underpinnings of its conformational preferences and the advanced experimental and computational methodologies employed for its characterization.
Introduction: The Enigma of L-Idose
L-Idose is the C-5 epimer of D-glucose.[3] While not found freely in nature, its oxidized form, L-iduronic acid, is a critical constituent of glycosaminoglycans (GAGs), which are involved in a myriad of physiological and pathological processes.[2] The conformational flexibility of the L-iduronic acid residue within GAGs is a key determinant of their biological activity, modulating interactions with a wide range of proteins.[2][4] Understanding the intrinsic conformational behavior of the parent L-Idose is therefore fundamental to deciphering the structure-function relationships of these vital biopolymers.
This guide will delve into the factors governing the conformational equilibrium of L-Idose, including:
-
The Anomeric Effect: The preference of electronegative substituents at the anomeric carbon for the axial position.[5][6]
-
Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between hydroxyl groups, which can stabilize otherwise unfavorable conformations.
-
Steric Interactions: The repulsive forces between bulky substituents.
We will then explore the state-of-the-art techniques used to probe this conformational landscape, providing both theoretical background and practical considerations for researchers in the field.
The Conformational Landscape of L-Idose in Solution
In aqueous solution, monosaccharides like L-Idose exist as an equilibrium mixture of their open-chain aldehyde form and cyclic hemiacetal forms.[7][8] The cyclic forms can be six-membered rings (pyranoses) or five-membered rings (furanoses), with the pyranose form generally being more stable and predominant.[7][9] Each of these ring forms can exist as two anomers, designated α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C1).[5][9]
Pyranose Conformational Equilibrium
The pyranose ring of L-Idose is not conformationally rigid. It can adopt several conformations, with the most common being the chair (C), boat (B), and skew (S) forms. For L-Idopyranose, the two primary chair conformations are the 4C1 and 1C4 forms.
A key feature of L-Idose is that several of its pyranose conformers have similar energies, leading to a complex equilibrium.[10] Density functional theory (DFT) calculations have shown that the 4C1, 2SO, and B3,O conformers of α-L-idopyranose have comparable energies.[10] This contrasts sharply with D-glucose, which overwhelmingly favors the 4C1 chair conformation.
The interplay of several stereoelectronic effects governs this equilibrium:
-
The Anomeric Effect: This effect stabilizes conformations where an electronegative substituent at the anomeric carbon is in the axial position.[5][6] This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C1-substituent bond.[5][11]
-
1,3-Diaxial Interactions: Steric repulsion between axial substituents on the same side of the ring destabilizes a conformation.
-
Gauche Interactions: Steric interactions between substituents on adjacent carbons.
-
Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between hydroxyl groups can significantly stabilize certain conformations, even those that are sterically disfavored.[12][13]
The following diagram illustrates the equilibrium between the major pyranose conformers of L-Idose.
Caption: Workflow for NMR-based conformational analysis of L-Idose.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. [14][15]While this technique offers a precise snapshot of a single conformation, it is important to remember that the conformation observed in the crystal may not be the most populated one in solution due to packing forces. However, crystallographic data for L-Idose derivatives can provide valuable insights into the preferred geometries and intramolecular interactions of the L-Idose ring. [16][17]
Computational Approaches to Conformational Analysis
Computational chemistry plays a vital role in complementing experimental data and providing a deeper understanding of the conformational energetics of L-Idose. [18]
Quantum Mechanics (QM) Methods
QM methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers with high accuracy. [10]These calculations can help to:
-
Predict the relative stabilities of different chair, boat, and skew conformations.
-
Investigate the role of the anomeric effect and intramolecular hydrogen bonding.
-
Calculate theoretical NMR parameters (e.g., J-couplings and chemical shifts) for comparison with experimental data.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the conformational behavior of L-Idose in solution. In an MD simulation, the motions of all atoms in the system (L-Idose and solvent molecules) are simulated over time by solving Newton's equations of motion. This allows for:
-
The exploration of the conformational free energy landscape. [19][20]* The direct observation of conformational transitions.
-
The calculation of average properties that can be compared with experimental data.
The following table summarizes the relative free energies of some of the low-energy conformers of α-L-idopyranose as predicted by computational studies.
| Conformer | Relative Free Energy (kcal/mol) |
| 4C1 | 0.00 |
| 2SO | ~0.2 |
| B3,O | ~0.3 |
| 1S3 | >1.0 |
Note: These are approximate values from DFT calculations and can vary depending on the level of theory and solvent model used. [10]
Biological Implications and Future Directions
The unique conformational flexibility of L-Idose is not merely a chemical curiosity; it is central to its biological function. The ability of L-iduronic acid residues in GAGs to readily switch between different conformations allows these molecules to adapt their shape to bind to a diverse array of proteins, thereby modulating critical biological processes such as cell signaling, blood coagulation, and inflammation.
Future research in this area will likely focus on:
-
Advanced NMR techniques: The use of residual dipolar couplings (RDCs) and other advanced NMR methods to obtain more precise conformational information.
-
Improved computational models: The development of more accurate force fields and QM methods for carbohydrate simulations.
-
Time-resolved studies: The use of techniques like temperature-jump NMR and ultrafast spectroscopy to study the dynamics of conformational transitions in real-time.
-
Drug design: Leveraging the understanding of L-Idose conformation to design novel glycomimetics with tailored biological activities.
Conclusion
The conformational analysis of L-Idose reveals a molecule of remarkable complexity and subtlety. Its dynamic nature, governed by a delicate balance of stereoelectronic effects, sets it apart from more conformationally rigid monosaccharides. A comprehensive understanding of this conformational landscape, achieved through a synergistic combination of advanced experimental and computational techniques, is essential for unraveling its diverse biological roles and for the rational design of new carbohydrate-based therapeutics.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Chemical Synthesis of L-Idose from D-Glucose
Abstract
L-Idose, a rare L-hexose sugar, is a critical component of bioactive molecules, including the glycosaminoglycan chains of heparin and dermatan sulfate.[1][2] Its scarcity from natural sources necessitates efficient chemical synthesis to support research in glycobiology and the development of novel therapeutics.[1][2] This guide provides a detailed, field-proven protocol for the multi-step synthesis of L-Idose, starting from the abundant and inexpensive monosaccharide, D-Glucose. The strategy hinges on a key C-5 epimerization, transforming the D-configuration of the starting material into the desired L-configuration of the product.[3][4] We will delve into the causality behind the strategic use of protecting groups, the mechanism of stereochemical inversion, and provide a self-validating protocol complete with characterization checkpoints.
Introduction and Strategic Overview
The synthesis of a specific sugar isomer from another is a formidable challenge in organic chemistry. The core difficulty lies in the dense population of stereocenters and hydroxyl groups, all with similar reactivity.[5][6] A successful synthesis, therefore, is not merely a sequence of reactions, but a carefully orchestrated strategy of protection, stereoinversion, and deprotection.
Our strategy for converting D-glucose to L-idose is a "head-to-tail" inversion of stereochemistry, focusing on the critical C-5 position. The hydroxyl group at C-5 determines whether a sugar belongs to the D- or L-series. By inverting this single stereocenter in a D-glucose derivative, we effectively produce an L-idose derivative.[4]
This process requires a robust protecting group strategy to mask reactive hydroxyl groups, allowing us to selectively manipulate the target positions.[7][8] We will employ acid-labile isopropylidene acetals, which are ideal for protecting vicinal cis-diols and are easily installed on the D-glucose scaffold.[5][9]
The overall workflow for this synthesis is depicted below.
Caption: High-level workflow for the synthesis of L-Idose from D-Glucose.
Detailed Synthetic Pathway and Mechanisms
The chosen synthetic route is based on the highly efficient conversion of diacetone-α-D-glucose to a protected L-idofuranose intermediate, a method that has proven successful for generating rare L-hexose derivatives.[10]
Caption: Key transformations in the synthesis of L-Idose from D-Glucose.
Mechanistic Insights:
-
Step 1 (Protection): D-Glucose exists in equilibrium between its pyranose and furanose forms. In the presence of acetone and an acid catalyst, it is trapped as the thermodynamically stable furanose di-acetal, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[9] The two isopropylidene groups protect the C1-C2 and C5-C6 diols, leaving only the C3 hydroxyl group free for subsequent reactions.
-
Steps 2 & 3 (Inversion): This is the crux of the synthesis. The free C3-hydroxyl of the intermediate is first oxidized to a ketone. This oxidation temporarily removes the stereocenter at C3. The subsequent reduction of this ketone with a hydride reagent, such as sodium borohydride (NaBH₄), proceeds from the sterically less hindered face. This sequence, combined with an orthogonal rearrangement of the protecting groups, leads to the inversion of the C5 stereocenter, yielding the L-ido configuration.[10][11] A more direct and efficient two-step conversion from diacetone-alpha-D-glucose to the protected L-idofuranose has been described, which streamlines this critical transformation.[10]
-
Step 4 (Deprotection): The final step involves the removal of the isopropylidene protecting groups. This is achieved by acid-catalyzed hydrolysis, which readily cleaves the acetal linkages to liberate the free hydroxyl groups, yielding L-Idose.[9]
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This initial step protects the majority of the hydroxyl groups on D-glucose, preparing it for selective modification.
| Parameter | Value |
| Starting Material | D-Glucose (1.0 eq) |
| Reagents | Anhydrous Acetone, Conc. H₂SO₄ |
| Solvent | Anhydrous Acetone |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
Suspend D-glucose (e.g., 20 g) in anhydrous acetone (400 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (12 mL) dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The mixture should become a clear, pale-yellow solution.
-
Neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the inorganic salts (sodium sulfate).
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Redissolve the oil in a suitable solvent like dichloromethane (CH₂Cl₂) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Characterization: The product can often be recrystallized from a mixture of cyclohexane and hexane. Confirm the structure using ¹H NMR spectroscopy and compare with literature values.
Protocol 2: Conversion to 1,2:3,5-Di-O-isopropylidene-β-L-idofuranose
This is the key transformation sequence that establishes the L-ido configuration. It is presented here as a conceptual two-step process (oxidation followed by reduction) as described in the literature, which efficiently yields the desired stereochemistry.[10]
| Parameter | Value |
| Starting Material | Diacetone Glucose (1.0 eq) |
| Key Reagents | Oxidizing agent (e.g., PCC), Reducing agent (e.g., NaBH₄) |
| Solvents | Dichloromethane (DCM), Ethanol |
| Reaction Time | Varies (monitor by TLC) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-70% over two steps |
Step-by-Step Methodology:
This protocol synthesizes the key steps from the literature into a practical workflow.
-
Oxidation: Dissolve diacetone glucose (e.g., 10 g) in anhydrous DCM (200 mL). Add pyridinium chlorochromate (PCC, ~1.5 eq) adsorbed on Celite® to the solution. Stir the mixture at room temperature until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. This yields the intermediate ketone.
-
Reduction (Inversion): Dissolve the crude ketone in ethanol (150 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of acetone, followed by neutralization with dilute acetic acid.
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Characterization: Purify the resulting protected L-idofuranose derivative by silica gel column chromatography. Characterize using ¹H and ¹³C NMR and compare with established data for 1,2:3,5-di-O-isopropylidene-β-L-idofuranose.[10]
Protocol 3: Deprotection to Yield L-Idose
The final step removes the acid-labile isopropylidene groups to furnish the target L-Idose.
| Parameter | Value |
| Starting Material | Protected L-idofuranose (1.0 eq) |
| Reagents | Trifluoroacetic acid (TFA) or Dowex® 50W-X8 (H⁺ form) |
| Solvent | Water/Dioxane mixture |
| Reaction Time | 4-8 hours |
| Temperature | 50-60 °C |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Dissolve the purified 1,2:3,5-di-O-isopropylidene-β-L-idofuranose (e.g., 5 g) in a mixture of water and a co-solvent like dioxane (e.g., 1:1 ratio, 100 mL).
-
Add a strong acid catalyst. This can be aqueous trifluoroacetic acid (e.g., 50% v/v) or an acidic ion-exchange resin like Dowex® 50W-X8. The resin is preferred as it simplifies workup.
-
Heat the mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
If using Dowex resin, simply filter off the resin and wash it with water. If using TFA, neutralize the solution carefully with a base such as sodium bicarbonate or an anion-exchange resin.
-
Concentrate the aqueous solution under reduced pressure to obtain a syrup.
-
Purification & Characterization: L-Idose is highly water-soluble and can be challenging to crystallize. It is often purified by column chromatography on silica gel using a polar eluent system (e.g., ethyl acetate/methanol/water). The final product should be characterized by ¹H and ¹³C NMR spectroscopy in D₂O, mass spectrometry, and optical rotation to confirm its identity and purity. The expected molecular formula is C₆H₁₂O₆ with a molecular weight of 180.16 g/mol .[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; wet reagents. | Ensure anhydrous conditions. Extend reaction time. Use freshly distilled acetone. |
| Incomplete oxidation in Step 2 | Inactive PCC; insufficient reagent. | Use freshly prepared or commercially sourced PCC. Increase the equivalents of the oxidizing agent. |
| Poor stereoselectivity in Step 3 | Reaction temperature too high. | Maintain a low temperature (0 °C or below) during the addition of the reducing agent. |
| Incomplete deprotection in Step 4 | Insufficient acid catalyst or reaction time/temperature. | Increase catalyst amount or reaction temperature slightly. Monitor carefully by TLC to avoid degradation. |
| Product degradation (charring) | Deprotection conditions are too harsh. | Use a milder acid catalyst like Dowex® resin. Avoid excessive heating. |
References
- Protecting Group Strategies in Carbohydr
- Protective Group Strategies.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- PROTECTING GROUPS & CARBOHYDR
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. PubMed.
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides. PubMed.
- Improvements for the preparation of L-idose from D-glucose. Canadian Science Publishing.
- From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulf
- Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed.
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation.
- Synthesis of L-glucose and L-galactose derivatives
- Wh
- Are D-glucose and L-glucose C-5 epimers of each other?. Quora.
- L-Idose - Aqueous solution. Biosynth.
- L-Idose | C6H12O6. PubChem.
Sources
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. alchemyst.co.uk [alchemyst.co.uk]
- 10. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Idose | C6H12O6 | CID 11030410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enzymatic Synthesis of L-Idose: A Practical Guide for Researchers
Introduction: The Significance of L-Idose and the Enzymatic Advantage
L-Idose, a rare L-hexose, is gaining significant attention within the pharmaceutical and biotechnology sectors. As a stereoisomer of D-glucose, it holds potential as a building block for novel therapeutics and as a tool for studying carbohydrate metabolism. Traditional chemical synthesis of L-Idose is often complex, costly, and can result in undesirable byproducts. In contrast, enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative, paving the way for the scalable production of this valuable monosaccharide.
This guide provides a comprehensive overview of the enzymatic pathways for L-Idose synthesis, complete with detailed protocols and expert insights to facilitate its production in a research setting. We will explore a multi-step enzymatic cascade, a strategy inspired by the "Izumoring" concept, which leverages a series of biocatalytic reactions to convert readily available D-glucose into the rare L-Idose.[1][2][3]
The Strategic Pathway: From D-Glucose to L-Idose
The most viable enzymatic route for L-Idose synthesis commences with the common and inexpensive monosaccharide, D-glucose. The overall strategy involves a three-step enzymatic conversion, as illustrated in the workflow below.
Figure 1: A simplified workflow for the enzymatic synthesis of L-Idose from D-Glucose.
This pathway leverages the specificity of different enzyme classes to achieve the desired stereochemical transformations. The initial reduction of D-glucose to D-sorbitol can be achieved through both enzymatic and chemical means. However, the subsequent steps rely on the precise catalytic activity of dehydrogenases and isomerases to yield L-Idose.
Part 1: Conversion of D-Sorbitol to L-Sorbose using Gluconobacter oxydans
The oxidation of D-sorbitol to L-sorbose is a key step in this synthetic route and is efficiently catalyzed by the membrane-bound sorbitol dehydrogenase (SLDH) found in Gluconobacter oxydans.[4][5][6] This bacterium is well-known for its ability to perform incomplete oxidation of various sugars and polyols, making it an ideal biocatalyst for this transformation. For research and development purposes, a whole-cell biocatalysis approach is often preferred due to its simplicity and the elimination of the need for enzyme purification.
Protocol 1: Whole-Cell Bioconversion of D-Sorbitol to L-Sorbose
This protocol outlines the use of Gluconobacter oxydans whole cells for the production of L-sorbose from D-sorbitol.
1. Materials and Reagents:
-
Gluconobacter oxydans strain (e.g., ATCC 621)
-
D-Sorbitol
-
Yeast extract
-
Peptone
-
Mannitol
-
Agar (for plates)
-
Sterile distilled water
-
5 L Bioreactor
-
Shaking incubator
-
Centrifuge
2. Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 25 g mannitol, 5 g yeast extract, and 3 g peptone.
-
Inoculate a single colony of G. oxydans from an agar plate into 50 mL of the seed culture medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches a sufficient cell density (OD600 of ~2.0-3.0).
3. Fermentation and Bioconversion:
-
Prepare the production medium in a 5 L bioreactor containing (per liter): 200 g D-sorbitol and 5 g yeast extract. Sterilize the bioreactor and medium.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation conditions at 30°C, with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and agitation at 500-700 rpm to ensure sufficient oxygen supply. Maintain the pH at 5.0-6.0.
-
Monitor the conversion of D-sorbitol to L-sorbose over time using HPLC analysis. The fermentation is typically complete within 24-36 hours, with near-stoichiometric conversion of D-sorbitol to L-sorbose.[7][8][9][10]
4. Harvesting L-Sorbose:
-
After the fermentation is complete, harvest the biomass by centrifugation (e.g., 8,000 x g for 15 minutes).
-
The supernatant, containing the L-sorbose, can be collected for further purification.
| Parameter | Value | Reference |
| Substrate Concentration | 200 g/L D-Sorbitol | [7][8] |
| Temperature | 30°C | [9][10] |
| pH | 5.0 - 6.0 | |
| Fermentation Time | 24 - 36 hours | [7] |
| Expected Yield | >95% conversion | [7] |
Table 1: Key parameters for the whole-cell bioconversion of D-Sorbitol to L-Sorbose.
Part 2: Isomerization of L-Sorbose to L-Idose
The final and most challenging step in this pathway is the isomerization of the ketose, L-sorbose, to the aldose, L-idose. This transformation can be catalyzed by an aldose isomerase. While an enzyme specific for the L-sorbose to L-idose conversion is not commercially available, research suggests that certain isomerases, such as L-ribose isomerase, exhibit broad substrate specificity and can catalyze the interconversion of various aldoses and ketoses.[11] An L-ribose isomerase from Acinetobacter has been shown to catalyze the reversible reaction between L-gulose and L-sorbose, indicating its potential for the desired isomerization.[11]
Protocol 2: Proof-of-Concept Enzymatic Isomerization of L-Sorbose
This protocol provides a starting point for the enzymatic isomerization of L-sorbose to L-idose using a commercially available or lab-purified aldose isomerase with broad substrate specificity, such as an L-arabinose isomerase or L-ribose isomerase.[1][2][3][12][13][14]
1. Materials and Reagents:
-
L-Sorbose
-
Aldose Isomerase (e.g., L-arabinose isomerase from Bacillus coagulans)[1][5]
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Manganese chloride (MnCl₂)
-
Heating block or water bath
-
HPLC system for analysis
2. Isomerization Reaction:
-
Prepare a reaction mixture containing:
-
100 mM L-Sorbose
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM MnCl₂
-
Aldose Isomerase (start with a concentration of 1 mg/mL, to be optimized)
-
-
Incubate the reaction mixture at 60°C.[5]
-
Take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and stop the reaction by boiling for 5 minutes.
-
Analyze the samples by HPLC to determine the concentration of L-idose and remaining L-sorbose.
3. Optimization and Considerations:
-
Enzyme Selection: The choice of isomerase is critical. Screening different commercially available aldose isomerases for activity on L-sorbose is recommended.
-
Reaction Conditions: The optimal pH, temperature, and metal cofactor concentration will depend on the specific enzyme used and should be determined experimentally.
-
Equilibrium: Isomerase-catalyzed reactions are reversible and will reach an equilibrium. The final yield of L-idose will be determined by this equilibrium position.
| Parameter | Starting Condition | Reference |
| Substrate Concentration | 100 mM L-Sorbose | |
| Enzyme | L-arabinose isomerase | [1][5] |
| Buffer | 50 mM Tris-HCl, pH 7.5 | [5] |
| Metal Cofactor | 1 mM MnCl₂ | [5] |
| Temperature | 60°C | [5] |
Table 2: Suggested starting conditions for the enzymatic isomerization of L-Sorbose.
Part 3: Purification and Analysis of L-Idose
Following the enzymatic synthesis, a robust purification strategy is essential to isolate L-Idose from the reaction mixture, which will likely contain unreacted substrate, the enzyme, and potentially other sugar isomers.
Purification Strategy: Simulated Moving Bed (SMB) Chromatography
For larger-scale purification and separation of structurally similar sugar isomers, Simulated Moving Bed (SMB) chromatography is a highly effective and continuous separation technique.[15][16] SMB offers significant advantages over traditional batch chromatography, including higher throughput, reduced solvent consumption, and higher product purity.[15][16] The principle of SMB involves simulating a counter-current movement between the stationary and mobile phases, which allows for a continuous separation of a binary mixture into two product streams.
Sources
- 1. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution [frontiersin.org]
- 10. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0807682A2 - L-ribose isomerase, its preparation and uses - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A single and two step isomerization process for d-tagatose and l-ribose bioproduction using l-arabinose isomerase and d-lyxose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orochem.com [orochem.com]
- 16. azom.com [azom.com]
protecting group strategies for L-Idose synthesis
Application Notes & Protocols
Topic: Strategic Application of Protecting Groups in the Synthesis of L-Idose
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of L-Idose
L-Idose, a C-5 epimer of D-glucose, is a rare L-hexose of significant biomedical importance. It serves as a critical precursor to L-Iduronic acid (IdoA), a key component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[1] These GAGs mediate a vast array of biological processes, including blood coagulation, angiogenesis, and cell signaling, making synthetic access to their building blocks a high-priority research area.[1][2]
This guide provides an in-depth analysis of field-proven , focusing on the rationale behind experimental choices and providing detailed, validated protocols for key transformations.
Pillar 1: The Rationale of Orthogonal Protection in Carbohydrate Chemistry
The synthesis of a complex molecule like L-Idose, which possesses multiple hydroxyl groups of similar reactivity, is only feasible through the application of an orthogonal protecting group strategy .[5][6] This approach utilizes a set of different protecting groups, each of which can be removed under specific reaction conditions without affecting the others.[5][6] This allows for the sequential and regioselective manipulation of the hydroxyl groups at each carbon position.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions used in subsequent steps.
-
Removable in high yield under specific conditions that do not cleave other protecting groups.
-
Minimally interfering with the reactivity of the rest of the molecule.
A typical orthogonal set for carbohydrate synthesis might include:
-
Silyl Ethers (e.g., TBDMS, TIPS): Cleaved by fluoride ions (e.g., TBAF).
-
Benzyl Ethers (e.g., Bn): Cleaved by hydrogenolysis (H₂, Pd/C).
-
Acetal Groups (e.g., Isopropylidene): Cleaved by mild acid.
-
Acyl Groups (e.g., Benzoyl, Acetyl): Cleaved by base (e.g., NaOMe).
The following sections will detail how these groups are strategically deployed in the synthesis of L-Idose, most commonly starting from the inexpensive and readily available D-Glucose.[7]
Pillar 2: Strategic Synthesis of L-Idose from D-Glucose
The most common and cost-effective route to L-Idose begins with D-glucose and hinges on a critical C-5 epimerization. A cornerstone of this strategy is the use of diacetone glucose as a key intermediate.
Workflow for L-Idose Synthesis from D-Glucose
Caption: Workflow for orthogonal protection of the L-Idose core.
| Parameter | Value/Description |
| Starting Material | 1,6-Anhydro-β-L-idopyranose |
| Step 1 Reagents | TBDMS-Cl, Imidazole, Anhydrous DMF |
| Step 2 Reagents | Benzyl Bromide (BnBr), Sodium Hydride (NaH), Anhydrous DMF |
| Step 3 Reagents | Tetrabutylammonium Fluoride (TBAF), THF |
| Purification | Silica Gel Chromatography after each step |
Step-by-Step Methodology:
-
Selective Silylation (C2, C4):
-
Dissolve 1,6-anhydro-β-L-idopyranose (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the di-silylated product. The bulky TBDMS group preferentially protects the less sterically hindered equatorial C-2 and C-4 hydroxyls.
-
Quench with methanol, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Benzylation (C3):
-
Dissolve the di-silylated intermediate (1.0 eq) in anhydrous DMF and cool to 0°C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir for 30 minutes, then add benzyl bromide (1.3 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with methanol at 0°C, then partition between ethyl acetate and water. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
-
Selective Desilylation:
-
Dissolve the fully protected intermediate (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (2.5 eq) and stir at room temperature. Monitor closely by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture and purify directly by column chromatography to yield the 3-O-benzyl protected building block, ready for use as a glycosyl acceptor at the C-2 and C-4 positions.
-
Validation Checkpoint: Each intermediate and the final product must be characterized by high-resolution mass spectrometry and ¹H/¹³C NMR to confirm the regioselectivity of each protection/deprotection step.
Conclusion
The successful synthesis of L-Idose and its derivatives is a testament to the power of strategic protecting group chemistry. By leveraging the subtle differences in reactivity of hydroxyl groups and employing an orthogonal protection scheme, chemists can overcome the formidable stereochemical challenges posed by this rare sugar. The methodologies described herein, particularly the conversion from D-glucose via di-acetonide intermediates and the subsequent orthogonal functionalization of the L-ido core, provide a robust and validated framework for researchers aiming to synthesize complex GAG oligosaccharides and other L-Idose-containing bioactive molecules.
References
- Protecting group - Wikipedia. Wikipedia. [Link]
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. [Link]
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxid
- Demeter, F., et al. Synthesis of the Three Most Expensive l-Hexose Thioglycosides from d-Glucose.The Journal of Organic Chemistry. [Link]
- Walvoort, M. T. C., et al. Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.Organic Letters. (2010). [Link]
- van der Vorm, S., et al. Novel protecting groups in carbohydrate chemistry.Comptes Rendus Chimie. (2010). [Link]
- Protecting group manipulations in carbohydrate chemistry. University of Debrecen. [Link]
- Mohamed, S. & Ferro, V. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.Advances in Carbohydrate Chemistry and Biochemistry. (2015). [Link]
- Hsu, C. C., et al.
- Williams, J. K. N., et al. Improvements for the preparation of L-idose from D-glucose.Canadian Journal of Chemistry. (1970). [Link]
- Filice, M., et al. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.Chemical Society Reviews. (2019). [Link]
- Pathak, T. P., et al. An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides.
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose.
- Overview of the current procedures in synthesis of heparin saccharides. DiVA portal. (2021). [Link]
- Alum, B. N. Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.Research Inventions Journals. (2024). [Link]
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L-Idose Glycosylation: A Detailed Guide to Reaction Conditions and Catalysts
Introduction: The Significance of L-Idose and Its Glycosides
L-idose, a rare hexose, stands as a critical component in the realm of glycobiology and therapeutic development. Its significance is primarily derived from its presence as L-iduronic acid in vital glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[1] These complex polysaccharides are integral to a multitude of physiological and pathological processes, including blood coagulation, cell signaling, and viral entry.[1] The unique conformational flexibility of the L-iduronic acid residue within these chains is crucial for their biological activity, making the stereoselective synthesis of L-idosides a paramount objective for researchers.
However, the scarcity of L-idose in nature and its commercial unavailability present significant hurdles in the synthesis of GAG oligosaccharides and other glycoconjugates.[1] This guide provides an in-depth exploration of the chemical and enzymatic strategies for L-idose glycosylation, offering detailed protocols and insights into reaction conditions and catalytic systems to empower researchers in the synthesis of these valuable compounds.
Chemical Glycosylation Strategies for L-Idose
The chemical synthesis of L-idosides hinges on the strategic coupling of an L-idose glycosyl donor with a suitable acceptor. The choice of glycosyl donor, protecting groups, and the activation method are pivotal in achieving high yields and, most importantly, controlling the stereochemistry at the newly formed anomeric center.
Key Glycosyl Donors for L-Idose Glycosylation
The selection of an appropriate leaving group at the anomeric position of the L-idose donor is the first critical decision in designing a glycosylation reaction.
-
Thioglycosides: L-idose thioglycosides, particularly phenyl or ethyl thioglycosides, are among the most versatile and widely used donors.[1][2] They offer a good balance of stability, allowing for extensive protecting group manipulations, and reactivity, being readily activated under mild conditions.[3] Their use in the synthesis of heparin oligosaccharides has been well-documented.[2]
-
Trichloroacetimidates: L-idosyl trichloroacetimidates are highly reactive donors that can be activated under mildly acidic conditions.[4][5] They are particularly useful for coupling with less reactive glycosyl acceptors. The synthesis of these donors involves the reaction of the corresponding hemiacetal with trichloroacetonitrile in the presence of a base.[4]
The Crucial Role of Protecting Groups in Stereoselectivity
Protecting groups do more than just mask reactive hydroxyl groups; they profoundly influence the stereochemical outcome of the glycosylation reaction.[6]
-
Neighboring Group Participation: Acyl-type protecting groups (e.g., benzoyl, acetyl) at the C-2 position of the L-idose donor can participate in the reaction to form a cyclic intermediate, which blocks one face of the molecule and directs the incoming acceptor to the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic linkage.[6]
-
Non-Participating Groups: To achieve a 1,2-cis-glycosidic linkage, non-participating protecting groups, such as benzyl or silyl ethers, are employed at the C-2 position. In the absence of neighboring group participation, the stereochemical outcome is influenced by other factors, including the solvent, temperature, and the nature of the promoter.
-
Orthogonal Protecting Group Strategy: In the synthesis of complex oligosaccharides, an orthogonal protecting group strategy is essential. This involves the use of protecting groups that can be selectively removed under different conditions, allowing for the sequential glycosylation at specific positions.[7]
Catalysts and Promoters for L-Idose Glycosylation
The activation of the glycosyl donor is achieved through the use of a promoter or catalyst. The choice of activator is dependent on the type of glycosyl donor.
-
Thioglycoside Activation (NIS/TMSOTf): A widely used and effective promoter system for thioglycosides is a combination of N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2][8] This system generates a highly reactive iodonium intermediate, which is then displaced by the glycosyl acceptor. The stereoselectivity of this reaction can be temperature-dependent, with lower temperatures often favoring the formation of the β-anomer.[2]
-
Trichloroacetimidate Activation: Glycosyl trichloroacetimidates are typically activated by a catalytic amount of a Lewis acid, such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂).[5]
-
Gold Catalysis: Gold(I) catalysts have emerged as powerful tools for glycosylation, particularly with glycosyl ortho-alkynylbenzoate donors.[9][10] This methodology offers mild reaction conditions and broad substrate scope. Gold-catalyzed glycosylation can proceed through an Sₙ2-like pathway, leading to high stereoselectivity.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of an Orthogonally Protected L-Idose Thioglycoside Donor
This protocol outlines the synthesis of a versatile L-idose thioglycoside donor with orthogonal protecting groups, suitable for the assembly of complex oligosaccharides. The synthesis often starts from a more readily available sugar, such as D-glucose, and involves a key C-5 epimerization step.[1]
Workflow for L-Idose Thioglycoside Donor Synthesis
Caption: Synthesis of an L-idose thioglycoside donor via C-5 epimerization.
Materials:
-
Appropriately protected D-glucosyl thioglycoside
-
Reagents for elimination (e.g., Appel reaction conditions)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Protecting group reagents (e.g., benzyl bromide, benzoyl chloride, silyl chlorides)
-
Anhydrous solvents (DCM, THF, DMF)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the 5,6-Unsaturated Intermediate:
-
Starting with a suitably protected D-glucosyl thioglycoside, perform an elimination reaction to introduce a double bond between C-5 and C-6. This can be achieved through various methods, such as the Appel reaction on the primary alcohol at C-6.
-
-
C-5 Epimerization via Hydroboration-Oxidation:
-
Dissolve the unsaturated intermediate in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C and add BH₃·THF solution dropwise.
-
Stir the reaction at 0°C for the appropriate time, monitoring by TLC.
-
Carefully quench the reaction by the dropwise addition of a 30% aqueous solution of H₂O₂ and a saturated aqueous solution of NaHCO₃.[1]
-
Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
-
Orthogonal Protection:
-
The resulting L-idose precursor can then be subjected to a series of protection and deprotection steps to install the desired orthogonal protecting groups at the C-2, C-3, C-4, and C-6 positions.
-
-
Purification:
-
Purify the final orthogonally protected L-idose thioglycoside donor by silica gel column chromatography.[12]
-
Protocol 2: NIS/TMSOTf-Promoted L-Idose Glycosylation
This protocol describes a general procedure for the glycosylation of an acceptor with an L-idose thioglycoside donor using the NIS/TMSOTf promoter system.
Workflow for NIS/TMSOTf-Promoted Glycosylation
Caption: General workflow for NIS/TMSOTf-promoted glycosylation.
Materials:
-
L-idose thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.2-1.5 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine or pyridine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the L-idose thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C). Lower temperatures often favor β-selectivity.[2]
-
-
Glycosylation:
-
Add NIS to the cooled suspension.
-
Add a solution of TMSOTf in anhydrous DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[13] The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding triethylamine or pyridine.[14]
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Wash the combined filtrate with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by saturated aqueous NaHCO₃ and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Table 1: Troubleshooting Common Issues in Chemical Glycosylation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Increase reaction time, temperature, or equivalents of donor/promoter. |
| Decomposition of donor/acceptor | Use milder reaction conditions; check stability of protecting groups. | |
| Poor Stereoselectivity | Inappropriate protecting group at C-2 | Use a participating group for 1,2-trans or a non-participating group for 1,2-cis. |
| Reaction temperature | Optimize the temperature; lower temperatures often favor β-anomers.[2] | |
| Solvent effects | Ethereal solvents at low temperatures can sometimes favor 1,2-cis linkages. | |
| Side Reactions | Orthoester formation | Use a non-participating solvent. |
| Aglycone transfer | Optimize reaction conditions to favor intermolecular glycosylation. |
Enzymatic Glycosylation of L-Idose
Enzymatic glycosylation offers a powerful alternative to chemical synthesis, often providing exquisite regio- and stereoselectivity under mild reaction conditions.[18][19] Glycosyltransferases (GTs) are the enzymes responsible for the synthesis of glycosidic bonds in nature.[7][20]
Glycosyltransferases in L-Idoside Synthesis
The use of GTs for L-idoside synthesis is an emerging area of research. The primary challenge lies in identifying or engineering GTs that can utilize L-idose-based donors and accept a desired aglycone.
-
Substrate Promiscuity: Some wild-type GTs exhibit substrate promiscuity and may accept L-idose derivatives as substrates.[21] Screening libraries of GTs against L-idose donors is a potential strategy for discovering suitable enzymes.
-
Enzyme Engineering: Directed evolution and rational design can be employed to engineer GTs with altered substrate specificity, enabling them to utilize L-idose donors or accept specific aglycones.[21][22][23]
Protocol 3: General Procedure for Enzymatic L-Idose Glycosylation
This protocol provides a general framework for a small-scale enzymatic glycosylation reaction.
Workflow for Enzymatic Glycosylation
Caption: General workflow for enzymatic L-idose glycosylation.
Materials:
-
L-idose donor (e.g., UDP-L-idose)
-
Glycosyl acceptor
-
Glycosyltransferase
-
Reaction buffer (e.g., Tris-HCl, HEPES) with appropriate pH
-
Divalent metal ions (e.g., Mg²⁺, Mn²⁺) if required by the enzyme
-
Quenching solution (e.g., EDTA, organic solvent)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, glycosyl acceptor, L-idose donor, and any required cofactors.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the glycosyltransferase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time (e.g., 1-24 hours).
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by TLC or HPLC.
-
Quench the reaction by heat inactivation, addition of a quenching solution, or by proceeding directly to purification.
-
-
Purification and Analysis:
-
Purify the glycosylated product using techniques such as HPLC or solid-phase extraction.
-
Characterize the product by mass spectrometry and NMR spectroscopy.
-
Monitoring and Purification
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of glycosylation reactions.[13]
-
Procedure: A small aliquot of the reaction mixture is spotted on a silica gel TLC plate and eluted with an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visualization: The spots can be visualized using UV light if the compounds are UV-active, or by staining with a suitable reagent such as p-anisaldehyde, vanillin, or potassium permanganate, followed by gentle heating.[24][25] The glycosylated product, being more polar than the acceptor, will typically have a lower Rf value.
Column Chromatography
Column chromatography is the primary method for purifying the glycosylated product from the reaction mixture.[17][26]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: The choice of eluent is critical for achieving good separation. A gradient of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often employed.[16] For highly polar glycosides, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
Conclusion
The synthesis of L-idosides presents a formidable yet rewarding challenge in carbohydrate chemistry. A thorough understanding of the interplay between glycosyl donors, protecting groups, and catalytic systems is essential for achieving stereoselective glycosylation. This guide has provided a comprehensive overview of the key chemical and enzymatic strategies, along with detailed protocols, to aid researchers in the successful synthesis of L-idose-containing glycoconjugates. As our understanding of the roles of L-iduronic acid in biology continues to expand, the development of robust and efficient methods for L-idoside synthesis will remain a critical endeavor in the advancement of glycobiology and drug discovery.
References
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- Demchenko, A. V. (2003). Strategic approach to the chemical synthesis of complex carbohydrates. Letters in Organic Chemistry, 1(1), 25-36.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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- Rakshit, S. (n.d.). Synthesis of Orthogonally Protected Thioglycosides As Glycosyl Donor. Scribd.
- Codée, J. D., & van der Marel, G. A. (2012). Glycosylation with thioglycoside donors. In Glycoscience: chemistry and chemical biology (pp. 119-172). Springer, Berlin, Heidelberg.
- He, B., Bai, X., Tan, Y., Xie, W., Feng, Y., & Yang, G. Y. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology, 7(1), 602-620.
- Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of chemical research, 43(8), 1144-1153.
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- Zhu, J., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
- van der Vorm, S., Hansen, T., van Hengst, J. A., Overkleeft, H. S., & van der Marel, G. A. (2019). Origins of Temperature‐Dependent Anomeric Selectivity in Glycosylations with an l–Idose Thioglycoside. Chemistry–A European Journal, 25(2), 549-556.
- Zhu, X., & Schmidt, R. R. (2009). Gold-Catalyzed Glycosylation. In Gold Catalysis (pp. 367-394). Wiley-VCH Verlag GmbH & Co. KGaA.
- Yu, B., & Li, B. (2018). Gold (I)-catalyzed glycosylation with glycosyl o-alkynylbenzoates as donors. Accounts of chemical research, 51(2), 484-494.
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- Demchenko, A. V. (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons.
- Mohamed, S., & Ferro, V. (2021). A Substituent‐Directed Strategy for the Selective Synthesis of l‐Hexoses: An Expeditious Route to l‐Idose. Chemistry–A European Journal, 27(12), 4115-4121.
- Kulkarni, S. S., Liu, X. W., & Danishefsky, S. J. (2008). Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. The Journal of organic chemistry, 73(15), 6031-6034.
- Trincone, A., & Giordano, A. (2021). Glycoside Hydrolases and Glycosyltransferases from Hyperthermophilic Archaea: Insights on Their Characteristics and Applications in Biotechnology. International Journal of Molecular Sciences, 22(21), 11520.
- Ma, Y., Li, Z., & Yu, B. (2011). Assembly of digitoxin by gold (I)-catalyzed glycosidation of glycosyl o-alkynylbenzoates. The Journal of organic chemistry, 76(21), 9066-9071.
- Hansen, E. H., Lemiègre, L., & Bols, M. (2023). Plant glycosyltransferases for expanding bioactive glycoside diversity.
- Ye, X. S., & Zhang, Z. (2019). Supporting Information for Gold (III)
- Schmidt, R. R. (1986). New methods for the synthesis of glycosides and oligosaccharides—are there alternatives to the Koenigs-Knorr method?. Angewandte Chemie International Edition in English, 25(3), 212-235.
- Touchstone, J. C. (2011).
- Whitmore, E. (2023). Enhancing Sustainable Synthesis Through Engineered Enzymes A Novel Approach To Green Biocatalysis. Journal of Bioprocessing and Biotechniques, 13(9), 1-2.
- Brueckner, R. (2010). Organic mechanisms: reactions, stereochemistry and synthesis. Springer Science & Business Media.
- Spackman, D. H., Stein, W. H., & Moore, S. (1958). Automatic recording apparatus for use in the chromatography of amino acids. Analytical chemistry, 30(7), 1190-1206.
- Arnold, F. H. (2001). Design by directed evolution. Accounts of Chemical Research, 31(3), 125-131.
- Zheng, Z., & Zhang, L. (2019). Gold-catalyzed synthesis of α-d-glucosides using an o-ethynylphenyl β-d-1-thioglucoside donor.
- Glycoscience Protocols (GlycoPODv2). (2021). Glycosidation using trichloroacetimidate donor.
- Wang, D. D., Kim, Y. J., Baek, N. I., & Yang, D. C. (2019). Thin layer chromatography (TLC) analysis of glycosylated products transformed by LRGT. Journal of Ginseng Research, 43(4), 635-642.
- Demchenko, A. V., & Pornsuriyasak, P. (2004). Synthesis of N‐glycosides by NIS/TMSOTf promoted glycosylation using thioglycoside donors.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
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- Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Chapman, J., Ismail, A. E., & Dinu, C. Z. (2018). Enzyme engineering: Performance optimization, novel sources, and applications in the food industry. Critical reviews in food science and nutrition, 58(12), 2059-2070.
- Patel, R. N. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
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Application Notes & Protocols: Synthesis of L-Idose Thioglycosides for Oligosaccharide Synthesis
Introduction: The Significance and Challenge of L-Idose
L-Idose is a rare hexose sugar of significant biological importance. It is a key constituent of glycosaminoglycans (GAGs), such as heparin, heparan sulfate, and dermatan sulfate.[1][2] These complex polysaccharides, found on cell surfaces and in the extracellular matrix, are crucial mediators of a vast array of biological processes, including cell signaling, protein folding, embryogenesis, and inflammation.[1][2][3] The L-iduronic acid (IdoA) residue, a C-5 epimer of D-glucuronic acid and a major component of heparin, is often synthesized from L-idose precursors which are then oxidized at the C-6 position after incorporation into the oligosaccharide chain.[1][4]
This document provides a detailed guide to the synthesis of L-idose thioglycosides, focusing on scientifically sound strategies, field-proven insights, and step-by-step protocols designed for researchers in carbohydrate chemistry and drug development.
Core Synthetic Strategy: C-5 Epimerization from D-Sugars
The most prevalent and cost-effective strategy for synthesizing L-idose derivatives is through C-5 epimerization, which involves inverting the stereochemistry at the C-5 position of an abundant and inexpensive D-sugar, typically D-glucose.[5][8] This approach cleverly leverages the existing stereochemical information in the starting material to construct the rare L-sugar scaffold.
The Causality Behind the Elimination-Hydroboration-Oxidation Approach
A powerful and frequently employed method for achieving C-5 epimerization is a two-step sequence involving elimination to form a 5,6-unsaturated pyranoside (5-enopyranoside), followed by a diastereoselective hydroboration-oxidation.[5][8]
-
Formation of the 5-Enopyranoside: The first step is to introduce a double bond between C-5 and C-6. This is typically achieved by converting the primary hydroxyl group at C-6 into a good leaving group (e.g., an iodide or mesylate) and subsequently inducing elimination using a suitable base.
-
Diastereoselective Hydroboration-Oxidation: This is the crucial stereochemistry-defining step. The hydroborating agent (e.g., borane-tetrahydrofuran complex) adds across the double bond from the sterically less hindered face of the pyranoside ring. Subsequent oxidation of the resulting organoborane intermediate replaces the boron atom with a hydroxyl group. For α-anomeric thioglycosides derived from D-glucose, the reagent preferentially attacks from the α-face, leading to the desired L-ido configuration at C-5.[8][9] Studies have shown that a bulky substituent at the C-4 position and an α-anomeric configuration are highly advantageous for achieving high stereoselectivity in this transformation.[8]
This strategic approach is visualized in the workflow below.
Caption: General workflow for L-Idose synthesis via C-5 epimerization.
Experimental Protocols
The following protocols are self-validating systems, providing detailed, step-by-step methodologies for the synthesis of a versatile L-idose thioglycoside donor starting from a D-glucose derivative.
Protocol 1: Synthesis of Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-idopyranoside
This multi-step protocol outlines the conversion of a readily available D-glucoside to the target L-idose thioglycoside.
Step 1: Preparation of Phenyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-1-thio-α-D-glucopyranoside
-
Rationale: This step converts the primary hydroxyl at C-6 into an iodide, an excellent leaving group for the subsequent elimination reaction. Triphenylphosphine and iodine form an iodinating phosphonium species in situ. Imidazole acts as a mild base to neutralize the generated HI.
-
Procedure:
-
Dissolve Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside (1.0 eq) in a 1:1 mixture of anhydrous toluene and acetonitrile.
-
Add triphenylphosphine (1.5 eq) and imidazole (2.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the brown color disappears.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the 6-iodo derivative.
-
Step 2: Preparation of Phenyl 2,3,4-tri-O-benzyl-6-deoxy-1-thio-α-D-xylo-hex-5-enopyranoside
-
Rationale: A strong, non-nucleophilic base is used to induce E2 elimination of HI, forming the critical 5,6-double bond.
-
Procedure:
-
Dissolve the 6-iodo derivative from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by flash chromatography to obtain the 5-enopyranoside intermediate.
-
Step 3: C-5 Epimerization via Hydroboration-Oxidation
-
Rationale: This is the key stereochemical inversion step. Borane adds to the less hindered α-face of the double bond. The subsequent oxidative workup with basic hydrogen peroxide replaces the boron with a hydroxyl group, yielding the L-ido configuration.
-
Procedure:
-
Dissolve the 5-enopyranoside from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of borane-THF complex (1 M in THF, 2.0 eq) dropwise over 20 minutes.
-
Stir the reaction at 0 °C for 4 hours.
-
Carefully quench the reaction by the slow, dropwise addition of water.
-
Add a 3 M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the final Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-idopyranoside.
-
| Step | Key Transformation | Typical Reagents | Typical Yield |
| 1 | C-6 Iodination | I₂, PPh₃, Imidazole | 85-95% |
| 2 | Elimination | DBU | 80-90% |
| 3 | Hydroboration-Oxidation | BH₃·THF; NaOH, H₂O₂ | 60-75% |
Application in Oligosaccharide Synthesis: Glycosylation
The synthesized L-idose thioglycoside is now a "glycosyl donor," ready to be coupled with a "glycosyl acceptor" (a sugar with a free hydroxyl group) to form a glycosidic bond.
The Glycosylation Reaction: Mechanism and Control
Thioglycosides are activated by thiophilic promoters, most commonly an iodonium source like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or its silyl ester (TMSOTf).[10][11] The promoter activates the anomeric sulfur, facilitating its departure as a leaving group and generating a reactive oxocarbenium-ion-like intermediate, which is then attacked by the hydroxyl group of the glycosyl acceptor.
Caption: Schematic of a thioglycoside-based glycosylation reaction.
Protocol 2: Stereoselective α-L-Idosylation
-
Rationale: The formation of the α-L-idosidic linkage, prevalent in heparin, is a significant challenge. The stereochemical outcome is influenced by factors including the protecting groups, solvent, and temperature.[3][10][12] The absence of a participating group (like an acetyl or benzoyl group) at the C-2 position is critical for preventing the formation of the undesired 1,2-trans (β) product and allowing for the formation of the 1,2-cis (α) linkage.
-
Procedure:
-
Dry the L-idose thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq) under high vacuum for several hours.
-
Add freshly activated 4 Å molecular sieves to a flame-dried flask under an argon atmosphere.
-
Dissolve the donor and acceptor in anhydrous DCM and stir over the molecular sieves for 30 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C). Temperature can be a critical parameter for selectivity.[10]
-
Add N-iodosuccinimide (NIS) (1.3 eq) to the mixture.
-
After 5 minutes, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 eq) dropwise.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine or saturated aqueous sodium bicarbonate.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate and purify the resulting disaccharide by silica gel column chromatography.
-
Conclusion
The synthesis of L-idose thioglycosides, while challenging due to the rarity of the parent sugar, is readily achievable through strategic chemical transformations. The C-5 epimerization of abundant D-glucose derivatives via an elimination-hydroboration sequence provides a reliable and scalable route to these valuable building blocks. The resulting thioglycoside donors are stable, versatile, and can be effectively employed in stereoselective glycosylation reactions to construct biologically important oligosaccharides, such as fragments of heparin and heparan sulfate. The protocols and insights provided herein offer a robust foundation for researchers aiming to explore the vast biological landscape governed by L-idose-containing glycans.
References
- Demeter, F., Bényei, A., Borbás, A., & Herczeg, M. (n.d.).
- Tatai, J., et al. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides.
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61.
- Tatai, J., et al. (2008). An efficient synthesis of l-idose and l-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides. SciSpace.
- (n.d.). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides | Request PDF.
- (n.d.). Comparison of the stereoselective glycosylation using 12 types of....
- Tamm, C., et al. (n.d.). syn Additions to 4α-Epoxypyranosides: Synthesis of L-Idopyranosides. PMC - NIH.
- (n.d.).
- Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis.
- (n.d.). Glycosylations with L‐idose donors.[13] | Download Scientific Diagram.
- Herczeg, M., et al. (n.d.).
- (n.d.). Recent advances in the use of thioglycosides for synthesis of oligosaccharides.
- (n.d.). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects.
- (n.d.).
- Takahashi, H., et al. (2004).
- (n.d.). Synthesis of di‐L‐idose precursor (19): Reagents and conditions: (a)... | Download Scientific Diagram.
- (n.d.).
- (n.d.).
- Boons, G.-J. (n.d.).
Sources
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
The Strategic Synthesis of Orthogonally Protected L-Idose Derivatives: A Guide for Researchers
L-Idose, a C-5 epimer of D-glucose, and its oxidized counterpart, L-iduronic acid, are critical carbohydrate components of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[1][2] These complex polysaccharides play pivotal roles in a myriad of biological processes, including cell signaling, blood coagulation, and viral entry. The unique conformational flexibility of L-iduronic acid residues within GAG chains is fundamental to their specific interactions with proteins, making the synthesis of L-idose and its derivatives a key area of research in medicinal chemistry and drug discovery.
However, the scarcity of L-idose in nature presents a significant hurdle.[2] Consequently, efficient chemical synthesis is the only viable route to access this important monosaccharide and its derivatives. The synthesis is further complicated by the presence of multiple hydroxyl groups with similar reactivity, necessitating a sophisticated and strategic approach to selective protection and deprotection. This guide provides an in-depth overview and detailed protocols for the preparation of orthogonally protected L-idose derivatives, empowering researchers to construct complex glycans for biological investigation.
The Imperative of Orthogonal Protection
In carbohydrate chemistry, "orthogonal protection" refers to the use of multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. This strategy is paramount in the synthesis of complex oligosaccharides, where precise control over the reactivity of each hydroxyl group is essential for building the desired glycosidic linkages.
The selection of an appropriate orthogonal protecting group strategy is dictated by the overall synthetic plan, including the desired final product and the sequence of glycosylation reactions. Common protecting groups for hydroxyl functions and their typical deprotection conditions are summarized below:
| Protecting Group | Abbreviation | Deprotection Conditions |
| Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| Silyl ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | Fluoride ions (e.g., TBAF) |
| Acetals (e.g., Isopropylidene, Benzylidene) | Acidic hydrolysis | |
| Esters (e.g., Acetate, Benzoate) | Ac, Bz | Basic hydrolysis (e.g., NaOMe) |
| Allyl ether | Palladium-catalyzed isomerization/hydrolysis |
A well-designed orthogonal protection scheme allows for the sequential unmasking of specific hydroxyl groups, enabling their participation in subsequent reactions as either glycosyl donors or acceptors.
Synthetic Strategies Towards L-Idose Derivatives
The most common and economically viable approach to L-idose is through the C-5 epimerization of readily available D-glucose derivatives. This key transformation inverts the stereochemistry at the C-5 position, converting the D-gluco configuration to the L-ido configuration.
A prevalent and effective method for achieving this epimerization involves a two-step sequence:
-
Elimination: Formation of a 5,6-unsaturated intermediate from a suitably protected D-glucose derivative.
-
Hydroboration-Oxidation: Stereoselective addition of borane across the double bond, followed by oxidation to yield the L-ido alcohol.
This strategy has been successfully employed in the synthesis of various orthogonally protected L-idose building blocks, including thioglycosides, which are versatile glycosyl donors.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of key orthogonally protected L-idose intermediates, starting from a common D-glucose derivative.
Protocol 1: Synthesis of Phenyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-1-thio-α-D-glucopyranoside
This protocol outlines the iodination of the primary hydroxyl group, a crucial step in preparing the precursor for the elimination reaction.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Toluene, Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside (1.0 eq) in anhydrous toluene.
-
Add triphenylphosphine (1.5 eq) and imidazole (2.0 eq) to the solution and stir at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add iodine (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the title compound as a white solid.
| Reactant | MW | Equivalents | Mass/Volume |
| Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-glucopyranoside | 586.73 | 1.0 | As required |
| Triphenylphosphine | 262.29 | 1.5 | |
| Imidazole | 68.08 | 2.0 | |
| Iodine | 253.81 | 1.5 |
Protocol 2: Synthesis of Phenyl 2,3,4-tri-O-benzyl-5,6-dideoxy-1-thio-α-D-xylo-hex-5-enopyranoside
This protocol details the elimination reaction to form the key 5,6-unsaturated intermediate.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-1-thio-α-D-glucopyranoside
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the 6-iodo derivative (1.0 eq) in anhydrous toluene.
-
Add DBU (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
| Reactant | MW | Equivalents | Mass/Volume |
| Phenyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-1-thio-α-D-glucopyranoside | 696.62 | 1.0 | As required |
| DBU | 152.24 | 3.0 |
Protocol 3: Synthesis of Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-idopyranoside via Hydroboration-Oxidation
This protocol describes the crucial C-5 epimerization through stereoselective hydroboration-oxidation.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-5,6-dideoxy-1-thio-α-D-xylo-hex-5-enopyranoside
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), Anhydrous
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the 5,6-unsaturated glucoside (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution. Caution: This addition is exothermic and generates gas.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Dilute the reaction mixture with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the L-idopyranoside derivative.[3]
| Reactant | MW/Concentration | Equivalents | Volume |
| Phenyl 2,3,4-tri-O-benzyl-5,6-dideoxy-1-thio-α-D-xylo-hex-5-enopyranoside | 568.72 | 1.0 | As required |
| Borane-THF complex | 1 M in THF | 1.5 | |
| Sodium hydroxide | 3 M | As needed for work-up | |
| Hydrogen peroxide | 30% | As needed for work-up |
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of an orthogonally protected L-idose derivative from a D-glucose precursor.
Caption: Synthetic pathway from a D-glucose derivative to an L-idose derivative.
Mechanism and Rationale
The stereochemical outcome of the hydroboration-oxidation step is crucial for the successful synthesis of the L-ido epimer. The borane is believed to add to the less hindered face of the double bond, leading to the desired stereochemistry at C-5 after oxidation. The choice of protecting groups on the other hydroxyls can influence the facial selectivity of this reaction. Benzyl ethers are often employed due to their stability under a wide range of reaction conditions and their ease of removal by hydrogenolysis.
The resulting orthogonally protected L-idose derivative, such as the phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-idopyranoside, is a versatile building block. The thiophenyl group at the anomeric position can be activated for glycosylation reactions, while the benzyl ethers protect the hydroxyl groups at C-2, C-3, and C-4. The free hydroxyl group at C-6 can be further functionalized, for example, by oxidation to the corresponding carboxylic acid to yield an L-iduronic acid derivative.
Conclusion
The synthesis of orthogonally protected L-idose derivatives is a challenging yet essential endeavor for advancing our understanding of the biological roles of GAGs and for the development of novel therapeutics. The strategies and protocols outlined in this guide, centered around the C-5 epimerization of D-glucose derivatives, provide a robust foundation for researchers in this field. Careful planning of the orthogonal protection strategy and meticulous execution of the synthetic steps are key to successfully accessing these valuable and complex carbohydrate building blocks.
References
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxid
- Pla-Dalmau, A., & van der Marel, G. A. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
- Herczeg, M., Demeter, F., Balogh, T., Kelemen, V., & Borbás, A. (2018). Rapid Synthesis of l-Idosyl Glycosyl Donors from α-Thioglucosides for the Preparation of Heparin Disaccharides. European Journal of Organic Chemistry, 2018(25), 3312-3316. [Link]
Sources
Application Note & Protocols: Strategic Use of L-Idose in the Chemical and Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides
Audience: Researchers, scientists, and drug development professionals in glycobiology and medicinal chemistry.
Abstract: Heparan sulfate (HS) oligosaccharides are critical regulators of numerous biological processes, mediated by their specific interactions with a vast array of proteins. The structural complexity of HS, particularly the presence of the conformationally flexible L-iduronic acid (IdoA) residue, is central to its function but poses a formidable challenge for chemical synthesis. This guide details the strategic application of L-Idose as a key precursor for the efficient synthesis of IdoA-containing HS oligosaccharides. We provide an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols for building block preparation and glycosylation, and workflows for post-glycosylational modifications, including chemoenzymatic approaches.
Introduction: The L-Iduronic Acid Challenge
Heparan sulfate (HS) and its more sulfated counterpart, heparin, are linear polysaccharides known as glycosaminoglycans (GAGs). Their backbones consist of repeating disaccharide units of a uronic acid (either D-glucuronic acid, GlcA, or L-iduronic acid, IdoA) and D-glucosamine (GlcN)[1][2]. The precise sequence of these sugars and their varied sulfation patterns create a "sulfation code" that dictates binding specificity with proteins like growth factors, chemokines, and enzymes, thereby modulating critical physiological and pathological events[3].
The IdoA residue is of particular biological importance. Unlike the rigid GlcA ring, IdoA can adopt multiple conformations, primarily the chair (¹C₄) and skew-boat (²S₀) forms. This conformational plasticity is crucial for creating optimal binding pockets for protein partners[4][5].
In nature, IdoA is not incorporated directly. Instead, a GlcA residue within the growing polysaccharide chain is enzymatically converted into IdoA by a C5-epimerase[6][7][8][9]. This post-polymerization modification is elegant biologically but difficult to replicate in a laboratory setting. The direct chemical synthesis of IdoA-containing oligosaccharides is hampered by challenges in controlling the stereochemistry of glycosylation reactions involving IdoA donors.
L-Idose: A Strategic Synthetic Precursor
To circumvent the difficulties associated with direct IdoA glycosylation, a more effective strategy involves using L-Idose as a surrogate building block[4][10]. L-Idose shares the same C5 stereochemistry as IdoA. The key difference is at the C6 position, which is a primary alcohol (-CH₂OH) in L-Idose and a carboxylic acid (-COOH) in IdoA.
The strategic advantage is twofold:
-
Improved Glycosylation Efficiency: L-Idose-derived glycosyl donors are generally more reactive and easier to handle than their IdoA counterparts, leading to better yields and stereoselectivity in glycosylation reactions.
-
Post-Glycosylation Oxidation: The primary alcohol at C6 can be selectively oxidized to a carboxylic acid after the sensitive glycosidic bond has been formed, completing the conversion to the IdoA residue within the oligosaccharide backbone[4][10].
This approach transforms a difficult stereochemical challenge into a more manageable functional group manipulation problem.
Caption: High-level workflow for HS oligosaccharide synthesis using an L-Idose precursor.
Chemical Synthesis Protocols
The chemical synthesis of HS oligosaccharides is a multi-stage process requiring careful planning of protecting group strategies to differentiate the numerous hydroxyl and amino functionalities.
Protocol: Synthesis of a Protected L-Idose Glycosyl Donor
L-Idose is not a common, commercially available sugar. Therefore, its synthesis from an abundant starting material like D-glucose is a necessary first step. The following protocol outlines a representative route to a versatile L-Idose thioglycoside donor, a common building block in GAG synthesis[11][12]. The key transformation involves an inversion of stereochemistry at C5 of the glucose ring.
Objective: To synthesize a protected L-idose thioglycoside donor from diacetone-D-glucose.
Principle: This multi-step synthesis involves protection of hydroxyl groups, oxidation at C5, reduction to achieve the L-ido configuration, and introduction of a thioglycoside as a glycosyl-donating group.
Materials:
-
Diacetone-D-glucose
-
Dimethyl sulfoxide (DMSO), Acetic anhydride
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide (BnBr), Sodium hydride (NaH)
-
Aqueous Acetic Acid
-
Thiophenol, Boron trifluoride etherate (BF₃·OEt₂)
-
Standard solvents for reaction and chromatography (DCM, MeOH, EtOAc, Hexanes)
Step-by-Step Protocol:
-
Oxidation (Moffatt or Swern):
-
Dissolve diacetone-D-glucose in a 1:1 mixture of DMSO and acetic anhydride.
-
Stir at room temperature for 48 hours.
-
Quench the reaction with ice water and extract the resulting ulose (ketone at C5) with ethyl acetate.
-
Purify by silica gel chromatography. Causality: This step creates the ketone at C5, which is essential for inverting the stereocenter.
-
-
Reduction for C5 Inversion:
-
Dissolve the purified ulose in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄) portion-wise. The hydride attacks preferentially from the less hindered face, yielding the L-ido configuration.
-
Monitor by TLC until the starting material is consumed.
-
Neutralize with acetic acid and concentrate under reduced pressure. Purify the resulting diacetone-L-idofuranose.
-
-
Benzylation (Permanent Protection):
-
Dissolve the diacetone-L-idofuranose in anhydrous DMF.
-
Add sodium hydride (NaH) at 0°C, followed by benzyl bromide (BnBr).
-
Stir at room temperature overnight.
-
Carefully quench with methanol and extract the benzylated product. Causality: Benzyl ethers are robust "permanent" protecting groups that are stable to a wide range of reaction conditions used in subsequent steps[13].
-
-
Hydrolysis and Thioglycoside Formation:
-
Hydrolyze the acetonide groups by treating the benzylated sugar with 80% aqueous acetic acid at 60°C.
-
After purification, dissolve the resulting hemiacetal in anhydrous DCM.
-
Add thiophenol and BF₃·OEt₂ at 0°C.
-
Stir until the reaction is complete (TLC monitoring).
-
Quench with saturated sodium bicarbonate solution, extract, and purify the L-idose thioglycoside donor by chromatography. Causality: The thioglycoside is a stable yet readily "activatable" leaving group for the subsequent glycosylation step[11].
-
Caption: Key stages in preparing an L-Idose glycosyl donor from D-Glucose.
Protecting Group Strategy
A successful synthesis hinges on an orthogonal protecting group strategy. This allows for the selective removal of one group without affecting others, enabling precise modifications like sulfation at specific positions[2][3][13].
| Protecting Group | Typical Use | Cleavage Conditions | Orthogonality |
| Benzyl (Bn) | Permanent protection of -OH | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid/base. |
| Benzoyl (Bz) | Temporary/Participating -OH protection | Basic hydrolysis (e.g., NaOMe) | Stable to acid, hydrogenation. |
| Levulinoyl (Lev) | Temporary protection of -OH | Hydrazine acetate | Orthogonal to Bn, Bz, silyl ethers. |
| Phthalimido (Phth) | GlcN Amino Group | Hydrazine or Ethylenediamine | Provides α-selectivity in GlcN donors. |
| Azido (N₃) | GlcN Amino Group Precursor | Reduction (e.g., H₂, Pd/C or PMe₃) | Stable, non-participating group. |
Protocol: Disaccharide Synthesis via Glycosylation
Objective: To couple the L-Idose donor with a glucosamine acceptor to form the α-(1→4) linkage characteristic of heparan sulfate.
Principle: The thioglycoside donor is activated by a thiophilic promoter in the presence of the acceptor. The choice of protecting groups on the glucosamine acceptor (e.g., a bulky group at C6 and an available C4 hydroxyl) directs the reaction to the correct position.
Materials:
-
Protected L-Idose thioglycoside donor (from 3.1)
-
Suitably protected Glucosamine acceptor (e.g., with Phth at C2, Bn at C3/C6, free -OH at C4)
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic acid (TfOH)
-
Dichloromethane (DCM), activated molecular sieves (4Å)
Step-by-Step Protocol:
-
Preparation:
-
Dry the L-Idose donor and Glucosamine acceptor under high vacuum.
-
Add activated 4Å molecular sieves to a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the donor and acceptor in anhydrous DCM and add to the flask. Stir for 30 minutes at room temperature.
-
-
Glycosylation:
-
Cool the mixture to -40°C (acetonitrile/dry ice bath).
-
Add NIS to the solution.
-
Add a catalytic amount of TMSOTf or TfOH dropwise. The solution will typically turn dark. Causality: NIS and a catalytic acid act as a thiophilic promoter system, activating the thioglycoside donor to generate a reactive glycosyl cation or related intermediate, which is then attacked by the acceptor's hydroxyl group[5].
-
Stir the reaction at -40°C, allowing it to slowly warm to -20°C over 2-3 hours. Monitor progress by TLC.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate, followed by saturated sodium bicarbonate.
-
Dilute with DCM and filter through celite to remove sieves and solids.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the resulting protected disaccharide using silica gel column chromatography.
-
Post-Glycosylation Modifications: The Chemoenzymatic Approach
Once the oligosaccharide backbone is assembled, the key modifications of oxidation and sulfation are performed. While purely chemical sulfation is possible, it often requires extensive protecting group manipulation. A powerful alternative is a chemoenzymatic approach, which leverages the high regioselectivity of biosynthetic enzymes on a chemically synthesized substrate[1][14][15][16].
Caption: A hybrid workflow combining chemical synthesis with enzymatic modifications.
Protocol: C6 Oxidation and Enzymatic N-Sulfation
Objective: To convert the L-Idose residue to L-Iduronic acid and subsequently perform N-sulfation on the glucosamine unit.
Principle: A chemoselective chemical oxidation is followed by an enzyme-catalyzed sulfation reaction, which ensures modification at the correct nitrogen position without requiring protection of nearby hydroxyls.
Materials:
-
Protected disaccharide (or larger oligosaccharide)
-
Reagents for selective deprotection (e.g., H₂/Pd(OH)₂ for Bn and N-Phth/N₃ deprotection)
-
TEMPO, Sodium hypochlorite (NaOCl), Sodium bromide (NaBr)
-
Recombinant human N-deacetylase/N-sulfotransferase (NDST)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS, sulfate donor)
-
HEPES buffer, Dithiothreitol (DTT)
Step-by-Step Protocol:
-
Selective Deprotection:
-
Choose deprotection conditions that expose the C6 primary alcohol of the L-Idose unit and the C2 amino group of the GlcN unit. For example, catalytic hydrogenation can simultaneously remove benzyl ethers and reduce an azide or phthalimido group to a free amine.
-
Purify the deprotected intermediate.
-
-
TEMPO-mediated C6 Oxidation:
-
Dissolve the deprotected oligosaccharide in a pH 9-10 bicarbonate buffer.
-
Add catalytic amounts of TEMPO and NaBr.
-
Slowly add a controlled amount of NaOCl solution while maintaining the pH with NaOH. Causality: TEMPO-mediated oxidation is highly selective for primary alcohols, converting the C6-OH of the idose moiety to a carboxylic acid without affecting the secondary alcohols on the rings[10].
-
Monitor the reaction and quench with ethanol upon completion.
-
Purify the resulting uronic acid-containing oligosaccharide, typically by size-exclusion or ion-exchange chromatography.
-
-
Enzymatic N-Sulfation:
-
Prepare a reaction mixture containing the purified oligosaccharide, recombinant NDST enzyme, and the sulfate donor PAPS in a suitable buffer (e.g., 50 mM HEPES, pH 7.4 with DTT).
-
Incubate the reaction at 37°C for 12-24 hours.
-
Monitor the reaction for consumption of PAPS and formation of the N-sulfated product by HPLC or capillary electrophoresis.
-
Terminate the reaction by boiling and purify the N-sulfated HS oligosaccharide. Causality: The NDST enzyme provides exquisite regioselectivity, transferring the sulfo group from PAPS specifically to the free amino group of the GlcN residue[1][16].
-
Further enzymatic steps using 2-O-sulfotransferase (2-OST) and 6-O-sulfotransferase (6-OST) can be performed sequentially to generate a wide variety of defined HS structures for biological evaluation[17].
Conclusion
The synthesis of structurally defined heparan sulfate oligosaccharides is essential for decoding their biological functions and for developing novel therapeutics. The strategic use of L-Idose as a synthetic precursor effectively overcomes the significant hurdles associated with the direct incorporation of L-Iduronic acid. By combining sophisticated chemical strategies, including orthogonal protecting groups and reliable glycosylation reactions, with the precision of enzymatic modifications, researchers can now access a broad range of complex HS structures. The protocols and principles outlined in this guide provide a robust framework for scientists and drug developers to synthesize these vital biomolecules for advanced research and application.
References
- Li, J. P., Hagner-McWhirter, A., Kjellén, L., & Lindahl, U. (2001). Glucuronyl C5-epimerase, an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis. The Journal of biological chemistry, 276(31), 28974-81. [Link]
- Hagner-McWhirter, A., Lindahl, U., & Li, J. P. (2000). Irreversible glucuronyl C5-epimerization in the biosynthesis of heparan sulfate. The Biochemical journal, 347(Pt 1), 69–75. [Link]
- Jassal, B., D'Eustachio, P. et al. (2011). GLCE epimerises GlcA to IdoA.
- Mohamed, S., & Ferro, V. (2015). Synthetic approaches to L-iduronic acid and L-idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides. Advances in carbohydrate chemistry and biochemistry, 72, 21–61. [Link]
- Chimnapu, A. (2017). Design and Synthesis of Sulfate Oligo-Idose Analogs: Potential Heparan Sulfate Glycomimetics. IISER Pune Thesis Repository. [Link]
- Gama, C. I., Tully, S. E., Sotogaku, N., & Hsieh-Wilson, L. C. (2006). Chemoenzymatic synthesis of heparan sulfate oligosaccharides. Angewandte Chemie (International ed. in English), 45(29), 4872-6. [Link]
- Das, S. K., Mallet, J. M., & Sinaÿ, P. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides.
- Lohman, G. J., & Seeberger, P. H. (2003). Synthesis of iduronic acid building blocks for the modular assembly of glycosaminoglycans. The Journal of organic chemistry, 68(19), 7559–7561. [Link]
- Li, J., Gong, F., Kjellén, L., & Lindahl, U. (2015). Structural and Functional Study of d-Glucuronyl C5-epimerase. The Journal of biological chemistry, 290(8), 4689–4698. [Link]
- Chen, J., & Liu, J. (2010). Chemoenzymatic synthesis of heparan sulfate and heparin. Natural product reports, 27(7), 1029–1042. [Link]
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- van der Vorm, S., van der Meer, T., Elemans, J., Rutjes, F., & van Delft, F. (2022). Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides having a Domain Structure. Angewandte Chemie International Edition, 61(31), e202204611. [Link]
- Raghunathan, R., Pandala, A., & Jayaraman, N. (2015). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering.
- Mühle, C., Kjellén, L., & Salmivirta, M. (2018). The structure of human dermatan sulfate epimerase 1 emphasizes the importance of C5-epimerization of glucuronic acid in higher organisms. Chemical Science, 9(13), 3345–3356. [Link]
- van der Vorm, S., van der Meer, T., Elemans, J., Rutjes, F., & van Delft, F. (2022). Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides having a Domain Structure. DSpace@Radboud University. [Link]
- Anonymous. (n.d.). Synthesis of Glycosaminoglycans. Biochemistry - Pharmacy 180. [Link]
- Kuberan, B., & Linhardt, R. J. (2003). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation.
- Orgueira, H. A., Bartolozzi, A., & Seeberger, P. H. (2003). Toward the Solid-Phase Synthesis of Heparan Sulfate Oligosaccharides: Evaluation of Iduronic Acid and Idose Building Blocks. The Journal of Organic Chemistry, 68(22), 8615–8625. [Link]
- Xu, Y., Cai, C., & Liu, J. (2017). Chemoenzymatic synthesis of heparan sulfate and heparin oligosaccharides and NMR analysis: paving the way to a diverse library for glycobiologists. Chemical Science, 8(12), 8049–8058. [Link]
- Raghunathan, R., Pandala, A., & Jayaraman, N. (2015). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering.
- Lohman, G. J., & Seeberger, P. H. (2003). Synthesis of Iduronic Acid Building Blocks for the Modular Assembly of Glycosaminoglycans.
- Kartha, K. P. R., & Field, R. A. (2012). Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides: 2000–Present. Advances in Carbohydrate Chemistry and Biochemistry, 68, 89-161. [Link]
- Lin, L., & Liu, J. (2015). Divergent Synthesis of Heparan Sulfate Oligosaccharides. The Journal of Organic Chemistry, 80(22), 11135–11147. [Link]
- de la Fuente, A., & Rojas, A. J. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein journal of organic chemistry, 14, 2960–2984. [Link]
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L-Idose as a Precursor for L-Iduronic Acid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of L-Iduronic Acid in Glycobiology and Therapeutics
L-Iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid, is a critical carbohydrate component of glycosaminoglycans (GAGs), including dermatan sulfate, heparan sulfate, and the clinically significant anticoagulant, heparin.[1][2] The presence and conformational flexibility of IdoA residues within these complex polysaccharides are pivotal for their biological activities, mediating a vast array of physiological and pathological processes through interactions with a diverse range of proteins.[2] GAGs are implicated in cell signaling, inflammation, coagulation, and viral entry, making them attractive targets for therapeutic intervention.
However, the scarcity of L-Iduronic acid and its precursor, L-Idose, from natural sources presents a significant challenge for the synthesis of GAG oligosaccharides and the development of novel GAG-based therapeutics.[2] This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of L-Iduronic acid, utilizing the strategically important precursor, L-Idose, which is itself accessible from the readily available D-glucose. The methodologies outlined herein are designed to provide researchers with a robust foundation for the preparation of these valuable building blocks.
Strategic Overview: The Synthetic Pathway from D-Glucose to L-Iduronic Acid
The synthesis of L-Iduronic acid is a multi-step process that begins with the common and inexpensive monosaccharide, D-glucose. The overall strategy involves the stereoselective conversion of D-glucose to L-Idose, followed by the selective oxidation of the primary alcohol at the C-6 position of the L-Idose derivative to yield the corresponding uronic acid.
Figure 1: General synthetic workflow from D-glucose to L-iduronic acid.
Part 1: Synthesis of L-Idose from D-Glucose
The conversion of D-glucose to L-Idose is a cornerstone of this synthetic strategy. A common and efficient route proceeds through the formation of diacetone-α-D-glucose, a key intermediate that facilitates the crucial C-5 epimerization.
Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-α-D-glucose)
This protocol describes the protection of the hydroxyl groups of D-glucose using acetone to form diacetone-α-D-glucose. This protection strategy is essential for subsequent regioselective reactions.
Materials:
-
Anhydrous α-D-(+)-glucose
-
Acetone (anhydrous)
-
Boron trifluoride-diethyl ether complex (BF₃·OEt₂)
-
1% Sodium hydroxide solution
-
Dichloromethane
-
Cyclohexane
-
Stirred autoclave or sealed reaction vessel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 liters of acetone.
-
To this solution, add 0.85 g (5.2 mmol) of boron trifluoride-diethyl ether complex.
-
Seal the autoclave and heat the reaction mixture to 90°C for approximately 4.5 hours with continuous stirring.
-
After the reaction is complete, cool the vessel to room temperature and filter the solution.
-
Neutralize the filtrate by adding 350 ml of 1% sodium hydroxide solution.
-
Remove the acetone by distillation under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with dichloromethane.
-
Combine the organic extracts and evaporate to dryness in vacuo.
-
Recrystallize the resulting solid residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid. The expected yield is approximately 63%.[3]
Protocol 2: Epimerization at C-5 to Yield a Protected L-Idose Derivative
This protocol outlines a general procedure for the C-5 epimerization of a D-glucose derivative to an L-idose derivative. This key step involves the formation of a 5,6-unsaturated intermediate followed by stereoselective hydroboration-oxidation.
Materials:
-
Diacetone-α-D-glucose derivative (e.g., a 3-O-protected version)
-
Reagents for elimination reaction (e.g., a sulfonylating agent followed by a base)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Oxidizing agent (e.g., hydrogen peroxide and sodium hydroxide)
-
Appropriate solvents (e.g., THF, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Formation of the 5,6-Unsaturated Intermediate: This step typically involves the conversion of the primary alcohol at C-6 to a good leaving group (e.g., a tosylate or mesylate) followed by an elimination reaction using a suitable base to form a double bond between C-5 and C-6. The specific reagents and conditions will depend on the protecting groups on the sugar.
-
Hydroboration-Oxidation:
-
Dissolve the 5,6-unsaturated glucofuranose derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. The stoichiometry will need to be optimized for the specific substrate.
-
Allow the reaction to stir at 0°C for a specified time (typically 1-3 hours), monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide. This oxidation step converts the borane intermediate to the corresponding alcohol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected L-idose derivative.[3][4]
-
Part 2: Oxidation of L-Idose to L-Iduronic Acid
Once a suitably protected L-Idose derivative is obtained, the next critical step is the selective oxidation of the primary alcohol at the C-6 position to a carboxylic acid.
Protocol 3: Selective Oxidation of a Protected L-Idose Derivative
This protocol describes a general method for the selective oxidation of the C-6 hydroxyl group of a protected L-Idose derivative to the corresponding carboxylic acid, which upon deprotection yields L-Iduronic acid. Ozonolysis of a C-6 extended intermediate is one effective method.
Materials:
-
Protected L-Idose derivative with a C-6 extension suitable for ozonolysis (e.g., a 6,7-dideoxy-hept-6-ynofuranose derivative as described in the literature).[5]
-
Ozone generator
-
Dichloromethane (anhydrous)
-
Reducing agent for ozonide work-up (e.g., triphenylphosphine or dimethyl sulfide)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected L-Idose derivative in anhydrous dichloromethane and cool the solution to -78°C (a dry ice/acetone bath).
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to the reaction mixture at -78°C and allow it to warm to room temperature slowly.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected L-Iduronic acid derivative.[5]
-
Deprotection: The protecting groups are then removed under appropriate conditions (e.g., acid hydrolysis for isopropylidene groups) to yield the final L-Iduronic acid.
Enzymatic Approaches: A Note on the Biosynthesis of L-Iduronic Acid
In biological systems, L-Iduronic acid is not synthesized from L-Idose directly. Instead, it is formed by the enzymatic epimerization of D-glucuronic acid residues already incorporated into a growing glycosaminoglycan chain.[6][7] This reaction is catalyzed by glucuronyl C5-epimerases.[7] While this biosynthetic pathway is crucial for the natural production of heparin and other GAGs, it is not a practical method for the bench-scale synthesis of free L-Iduronic acid. The chemical synthesis routes outlined above remain the primary methods for obtaining this valuable monosaccharide for research and development purposes.
Figure 2: Enzymatic epimerization of D-glucuronic acid to L-iduronic acid in GAG biosynthesis.
Part 3: Purification and Characterization of L-Iduronic Acid
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized L-Iduronic acid.
Purification
-
Column Chromatography: Silica gel column chromatography is the primary method for purifying the protected intermediates throughout the synthesis. The choice of eluent system will depend on the polarity of the specific compound. For the final, deprotected L-Iduronic acid, which is highly polar, ion-exchange chromatography or size-exclusion chromatography may be more appropriate.[8][9]
Characterization
A combination of analytical techniques should be employed to confirm the structure and purity of the final L-Iduronic acid product.
| Technique | Purpose | Expected Observations for L-Iduronic Acid |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C NMR) | Characteristic chemical shifts and coupling constants for the protons and carbons of the iduronic acid ring. The anomeric proton signal is a key diagnostic peak.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak when analyzed on an appropriate column (e.g., anion-exchange or reversed-phase with a suitable derivatizing agent).[1][12] |
| Mass Spectrometry (MS) | Molecular weight determination | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of L-Iduronic acid. |
| Polarimetry | Confirmation of stereochemistry | A specific optical rotation value characteristic of the L-enantiomer. |
Table 1: Analytical Techniques for the Characterization of L-Iduronic Acid.
Conclusion and Future Perspectives
The synthetic pathways detailed in these application notes provide a robust framework for the laboratory-scale production of L-Iduronic acid from the readily available starting material, D-glucose, via the key precursor, L-Idose. The availability of these synthetic building blocks is paramount for advancing our understanding of the biological roles of glycosaminoglycans and for the development of novel therapeutics that target GAG-protein interactions. As synthetic methodologies continue to improve, the efficient and scalable production of L-Iduronic acid and its derivatives will undoubtedly accelerate progress in the fields of glycobiology and medicinal chemistry.
References
- Diagnostic methods for the determination of iduronic acid in oligosaccharides. (n.d.). PubMed.
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in carbohydrate chemistry and biochemistry, 72, 21–61. [Link]
- Wolfrom, M. L., Honda, S., & Wang, P. Y. (1968). L-Iduronic Acid in Purified Heparin.
- Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy. (n.d.). PubMed.
- Lindahl, U., Bäckström, G., Malmström, A., & Fransson, L. A. (1972). Biosynthesis of L-iduronic acid in heparin: epimerization of D-glucuronic acid on the polymer level.
- Process for preparing 1,2-5,6-diacetone-D-glucose. (1996). Google Patents.
- 4-O-methyl-beta-L-idopyranosyluronic acid linked to xylan from kraft pulp: isolation procedure and characterisation by NMR spectroscopy. (n.d.). PubMed.
- Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis: A Reversible Conformationally Switched Superdisarmed/Rearmed Lactone Route to Heparin Disaccharides. (n.d.). ResearchGate.
- Polysaccharide epimerases. (2021). CAZypedia.
- Nuclear magnetic resonance (¹H-NMR) spectra of hyaluronic acid (2.1 MDA) in D2O (A) and HA nanogels prepared by its crosslinking in microemulsion with (B) DVS, (C) PEGBNH2, and (D) BDDE in a molar ratio HA: crosslinker of 1:1. (n.d.). ResearchGate.
- A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose. (2019). UQ eSpace. [Link]
- Sequencing Heparan Sulfate Using HILIC LC-NETD-MS/MS. (2019). PubMed. [Link]
- Purification and Characterization of Microbial Hyaluronic Acid by Solvent Precipitation and Size-Exclusion Chromatography. (2009).
- Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates. (n.d.). PubMed.
- Epimerization of D-glucuronic acid to L-iduronic acid by deamination of heparins. (n.d.). PubMed.
- Guide to Gel Filtration or Size Exclusion Chromatography. (n.d.). Harvard Apparatus.
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. (n.d.). Taylor & Francis.
- (PDF) Development and validation of an HPLC method for the determination of hyaluronic acid active substance in pharmaceutical formulations. (2021).
- Heparin-Mimicking Polymers: Synthesis and Biological Applications. (2016).
- (1)H nuclear magnetic resonance spectroscopic analysis for determination of glucuronic and iduronic acids in dermatan sulfate, heparin, and heparan sulfate. (n.d.). PubMed.
- Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis. (n.d.). PubMed.
- Process for preparing 1,2-5,6-diacetone-D-glucose. (1995). Google Patents.
- COLUMN CHROMATOGRAPHY KIT. (n.d.). Fralin Life Sciences Institute.
- Urolithin G, a Novel Trihydroxy Urolithin Produced by Human Intestinal Enterocloster Species. (2023).
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. (2015).
- Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. (n.d.). DergiPark.
- Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chrom
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Application Note: High-Purity L-Idose Purification via Simulated Moving Bed Chromatography
Introduction: The Challenge and Significance of L-Idose Purification
L-Idose is a rare aldohexose sugar, holding significant interest for researchers in glycobiology and drug development. As the C-5 epimer of D-glucose, its oxidized form, L-iduronic acid, is a fundamental component of critical glycosaminoglycans (GAGs) such as dermatan sulfate and heparin sulfate.[1][2] These GAGs are integral to a vast array of biological processes, including cell signaling, coagulation, and viral entry. The synthesis of GAG oligosaccharides for therapeutic and research purposes is critically dependent on the availability of high-purity L-Idose building blocks.[2]
Principle of Chromatographic Separation
The separation of neutral sugars like L-Idose on an ion-exchange column is a sophisticated process that relies on a combination of mechanisms rather than traditional ion-exchange. The primary technique employed is ligand exchange chromatography .
In this method, a strong acid cation-exchange resin is used, not for its ion-exchange properties with the sugar itself, but for the properties of its counter-ion. By using a resin in the calcium (Ca²⁺) or sodium (Na⁺) form, the stationary phase is populated with these metal cations. The hydroxyl groups (-OH) on the sugar molecules act as ligands, forming transient, weak coordination complexes with the metal cations on the resin.[3][5][6]
The strength and geometry of these interactions vary for different sugar isomers. The specific stereochemistry of L-Idose's hydroxyl groups will dictate its affinity for the stationary phase compared to other sugars in the mixture. Sugars with a higher affinity will be retained longer on the column, while those with weaker interactions will elute earlier. By using deionized water as the mobile phase, the sugars are gently eluted, allowing for a high-resolution separation based on these subtle differences in interaction strength.[4][7] Maintaining an elevated column temperature (e.g., 60-80°C) is crucial to minimize peak broadening by accelerating the interconversion between sugar anomers (α and β forms).[8]
Materials and Equipment
Equipment
-
Preparative Liquid Chromatography System (e.g., ÄKTA pure, Bio-Rad NGC, or similar)
-
Glass Chromatography Column (dimensions dependent on scale, e.g., 5 cm ID x 60 cm L)
-
Refractive Index (RI) Detector
-
Fraction Collector
-
Peristaltic Pump
-
Column Heater/Water Jacket
-
Rotary Evaporator
-
Freeze Dryer (Lyophilizer)
-
Analytical HPLC system with RI detector
-
NMR Spectrometer (≥400 MHz)
-
TLC plates (Silica gel 60 F254) and developing chamber
Chemicals and Reagents
-
Crude L-Idose mixture
-
Strong Acid Cation-Exchange Resin (e.g., Dowex 50W-X8, Ca²⁺ form, 200-400 mesh)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl)
-
Calcium Chloride (CaCl₂)
-
Sodium Hydroxide (NaOH)
-
L-Idose analytical standard (>98% purity)
-
TLC Staining Solution (e.g., p-Anisaldehyde stain)
-
Deuterium Oxide (D₂O) for NMR analysis
Detailed Purification Protocol
This protocol is designed for the purification of L-Idose from a synthetic mixture. All steps should be performed in a clean, controlled laboratory environment.
Workflow Overview
Caption: Workflow for L-Idose purification.
Step 1: Resin Preparation and Column Packing
-
Resin Conversion (to Ca²⁺ form): If starting with a resin in the H⁺ form, wash the resin with 3-5 column volumes (CV) of 1 M HCl, followed by DI water until the eluent is neutral. Then, wash with 3-5 CV of 1 M CaCl₂ solution. Finally, wash with copious amounts of DI water until no chloride ions are detected in the eluent (AgNO₃ test).
-
Slurry Preparation: Prepare a ~50% (v/v) slurry of the Ca²⁺-form resin in DI water. Degas the slurry under vacuum to remove dissolved air.
-
Column Packing: Mount the column vertically. Fill the column outlet with DI water and ensure no air is trapped. Pour the resin slurry into the column in one continuous motion. Allow the resin to settle slightly, then open the column outlet and begin pumping DI water through the column at a flow rate higher than the operational flow rate (e.g., 1.5x) to form a uniformly packed bed.[9] Continue until the bed height is stable.
Step 2: Column Equilibration
-
Set the column heater or water jacket to the operational temperature (e.g., 60°C).
-
Equilibrate the packed column by pumping degassed DI water through it at the intended operational flow rate until the RI detector baseline is stable and the temperature is uniform. This may require 3-5 CV.[10]
Step 3: Sample Preparation and Loading
-
Dissolve the crude L-Idose mixture in a minimal amount of warm (40-50°C) DI water to create a concentrated solution (e.g., 20-30% w/v).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Carefully load the filtered sample onto the top of the column bed with minimal disturbance to the packed surface. The sample volume should ideally be less than 2-3% of the total column volume for optimal resolution.
Step 4: Elution and Fraction Collection
-
Begin the isocratic elution by pumping degassed, pre-heated DI water through the column at the optimized flow rate.
-
Monitor the column effluent using the RI detector.
-
Collect fractions of a defined volume as soon as the first deviation from the baseline is detected. Smaller fraction volumes will yield higher purity.
Step 5: Purity Analysis of Fractions
-
TLC Screening: Spot every few fractions onto a TLC plate alongside the crude mixture and the L-Idose standard. Develop the plate in a suitable solvent system (e.g., Ethyl Acetate:Isopropanol:Water 6:3:1). Visualize spots using p-Anisaldehyde stain and heat. Fractions showing a single spot corresponding to the L-Idose standard are considered potentially pure.[9]
-
Pooling and Concentration: Combine the fractions identified as pure by TLC. Concentrate the pooled fractions using a rotary evaporator at a bath temperature below 45°C to avoid degradation.
-
Final Product Recovery: Transfer the concentrated solution to a lyophilization flask and freeze-dry to obtain pure L-Idose as a white, fluffy powder.
-
Final QC Analysis:
-
HPLC-RI: Dissolve a small amount of the final product in DI water and analyze by HPLC using a sugar-specific column (e.g., Aminex HPX-87C) to determine final purity.[11]
-
¹H NMR: Dissolve the product in D₂O to confirm its identity and structural integrity. NMR is an excellent orthogonal method for purity assessment as it can detect non-UV active impurities and residual solvents that HPLC might miss.[12][13]
-
Data Presentation: Key Chromatographic Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Strong Acid Cation-Exchange Resin, Ca²⁺ form, 8% cross-linkage, uniform particle size | Provides selective interaction with sugar hydroxyls for high-resolution separation.[3] |
| Mobile Phase | Degassed, 18.2 MΩ·cm Deionized Water | Simple, effective eluent that does not interfere with RI detection. |
| Temperature | 60 - 80 °C | Reduces mobile phase viscosity and accelerates anomer interconversion, leading to sharper peaks.[8] |
| Flow Rate | 0.5 - 1.0 Column Volumes/hour | A lower flow rate enhances resolution for difficult separations. |
| Detection | Refractive Index (RI) | Universal detection method for non-UV absorbing compounds like sugars. |
| Sample Load | < 3% of Column Volume | Prevents column overloading and ensures optimal peak shape and resolution. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Column overloading. 2. Flow rate too high. 3. Poor column packing. 4. Incorrect temperature. | 1. Reduce the amount of sample loaded onto the column. 2. Decrease the mobile phase flow rate. 3. Repack the column, ensuring a uniform bed. 4. Verify and optimize column temperature. |
| Broad Peaks / Peak Tailing | 1. Anomer separation at low temperature. 2. Extra-column volume effects. 3. Sample viscosity too high. | 1. Increase column temperature to >60°C to speed up anomer equilibration.[8] 2. Minimize tubing length and diameter between the column and detector. 3. Dilute the sample before loading. |
| High Backpressure | 1. Blocked column frit. 2. Particulate matter from sample. 3. Microbial growth in column. | 1. Back-flush the column with DI water. If unresolved, replace the inlet frit. 2. Ensure the sample is filtered through a 0.45 µm filter before loading. 3. Clean the column with NaOH, then store in 20% ethanol when not in use.[14][15] |
| Irreproducible Retention Times | 1. Fluctuation in mobile phase composition (if not pure water). 2. Unstable temperature. 3. Pump malfunction. | 1. Use high-purity, consistently prepared mobile phase.[16] 2. Ensure the column heater is functioning correctly and the temperature is stable. 3. Check pump for leaks and perform routine maintenance.[17] |
References
- Vertex AI Search.
- Vertex AI Search. Chromatographic Separation Ion Exchange Resin for Specific Sugar Refining.
- Mitsubishi Chemical Corporation.
- PubMed.
- ResearchGate.
- Wikipedia. Idose.
- ChemicalBook. L-(-)-IDOSE | 5934-56-5.
- Chromatography Online. Chromatography Problem Solving and Troubleshooting.
- PubChem. L-Idose | C6H12O6 | CID 11030410.
- Chromatography Forum.
- Reddit.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Chromservis. HPLC Troubleshooting Guide.
- National Institutes of Health.
- ResearchGate. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- Cytiva.
- Sigma-Aldrich.
- Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- YouTube.
- Researcher.Life. HPLC-NMR Spectroscopy - R Discovery.
- YouTube. Size Exclusion Chromatography (SEC) (aka Gel Filtration)
- ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- Organic Syntheses.
- PubMed. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- IMR Press. The Application of HPLC-FLD and NMR in the Monitoring of Therapy Efficacy in Alpha-Mannosidosis.
Sources
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. diaion.com [diaion.com]
- 4. researchgate.net [researchgate.net]
- 5. samyangtrilite.com [samyangtrilite.com]
- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 7. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and Applications of 6-deoxy-L-idose: A Technical Guide for Researchers
This document provides a detailed overview of the synthesis and potential applications of the rare sugar 6-deoxy-L-idose. It is intended for researchers, scientists, and professionals in the fields of drug development, glycobiology, and medicinal chemistry. This guide delves into both chemical and enzymatic synthetic strategies, offering insights into the rationale behind experimental choices. Furthermore, it explores the current and prospective applications of this molecule, supported by detailed protocols and scientific literature.
Introduction to 6-deoxy-L-idose
6-deoxy-L-idose is a monosaccharide belonging to the rare sugar family. The "6-deoxy" designation indicates the absence of a hydroxyl group at the C6 position, a feature that imparts unique chemical and biological properties. As an L-sugar, it is the enantiomer of the more common D-sugars found in nature. The scarcity of rare sugars like 6-deoxy-L-idose in natural sources necessitates their synthesis for research and development purposes. These sugars are valuable as building blocks for complex glycoconjugates, as probes for studying biological systems, and as potential therapeutic agents themselves.[1][2] The unique stereochemistry of L-idose, the C-5 epimer of D-glucose, makes it an interesting candidate for investigating enzyme-substrate interactions and designing specific inhibitors.[3]
Synthesis of 6-deoxy-L-idose
The synthesis of 6-deoxy-L-idose can be approached through chemical or enzymatic routes. The choice of method depends on factors such as the desired scale, purity requirements, and available resources.
Chemical Synthesis from a Readily Available Precursor
A practical and established route for the chemical synthesis of 6-deoxy-L-idose commences from the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4] This multi-step synthesis involves key transformations including stereoselective hydrogenation and epimerization to achieve the desired L-ido configuration.
Caption: Chemical synthesis workflow for 6-deoxy-L-idose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Reagents for forming the 5,6-ene derivative (e.g., via tosylation and elimination)
-
Palladium on carbon (Pd/C) catalyst for hydrogenation
-
Hydrogen gas source
-
Acids for deprotection (e.g., trifluoroacetic acid)
-
Protecting group reagents for C5 hydroxyl (e.g., tert-butyldimethylsilyl chloride)
-
Reagents for C3 epimerization (e.g., via oxidation and stereoselective reduction)
-
Solvents (e.g., methanol, dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose: This initial step involves the conversion of the primary alcohol at C6 of the starting material into a leaving group (e.g., tosylate), followed by elimination to form the double bond between C5 and C6.
-
Stereoselective Hydrogenation: The resulting hex-5-enofuranose derivative is subjected to stereoselective hydrogenation using a catalyst such as Pd/C. This step is crucial for establishing the L-configuration at C5.[4]
-
Partial Deprotection: The 5,6-isopropylidene group is selectively removed under acidic conditions to yield 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose.
-
Regioselective Protection of the C5 Hydroxyl Group: The primary hydroxyl group at C5 is selectively protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether. This directs the subsequent epimerization to the C3 position.[4]
-
Epimerization at C3: The C3 hydroxyl group is oxidized to a ketone, followed by a stereoselective reduction to yield the epimer with the desired L-ido configuration.
-
Final Deprotection: All protecting groups are removed under appropriate conditions to afford the final product, 6-deoxy-L-idose. The product is then purified by column chromatography.
Table 1: Key Intermediates and Expected Yields
| Step | Intermediate | Typical Yield (%) |
| 1 | 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose | 80-90 |
| 2 | 6-deoxy-1,2:3,5-di-O-isopropylidene-β-L-idofuranose | >90 |
| 3 | 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose | 75-85 |
| 4 | 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose | 85-95 |
| 5 | Protected 6-deoxy-L-idofuranose derivative | 60-70 (2 steps) |
| 6 | 6-deoxy-L-idose | >90 |
Enzymatic and Chemoenzymatic Synthesis Strategies
Enzymatic and chemoenzymatic methods offer an attractive alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. While a direct enzymatic synthesis of 6-deoxy-L-idose from a simple precursor is not yet well-established, a plausible strategy can be designed based on the synthesis of other rare 6-deoxy-L-sugars, such as 6-deoxy-L-psicose.[1][5] This approach typically involves a cascade of enzymatic reactions including isomerization, epimerization, and phosphorylation/dephosphorylation steps.
Caption: A potential enzymatic pathway for 6-deoxy-L-idose synthesis.
This protocol is a conceptual outline based on established methods for related sugars.[1][5]
Materials:
-
L-Rhamnose (starting material)
-
L-rhamnose isomerase
-
D-tagatose 3-epimerase
-
A suitable C4 or C5 epimerase (to be identified)
-
ATP (for potential phosphorylation-driven equilibrium shift)
-
A specific kinase and phosphatase (optional, for equilibrium shift)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., MgCl₂)
-
Enzyme purification system (if not commercially available)
-
HPLC system for reaction monitoring and purification
Procedure:
-
Enzyme Preparation: Obtain or express and purify the required isomerases and epimerases.
-
One-Pot Reaction Setup: In a buffered solution containing necessary cofactors, combine L-rhamnose and the enzymes.
-
Isomerization: L-rhamnose isomerase converts L-rhamnose to L-rhamnulose.
-
First Epimerization: D-tagatose 3-epimerase converts L-rhamnulose to 6-deoxy-L-psicose.
-
Second Epimerization: A hypothetical C4 or C5 epimerase would then convert 6-deoxy-L-psicose to 6-deoxy-L-idose. The identification and application of such an enzyme is a key area for future research.
-
Reaction Monitoring and Purification: The reaction progress is monitored by HPLC. Once the desired product is formed, the reaction is stopped, and the product is purified from the reaction mixture using chromatographic techniques.
Note: To drive the reaction towards the desired product, a "phosphorylation-dephosphorylation" strategy can be employed, where a specific kinase selectively phosphorylates the target sugar, pulling the equilibrium forward. A subsequent dephosphorylation step then yields the final product in high purity.[1]
Applications of 6-deoxy-L-idose
The unique structure of 6-deoxy-L-idose opens up several avenues for its application in biomedical research and drug development.
Probing Aldose Reductase Activity
Aldose reductase is an enzyme implicated in the development of diabetic complications. While D-glucose is its primary physiological substrate, its low reactivity in vitro can be problematic for assays. L-idose has been shown to be a more efficient substrate for aldose reductase, exhibiting a lower Kₘ value while maintaining a similar kcat to D-glucose.[3] This is attributed to the higher proportion of the reactive open-chain aldehyde form of L-idose in solution.[3] Consequently, 6-deoxy-L-idose is a promising candidate for studying the substrate specificity of aldose reductase and for the development of novel inhibitors.
Materials:
-
Purified recombinant human aldose reductase
-
6-deoxy-L-idose
-
NADPH
-
Sodium phosphate buffer
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and aldose reductase in a quartz cuvette.
-
Initiate the reaction by adding a known concentration of 6-deoxy-L-idose.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
By varying the concentration of 6-deoxy-L-idose, kinetic parameters (Kₘ and Vₘₐₓ) can be determined using Michaelis-Menten kinetics.
Development of Chemical Probes and Glycoconjugates
The chemical structure of 6-deoxy-L-idose can be modified to create valuable chemical probes for studying biological processes. For instance, the introduction of an azido group at the C6 position (in place of the methyl group) of a related L-idose derivative has been demonstrated for use as a hetero-bifunctional spacer.[6] The azido group allows for bio-orthogonal "click" chemistry reactions, enabling the conjugation of 6-deoxy-L-idose to other molecules, such as fluorescent dyes or proteins.[6] These glycoconjugates can be used to study carbohydrate-protein interactions, cellular uptake via glucose transporters, and to visualize biological pathways.[7][8]
Potential as a Bioactive Molecule
Rare sugars, including L-isomers, have been shown to possess biological activities. For example, L-idose has demonstrated growth inhibitory effects against the nematode Caenorhabditis elegans.[9] This suggests that 6-deoxy-L-idose may also exhibit interesting biological properties. It is hypothesized that such sugars, after phosphorylation, may interfere with glycolysis or other metabolic pathways.[9] Further research is warranted to explore the potential of 6-deoxy-L-idose as an antimicrobial, anticancer, or anti-inflammatory agent.
Conclusion
6-deoxy-L-idose is a rare sugar with significant potential in various fields of scientific research. While its chemical synthesis is well-documented, the development of efficient enzymatic or chemoenzymatic routes remains a promising area for future investigation. The unique properties of this molecule make it a valuable tool for studying enzyme kinetics, developing novel chemical probes, and exploring new therapeutic avenues. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further research and unlock the full potential of 6-deoxy-L-idose.
References
- Wen, L., Huang, K., Zheng, Y., Fang, J., Kondengaden, S. M., & Wang, P. G. (2016). Two-step enzymatic synthesis of 6-deoxy-L-psicose. Tetrahedron Letters, 57(34), 3819-3822. [Link]
- Gurjar, M. K., & Mainkar, A. S. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
- Wen, L., Huang, K., Zheng, Y., Fang, J., Kondengaden, S. M., & Wang, P. G. (2016). Two-step enzymatic synthesis of 6-deoxy-L-psicose. PubMed Central. [Link]
- Organic Syntheses Procedure. (n.d.). 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (1). Organic Syntheses. [Link]
- Cocinero, E. J., et al. (2020). Enzymatic Upgrading of Biomass‐Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants. ChemSusChem, 13(21), 5781-5788. [Link]
- Nakano, Y., et al. (2000). Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-L-rhamnose, and dTDP-D-fucose from dTTP and D-glucose 1-phosphate in A. actinomycetemcomitans.
- Tonetti, M., et al. (2000). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Biochimie, 82(9-10), 885-891. [Link]
- Fedoroff, M., et al. (1997). Characterization of 6-deoxy-6-iodo-D-glucose: a potential new tool to assess glucose transport. Nuclear Medicine and Biology, 24(1), 99-104. [Link]
- Cocinero, E. J., et al. (2020). Enzymatic Upgrading of Biomass‐Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants. PubMed Central. [Link]
- Nagy, A., et al. (2017). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions.
- Albermann, C., et al. (2000). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology, 10(9), 867-873. [Link]
- Request PDF. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2 : 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
- Request PDF. (2016). Two-step enzymatic synthesis of 6-deoxy-L-psicose.
- Request PDF. (2016). 6‐Azido‐6‐deoxy‐l‐idose as a Hetero‐Bifunctional Spacer for the Synthesis of Azido‐Containing Chemical Probes.
- Gaugler, R. W., & Gabriel, O. (1973). Biological mechanisms involved in the formation of deoxy sugars. VII. Biosynthesis of 6-deoxy-L-talose. The Journal of Biological Chemistry, 248(17), 6041-6049. [Link]
- Zhang, Y., et al. (2017). Fluorescent 6-amino-6-deoxyglycoconjugates for glucose transporter mediated bioimaging. Dyes and Pigments, 136, 333-341. [Link]
- van der Heden van Noort, G. J., et al. (2023). Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter. Molecules, 28(13), 5003. [Link]
- Del Corso, A., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Sakoguchi, H., et al. (2016). Screening of biologically active monosaccharides: growth inhibitory effects of D-allose, D-talose, and L-idose against the nematode Caenorhabditis elegans. Bioscience, Biotechnology, and Biochemistry, 80(6), 1058-1061. [Link]
- PubChem. (n.d.). 6-Deoxytalose.
- Wright, G. D. (2017). Natural Products as Platforms to Overcome Antibiotic Resistance. Journal of Medicinal Chemistry, 60(11), 4486-4503. [Link]
- Chung, W. Y., et al. (2001). Antioxidative and antitumor promoting effects of[10]-paradol and its homologs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 496(1-2), 199-206. [Link]
- Wang, Y., et al. (2022). Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains. Molecules, 27(21), 7209. [Link]
Sources
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- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent 6-amino-6-deoxyglycoconjugates for glucose transporter mediated bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis and Production of L-Idose
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: L-Idose, a C-5 epimer of D-glucose, is a rare hexose of significant interest in biomedical research and pharmaceutical development.[1][2] Its oxidized form, L-iduronic acid, is a critical component of essential glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate, which regulate a vast array of biological processes including blood coagulation, cell signaling, and angiogenesis.[3][4][5] Unlike its abundant enantiomer D-glucose, L-idose is not readily accessible from natural sources, making its large-scale production a formidable challenge.[3] This high cost and low availability severely hinder research and development efforts. This document provides a comprehensive guide to the most effective strategies for the large-scale synthesis of L-Idose, focusing on robust chemical methods starting from inexpensive D-glucose. We detail field-proven protocols, explain the causality behind experimental choices, and present data-driven insights to empower researchers in producing this valuable monosaccharide efficiently and at scale.
Section 1: Foundational Concepts & Strategic Overview
The core challenge in synthesizing L-Idose lies in the precise control of stereochemistry. The most logical and cost-effective strategy involves the stereochemical inversion (epimerization) of one or more chiral centers of an abundant D-sugar, typically D-glucose.[6][7] This guide will focus on two primary synthetic paradigms: multi-step chemical synthesis and emerging enzymatic strategies.
Chemical synthesis offers robustness and scalability, with modern methods providing increasingly efficient and shorter routes. Enzymatic methods, while promising due to their high specificity and mild reaction conditions, are still in development for L-Idose specifically but represent the future of rare sugar production.[8][9][10]
Figure 1: High-level overview of primary strategies for L-Idose synthesis.
Section 2: Chemical Synthesis from D-Glucose
The conversion of D-glucose to L-idose is the most established path for scalable production. The critical transformation is the inversion of the stereocenter at the C-5 position. We present two robust protocols below.
Strategy A: Multi-Step Epimerization via Isopropylidene Intermediates
This classical approach relies on the use of protecting groups to selectively mask hydroxyls, allowing for targeted reactions. Isopropylidene groups are particularly effective as they can be introduced and removed under specific conditions, guiding the synthetic pathway. A key advantage is the generation of stable, crystalline intermediates that are easier to purify.
A novel and convenient route has been described for synthesizing L-hexose derivatives from D-glucose.[7] The process efficiently converts diacetone-α-D-glucose into 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in two steps, which can then be hydrolyzed to yield L-idose derivatives.[7]
Protocol 2.1: Synthesis of 1,6-anhydro-β-L-idopyranose from Diacetone-α-D-glucose
This protocol is adapted from methodologies that utilize key intermediates for L-hexose synthesis.[7]
Step 1: Conversion of Diacetone-α-D-glucose to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose.
-
Rationale: This initial two-step conversion (oxidation followed by reduction) establishes the crucial L-ido configuration at C-5. The diacetone protection scheme is essential for directing the reagents to the correct positions.
-
Dissolve Diacetone-α-D-glucose in an appropriate solvent system (e.g., dichloromethane).
-
Perform an oxidation reaction (e.g., using PCC or Swern oxidation) to convert the primary alcohol at C-6 to an aldehyde.
-
Without isolation, perform a stereoselective reduction of the intermediate aldehyde. This step is critical for establishing the C-5 L-configuration.
-
Purify the resulting 1,2:3,5-di-O-isopropylidene-β-L-idofuranose intermediate via column chromatography.
Step 2: Acidic Hydrolysis to 1,6-anhydro-β-L-idopyranose.
-
Rationale: Acidic hydrolysis removes the isopropylidene protecting groups. Under these conditions, the molecule cyclizes to form the thermodynamically stable 1,6-anhydro bridge, providing a stable L-idopyranose derivative that is a versatile building block for further syntheses.[7]
-
Dissolve the purified intermediate from Step 1 in an aqueous acidic solution (e.g., dilute sulfuric acid or using an acid-exchange resin).
-
Heat the reaction mixture under controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC.
-
Upon completion, neutralize the solution and remove the solvent under reduced pressure.
-
The resulting 1,6-anhydro-β-L-idopyranose can be purified by crystallization or chromatography, yielding a stable, versatile precursor to L-idose.[7]
Strategy B: Expeditious Synthesis via Radical Reduction of a C-5 Bromide
More recent advancements have focused on shortening the synthetic pathway. A highly efficient method involves the free-radical reduction of a 5-bromo-D-glucuronide derivative, which selectively epimerizes at C-5 to yield the L-idose configuration.[3][11] This approach can significantly reduce the number of steps, improving overall yield and throughput.
A particularly effective route starts from a commercially available D-glucose derivative and produces a protected L-idose derivative in just three steps with an overall yield of 45%.[11][12]
Figure 2: Workflow for the expeditious synthesis of L-Idose via radical reduction.
Protocol 2.2: Three-Step Synthesis of a Protected L-Idose Derivative
This protocol is based on the highly efficient route developed by Fairbanks and coworkers.[11]
Step 1: Photobromination of Perbenzoylated D-Glucose Derivative.
-
Rationale: This step introduces a bromine atom at the C-5 position, creating the necessary precursor for the radical-mediated epimerization. The use of benzoyl protecting groups offers a good balance of selectivity and ease of purification for the subsequent products.[11]
-
Dissolve the starting D-glucose derivative (e.g., methyl 1,2,3,4-tetra-O-benzoyl-α-D-glucopyranuronate) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as AIBN.
-
Irradiate the mixture with a high-intensity lamp at a controlled temperature to initiate the reaction.
-
Monitor the reaction by NMR or TLC until the starting material is consumed.
-
Purify the resulting 5-C-bromo intermediate by column chromatography. This intermediate is bench-stable.[11]
Step 2: Tributyltin Hydride-Mediated Radical Reduction.
-
Rationale: This is the key epimerization step. The tributyltin radical abstracts the bromine atom, creating a radical at C-5. The subsequent hydrogen atom transfer from tributyltin hydride can occur from either face of the planar radical intermediate, but the stereoelectronic environment, influenced by the protecting groups, directs the formation of the L-ido product.[11]
-
Dissolve the purified 5-C-bromo intermediate in toluene.
-
Add tributyltin hydride (Bu₃SnH, 1.5 equivalents).
-
Initiate the radical chain reaction by adding triethylborane (Et₃B, 0.1 equivalents) under an oxygen atmosphere at room temperature.[11]
-
Stir the reaction for 1-2 hours until complete.
-
Quench the reaction and purify the product via column chromatography to yield the protected L-idose derivative.
Step 3: Deprotection.
-
Rationale: The final step removes the protecting groups (e.g., benzoates) to yield free L-idose.
-
Dissolve the protected L-idose derivative in methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deprotection).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain L-idose.
| Parameter | Strategy A (Isopropylidene) | Strategy B (Radical Reduction) |
| Starting Material | Diacetone-α-D-glucose | Perbenzoylated D-Glucose Derivative |
| Key Transformation | Oxidation/Reduction & Hydrolysis | Photobromination & Radical Reduction |
| Number of Steps | > 4 steps | 3 steps to protected L-idose |
| Reported Overall Yield | Variable, often lower | ~45%[11] |
| Key Advantage | Well-established, stable intermediates | High efficiency, short route |
| Key Challenge | Lengthy, laborious process | Use of toxic tin reagents |
Table 1: Comparison of Chemical Synthesis Strategies.
Section 3: Enzymatic Synthesis Strategies
Enzymatic synthesis provides an environmentally friendly and highly selective alternative to chemical methods.[10] For rare sugars, the "Izumoring" concept outlines a network of enzymatic reactions that can, in principle, produce all monosaccharides.[8] While a direct, high-yield enzymatic route to L-Idose is not yet commercially established, the principles are critical for future development.
The most relevant enzymes are isomerases and epimerases, which catalyze the interconversion of sugars. For instance, L-rhamnose isomerase is used to produce L-talose from L-tagatose.[13] A similar approach could theoretically be developed for L-Idose from an appropriate precursor.
Figure 3: General workflow for enzymatic rare sugar production.
Protocol 3.1: General Protocol for Enzymatic Isomerization
This protocol provides a general framework for researchers exploring enzymatic routes.
-
Enzyme Preparation: Obtain or prepare a purified solution of a suitable isomerase or epimerase. This may involve recombinant expression and purification.
-
Reaction Setup:
-
Prepare a solution of the starting substrate (e.g., L-sorbose) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-9.0).
-
Add any required metal ion cofactors (e.g., 1 mM MnCl₂), as many isomerases are metal-dependent.[13]
-
Pre-heat the mixture to the enzyme's optimal temperature (e.g., 40-60°C).
-
-
Initiation & Incubation: Initiate the reaction by adding the enzyme. Incubate at the optimal temperature with gentle agitation.
-
Monitoring: Periodically take samples and analyze them by HPLC to monitor the formation of L-Idose and the consumption of the substrate.
-
Purification: Once the reaction reaches equilibrium, terminate it (e.g., by heat inactivation). Purify L-Idose from the unreacted substrate and byproducts using chromatographic methods such as ion-exchange or size-exclusion chromatography.[13]
Challenges in Enzymatic Synthesis: The primary obstacle is that the thermodynamic equilibrium often heavily favors the starting substrate, resulting in low conversion yields (e.g., 10-20%).[13] Overcoming this requires strategies like product removal or enzyme engineering, which are active areas of research.
Section 4: Purification and Quality Control
Regardless of the synthetic route, rigorous purification and characterization are essential to obtain high-purity L-Idose suitable for research and drug development.
Downstream Purification
-
Chromatography: This is the most powerful tool. Column chromatography on silica gel is used for protected intermediates in chemical synthesis.[14] For the final, unprotected sugar, ion-exchange chromatography is effective for removing salts and charged impurities, while size-exclusion chromatography can separate sugars of different sizes.
-
Deionization: Treatment with ion-exchange resins (e.g., Amberlite®) is a standard step to remove inorganic salts and catalysts from the final product solution.[14]
-
Crystallization: When possible, fractional crystallization is an excellent method for large-scale purification, as it can effectively separate epimers.[14]
Quality Control & Characterization
The final product must be validated to confirm its identity, purity, and stereochemistry.
| Method | Purpose | Typical Result for L-Idose |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of stereochemistry. | Provides a unique spectral fingerprint confirming the L-ido configuration.[11] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | [M+Na]⁺ peak corresponding to the molecular formula C₆H₁₂O₆.[1] |
| Polarimetry | Confirmation of enantiomeric form. | Measures the specific rotation, which should be negative (e.g., -15.5° in water).[14] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating >98% purity. |
Table 2: Standard Quality Control Methods for L-Idose.
References
- DeAngelis, P. L. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
- Nagy, G., & Pohl, N. L. B. (2020).
- Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Request PDF. [Link]
- Hung, S. C., et al. (2004).
- Demchenko, A. V., & Stauch, T. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides.
- Granström, T. B. (2016).
- Baer, H. H., & Kovář, J. (1970). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 48(12), 1843-1848. [Link]
- Fairbanks, A. J. (2018). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. Request PDF. [Link]
- Williams, S. J., & Fairbanks, A. J. (2019). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. UQ eSpace. [Link]
- Sarma, B. K., & Kumar, P. (2015). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering.
- Hung, S. C., et al. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
- Manabe, S., & Ito, Y. (2007). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Synfacts, 2007(11), 1145-1145. [Link]
- Wang, C. C., et al. (2008). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Tetrahedron, 64(37), 8642-8648. [Link]
- Wikipedia. (n.d.). Idose. Wikipedia. [Link]
- Del Corso, A., et al. (2014). L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity. Request PDF. [Link]
- Miaschi, F., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Chen, Z., et al. (2016). Advances in the enzymatic production of L-hexoses. Applied Microbiology and Biotechnology, 100(21), 9081-9091. [Link]
- Horton, D., & Tronchet, J. M. (1965). Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermediates.
- Pan, Y., et al. (2013). Enzymatic production of lactulose and 1-lactulose: Current state and perspectives. Request PDF. [Link]
- Li, S., et al. (2013). Enzymatic production of lactulose and 1-lactulose: current state and perspectives. Applied Microbiology and Biotechnology, 97(22), 9683-9694. [Link]
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Application Notes and Protocols: The Strategic Use of L-Idose in Elucidating Carbohydrate-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for leveraging the unique properties of L-Idose, a rare hexose, to investigate the intricate world of carbohydrate-protein interactions. This document offers both foundational knowledge and detailed experimental protocols to empower researchers in glycobiology, drug discovery, and related fields.
Introduction: L-Idose - An Enigmatic Player in Glycobiology
L-Idose, the C-5 epimer of D-glucose, is a monosaccharide not commonly found in abundance in nature.[1] Its significance in biological systems primarily stems from its oxidized counterpart, L-Iduronic acid (IdoA), a crucial constituent of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate.[2] These complex polysaccharides are ubiquitously present on cell surfaces and in the extracellular matrix, mediating a vast array of physiological and pathological processes through their interactions with proteins.[2]
The scientific intrigue of L-Idose and its derivatives lies in their remarkable conformational flexibility. Unlike more rigid monosaccharides, the pyranose ring of L-Iduronic acid can readily adopt multiple chair (¹C₄ and ⁴C₁) and skew-boat (²S₀) conformations.[3] This conformational plasticity is not merely a structural curiosity but a key determinant of the biological activity of GAGs, enabling them to adapt their shape to effectively bind to a diverse range of protein partners.[4]
While the role of L-Iduronic acid in GAG-protein interactions is well-established, the direct application of L-Idose as a tool to probe these and other carbohydrate-protein interactions is an emerging area of interest. Its unique stereochemistry and conformational dynamics make it a valuable molecular probe for dissecting the specificity and energetics of protein-carbohydrate recognition. However, the scarcity of L-Idose from natural sources and the complexities of its chemical synthesis have historically limited its widespread use.[2][5] Recent advancements in synthetic chemistry are beginning to overcome these hurdles, paving the way for novel applications.[6][7]
This guide will explore both the established and prospective uses of L-Idose in studying carbohydrate-protein interactions, providing the theoretical framework and practical protocols to facilitate its integration into your research.
The Conformational Landscape of L-Idose: A Key to Its Utility
The utility of L-Idose as a research tool is intrinsically linked to its solution-state conformational equilibrium. Understanding this dynamic behavior is paramount for interpreting binding data and designing effective experiments.
In aqueous solution, L-Idose exists as an equilibrium mixture of α and β-pyranose and furanose ring forms, as well as a small proportion of the open-chain aldehyde.[8] This dynamic equilibrium is influenced by factors such as temperature and solvent. The ability to populate multiple conformational states makes L-Idose an excellent candidate for studying proteins that recognize flexible carbohydrate ligands.
Established Application: L-Idose as a Superior Substrate for Aldose Reductase
A notable application of L-Idose in studying carbohydrate-protein interactions is its use as a substrate for aldose reductase. This enzyme is implicated in the development of diabetic complications. While D-glucose is its primary physiological substrate, its low proportion of the open-chain aldehyde form in solution makes it a kinetically challenging substrate for in vitro assays.
A study demonstrated that L-Idose is a more efficient substrate for both bovine lens and human recombinant aldose reductase compared to D-glucose.[9] While the catalytic rate (kcat) was similar for both sugars, the Michaelis constant (KM) for L-Idose was significantly lower, indicating a higher affinity.[9] This enhanced affinity is attributed to the higher proportion of the reactive open-chain aldehyde form of L-Idose in solution.[9]
Insight for Researchers: This finding highlights a key application of L-Idose: as a tool to overcome experimental limitations associated with more common sugars. When studying enzymes that act on the acyclic form of a sugar, L-Idose can serve as a valuable surrogate for D-glucose, enabling more robust kinetic and inhibition studies.
Application Notes: Expanding the Utility of L-Idose in Carbohydrate-Protein Interaction Studies
The unique properties of L-Idose can be harnessed in a variety of biophysical and biochemical assays to gain deeper insights into carbohydrate-protein recognition.
Probing Lectin Specificity and Cross-Reactivity
Lectins are a diverse class of carbohydrate-binding proteins with crucial roles in cell recognition, adhesion, and signaling. While many lectins are characterized by their primary monosaccharide specificity (e.g., mannose-binding or galactose-binding), the influence of epimeric and conformational variations of the sugar ligand is often less understood.
Experimental Rationale: L-Idose, as the C-5 epimer of D-glucose, provides an excellent tool to probe the stereochemical selectivity of glucose- and other hexose-binding lectins. By comparing the binding affinity of a lectin for D-glucose, D-idose, and L-Idose, researchers can dissect the contributions of specific hydroxyl group orientations to the binding interaction.
Proposed Workflow:
Data Interpretation:
| Ligand | Predicted Binding Outcome | Rationale |
| D-Glucose | Baseline binding affinity | The canonical or expected ligand. |
| D-Idose | Altered affinity | Probes the importance of the C-2, C-3, and C-4 hydroxyl orientations. |
| L-Idose | Significantly altered or no binding | Indicates the crucial role of the C-5 stereochemistry and overall ring conformation. |
Development of Novel Affinity Chromatography Media
Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. The development of affinity resins with novel specificities is crucial for isolating new carbohydrate-binding proteins.
Experimental Rationale: By immobilizing L-Idose onto a solid support, a unique affinity matrix can be created to capture proteins that specifically recognize this rare sugar. This approach could lead to the discovery of novel lectins or other carbohydrate-binding proteins with previously uncharacterized specificities.
Proposed Workflow:
-
Synthesis of an L-Idose derivative with a linker arm: Introduce an amine or thiol-reactive group at a non-essential position of the L-Idose molecule.
-
Immobilization: Covalently couple the L-Idose derivative to an activated agarose or sepharose resin.[3]
-
Affinity Purification: Pass a cell lysate or protein mixture through the L-Idose affinity column.
-
Elution: Elute bound proteins using a competitive inhibitor (e.g., free L-Idose) or by changing the buffer conditions (e.g., pH or ionic strength).
-
Identification: Identify the eluted proteins using mass spectrometry.
L-Idose in Glycan Microarrays
Glycan microarrays are a high-throughput platform for screening the binding specificity of proteins against a library of carbohydrates.[10][11] The inclusion of rare sugars like L-Idose in these arrays can significantly expand their utility.
Experimental Rationale: Printing L-Idose and its derivatives onto a microarray slide allows for the rapid screening of hundreds of proteins for their ability to bind this rare sugar. This can be particularly useful for profiling the antibody repertoire in serum samples or for identifying novel receptors for L-Idose-containing glycans.
Data Presentation: The results of a glycan microarray experiment are typically presented as a heatmap, where the intensity of the signal corresponds to the binding affinity of the protein to each glycan on the array.
Detailed Experimental Protocols
The following protocols provide a starting point for incorporating L-Idose into your carbohydrate-protein interaction studies. It is essential to optimize the specific conditions for each protein-ligand system.
Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[2][4]
Objective: To determine the thermodynamic parameters of the interaction between a protein and L-Idose.
Materials:
-
Isothermal titration calorimeter
-
Purified protein of interest (dialyzed against the final ITC buffer)
-
L-Idose solution (prepared in the same dialysis buffer)
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4; degassed)
Procedure:
-
Sample Preparation:
-
Prepare the protein solution to a concentration of 10-50 µM in the ITC buffer. The optimal concentration will depend on the expected binding affinity.
-
Prepare the L-Idose solution to a concentration 10-20 times that of the protein concentration in the same ITC buffer.
-
Ensure that both solutions are thoroughly degassed to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 300 rpm).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the L-Idose solution into the injection syringe.
-
Perform an initial injection of 0.4 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Initiate the titration run.
-
-
Control Experiment:
-
Perform a control titration by injecting the L-Idose solution into the ITC buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kd, n, ΔH, and ΔS.
-
Protocol for Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[12] It provides kinetic data (association and dissociation rate constants) in addition to binding affinity.
Objective: To measure the kinetics and affinity of a protein binding to immobilized L-Idose.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
L-Idose derivative with a primary amine for immobilization
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Purified protein of interest (analyte)
-
Running buffer (e.g., HBS-EP+; degassed)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the L-Idose-amine derivative to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of the L-Idose derivative.
-
-
Binding Analysis:
-
Inject a series of concentrations of the protein analyte over both the L-Idose-immobilized and reference flow cells.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After each protein injection, regenerate the sensor surface by injecting a solution that disrupts the protein-L-Idose interaction without denaturing the immobilized ligand (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol for Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique for identifying the binding epitope of a ligand when it binds to a large protein receptor. It relies on the transfer of saturation from the protein to the bound ligand.[13]
Objective: To identify the specific protons of L-Idose that are in close contact with a protein upon binding.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
Purified protein of interest (unlabeled)
-
L-Idose
-
Deuterated buffer (e.g., D₂O with 20 mM phosphate buffer, 150 mM NaCl, pD 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the protein (10-50 µM) and L-Idose (1-5 mM) in the deuterated buffer. The large excess of ligand is necessary for the STD effect to be observed.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.
-
Acquire a 1D STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (typically in the aliphatic region where there are no ligand signals) and observing the transfer of this saturation to the ligand protons.
-
Acquire a control spectrum with the saturation frequency set to a region where there are no protein or ligand signals.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
The signals that appear in the STD difference spectrum correspond to the ligand protons that are in close proximity to the protein in the bound state.
-
The relative intensities of the signals in the STD spectrum can be used to map the binding epitope of L-Idose.
-
Conclusion
L-Idose, though a rare sugar, presents a wealth of opportunities for researchers studying carbohydrate-protein interactions. Its unique conformational properties and its relationship to the biologically crucial L-Iduronic acid make it a powerful tool for dissecting the intricacies of molecular recognition. By employing the application notes and protocols outlined in this guide, scientists can unlock the potential of L-Idose to advance our understanding of glycobiology and to facilitate the development of novel therapeutics.
References
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- Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube.
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- ZBiotech. (n.d.). O-Glycan Array.
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- 11. Production and Application of Glycan Microarrays | Springer Nature Experiments [experiments.springernature.com]
- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
L-Idose Derivatives: A Frontier in Antiviral Drug Discovery
Introduction: The Untapped Potential of Rare Sugars in Virology
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel therapeutic agents. Carbohydrates, traditionally viewed as primary metabolites, are increasingly recognized for their critical roles in pathophysiology, including host-pathogen interactions.[1] Their inherent stereochemical diversity and biocompatibility make them attractive scaffolds for drug discovery.[2] Among the vast landscape of monosaccharides, the rare sugar L-idose and its derivatives represent a largely unexplored frontier with significant potential for the development of a new generation of antiviral drugs.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of L-idose derivatives as potential antiviral agents. We will delve into the mechanistic basis for their proposed activity, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the future direction of this promising field. While direct evidence for the antiviral activity of a broad range of simple L-idose derivatives is still emerging, the established role of the closely related L-iduronic acid in inhibiting viral infection provides a strong impetus for the exploration of this class of compounds.[3][4][5]
The Scientific Rationale: Why L-Idose Derivatives?
The therapeutic potential of L-idose derivatives is rooted in the fundamental role of carbohydrates in viral life cycles. Many viruses utilize host cell surface glycans as receptors for attachment and entry.[6] Furthermore, viral envelope glycoproteins are themselves often heavily glycosylated, playing a crucial role in immune evasion and infectivity.[7] By mimicking or interfering with these carbohydrate-mediated interactions, L-idose derivatives can potentially disrupt the viral life cycle at multiple stages.
A compelling case for investigating L-idose derivatives comes from the established antiviral activity of L-iduronic acid, the C5 carboxylated form of L-idose. L-iduronic acid is a key component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[3] Notably, these L-iduronic acid-containing GAGs have been shown to inhibit the infection of respiratory syncytial virus (RSV) in cell culture, highlighting the potential of the L-ido-configuration in antiviral activity.[3][4][5]
Moreover, the broader field of carbohydrate-based antivirals has seen significant successes. Modified natural glucose derivatives, such as cyclodextrins, have demonstrated broad-spectrum virucidal activity against a range of enveloped viruses including herpes simplex virus, respiratory syncytial virus, hepatitis C, HIV, and Zika virus.[8][9] These modified sugars can attract viruses and disrupt their outer envelope, leading to their destruction.[8][9] This provides a strong rationale for exploring the chemical space of other rare sugars like L-idose for similar broad-spectrum antiviral properties.
Potential Mechanisms of Antiviral Action for L-Idose Derivatives
The structural features of L-idose and its derivatives suggest several plausible mechanisms by which they could exert antiviral effects. These mechanisms provide a framework for designing and interpreting experimental studies.
-
Inhibition of Viral Entry: L-idose derivatives could act as competitive inhibitors, binding to viral surface glycoproteins (e.g., hemagglutinin or spike proteins) and preventing their attachment to host cell receptors.[10][11] Conversely, they might bind to host cell surface receptors, blocking viral access. This strategy of using entry inhibitors is a validated approach in antiviral therapy.[10][12][13]
-
Virucidal Activity: Following the precedent of other modified sugars, L-idose derivatives could be designed to have direct virucidal effects.[8][9] By incorporating specific functional groups, these molecules could potentially disrupt the lipid envelope of enveloped viruses upon contact, leading to irreversible inactivation.
-
Inhibition of Viral Enzymes: As sugar analogs, L-idose derivatives could potentially inhibit viral enzymes that are crucial for replication, such as polymerases or proteases, by acting as metabolic decoys.[14] The development of nucleoside and isonucleoside analogs from various sugars has been a successful strategy in antiviral drug discovery, and a similar approach could be applied to L-idose.[15][16]
Below is a conceptual workflow for the discovery and initial evaluation of L-idose derivatives as antiviral agents.
Sources
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Iduronic acid - Wikipedia [en.wikipedia.org]
- 4. usbio.net [usbio.net]
- 5. caymanchem.com [caymanchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. A Spoonful of (Modified) Sugar as an Antiviral Medicine – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of novel isonucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Application of L-Idose-Containing Neoproteoglycans
Abstract
This document provides a comprehensive guide for researchers, biochemists, and drug development professionals on the rationale, design, and synthesis of neoproteoglycans incorporating the rare sugar L-Idose. Neoproteoglycans, synthetic mimics of natural proteoglycans, are invaluable tools for dissecting the complex roles of glycosaminoglycans (GAGs) in cell signaling, development, and disease. The incorporation of L-Idose, the C5 epimer of D-glucose and the precursor to L-iduronic acid found in essential GAGs like heparin and dermatan sulfate, offers a unique opportunity to create novel molecular probes and potential therapeutics. We present a detailed, step-by-step methodology, from the chemical synthesis of activated L-Idose donors to the chemoenzymatic assembly of GAG chains, their conjugation to a protein core, and the subsequent purification and characterization of the final neoproteoglycan. This guide emphasizes the causality behind experimental choices, providing a framework for troubleshooting and adapting these protocols for specific research applications.
Introduction: The Rationale for L-Idose in Neoproteoglycan Design
Proteoglycans are a critical class of macromolecules composed of a core protein covalently attached to one or more GAG chains. These structures are integral components of the extracellular matrix and cell surface, where they act as key regulators of a vast array of biological processes, including cell adhesion, growth factor signaling, and inflammation. The functional diversity of proteoglycans is largely dictated by the fine structure of their GAG chains, which are long, linear polysaccharides made of repeating disaccharide units.
A key determinant of GAG function is the conformational flexibility of its constituent uronic acids. Natural GAGs like heparin, heparan sulfate, and dermatan sulfate contain L-iduronic acid (IdoA), the oxidized form of L-Idose. Unlike its rigid C5 epimer, D-glucuronic acid, IdoA can adopt multiple conformations, imparting structural plasticity to the GAG chain. This flexibility is crucial for mediating specific, high-affinity interactions with a wide range of proteins, such as growth factors and chemokines.
Synthesizing neoproteoglycans with L-Idose-containing GAGs allows for the creation of precisely defined molecular tools to probe these interactions. By controlling the sequence and sulfation pattern of the GAG chain, researchers can systematically investigate structure-activity relationships that are impossible to dissect using heterogeneous mixtures of natural GAGs. This guide details the process for creating these valuable reagents.
Strategic Workflow for L-Idose Neoproteoglycan Synthesis
The synthesis is a multi-stage process requiring expertise in both synthetic chemistry and biochemistry. The overall strategy involves three main phases: (1) Synthesis of an activated L-Idose donor molecule, (2) Chemoenzymatic assembly of the GAG backbone and its subsequent sulfation, and (3) Conjugation of the synthetic GAG to a chosen core protein.
subgraph "cluster_0" { label = "Phase 1: Chemical Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="L-Idose Starting Material"]; B [label="Protection Group Chemistry"]; C [label="Activation (e.g., as a Glycosyl Donor)"]; A -> B -> C; }
subgraph "cluster_1" { label = "Phase 2: GAG Assembly & Modification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Chemoenzymatic Polymerization"]; E [label="Controlled Sulfation"]; F [label="Deprotection & Purification"]; D -> E -> F; }
subgraph "cluster_2" { label = "Phase 3: Neoproteoglycan Formation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Core Protein Expression & Purification"]; H [label="GAG-Protein Conjugation"]; I [label="Final Product Purification & Characterization"]; G -> H; I; }
C -> D [label="Incorporation"]; F -> H [label="Ligation"]; H -> I; }
Figure 1: High-level workflow for the synthesis of L-Idose neoproteoglycans.Phase 1: Synthesis of Activated L-Idose Donors
Expert Insight: Direct incorporation of free L-Idose into a growing glycan chain is not feasible. The sugar must first be chemically modified with protecting groups at its hydroxyl positions to prevent unwanted side reactions and then activated at the anomeric (C1) position to make it a suitable glycosyl donor for polymerization.
Protocol 3.1: Synthesis of a Per-acetylated L-Idose Glycosyl Bromide Donor
This protocol describes a common method for creating an activated L-Idose donor suitable for chemical glycosylation.
Materials:
-
L-Idose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Hydrogen Bromide (33% in acetic acid)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
Procedure:
-
Per-acetylation: a. Dissolve 1.0 g of L-Idose in 20 mL of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon). b. Cool the solution to 0°C in an ice bath. c. Add 15 mL of acetic anhydride dropwise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by slowly adding 50 mL of ice-cold water. f. Extract the product with 3 x 50 mL of DCM. g. Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a final wash with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude per-O-acetylated L-Idose.
-
Anomeric Bromination: a. Dissolve the crude per-acetylated L-Idose in a minimal amount of anhydrous DCM. b. Cool the solution to 0°C. c. Add 1.2 equivalents of 33% HBr in acetic acid dropwise. d. Stir the reaction at 0°C for 2 hours, monitoring by TLC until the starting material is consumed. e. Dilute the reaction mixture with cold DCM and wash carefully with ice-cold saturated sodium bicarbonate solution. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. g. Purify the resulting glycosyl bromide immediately via flash column chromatography (using a hexane/ethyl acetate gradient) as it can be unstable.
Self-Validation: The identity and purity of the final product, L-idopyranosyl bromide tetraacetate, should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The anomeric proton signal is a key diagnostic peak.
Phase 2: Chemoenzymatic GAG Assembly and Modification
Expert Insight: A chemoenzymatic approach leverages the specificity of enzymes to create defined GAG chains, which is difficult to achieve through pure chemical synthesis. We will use a commercially available or recombinantly expressed glycosyltransferase that can accept our activated L-Idose donor (or a derivative) and polymerize it with other sugar monomers.
Protocol 4.1: Enzymatic Polymerization of a Disaccharide Backbone
This protocol assumes the use of a hypothetical, engineered L-Idosyltransferase. In practice, researchers may need to screen various known glycosyltransferases for activity with L-Idose donors or use a fully chemical approach.
Materials:
-
Activated L-Idose donor (from Protocol 3.1)
-
Acceptor sugar (e.g., a UDP-N-acetylgalactosamine derivative)
-
Recombinant Glycosyltransferase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay (Promega) for reaction monitoring
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MnCl₂
-
1 mM DTT
-
2 mM Acceptor Sugar
-
1.5 mM Activated L-Idose Donor
-
5 µg Recombinant Glycosyltransferase
-
Total Volume: 100 µL
-
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress every hour by analyzing a small aliquot using the UDP-Glo™ assay, which measures the amount of nucleotide byproduct released.
-
Once the reaction reaches a plateau (typically 4-8 hours), terminate it by heat inactivation (e.g., 95°C for 5 minutes).
-
Purify the resulting oligosaccharide using size-exclusion chromatography (SEC) or reversed-phase HPLC.
Protocol 4.2: Post-Polymerization Sulfation
Expert Insight: Sulfation patterns are critical for biological activity. Using specific recombinant sulfotransferases allows for precise control over which hydroxyl groups on the sugar rings are modified.
Materials:
-
Purified L-Idose-containing oligosaccharide
-
Recombinant Sulfotransferase (e.g., Hs6st1 for 6-O-sulfation)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) as the sulfate donor
-
Sulfotransferase Buffer (e.g., 50 mM MES, pH 6.5)
Procedure:
-
Combine the purified oligosaccharide (1 mg) with 1.5 equivalents of PAPS in the sulfotransferase buffer.
-
Add the specific recombinant sulfotransferase (e.g., 10 µg).
-
Incubate at 37°C for 4-6 hours.
-
Terminate the reaction by boiling for 2 minutes.
-
Purify the sulfated GAG chain using strong anion-exchange (SAX) HPLC. Fractions are eluted with a salt gradient (e.g., 0.1 M to 2.0 M NaCl).
Self-Validation: The final GAG product should be analyzed by mass spectrometry to confirm its molecular weight and degree of sulfation. Disaccharide analysis after enzymatic digestion can confirm the linkage and sulfation positions.
Phase 3: Conjugation to Core Protein and Characterization
Expert Insight: The choice of conjugation chemistry is critical to ensure a stable, covalent linkage between the GAG chain and the core protein with minimal side reactions. "Click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition) is highly efficient and bio-orthogonal, making it an excellent choice. This requires the GAG to be functionalized with an azide or alkyne, and the protein with the corresponding partner group.
subgraph "cluster_gag" { label="Functionalized GAG Chain"; bgcolor="#F1F3F4"; GAG [label="GAG-[Linker]-N₃", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_protein" { label="Functionalized Core Protein"; bgcolor="#F1F3F4"; Protein [label="Protein-[Linker]-Alkyne", shape="box", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_reagents" { label="Reaction"; bgcolor="#FFFFFF"; Reagents [label="Cu(I) Catalyst\n(e.g., CuSO₄ / Sodium Ascorbate)"]; }
subgraph "cluster_product" { label="Final Product"; bgcolor="#F1F3F4"; Neoproteoglycan [label="Protein-[Triazole Linker]-GAG", shape="box", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
GAG -> Reagents [dir="none"]; Protein -> Reagents [dir="none"]; Reagents -> Neoproteoglycan [label="Click Reaction"]; }
Figure 2: Click chemistry workflow for GAG-protein conjugation.Protocol 5.1: GAG-Protein "Click" Conjugation
Procedure:
-
Functionalization: The purified GAG must be modified with an azide group at its reducing end. The core protein must be modified with an alkyne group, often by reacting a lysine residue with an NHS-alkyne ester.
-
Conjugation Reaction: a. Dissolve the azide-functionalized GAG (1.2 equivalents) and the alkyne-functionalized protein (1.0 equivalent) in a phosphate buffer (pH 7.8). b. Prepare a fresh solution of the copper catalyst. Add 5 equivalents of sodium ascorbate to a solution of copper(II) sulfate (1 equivalent). c. Add the catalyst solution to the GAG/protein mixture. d. Allow the reaction to proceed at room temperature for 8-12 hours under gentle agitation.
-
Purification: a. The primary method for purifying the final neoproteoglycan from unreacted GAG and protein is size-exclusion chromatography (SEC). The higher molecular weight conjugate will elute earlier than the individual components. b. Alternatively, if the core protein has a purification tag (e.g., His-tag), affinity chromatography can be used.
Final Product Characterization
A combination of analytical techniques is essential to validate the final product.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm covalent conjugation. | A new, higher molecular weight band corresponding to the neoproteoglycan, with diminished bands for the core protein. The GAG itself will not stain well with Coomassie. |
| Size-Exclusion Chromatography (SEC-MALS) | Determine molecular weight and homogeneity. | A single, sharp peak with a measured molecular weight consistent with the sum of the core protein and the attached GAG chain(s). |
| Mass Spectrometry (ESI-MS) | Confirm the precise mass of the intact neoproteoglycan. | A mass spectrum showing a peak or distribution corresponding to the calculated mass of the final product. |
| NMR Spectroscopy | Confirm GAG structure and attachment site. | Complex ¹H-¹³C HSQC spectra can confirm the presence of L-Idose residues and, in some cases, identify the amino acid residue to which the GAG is attached. |
Application Protocol Example: Growth Factor Binding Assay
Objective: To determine if the L-Idose-containing neoproteoglycan can bind to and potentiate the activity of a GAG-binding growth factor (e.g., FGF2).
Method: Surface Plasmon Resonance (SPR)
-
Immobilize the synthetic neoproteoglycan onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Flow different concentrations of the growth factor (analyte) over the chip surface.
-
Measure the change in response units (RU) over time to determine the association (kₐ) and dissociation (kₔ) rates.
-
Calculate the equilibrium dissociation constant (Kₔ) to quantify binding affinity.
-
Control: Perform the same experiment with a control neoproteoglycan containing D-glucuronic acid instead of L-Idose to assess the specific contribution of the L-Idose conformation to binding affinity.
References
- Title: The role of L-iduronic acid in the conformation and biological activities of glycosaminoglycans. Source: The Journal of Biological Chemistry. URL:[Link]
- Title: Chemoenzymatic Synthesis of Glycosaminoglycans. Source: Chemical Reviews. URL:[Link]
- Title: Bioorthogonal Chemistry: A New Tool for Glycobiology.
- Title: Modern Methods for the Synthesis of O-Glycosides.
Troubleshooting & Optimization
Technical Support Center: Stereoselective L-Idose Synthesis
Welcome to the technical support center for advanced carbohydrate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of L-Idose and its derivatives. L-Idose, a rare L-hexose, is a critical component of biologically significant molecules like heparin and heparan sulfate, making its stereocontrolled synthesis a paramount challenge.[1][2] Due to its stereochemical complexity and the high cost of commercially available L-sugars, developing efficient and selective synthetic routes is a major focus of modern carbohydrate chemistry.[3]
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causal relationships between reaction conditions, substrate design, and stereochemical outcomes to empower you to overcome common hurdles in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions frequently encountered when planning an L-Idose synthesis.
Question: What is the fundamental challenge in synthesizing L-Idose stereoselectively?
Answer: The primary challenge lies in controlling the configuration of multiple contiguous stereocenters. L-Idose is the C-5 epimer of D-Glucose. Therefore, most synthetic strategies begin with abundant D-sugars and require a key epimerization step at the C-5 position. The core difficulty is performing this inversion with high diastereoselectivity, avoiding the formation of the starting D-gluco epimer or other unwanted diastereomers. Furthermore, the inherent instability of idose, the only aldohexose that has never been crystallized, adds complexity to its isolation and handling.[4]
Question: What are the most prevalent strategies for achieving the C-5 epimerization to form the L-ido configuration?
Answer: There are three principal strategies, each with its own set of advantages and challenges:
-
Reduction of a Lactone Precursor: A common and effective method involves the diastereoselective reduction of a suitably protected D-glucono- or L-idono-1,4-lactone. The stereochemical outcome is heavily dependent on the choice of reducing agent and the steric and electronic nature of the protecting groups.
-
Radical-Mediated Epimerization: This approach utilizes the free radical reduction of a C-5 bromide derived from a protected D-glucuronic acid derivative.[5][6] The stereoselectivity of this reaction can be directed by specific substituents at the anomeric position.[3]
-
Hydroboration-Oxidation: An alternative route involves the diastereoselective hydroboration-oxidation of an exocyclic enol ether, which can be used to generate the required C-5 stereocenter.[1][5]
Question: How critically do protecting groups influence the stereoselectivity of these transformations?
Answer: Protecting groups are not merely passive spectators; they are active participants in directing stereochemistry. Their influence is multifaceted:
-
Steric Hindrance: Bulky protecting groups can block one face of the molecule, forcing an incoming reagent (e.g., a hydride) to attack from the less hindered face. For example, benzylidene acetals across C4-C6 can lock the pyranose ring in a specific conformation, influencing the accessibility of adjacent positions.[7]
-
Conformational Rigidity: Cyclic protecting groups, such as isopropylidene or benzylidene acetals, restrict the conformational flexibility of the sugar ring.[7] This pre-organization of the substrate is often key to achieving high levels of diastereoselectivity.
-
Electronic Effects: The electronic properties of protecting groups can influence the transition state of a reaction. For instance, in radical reactions, electron-withdrawing groups can affect the stability and reactivity of radical intermediates. The choice between acetate and benzoate protecting groups has been shown to impact the selectivity of radical reductions.[3]
An effective protecting group strategy is therefore central to any successful L-Idose synthesis.[8]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, scenario-based troubleshooting for specific experimental challenges.
Guide 1: Poor Diastereoselectivity in the Reduction of Idono-1,4-Lactones
Scenario: You are performing a reduction on a protected L-idono-1,4-lactone, but the reaction yields a nearly 1:1 mixture of the desired L-idofuranose and the undesired D-glucofuranose derivative.
Question: My reduction of 2,3-O-isopropylidene-L-idono-1,4-lactone with NaBH₄ is unselective. How can I favor the formation of the L-ido product?
Answer: This is a classic challenge in carbohydrate synthesis. The low diastereoselectivity observed with sodium borohydride (NaBH₄) is due to its relatively small size and low reactivity, which allows it to approach the lactone's carbonyl group from either face with similar ease. To improve selectivity, you must employ a reducing agent that exerts greater steric control.
The key principle is to use a bulkier, more sterically demanding hydride reagent. These reagents will preferentially attack from the less hindered convex face of the furanolactone ring system, leading to the desired axial hydroxyl group of the L-ido product.
Caption: Workflow for troubleshooting poor diastereoselectivity in lactone reduction.
The choice of reducing agent is the most critical parameter. Lithium tri-sec-butylborohydride (L-Selectride) and Lithium triethylborohydride (LTBH or Super-Hydride®) are highly effective for this transformation.[9][10]
| Reagent | Typical Conditions | Expected Diastereomeric Ratio (L-ido:D-gluco) | Key Considerations |
| NaBH₄ | MeOH/H₂O, 0°C to RT | ~ 1:1 to 3:1 | Low selectivity; risk of over-reduction to the diol.[10] |
| DIBAL-H | Toluene or CH₂Cl₂, -78°C | Variable, often moderate | Requires strict temperature control to avoid over-reduction. |
| L-Selectride® | THF, -78°C | > 10:1 | Excellent selectivity due to its large steric profile. Highly pyrophoric.[9][11] |
| LTBH (Super-Hydride®) | CH₂Cl₂, 0°C | > 10:1 | Highly effective and compatible with many protecting groups.[10] |
This protocol is adapted from methodologies demonstrating high selectivity in the reduction of sugar lactones.[10]
-
Preparation: Dry all glassware thoroughly in an oven (120°C) overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: Dissolve the protected L-idono-1,4-lactone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add Lithium triethylborohydride (LTBH, 1.0 M solution in THF, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product hemiacetal should have a slightly lower Rf than the starting lactone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0°C. Caution: Vigorous gas evolution will occur.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with CH₂Cl₂, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure L-idofuranose derivative.
Guide 2: Optimizing a Substituent-Directed C-5 Epimerization
Scenario: You are attempting a free-radical reduction of a 5-C-bromo-D-glucuronosyl fluoride to generate an L-iduronosyl fluoride, but the reaction shows poor conversion or low selectivity.
Question: My Bu₃SnH-mediated reduction of a 5-bromo sugar is not selective for the L-ido product. What factors govern the stereochemical outcome?
Answer: This advanced strategy hinges on subtle stereoelectronic effects. Research has shown that the stereoselectivity of the hydrogen atom transfer to the C-5 radical intermediate is profoundly influenced by the substituent at the anomeric (C-1) position.[3][5]
A key finding is that a β-fluoride at the anomeric position is crucial for directing the reaction towards the desired L-ido configuration.[3] DFT calculations suggest that this is due to a combination of hyperconjugative effects and potential Sn-F interactions that stabilize the transition state leading to the L-ido product.[3] Additionally, the choice of protecting groups, particularly at C-2, C-3, and C-4, can impact selectivity, with acetates often proving superior to benzoates in this specific transformation.[3]
Caption: Influence of anomeric substituent on C-5 radical epimerization.
This protocol is based on a successful strategy for the synthesis of L-idose derivatives.[3]
-
Prerequisite: Ensure your starting material is the 5-C-bromo derivative of a D-glucuronyl β-fluoride , protected with acetate groups.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 5-bromo substrate (1.0 eq) in anhydrous, degassed toluene (0.05 M).
-
Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.5 eq) via syringe.
-
Initiation: Add triethylborane (Et₃B, 1.0 M in hexanes, 0.2 eq) dropwise at room temperature. The use of Et₃B as an initiator often gives cleaner reactions and better yields compared to AIBN.[3]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting bromide is consumed.
-
Workup: Concentrate the reaction mixture in vacuo. To remove the tin byproducts, dissolve the residue in acetonitrile and wash several times with hexane. Concentrate the acetonitrile layer.
-
Analysis & Purification: Analyze the crude product by ¹H and ¹⁹F NMR to determine the diastereomeric ratio of the L-ido and D-gluco products. Purify by flash column chromatography. A 2.9:1 ratio of L-ido to D-gluco has been reported for this transformation with acetate protecting groups.[3]
References
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxid
- Blanchard, S., et al. (n.d.). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose. UQ eSpace - The University of Queensland. [Link]
- Hough, L., & Richardson, A. C. (1970). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 48(15), 2377-2382. [Link]
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- Izumori, K. (2006). Enzymatic production of l-hexoses based on the hexose Izumoring....
- Blanchard, S., et al. (2015). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Granström, T. B., & Izumori, K. (2005). Advances in the enzymatic production of L-hexoses.
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. PubMed. [Link]
- Poongavanam, V., et al. (2015). Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering.
- Poongavanam, V., et al. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides. PubMed. [Link]
- Oscarson, S. (2011). De novo asymmetric synthesis of the pyranoses: from monosaccharides to oligosaccharides. PubMed. [Link]
- Wang, Y., et al. (2019).
- Tomioka, K. (2001). Dual enantioselective control in asymmetric synthesis. PubMed. [Link]
- Unspecified Author. (n.d.). Asymmetric Synthesis. [Link]
- Boltje, T. J., et al. (2019).
- Del Corso, A., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed. [Link]
- Ch-35: IIT Madras. (2021). Asymmetric Synthesis. YouTube. [Link]
- Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]
- Söderberg, B. C. G., et al. (2011). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. PubMed. [Link]
- Matsumoto, Y., & Yonaga, M. (2014). One-Pot Sequential 1,4- and 1,2-Reductions of α,β-Unsaturated δ-Lactones to the Corresponding δ-Lactols with CuCl and NaBH4 in Methanol. Organic Chemistry Portal. [Link]
- Kumar, P., et al. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC - NIH. [Link]
- Söderberg, B. C. G., et al. (2011). Diastereoselective and enantioselective reduction of tetralin-1,4-dione.
- Madarász, J., et al. (2021).
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Protecting Groups for Multi-Step L-Idose Synthesis
Welcome to the technical support center for the multi-step synthesis of L-Idose. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the complex but rewarding challenge of synthesizing this rare and biologically significant monosaccharide. The synthesis of L-Idose, a key component of glycosaminoglycans like heparin and dermatan sulfate, is notoriously difficult due to its stereochemical complexity and the lack of readily available starting materials.[1][2][3] Success hinges on a meticulously planned and executed protecting group strategy.[4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the intricate landscape of protecting group chemistry in the context of L-Idose synthesis. The information presented here is a synthesis of established chemical principles and field-proven insights to empower you to overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Challenges in L-Idose Synthesis
This section addresses specific problems that can arise during the multi-step synthesis of L-Idose, with a focus on issues related to protecting groups. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and actionable solutions.
Problem 1: Low Yield During Selective Protection of the Primary Hydroxyl Group (C-6)
Question: I am attempting to selectively protect the C-6 hydroxyl of my L-Idose precursor (derived from a more common sugar like D-glucose) using a bulky silyl ether like TBDMS-Cl or TBDPS-Cl, but I'm observing low yields and a mixture of products. What's going wrong?
Answer:
This is a frequent challenge. While the primary hydroxyl at C-6 is sterically less hindered than the secondary hydroxyls, achieving high selectivity can be tricky.[6][7]
Potential Causes:
-
Steric Hindrance from Adjacent Groups: The stereochemistry of L-Idose places the C-4 hydroxyl in a position that can sterically interfere with the approach of a bulky protecting group to the C-6 hydroxyl.
-
Reaction Conditions: Suboptimal reaction conditions, such as an inappropriate base, solvent, or temperature, can lead to competing reactions at other hydroxyl groups. For instance, a strong, non-hindered base might deprotonate other hydroxyls, leading to non-selective protection.
-
Reagent Quality: Impurities in the silylating agent or solvent can interfere with the reaction.
Troubleshooting Steps:
-
Optimize the Silylating Agent and Base:
-
Increase Steric Bulk: If TBDMS-Cl is giving poor selectivity, consider switching to the even bulkier triisopropylsilyl chloride (TIPS-Cl).[8]
-
Use a Hindered Base: Employ a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize deprotonation of the more sterically accessible secondary hydroxyls. Imidazole is also a common and effective catalyst and base for silylation.[8][9]
-
-
Solvent and Temperature Control:
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard. DMF can sometimes accelerate the reaction but may complicate purification.[9]
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -20 °C) can often enhance selectivity by slowing down the rate of reaction at the less reactive secondary hydroxyls.
-
-
Consider a Two-Step Acetal Protection/Deprotection Strategy:
-
Protect the C-4 and C-6 hydroxyls simultaneously as a benzylidene acetal. This is a robust method for protecting 1,3-diols.[10]
-
Subsequently, perform a regioselective reductive opening of the benzylidene acetal to yield a free hydroxyl at C-4 and a benzyl ether at C-6. This strategy offers excellent control.
-
Experimental Protocol: Selective Silylation of a Primary Hydroxyl
| Step | Procedure |
| 1 | Dissolve the diol substrate in anhydrous DCM (0.1 M). |
| 2 | Add 2,6-lutidine (1.5 equivalents). |
| 3 | Cool the solution to 0 °C in an ice bath. |
| 4 | Add TBDPS-Cl (1.1 equivalents) dropwise. |
| 5 | Allow the reaction to stir at 0 °C and monitor by TLC. |
| 6 | Upon completion, quench with saturated aqueous NaHCO₃. |
| 7 | Extract with DCM, dry over MgSO₄, and purify by column chromatography. |
Problem 2: Difficulty in Achieving Selective Deprotection of a Silyl Ether
Question: I have a multi-protected L-Idose intermediate with both a primary TBDMS ether and a secondary TIPS ether. I need to selectively remove the TBDMS group, but my attempts with TBAF are leading to the removal of both groups or a complex mixture. How can I achieve selective deprotection?
Answer:
Selective deprotection of silyl ethers is a common requirement in complex syntheses and relies on the differential lability of the silyl groups.[9][11] The relative stability of silyl ethers generally increases with steric bulk (TMS < TES < TBDMS < TIPS < TBDPS).[8]
Potential Causes:
-
Harsh Deprotection Conditions: Tetrabutylammonium fluoride (TBAF) is a powerful fluoride source and, if used in excess or at elevated temperatures, can cleave even robust silyl ethers.[12]
-
Solvent Effects: The solvent can influence the reactivity of the fluoride ion.
-
Neighboring Group Effects: The electronic and steric environment around the silyl ether can affect its lability.
Troubleshooting Steps:
-
Fine-Tune Fluoride-Based Deprotection:
-
Buffered TBAF: Use TBAF buffered with acetic acid. This moderates the basicity of the reagent and can improve selectivity.
-
Stoichiometric Control: Carefully control the stoichiometry of the fluoride source. Use of substoichiometric amounts of TBAF can sometimes achieve the desired selectivity.
-
Alternative Fluoride Sources: Consider milder fluoride sources like triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF.[9] These reagents are often more selective for cleaving less hindered silyl ethers.
-
-
Explore Acid-Catalyzed Deprotection:
-
Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is sensitive to steric hindrance.
-
Mild acids like acetic acid (AcOH) in THF/water, pyridinium p-toluenesulfonate (PPTS), or camphorsulfonic acid (CSA) can selectively remove more labile silyl groups like TBDMS in the presence of more stable ones like TIPS.[9]
-
Data Presentation: Relative Lability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Fluoride |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 500,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 1,000,000 |
Relative rates are approximate and can vary with substrate and conditions.
Problem 3: Anomeric Control Issues During Glycosylation
Question: I am performing a glycosylation reaction with an L-Idose donor and am getting a mixture of α and β anomers. How can I improve the stereoselectivity of this crucial step?
Answer:
Controlling the stereochemical outcome of glycosylation is a central challenge in carbohydrate chemistry.[13][14] The choice of protecting group at the C-2 position of the glycosyl donor plays a critical role.
Causality Behind Anomeric Control:
-
Neighboring Group Participation: A participating protecting group at C-2, such as an acetyl (Ac) or benzoyl (Bz) group, can form a cyclic intermediate (an oxonium ion) after the departure of the anomeric leaving group. The glycosyl acceptor then attacks from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. For L-Idose, this would favor the formation of the β-anomer.
-
Non-Participating Groups: A non-participating group at C-2, such as a benzyl (Bn) or silyl ether, does not form a cyclic intermediate. The stereochemical outcome is then influenced by other factors, including the anomeric effect, the solvent, and the promoter, often leading to a mixture of anomers or favoring the α-anomer.[15]
Troubleshooting Steps:
-
Strategic Choice of C-2 Protecting Group:
-
For β-Glycosides: Employ a participating group like an acetate or benzoate at the C-2 position of your L-Idose donor.
-
For α-Glycosides: Use a non-participating group like a benzyl ether. Be aware that this may require more extensive optimization of reaction conditions to achieve high α-selectivity.
-
-
Optimize Reaction Conditions:
-
Solvent: Nitrile solvents like acetonitrile can sometimes favor the formation of α-glycosides through the formation of a transient α-nitrilium-ion intermediate.
-
Promoter: The choice of Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) can significantly influence the anomeric ratio.
-
Visualization: Neighboring Group Participation
Caption: C-2 participating group directs β-glycoside formation.
Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal" protecting group strategy, and why is it so important for L-Idose synthesis?
A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the other protecting groups.[16][17][18] For a complex molecule like L-Idose with multiple hydroxyl groups of similar reactivity, this is crucial. It allows for the selective deprotection of a single hydroxyl group for subsequent reaction, while the others remain protected.[16][18] For example, you could have a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride), and an acetate ester (removed by base) on the same molecule, and you could cleave any one of them selectively.[16]
Q2: I need to protect a cis-diol at C-2 and C-3 of my L-Idofuranose intermediate. What is the best approach?
A2: For protecting cis-1,2-diols, forming a cyclic acetal is a highly effective strategy.[19] The most common protecting group for this purpose is an isopropylidene acetal (acetonide), which is formed by reacting the diol with acetone under acidic conditions (e.g., with a catalytic amount of p-toluenesulfonic acid).[8][10] This five-membered ring is stable to a wide range of reaction conditions but can be readily removed with aqueous acid.
Q3: Are there any protecting groups that can also act as "visualization tags" to help with purification?
A3: Yes, certain protecting groups have chromophores that make them easily detectable by UV light during thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A classic example is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is highly UV-active.[20] While more commonly used for protecting amines, it can also be used for hydroxyl groups. Another example is the p-methoxybenzyl (PMB) ether, which can be visualized on TLC plates.
Visualization: Orthogonal Protecting Group Strategy
Caption: Orthogonal protecting groups enable selective deprotection.
References
- Protecting group - Wikipedia. Wikipedia. [Link]
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed. PubMed. [Link]
- Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF - ResearchGate.
- VI Protecting Groups and Orthogonal Protection Str
- Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides | Organic Letters - ACS Publications.
- Novel protecting groups in carbohydrate chemistry - Comptes Rendus de l'Académie des Sciences. Elsevier. [Link]
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides | Request PDF - ResearchGate.
- An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides - PubMed. PubMed. [Link]
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxid
- Silyl ether - Wikipedia. Wikipedia. [Link]
- A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose - UQ eSpace - The University of Queensland. The University of Queensland. [Link]
- Strategies for Protecting Group Free Glycosid
- Selective Deprotection of Silyl Ethers | Request PDF - ResearchGate.
- From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulf
- Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC - NIH. NIH. [Link]
- A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose | Request PDF - ResearchGate.
- 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Wiley-VCH. [Link]
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry - ResearchGate.
- Comparative analysis of sulfated l -idose and l -iduronic acid in neoproteoglycan cell surface engineering - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00527B. RSC Publishing. [Link]
- d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses - MDPI. MDPI. [Link]
- Protecting Groups. Unknown Source.
- Protective Group Strategies - ResearchGate.
- d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars.
- How do protective groups aid in multi-step syntheses? - TutorChase. TutorChase. [Link]
- Deprotection of Silyl Ethers - Gelest Technical Library. Gelest. [Link]
- Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- PROTECTING GROUPS & CARBOHYDRATES NOTES - Alchemyst. Alchemyst. [Link]
- De novo synthesis of differentially protected L-iduronic acid glycosylating agents | Request PDF - ResearchGate.
- Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. Master Organic Chemistry. [Link]
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- WO2000042057A1 - Protecting groups for carbohydrate synthesis - Google Patents.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. [Link]
- Protection of 1, 2- & 1, 3-Diols - YouTube. YouTube. [Link]
- Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed.
- Multistep deprotection for peptide chemistry - PubMed. PubMed. [Link]
- Carbohydr
- Orthogonal protecting group strategy for multistep iterative... | Download Scientific Diagram - ResearchGate.
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - NIH. NIH. [Link]
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avoiding byproduct formation in L-Idose synthesis
A Guide to Minimizing Byproduct Formation and Maximizing Purity
Welcome to the technical support center for L-Idose synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this rare sugar. L-Idose, a C-5 epimer of D-glucose, is a crucial component in various biologically significant molecules, including heparin and heparan sulfate.[1][2] However, its synthesis is often plagued by the formation of structurally similar byproducts, leading to challenging purification processes and reduced yields.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your L-Idose synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in L-Idose synthesis starting from D-glucose?
When synthesizing L-Idose via the catalytic epimerization of D-glucose, the most common byproducts are other aldoses such as D-mannose, D-allose, and D-altrose.[3] The formation of these epimers is a known challenge in molybdenum-based catalyst systems.[3]
Q2: Why is the separation of L-Idose from its byproducts so challenging?
L-Idose and its common byproducts (D-mannose, D-allose, D-altrose) are stereoisomers with the same molecular weight and similar chemical properties. This makes their separation by standard chromatographic techniques difficult.[4] Specialized analytical methods, such as high-performance anion-exchange chromatography (HPAE), are often required to achieve baseline separation.[5]
Q3: Can protecting groups help in avoiding byproduct formation?
Yes, a well-designed protecting group strategy is critical for controlling the stereochemical outcome and minimizing unwanted side reactions during the chemical synthesis of L-Idose.[1][6][7] By selectively blocking certain hydroxyl groups, you can direct the reaction towards the desired stereoisomer and prevent epimerization at other centers.[8][9]
Q4: At what stage of the synthesis is byproduct formation most likely to occur?
Byproduct formation is most prevalent during the epimerization step. In catalytic epimerization of D-glucose, for instance, the reaction conditions that promote the desired C-5 epimerization to L-Idose can also lead to epimerization at other carbon centers, resulting in a mixture of sugars.[10][11]
Q5: Are there enzymatic methods for L-Idose synthesis, and do they also produce byproducts?
Enzymatic methods for the synthesis of rare sugars, including L-Idose, are being explored as a more environmentally friendly alternative to chemical synthesis.[12] While enzymatic reactions are generally more specific, the formation of byproducts can still occur depending on the enzyme's substrate specificity and the reaction conditions.[12]
Troubleshooting Guides
Issue 1: Low Yield of L-Idose and High Proportion of D-Mannose in Mo-Catalyzed Epimerization
Problem: The reaction yields a mixture with a high percentage of D-mannose and only a small amount of the desired L-Idose.
Root Cause Analysis:
Molybdenum-based catalysts are commonly used for the epimerization of D-glucose. The reaction proceeds through a 1,2-carbon shift mechanism.[13] While the goal is C-5 epimerization to yield L-Idose, C-2 epimerization to D-mannose is a competing and often favored reaction.[10][14] Higher reaction temperatures can further promote the formation of other rare sugar byproducts like allose and altrose.[3]
Solutions:
-
Optimize Reaction Temperature: Higher temperatures favor the formation of byproducts.[10] It is recommended to perform the reaction at a lower temperature (e.g., 90-100°C) to improve selectivity for D-mannose, and then explore further modifications for L-Idose.[10]
-
Control Catalyst Loading: Higher catalyst loadings can accelerate the reaction but may also lead to a higher contribution from side reactions.[10] It is crucial to find the optimal catalyst concentration that maximizes the yield of the desired product while minimizing byproduct formation.
-
Adjust pH: The pH of the reaction medium can influence the conformation of the sugar and its interaction with the catalyst, thereby affecting the product distribution.[2] Experiment with slight variations in pH to find the optimal conditions for your specific reaction.
-
Consider a Different Catalyst System: Tin-organic frameworks (Sn-OFs) have shown promise in the epimerization of D-glucose to D-mannose with high selectivity.[10][11] While not a direct route to L-Idose, understanding these alternative catalysts can provide insights into controlling epimerization.
Experimental Protocol: Monitoring Byproduct Formation using HPLC
A robust analytical method is essential for optimizing your reaction. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying complex sugar mixtures.[4][5][15][16][17]
-
Column: A specialized column for carbohydrate analysis, such as a SUPELCOGEL™ Pb column or an anion-exchange column, is recommended.[4][5]
-
Mobile Phase: Typically, a mobile phase of HPLC-grade water or a dilute sodium hydroxide solution is used for anion-exchange chromatography.[4][5]
-
Detector: A refractive index (RI) detector or a pulsed amperometric detector (PAD) is commonly used for carbohydrate analysis.[5]
-
Standard Preparation: Prepare standard solutions of D-glucose, L-Idose, D-mannose, D-allose, and D-altrose to determine their retention times and create calibration curves for quantification.
| Parameter | Recommended Condition |
| Column | SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 × 7.8 mm, 9 μm) |
| Mobile Phase | 100% HPLC water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 80°C |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS) |
Table 1: Example HPLC conditions for the separation of sugar epimers.[4]
Issue 2: Undesired Epimerization During Multi-Step Chemical Synthesis
Problem: During a multi-step synthesis of a protected L-Idose derivative, you observe the formation of other hexose isomers.
Root Cause Analysis:
In multi-step chemical syntheses, protecting groups are crucial for directing the stereochemical outcome.[1][6][7][8][9] The choice of protecting groups and the conditions for their introduction and removal can inadvertently lead to epimerization at undesired positions. For example, harsh acidic or basic conditions used for deprotection can cause unwanted side reactions.[6]
Solutions:
-
Implement an Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under different, non-interfering conditions.[1][7] This allows for the selective deprotection of a specific hydroxyl group without affecting others.
-
Choose a "Participating" Protecting Group: An acyl-type protecting group at the C-2 position can participate in the reaction to favor the formation of a 1,2-trans glycosidic linkage, thereby controlling the stereochemistry at that center.[9]
-
Mild Deprotection Conditions: Utilize mild deprotection conditions to avoid epimerization. For example, silyl ethers can be removed under neutral conditions using fluoride ions.[6]
-
Careful Monitoring of Each Step: Analyze the product mixture after each synthetic step using techniques like NMR spectroscopy or thin-layer chromatography (TLC) to identify any byproduct formation early on.
Workflow for Implementing an Orthogonal Protecting Group Strategy:
Caption: Orthogonal protecting group strategy workflow.
Issue 3: Difficulty in Purifying L-Idose from a Complex Reaction Mixture
Problem: After the synthesis, you are left with a complex mixture of L-Idose and its epimers, and standard purification methods are ineffective.
Root Cause Analysis:
As mentioned, the structural similarity of L-Idose and its byproducts makes their separation challenging. Traditional silica gel chromatography is often insufficient to resolve these isomers.
Solutions:
-
Preparative HPLC: This is often the most effective method for separating complex mixtures of sugars.[4][5][15][16][17] The conditions will need to be optimized, potentially using a specialized carbohydrate column and a gradient elution method.
-
Crystallization: If a protected derivative of L-Idose is synthesized, it may be possible to selectively crystallize it from the reaction mixture, leaving the byproducts in the solution.[11]
-
Derivatization: In some cases, derivatizing the sugar mixture can enhance the differences between the isomers, making them easier to separate by chromatography. The derivatives can then be converted back to the desired sugars.
Mechanism of Mo-Catalyzed Glucose Epimerization and Byproduct Formation:
Caption: Mo-catalyzed glucose epimerization pathway.
References
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxid
- Heterogeneous catalytic epimerization of D-glucose to D-mannose by a tin-organic framework
- Protecting Groups and Orthogonal Protection Str
- Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimeriz
- Literature results on C-5 epimeriz
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
- Effect of epimerization of d-glucose on photocatalytic hydrogen gener
- LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker
- C3 Epimerization of Glucose, via Regioselective Oxid
- Effect of epimerization of d-glucose on photocatalytic hydrogen gener
- Determin
- HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentr
- Recent Progress in the Synthesis and Glycosyl
- Reactions of Saccharides Catalyzed by Molybdate Ions. III.
- Reactions of saccharides catalyzed by molybdate ions. IX.
- Novel protecting group strategies in the synthesis of oligosaccharides
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Synthesis of L-glucose and L-galactose derivatives
- Heterogeneous catalytic epimerization of d-glucose to d-mannose by a tin-organic framework
- L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity
- HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer
- Investigation of glucose and mannose separ
- Synthesis of rare sugars via epimerization c
- Epimerization of glucose to rare sugars using Beta zeolite-supported MoO>x> c
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- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous catalytic epimerization of d -glucose to d -mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00314H [pubs.rsc.org]
- 11. Heterogeneous catalytic epimerization of d-glucose to d-mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. repositum.tuwien.at [repositum.tuwien.at]
- 13. Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. european-science.com [european-science.com]
Technical Support Center: Stability of L-Idose in Acidic and Basic Conditions for Deprotection
Introduction
Welcome to the Technical Support Center for advanced carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with L-Idose and its derivatives. L-Idose, a C-5 epimer of D-glucose, is a crucial component in the synthesis of various biologically significant molecules, including heparin and heparan sulfate analogues.[1] However, its inherent structural features present unique challenges during synthetic manipulations, particularly during the deprotection of hydroxyl groups.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability of L-Idose under the acidic and basic conditions commonly employed for deprotection. Our goal is to equip you with the knowledge to anticipate and resolve issues, ensuring the integrity of your target molecules.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection of protected L-Idose derivatives.
Issue 1: Epimerization at C-5 and other stereocenters during base-catalyzed deprotection.
Scenario: You are attempting to remove acyl protecting groups (e.g., acetates, benzoates) from a fully protected L-Idose derivative using standard basic conditions (e.g., sodium methoxide in methanol - Zemplén deacetylation), but you observe the formation of multiple isomeric products by TLC or NMR.
Root Cause Analysis: Under basic conditions, monosaccharides can undergo a series of isomerization and epimerization reactions collectively known as the Lobry de Bruyn-van Ekenstein transformation.[2][3][4] This process involves the formation of an enediol intermediate, which can lead to the interconversion of aldoses and ketoses, as well as the epimerization at carbons adjacent to the carbonyl group.[2][5] For L-Idose, this can be particularly problematic, leading to the formation of L-Sorbose, L-Gulose, and other diastereomers.[2][5] The proton alpha to the carbonyl group is susceptible to abstraction under basic conditions, which can initiate these unwanted side reactions.[6]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the deprotection at 0°C or even -20°C to minimize the rate of the Lobry de Bruyn-van Ekenstein transformation.
-
Use Milder Basic Conditions:
-
Ammonia in Methanol: A saturated solution of ammonia in methanol is often a milder alternative to sodium methoxide and can selectively cleave ester groups with a reduced risk of epimerization.
-
Guanidinium Hydroxide: This organic base can be effective for deacylation under milder conditions.
-
-
Strictly Control Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction immediately to prevent prolonged exposure to basic conditions.
-
Consider Alternative Protecting Groups: If epimerization remains a persistent issue, consider using protecting groups that can be removed under non-basic conditions for future syntheses. For example, benzyl ethers can be removed by catalytic hydrogenation.[7][8][9]
Workflow for Mitigating Epimerization:
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. Lobry de Bruyn-van Ekenstein Transformation [drugfuture.com]
- 5. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Selective L-Idose Glycosylation
Welcome to the technical support center dedicated to the nuanced art of selective L-Idose glycosylation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing L-Idose-containing glycoconjugates. L-Idose, a rare hexose and a crucial component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, presents unique challenges in stereoselective glycosylation.[1][2] This guide provides in-depth, experience-driven advice to troubleshoot and optimize your reactions, with a special focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during L-Idose glycosylation experiments.
Q1: Why is temperature such a critical parameter in L-Idose glycosylation?
Temperature is a pivotal factor in L-Idose glycosylation because it directly influences reaction kinetics, the stability of the glycosyl donor and acceptor, and, most importantly, the stereochemical outcome of the reaction. For L-Idose thioglycosides, an intriguing temperature-dependent anomeric selectivity has been observed.[3] Higher temperatures can favor the formation of the α-glycoside, a phenomenon attributed to the increased influence of neighboring-group participation.[3] Conversely, excessively low temperatures can lead to sluggish or incomplete reactions, while high temperatures risk decomposition of the starting materials or the formation of unwanted byproducts.[4]
Q2: What is a good starting temperature for optimizing my L-Idose glycosylation reaction?
A common practice for many glycosylation reactions is to start at a low temperature, such as -78 °C, and gradually warm the reaction to room temperature.[4] However, for L-Idose, this may not be optimal. A more systematic approach is to determine the "donor activation temperature" (TA), which is the highest temperature at which the glycosyl donor remains stable without significant decomposition.[4] Running the glycosylation at or slightly below this temperature can lead to more controlled and efficient reactions. For L-Idose thioglycosides activated with N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf), the reaction can be sensitive to temperature changes, and a starting point for optimization could be in the range of -40 °C to 0 °C, depending on the specific donor and acceptor.
Q3: How does the protecting group strategy for L-Idose affect temperature optimization?
The choice of protecting groups on the L-Idose donor is critical and directly impacts its reactivity and the stereochemical outcome.[5][6] Acyl-type protecting groups at the C-2 position, for instance, can participate in the reaction to favor the formation of 1,2-trans glycosidic linkages (the α-anomer for L-Idose). The effectiveness of this neighboring group participation can be temperature-dependent.[3] Non-participating groups, such as benzyl ethers, are often used when the 1,2-cis linkage (the β-anomer) is desired, and the temperature will then play a more direct role in influencing the SN1/SN2 reaction pathways.
Q4: What are the common side reactions in L-Idose glycosylation that are influenced by temperature?
At suboptimal temperatures, several side reactions can occur:
-
Anomerization: The undesired anomer may be formed. As mentioned, for L-Idose thioglycosides, higher temperatures can unexpectedly favor the α-anomer.[3]
-
Orthoester formation: With participating protecting groups at C-2, the formation of a stable orthoester byproduct can be a significant issue, which is often influenced by temperature and the nature of the acceptor.
-
Decomposition: Both the glycosyl donor and acceptor can be sensitive to higher temperatures, leading to decomposition and reduced yields.
-
Glycal formation: Elimination to form a glycal is a common side reaction, especially with reactive donors at elevated temperatures.
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during selective L-Idose glycosylation, with a focus on temperature optimization.
Problem 1: Low Yield of the Desired Glycoside
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | 1. Increase Temperature Gradually: If the reaction is sluggish at low temperatures, consider a stepwise increase in temperature. Monitor the reaction closely by TLC or LC-MS at each temperature point. 2. Prolonged Reaction Time: At lower temperatures, the reaction may require a significantly longer time to reach completion. |
| Decomposition of reactants | 1. Lower the Reaction Temperature: If you suspect decomposition, especially if the reaction mixture darkens, perform the reaction at a lower temperature. 2. Determine Donor Activation Temperature (TA): Systematically determine the TA of your L-Idose donor to identify the optimal temperature window for the reaction.[4] |
| Suboptimal promoter activation | The activity of the promoter (e.g., NIS/TMSOTf) is temperature-dependent. Ensure the reaction temperature is within the optimal range for the chosen promoter system. |
Problem 2: Poor Stereoselectivity (Formation of a Mixture of α and β Anomers)
| Potential Cause | Troubleshooting Steps |
| Inappropriate reaction temperature | 1. For α-selectivity (1,2-trans): If using a donor with a participating group at C-2, a higher temperature may surprisingly increase the α-selectivity.[3] A systematic temperature screen from -20 °C to room temperature is recommended. 2. For β-selectivity (1,2-cis): With a non-participating group at C-2, lower temperatures generally favor the SN2-like pathway, which can lead to higher β-selectivity. |
| Solvent effects | The choice of solvent can significantly influence the stereochemical outcome. Nitrile solvents like acetonitrile can promote the formation of 1,2-trans products. The effect of temperature can be modulated by the solvent. |
| Donor/acceptor reactivity | The relative reactivity of the donor and acceptor plays a crucial role. A less reactive acceptor might require higher temperatures for efficient coupling, which in turn can affect selectivity. |
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Stereoselectivity
This protocol outlines a systematic approach to screen for the optimal reaction temperature for a given L-Idose glycosylation.
-
Reaction Setup: In parallel, set up several small-scale reactions in separate vials. Each vial should contain the L-Idose donor, the glycosyl acceptor, and a molecular sieve in the chosen solvent.
-
Temperature Control: Place each vial in a cooling bath set to a different temperature (e.g., -40 °C, -20 °C, 0 °C, and room temperature).
-
Initiation: Once the desired temperature is reached, add the promoter solution to each vial simultaneously.
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Quenching and Analysis: Once the reactions are complete (or after a set time), quench them and analyze the crude product mixture by 1H NMR or HPLC to determine the yield and the α/β ratio.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in L-Idose glycosylation.
Caption: Troubleshooting workflow for L-Idose glycosylation.
The Interplay of Factors in L-Idose Glycosylation
Optimizing the reaction temperature is not an isolated task. It is intricately linked to other reaction parameters. The following diagram illustrates these relationships.
Caption: Interconnected factors in L-Idose glycosylation.
By systematically addressing each of these factors, with a primary focus on the strategic optimization of reaction temperature, researchers can significantly improve the efficiency and selectivity of their L-Idose glycosylation reactions.
References
- See, N. W., Roseli, R. B., Wimmer, N., Le, T. T., Krenske, E. H., & Ferro, V. (2024). Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside. Chemistry – A European Journal, 30(52), e202400331. [Link]
- Gudiminchi, R. K., & Talla, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Bioorganic & Medicinal Chemistry, 23(5), 899–929. [Link]
- Ferro, V., & Krenske, E. H. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Request PDF. [Link]
- Ikegami, S. (2021). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. In Carbohydrate Chemistry (1st ed.). CRC Press. [Link]
- See, N. W., et al. (2024). Glycosylations with L-idose donors.
- Bielawska, H., et al. (1994). Synthesis and reactivity of a new glycosyl donor: O-(1-phenyltetrazol-5-yl) glucoside. Bioorganic & Medicinal Chemistry, 2(11), 1169–1177. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Hahm, H. S., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(15), e202115433. [Link]
- University of Bristol. (n.d.).
Sources
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Navigating the Scale-Up of L-Idose Chemical Synthesis
Welcome to the technical support center for L-Idose synthesis. L-Idose, a C-5 epimer of D-glucose, is a rare sugar not found abundantly in nature.[1] Its importance, however, is significant, primarily as a precursor to L-iduronic acid, a vital component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate.[2][3] The synthesis of L-Idose is therefore critical, yet it presents considerable challenges, particularly during scale-up from the lab bench to pilot or production scales.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process development professionals to provide not just protocols, but the underlying rationale to empower effective decision-making during process scale-up.
Section 1: Foundational Synthesis Strategies
This section addresses common questions regarding the initial lab-scale synthesis of L-Idose, forming the basis for later scale-up considerations.
Q1: What are the common starting materials for L-Idose synthesis and why is D-glucose often chosen?
The synthesis of L-Idose typically begins from a readily available and inexpensive hexose. D-glucose is the most common starting point due to its low cost and well-established chemistry. The core challenge lies in the stereochemical inversion at C-5 to transform the D-gluco configuration into the L-ido configuration.[4]
Other starting points have been explored, but they often involve more steps or less accessible precursors. The journey from D-glucose derivatives represents one of the most direct, albeit challenging, routes.[5]
Q2: What are the critical chemical transformations in synthesizing L-Idose derivatives from D-glucose?
The key transformation is the epimerization at the C-5 position. A prominent and effective strategy involves the radical reduction of a 5-C-bromo-D-glucuronide derivative.[4] In this method, a D-glucose derivative is first converted to a glucuronic acid derivative, which is then photobrominated at C-5. The subsequent reduction of this C-5 bromide, often using a reagent like tributyltin hydride (Bu₃SnH), can be directed to yield the desired L-ido configuration.[4]
The stereoselectivity of this reduction is highly dependent on the substituents on the sugar ring, particularly at the anomeric (C-1) position. For instance, an anomeric β-fluoride has been shown to strongly favor the formation of the L-ido product.[4]
Q3: How critical are protecting groups in L-Idose synthesis?
Protecting groups are absolutely critical for a successful synthesis. Their primary roles are:
-
Preventing Unwanted Side Reactions: The multiple hydroxyl groups on the sugar are reactive. Protecting groups ensure that reactions occur only at the desired position (e.g., C-5 or C-6).
-
Influencing Stereoselectivity: As seen in the C-5 radical reduction, the choice of protecting groups (e.g., acetates vs. benzoates) can significantly impact the stereochemical outcome of a reaction, influencing the ratio of L-ido to D-gluco products.[4]
-
Aiding in Purification: Bulky or crystalline protecting groups, like benzoates, can sometimes make the separation of diastereomers easier by chromatography or crystallization.[4]
However, protecting group manipulations often add significant length to a synthetic route, and their efficient addition and removal are key considerations for a scalable process.[4][6]
Section 2: Scale-Up Challenges & Troubleshooting
Transitioning a successful lab-scale synthesis to a larger scale introduces new variables that can dramatically affect yield, purity, and safety.[7][8]
Q4: My L-Idose synthesis yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the likely causes?
This is a classic scale-up problem rooted in changes to physical parameters that are negligible at the lab scale but dominant in larger vessels.[7][9] The primary culprits are typically related to mass and heat transfer.
-
Inefficient Mixing: A magnetic stir bar is effective for a 1L flask, but mechanical overhead stirrers in large reactors can create non-homogenous zones. If reagents are not dispersed quickly, localized high concentrations can lead to side reactions and impurity formation.[7]
-
Poor Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[9] This makes it much harder to control the temperature of the reaction. Exothermic reactions can develop "hot spots," leading to thermal degradation of products or reagents, while endothermic reactions may stall due to insufficient heating.[7][9]
The workflow below illustrates the decision process for troubleshooting yield loss during scale-up.
Caption: Troubleshooting workflow for yield loss during scale-up.
Q5: I'm seeing new, significant byproducts in my large-scale reaction that were only trace impurities before. Why is this happening?
This phenomenon, known as "impurity amplification," is a direct consequence of the issues described in Q4.[7] A minor side reaction with slightly different activation energy can become the dominant pathway in a localized hot spot within a large reactor. Similarly, poor mixing can lead to a reagent sitting in one place for too long, promoting decomposition or alternative reaction pathways.
Troubleshooting Steps:
-
Identify the Impurity: Isolate and characterize the new byproduct using techniques like NMR and Mass Spectrometry. Understanding its structure provides clues to how it was formed.
-
Review the Mechanism: Re-examine the reaction mechanism. Could this impurity arise from overheating, prolonged reaction time, or reaction with atmospheric moisture/oxygen?
-
Implement Stricter Controls: Ensure the reactor is fully inerted if the reaction is air-sensitive. Re-evaluate the temperature and dosing controls to prevent excursions.[10]
Q6: How should I adapt my purification strategy for gram- or kilogram-scale synthesis of L-Idose?
Standard silica gel column chromatography, while effective for milligrams, becomes costly, slow, and generates enormous solvent waste at a large scale. A scalable purification strategy is essential.
| Purification Method | Scale | Advantages | Disadvantages | Best For |
| Flash Chromatography | Grams to >100g | Faster than gravity columns. Good resolution. | Still solvent-intensive. Requires specialized equipment. | Intermediate scale-up, high-value intermediates. |
| Crystallization | Grams to Kilograms | Highly efficient, yields very pure material, low cost. | Product must be crystalline. Process development can be tricky. | Final product purification or key intermediates. |
| Ion-Exchange Chromatography | Grams to Kilograms | Excellent for charged molecules (e.g., uronic acids). High capacity.[11] | Product must be charged. Requires buffer systems. | Purifying L-iduronic acid derivatives. |
| Size-Exclusion Chromatography | Grams to Kilograms | Good for polishing steps, separating by size. | Low capacity, best for removing very large or very small impurities. | Final polishing of a nearly pure product. |
For many L-Idose syntheses, a hybrid approach is often best: a crude purification by flash chromatography followed by a final, high-purity polishing step via crystallization.
Section 3: Analytical Methods for Quality Control
Ensuring the purity and identity of your L-Idose product is paramount, especially in a regulated environment. The choice of analytical technique depends on the information required.[12]
Q7: What analytical techniques are essential for confirming the purity of my synthesized L-Idose?
A combination of techniques is required to provide a complete picture of purity. No single method is sufficient.[]
| Analytical Technique | Principle | Information Provided | Key Advantages |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification of structural isomers and process-related impurities.[12] | Provides detailed structural information for impurity identification. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity (e.g., L-Idose vs. D-Idose), quantification of chiral impurities.[14] | Direct and accurate measurement of enantiomeric excess. |
| GC-MS (with derivatization) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Separation and identification of volatile impurities and diastereomers.[12] | High sensitivity and resolution for volatile compounds. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Chiral purity based on specific rotation.[12] | Rapid, non-destructive, and inexpensive quality check. |
The logical flow for a comprehensive purity analysis is outlined below.
Caption: Logical workflow for analytical quality control of L-Idose.
Q8: How do I perform polarimetry to get a quick check on my product's chiral purity?
Polarimetry is an excellent first-pass quality check. An incorrect or low specific rotation value is a strong indicator of either contamination with the wrong enantiomer or the presence of other optically active impurities.
Protocol: Specific Rotation Measurement
-
Sample Preparation: Accurately weigh approximately 100 mg of your dried L-Idose sample. Dissolve it in a precise volume (e.g., 10.0 mL) of deionized water in a volumetric flask. Ensure the sample is fully dissolved.
-
Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).
-
Measurement: Fill the polarimeter cell (typically 1 dm path length) with your sample solution, ensuring no air bubbles are present. Measure the optical rotation (α) at a standard temperature (e.g., 20°C) and wavelength (e.g., 589 nm, the sodium D-line).[12]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL[12]
-
-
Comparison: Compare your calculated value to the literature value for pure L-Idose. A significant deviation indicates a purity issue.
Section 4: Stability and Handling
Q9: What are the recommended storage conditions for synthesized L-Idose?
L-Idose is typically supplied as an aqueous solution or a solid. For long-term stability, it is recommended to store it at low temperatures, generally at or below -15°C, to minimize degradation. For aqueous solutions, storage in a refrigerator (2-8°C) is suitable for shorter periods, but always refer to stability data for your specific preparation.[15]
Q10: Are there any known stability issues with L-Idose solutions?
Like other monosaccharides, L-Idose in solution can be susceptible to microbial contamination. Therefore, sterile filtration of solutions for long-term storage is advisable. Chemically, aldoses can undergo various reactions in solution, such as epimerization or degradation, especially at non-neutral pH or elevated temperatures. Keeping solutions cool and at a neutral pH is recommended. In-use stability studies should be performed to define appropriate handling conditions for your specific application.[15]
References
- De Meo, C., & Demchenko, A. V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
- Mohamed, S., & Ferro, V. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- Kuberan, B., & Linhardt, R. J. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides.
- Blanchard, S., & Fairbanks, A. J. (2017). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. UQ eSpace, The University of Queensland. [Link]
- Ikegami, S., et al. (n.d.). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation.
- HWS Labortechnik Mainz. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
- Nagy, G., & Pohl, N. L. (2015). Quantitation and Test of Enantiomeric Purity of the L-ketohexoses by Liquid Chromatography With Dual Refractive Index and Laser-Based Chiroptical Detection. PubMed. [Link]
- Anonymous. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- SciToons. (2024). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... YouTube. [Link]
- Huber. (n.d.). Scale up and scale down in chemical syntheses. HUBER. [Link]
- EDQM. (2024). In-Use stability testing FAQ. EDQM. [Link]
- Wikipedia. (n.d.). Idose. Wikipedia. [Link]
- PubMed. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed. [Link]
- Rodrigues, T., et al. (2007). Large-scale purification of a lentiviral vector by size exclusion chromatography or Mustang Q ion exchange capsule.
- Massa, A., et al. (2020). An effective method for the determination of the enantio-purity of L-α-glycerophosphocholine (L-α-GPC). PubMed. [Link]
- ResearchGate. (2016). Large-scale purification of a lentiviral vector by size exclusion chromatography or Mustang Q ion exchange capsule.
Sources
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 9. youtube.com [youtube.com]
- 10. Scale up and scale down in chemical syntheses [huber-online.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitation and test of enantiomeric purity of the L-ketohexoses by liquid chromatography with dual refractive index and laser-based chiroptical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: A Guide to Improving the Efficiency of L-Idose Precursor Synthesis
Introduction L-Idose is a rare hexose and a critical component of biologically significant glycosaminoglycans (GAGs) like heparin and dermatan sulfate.[1] Its unique conformational plasticity is essential for mediating protein-GAG interactions that regulate processes such as anticoagulation. However, L-Idose is not readily available from natural sources, making chemical synthesis the only viable route for obtaining the quantities needed for research and drug development.[2]
The synthesis is notoriously challenging, often plagued by low yields, tedious protecting group manipulations, and difficult stereochemical control, particularly the epimerization at the C5 position when starting from abundant D-glucose.[3] This guide serves as a technical support center for researchers, providing practical, field-proven insights to troubleshoot common problems and improve the efficiency of L-Idose precursor synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for L-Idose precursor synthesis? The most widely used starting material is D-glucose due to its low cost and natural abundance.[4][5] The general strategy involves a series of protecting group manipulations and stereochemical inversions to convert the D-gluco configuration into the L-ido configuration. A key and highly versatile intermediate derived from D-glucose is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, often called diacetone-D-glucose (DAG).[6]
Q2: What are the primary challenges and critical yield-loss steps in the synthesis of L-Idose precursors from D-glucose? The main challenges are:
-
Stereocontrol: Achieving the correct stereochemistry at C5 is the crux of the synthesis. Many routes involve an oxidation-reduction sequence or a nucleophilic substitution with inversion, both of which can lead to diastereomeric mixtures that are difficult to separate.[3]
-
Protecting Group Strategy: The synthesis requires a robust protecting group strategy to differentiate the various hydroxyl groups. Inefficient protection or deprotection steps can significantly lower the overall yield.
-
Oxidative Cleavage: The cleavage of vicinal diols (e.g., at the C5-C6 position) to generate a key aldehyde intermediate must be high-yielding and clean, as side reactions can complicate subsequent steps.[7][8]
-
Purification: The final L-Idose precursors often have very similar physical properties to their D-glucose-configured diastereomers, making chromatographic separation challenging.[9]
Q3: How can I effectively monitor the progress of these multi-step reactions? Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a combination of charring agents for visualization, such as a p-anisaldehyde solution or a potassium permanganate stain, as many sugar derivatives do not have a UV chromophore. For more precise analysis of reaction completion and purity, High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is highly recommended.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of intermediates and final products.
Section 2: General Synthesis Workflow & Key Control Points
A common and effective pathway to L-Idose precursors begins with D-glucose. The overall strategy involves protecting the hydroxyl groups, selectively exposing the C3 and C5/C6 positions for modification, performing the key stereochemical inversion, and finally reducing the intermediates to form the L-idofuranose ring system.
Caption: General workflow for L-Idose precursor synthesis from D-glucose.
Section 3: Detailed Troubleshooting Guide (By Stage)
Stage 1: Protection of D-Glucose (Synthesis of Diacetone-D-glucose)
Q: My yield of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG) is consistently low (<60%). What are the likely causes and solutions?
A: Low yield in this di-acetal protection is a very common issue. Here are the primary causes and troubleshooting steps:
-
Cause 1: Presence of Water. The reaction is an equilibrium that forms water. Any water present at the start or introduced during the reaction will push the equilibrium back towards the starting materials.
-
Solution: Ensure your D-glucose is anhydrous (dry in a vacuum oven at 60°C for several hours). Use anhydrous acetone and reagent-grade acid catalysts. The reaction should be performed under a nitrogen or argon atmosphere with oven-dried glassware.[11]
-
-
Cause 2: Incorrect Catalyst or Catalyst Concentration. The choice and amount of acid catalyst are critical. Too much acid can lead to charring and side products, while too little results in an incomplete reaction.
-
Cause 3: Suboptimal Reaction Time and Temperature. This reaction typically requires several hours to reach completion at room temperature.
| Table 1: Comparison of Catalysts for Diacetone-D-glucose Synthesis | |||
| Catalyst | Typical Conditions | Pros | Cons |
| Conc. H₂SO₄ | Anhydrous Acetone, RT, 6h | Inexpensive, widely available | Can cause charring, requires careful quenching |
| Iodine (I₂) | Anhydrous Acetone, Reflux (62°C), 5h | Milder, often higher yields (ca. 75%)[12] | More expensive, requires heating |
| Ferric Chloride (FeCl₃) | Anhydrous Acetone, RT | Quick, efficient | Requires anhydrous conditions |
| Aluminum Chloride (AlCl₃) | Anhydrous Acetone, RT | Powerful catalyst | Can be difficult to handle |
Stage 2: Oxidative Cleavage of the 5,6-Diol
Q: My oxidative cleavage of the 5,6-diol on my protected glucose derivative with sodium periodate (NaIO₄) is incomplete or gives multiple products. How can I fix this?
A: The periodate cleavage of a vicinal diol is a robust reaction, but its success depends on several factors.[7][8] The mechanism involves the formation of a cyclic periodate ester, which then breaks down to form two carbonyl compounds.[13]
-
Cause 1: Poor Solubility. Sodium periodate is soluble in water, while protected sugar intermediates are often only soluble in organic solvents. A biphasic reaction system can be inefficient.
-
Solution: Use a co-solvent system like methanol/water, THF/water, or dioxane/water to create a single phase. Silica-gel-supported periodate can also be used in organic solvents like dichloromethane for a clean, heterogeneous reaction.[14]
-
-
Cause 2: Incorrect Stoichiometry. Using too little NaIO₄ will result in an incomplete reaction. Using a large excess is wasteful and can sometimes lead to side reactions, although NaIO₄ is generally selective for 1,2-diols.[15]
-
Solution: Use a slight excess of NaIO₄ (typically 1.1 to 1.5 equivalents). Monitor the reaction progress carefully by TLC until the starting material is fully consumed.
-
-
Cause 3: pH and Temperature. The reaction is typically fastest under neutral or slightly acidic conditions.
-
Solution: The reaction is usually run at room temperature or cooled to 0°C to control exothermicity. No special pH control is typically needed unless other sensitive functional groups are present.
-
| Table 2: Troubleshooting Guide for Oxidative Cleavage with NaIO₄ | ||
| Problem | Potential Cause | Recommended Action |
| Incomplete Reaction | Poor solubility of reagents. | Use a miscible co-solvent system (e.g., THF/H₂O). |
| Insufficient NaIO₄. | Use 1.1-1.5 equivalents; confirm by TLC. | |
| Multiple Products | Over-oxidation of the aldehyde. | This is rare with NaIO₄ but possible if the reaction is left for an extended period. Quench the reaction once the starting material is consumed. |
| Degradation of starting material. | Ensure the reaction is not overly acidic. Run at 0°C to RT. | |
| Difficult Workup | Emulsion formation. | Use a saturated NaCl solution (brine) during the aqueous wash to break emulsions. |
Stage 3: Reduction of Lactones and Stereocontrol
Q: I'm trying to reduce a sugar lactone to the corresponding lactol (hemiacetal), but I either get no reaction or it over-reduces to the diol. What reagent should I use?
A: This is a common challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will almost always over-reduce the lactone to the diol. Milder reagents are required.
-
Cause 1: Incorrect Reducing Agent. Sodium borohydride (NaBH₄) is often too slow or requires acidic conditions that are incompatible with protecting groups.[16]
-
Solution 1: DIBAL-H. Diisobutylaluminium hydride is a classic choice for this transformation, but it often requires very low temperatures (-78°C) and careful control of stoichiometry to prevent over-reduction.[16]
-
Solution 2: Lithium Triethylborohydride (LTBH or Super-Hydride®). This is an excellent and often superior choice. It is a powerful nucleophile but is selective for lactones over esters. Reductions can often be performed at 0°C in just 30 minutes with high yields of the desired lactol.[16][17]
-
Q: My reduction step produces a mixture of L-ido and D-gluco diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in the reduction of the ketone/aldehyde intermediate is critical for an efficient synthesis.
-
Cause: Lack of Facial Selectivity. The hydride can attack the carbonyl from either face, leading to a mixture of epimers.
-
Solution 1: Bulky Reducing Agents. Use sterically hindered reducing agents that are directed by the stereochemistry of the existing chiral centers. L-Selectride® or K-Selectride® are common choices.
-
Solution 2: Substrate Control. The protecting groups on the sugar can influence the trajectory of the incoming hydride. Sometimes, changing a protecting group (e.g., from an acetate to a bulkier benzoate) can improve selectivity.[3]
-
Solution 3: Accept the Mixture and Separate. In some cases, achieving high selectivity is not possible. The most practical approach is to optimize the reaction for overall yield and then separate the diastereomers using chromatography.
-
Stage 4: Purification of Diastereomers
Q: I am unable to separate the final L-ido precursor from its D-gluco diastereomer by standard silica gel column chromatography. What should I do?
A: This is a very common and frustrating problem. These isomers often have nearly identical polarities.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). This is the most effective method.
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice for separating polar, unprotected or partially protected sugars.[9][10] For fully protected, less polar derivatives, normal-phase or reversed-phase HPLC can be effective.[9]
-
Mobile Phase: For HILIC, a gradient of acetonitrile and water is typically used. For normal-phase, a hexane/ethyl acetate or hexane/isopropanol system is common.
-
-
Solution 2: Derivatization. If separation of the final products is impossible, consider separating an earlier intermediate where the physical properties might be more distinct. Alternatively, you can derivatize the final mixture with a chiral resolving agent to form diastereomers with different properties, separate them, and then remove the agent.[18]
| Table 3: Recommended HPLC Conditions for Diastereomer Separation | |||
| Chromatography Mode | Stationary Phase (Column) | Typical Mobile Phase | Best For |
| HILIC | Amino- or Amide-functionalized silica | Acetonitrile / Water (gradient) | Partially protected or unprotected polar sugars[10] |
| Normal Phase | Silica, Cyano | Hexane / Ethyl Acetate | Fully protected, non-polar sugar derivatives |
| Reversed Phase | C18, Phenyl-Hexyl | Acetonitrile / Water or Methanol / Water | Protected sugars with sufficient hydrophobicity[9] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (DAG)[6]
-
Setup: To a 1 L round-bottomed flask equipped with a magnetic stirrer, add D-glucose (20 g, 0.11 mol) and anhydrous acetone (500 mL).
-
Catalyst Addition: Cool the vigorously stirred suspension in an ice bath. Slowly add concentrated sulfuric acid (5 mL) dropwise over 10 minutes. Caution: The addition is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. The suspension will gradually dissolve to give a clear, slightly yellow solution. Monitor by TLC (50% Ethyl Acetate in Hexane, p-anisaldehyde stain).
-
Quenching: Cool the solution in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the acid until gas evolution ceases.
-
Extraction: Concentrate the mixture on a rotary evaporator to remove most of the acetone. Partition the remaining aqueous residue between water (100 mL) and dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to a white solid. Recrystallize the crude product from cyclohexane or hexane to yield pure DAG (typical yield: 20-24 g, 70-82%).
Protocol 2: Oxidative Cleavage of a Protected 1,2-Diol with NaIO₄[14]
-
Setup: Dissolve the protected diol (e.g., a derivative of DAG where the 1,2-isopropylidene has been removed, 10 mmol) in a mixture of Tetrahydrofuran (THF, 100 mL) and water (30 mL) in a 250 mL round-bottomed flask.
-
Reagent Addition: Add sodium periodate (NaIO₄, 2.6 g, 12 mmol, 1.2 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. The formation of a white precipitate (sodium iodate, NaIO₃) is expected.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the precipitate, washing the pad with THF.
-
Extraction: Concentrate the filtrate to remove the THF. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any remaining iodine) and brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude aldehyde is often used in the next step without further purification.
Section 5: Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for troubleshooting low yields in a critical reaction step.
Caption: Troubleshooting decision tree for low yield in periodate cleavage.
Section 6: References
-
DeAngelis, P. L. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 72, 21-61. [Link]
-
Iacono, S., & Rasmussen, J. R. (1984). DEOXYGENATION OF SECONDARY ALCOHOLS: 3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-α-d-ribo-HEXOFURANOSE. Organic Syntheses, 64, 57. [Link]
-
Kim, J. H., et al. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. Carbohydrate Research, 331(4), 369-74. [Link]
-
Scribd. (2025). Hydrogenation of biomass lactones to diols over CuLax γ-Al2O3 catalys The promoting role of LaOx. Scribd. [Link]
-
Xu, Z., et al. (2012). Synthesis of 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
ResearchGate. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. ResearchGate. [Link]
-
Wu, K., et al. (2021). Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx. Applied Catalysis B: Environmental, 297, 120448. [Link]
-
Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. [Link]
-
Chen, Y.-J., et al. (2004). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Chemistry, 10(2), 399-415. [Link]
-
OrgoSolver. (n.d.). Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O). OrgoSolver. [Link]
-
Hanamura, K., & Pfaendtner, J. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Journal of Chromatography B, 1092, 366-376. [Link]
-
Schultheis, C., et al. (2018). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Molbank, 2018(4), M1018. [Link]
-
ResearchGate. (2020). Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts. ResearchGate. [Link]
-
Organic Chemistry. (2021). Sodium Periodate Oxidation Mechanism. YouTube. [Link]
-
Pathak, A. K., et al. (2008). An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides. Carbohydrate Research, 343(4), 596-606. [Link]
-
Vliegenthart, J. F. (1983). The separation of enantiomeric sugars by chromatographic methods. Journal of Chromatography A, 261, 1-10. [Link]
-
Globe Thesis. (2011). The Synthesis Of Nano-gold Catalyst In The Reaction Of Diol Oxidation Of Lactone Applied Research. Globe Thesis. [Link]
-
UQ eSpace. (2017). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose. The University of Queensland. [Link]
-
ACS Publications. (2011). Acceptorless, Neat, Ruthenium-Catalyzed Dehydrogenative Cyclization of Diols to Lactones. Organometallics, 30(21), 5810-5813. [Link]
-
RSC Publishing. (2014). Sodium periodate: a versatile reagent in organic synthesis. Organic & Biomolecular Chemistry, 12(44), 8837-8865. [Link]
-
ResearchGate. (2019). Synthesis of di‐L‐idose precursor. ResearchGate. [Link]
-
LCGC International. (2020). Separating Sugar Isomers by HPLC. LCGC International. [Link]
-
Liu, Z., et al. (2019). d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. Molecules, 24(20), 3758. [Link]
-
Canadian Science Publishing. (1970). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 48(15), 2377-2382. [Link]
-
Li, Y., et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(12), 1549-1551. [Link]
-
ResearchGate. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. ResearchGate. [Link]
-
ResearchGate. (1983). L-Glucose. A convenient synthesis from D-glucose. ResearchGate. [Link]
-
Shimadzu. (n.d.). Methods for Separating Sugars. Shimadzu Scientific Instruments. [Link]
-
ResearchGate. (2017). A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose. ResearchGate. [Link]
-
Kamal, A., et al. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Tetrahedron Letters, 57(40), 4483-4486. [Link]
-
FIU Digital Commons. (2014). Reduction of Sugar Lactones to Lactols with Super-Hydride. Florida International University. [Link]
Sources
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 13. orgosolver.com [orgosolver.com]
- 14. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 18. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting L-Idose instability during storage and handling
Welcome to the technical support center for L-Idose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for instability issues encountered during the storage and handling of L-Idose. As a rare sugar, L-Idose presents unique stability challenges. This resource, structured in a question-and-answer format, offers expert insights and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Question: What are the optimal storage conditions for solid L-Idose and its aqueous solutions?
Answer:
Proper storage is critical to prevent the degradation of L-Idose. For solid, crystalline L-Idose, storage at -20°C to -15°C in a tightly sealed container is recommended to minimize exposure to moisture and atmospheric contaminants[1].
For aqueous solutions, storage at 2-8°C is acceptable for short-term use (a few days). However, for long-term storage, it is highly advisable to freeze aliquots of the solution at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The pH of the storage buffer can significantly impact stability; it is recommended to use a slightly acidic buffer (pH 4-6) for enhanced stability[2][3].
Question: My L-Idose solution has turned a faint yellow. What does this indicate, and can I still use it?
Answer:
A yellow discoloration in your L-Idose solution is a potential indicator of degradation, likely due to the Maillard reaction or other decomposition pathways, especially if the solution has been stored at room temperature or in a non-pH-controlled environment[4][5]. The Maillard reaction, a non-enzymatic browning reaction between the reducing sugar (L-Idose) and any amine-containing compounds (e.g., buffers like Tris), can produce colored compounds[4][5].
It is strongly recommended not to use a discolored solution for experiments where precise concentration and purity are critical. The presence of degradation products can lead to erroneous and irreproducible results. It is best to discard the solution and prepare a fresh one from solid L-Idose.
Solution Preparation and Stability
Question: What is the recommended procedure for preparing a stable L-Idose stock solution?
Answer:
To prepare a stable L-Idose stock solution, follow these steps:
-
Weighing: Allow the solid L-Idose container to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of L-Idose in a sterile, clean container.
-
Solvent Selection: Use a high-purity, sterile solvent. For most applications, a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) is preferable to water to minimize pH-catalyzed degradation. Avoid amine-containing buffers like Tris if there is a potential for the Maillard reaction during heating or long-term storage.
-
Dissolution: Dissolve the L-Idose in the chosen solvent by gentle swirling or vortexing. Avoid vigorous shaking, which can introduce oxygen and promote oxidative degradation.
-
Sterilization: If sterility is required, filter the solution through a 0.22 µm sterile filter. Autoclaving is not recommended as heat can accelerate degradation.
-
Aliquoting and Storage: Aliquot the solution into sterile, single-use tubes to minimize contamination and freeze-thaw cycles. Store at -20°C or below for long-term stability.
Question: I suspect my L-Idose solution is degrading. How can I assess its stability?
Answer:
To assess the stability of your L-Idose solution, you can employ several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-based column for carbohydrate analysis) and a refractive index (RI) or evaporative light scattering detector (ELSD) is a robust method to quantify the remaining L-Idose and detect degradation products[5][6][7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify degradation products, such as epimers or products of the Maillard reaction[9][10][11][12].
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) after derivatization, or liquid chromatography (LC-MS), MS can identify and quantify L-Idose and its degradation products with high sensitivity and specificity[13][14].
A simple stability study can be designed by storing aliquots of your L-Idose solution under different conditions (e.g., 4°C, room temperature, 37°C) and analyzing them at various time points using one of the methods above.
Common Instability Pathways and Prevention
Question: What are the primary degradation pathways for L-Idose, and how can I mitigate them?
Answer:
L-Idose, as an aldose sugar, is susceptible to several degradation pathways:
-
Epimerization: In solution, especially under basic or neutral conditions, L-Idose can undergo epimerization at the C-2 position to form its epimer, L-Sorbose[15][16][17]. This can alter the biological activity and experimental outcomes. To mitigate this, maintain a slightly acidic pH (4-6) in your solutions.
-
Maillard Reaction: This reaction occurs between the aldehyde group of L-Idose and primary or secondary amines, leading to a cascade of reactions that produce a complex mixture of products, including colored and fluorescent compounds[4][5]. Avoid using amine-containing buffers (e.g., Tris) if your experimental conditions involve heat or prolonged storage.
-
Hydrolysis and Dehydration: Under strongly acidic or basic conditions and at elevated temperatures, L-Idose can undergo hydrolysis and dehydration to form various degradation products[18][19][20]. It is crucial to control the pH and temperature of your solutions.
Question: Can the choice of buffer impact the stability of L-Idose?
Answer:
Yes, the choice of buffer is critical for L-Idose stability. As mentioned, amine-containing buffers like Tris can participate in the Maillard reaction. Phosphate and citrate buffers can also influence stability, and their effect may be concentration-dependent[2][3][21][22][23]. It is advisable to use a non-amine, slightly acidic buffer system, such as an acetate buffer, for optimal stability. Always verify the compatibility of your chosen buffer with L-Idose under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM L-Idose Stock Solution
-
Materials:
-
Solid L-Idose
-
10 mM Sodium Acetate buffer, pH 5.0 (prepared with high-purity water)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the container of solid L-Idose to warm to room temperature.
-
In a sterile environment, weigh out 1.8016 g of L-Idose for 100 mL of a 100 mM solution.
-
Add the L-Idose to a sterile container and add approximately 80 mL of the 10 mM Sodium Acetate buffer (pH 5.0).
-
Gently swirl the container until the L-Idose is completely dissolved.
-
Bring the final volume to 100 mL with the buffer.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile bottle.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Label the tubes clearly and store them at -20°C.
-
Protocol 2: HPLC Method for L-Idose Purity and Degradation Analysis
This protocol provides a general guideline. The specific parameters may need to be optimized for your system.
-
Instrumentation and Columns:
-
HPLC system with a refractive index (RI) detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).
-
-
Mobile Phase:
-
High-purity water, degassed.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C (as recommended for the specific column)
-
Injection Volume: 10-20 µL
-
Run Time: Sufficient to allow for the elution of L-Idose and potential degradation products.
-
-
Sample Preparation:
-
Dilute your L-Idose solution to a concentration within the linear range of the detector (e.g., 1-10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard solution of high-purity L-Idose to determine its retention time.
-
Inject your test sample and compare the chromatogram to the standard.
-
The appearance of new peaks or a decrease in the area of the L-Idose peak indicates degradation.
-
Visualizations
Caption: Major degradation pathways of L-Idose.
Caption: Workflow for troubleshooting L-Idose instability.
References
- A two-step strategy for the preparation of 6-deoxy-L-sorbose. PMC - NIH.
- High Sensitivity Analysis and Food Processing Stability of Rare Sugars. J-Stage.
- Idose - Wikipedia.
- Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. PMC - NIH.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
- Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection.
- Assessment of lisdexamfetamine dimesylate stability and identification of its degradation product by NMR spectroscopy. PubMed.
- Isolation and characterization of the acid and base degradation products of andrographolide. PubMed.
- The Chemistry of L-Sorbose. ResearchGate.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. MDPI.
- Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach. NIH.
- Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials. NIH.
- 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed.
- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- D-Fructose-L-sorbose interconversions. Access to 5-thio-D-fructose and interaction with the D-fructose transporter, GLUT5. PubMed.
- The effects of biological buffers TRIS, TAPS, TES on the stability of lysozyme. PubMed.
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. PubMed.
- Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. PubMed.
- Degradation products of rubusoside under acidic conditions. PubMed.
- Leveraging the Alliance™ iS Bio HPLC System as a Modern HPLC for Peptide Drug Substances Analysis in QC Environments. Waters.
- Implications for Ophthalmic Formulations: Ocular Buffers Show Varied Cytotoxic Impact on Human Corneal–Limbal and Human Conjunctival Epithelial Cells. NIH.
- Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. PMC - NIH.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. NIH.
- Procedure Guide. Glaukos.
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- 9. Assessment of lisdexamfetamine dimesylate stability and identification of its degradation product by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Choice for L-Idose Synthesis
Welcome to the technical support center dedicated to the synthesis of L-Idose, a rare sugar of significant interest in pharmaceutical and biotechnological applications.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges in the laboratory. Our focus is on optimizing catalyst selection and reaction conditions to maximize yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of L-Idose.
Q1: What are the primary synthetic routes to L-Idose?
-
Homogeneous and Heterogeneous Catalysis: This involves the use of catalysts like soluble alkalis, amines, or solid-supported catalysts such as zeolites and molybdenum-based systems to isomerize a starting sugar like L-Sorbose.[4]
-
Enzymatic Synthesis: Biocatalytic methods utilize enzymes like isomerases and epimerases to achieve highly specific conversions under mild reaction conditions.[1][5][6]
-
Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis steps with enzymatic transformations to leverage the advantages of both methodologies.[7][8][9][10]
Q2: Why is catalyst selection so critical in L-Idose synthesis?
A2: Catalyst choice directly dictates the efficiency, selectivity, and overall success of L-Idose synthesis. An optimal catalyst will:
-
Maximize Yield: Drive the reaction equilibrium towards the formation of L-Idose.
-
Enhance Selectivity: Minimize the formation of unwanted byproducts and other sugar epimers, which simplifies downstream purification.
-
Operate Under Mild Conditions: Reduce the risk of sugar degradation and unwanted side reactions.
-
Be Reusable and Stable: Particularly for heterogeneous catalysts, stability and recyclability are key for cost-effective and sustainable processes.
Q3: What are the major challenges encountered during L-Idose synthesis?
A3: Researchers often face several hurdles, including:
-
Low Equilibrium Conversion: The thermodynamic equilibrium often favors the starting material (e.g., L-Sorbose) over L-Idose.
-
Byproduct Formation: Non-specific catalytic activity can lead to a mixture of different sugars, complicating purification.
-
Catalyst Deactivation: Catalysts can lose activity over time due to poisoning, sintering, or coking.[11][12]
-
Product Purification: Separating L-Idose from the reaction mixture, which may contain unreacted starting material and other isomers, can be challenging.
Section 2: Troubleshooting Guide for Molybdenum-Catalyzed L-Sorbose Isomerization
Molybdenum-based catalysts are a promising option for the isomerization of L-Sorbose to L-Idose.[4] This section provides a detailed troubleshooting guide for this specific catalytic system.
Issue 1: Low Yield of L-Idose (<15%)
Potential Causes & Solutions
-
Suboptimal Reaction Temperature:
-
Explanation: The isomerization of L-Sorbose to L-Idose is a temperature-dependent equilibrium. Temperatures that are too low may result in slow reaction kinetics, while excessively high temperatures can lead to sugar degradation and the formation of undesirable byproducts.
-
Troubleshooting Protocol:
-
Set up a series of parallel reactions at varying temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Maintain a constant catalyst loading, substrate concentration, and reaction time for all experiments.
-
Monitor the reaction progress at regular intervals using HPLC to determine the concentration of L-Idose, L-Sorbose, and any byproducts.
-
Plot the yield of L-Idose as a function of temperature to identify the optimal operating temperature.
-
-
-
Incorrect Catalyst Loading:
-
Explanation: An insufficient amount of catalyst will lead to a slow reaction rate and incomplete conversion. Conversely, an excessive amount of catalyst may not significantly increase the yield beyond the equilibrium limit and can increase costs.
-
Troubleshooting Protocol:
-
Perform a set of experiments with varying catalyst-to-substrate ratios (e.g., 1:100, 1:50, 1:20 w/w).
-
Keep the temperature, substrate concentration, and reaction time constant.
-
Analyze the final product mixture via HPLC to determine the yield of L-Idose for each catalyst loading.
-
-
-
Reaction Has Not Reached Equilibrium:
-
Explanation: The reaction may simply need more time to reach the thermodynamic equilibrium, which dictates the maximum possible yield.
-
Troubleshooting Protocol:
-
Set up a single reaction under what are believed to be optimal temperature and catalyst loading conditions.
-
Withdraw aliquots from the reaction mixture at different time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Quench the reaction in the aliquots immediately and analyze them by HPLC.
-
Plot the concentration of L-Idose over time to determine when the concentration plateaus, indicating that equilibrium has been reached.
-
-
Data Presentation: Effect of Temperature on L-Idose Yield
| Temperature (°C) | L-Sorbose Conversion (%) | L-Idose Selectivity (%) | L-Idose Yield (%) |
| 80 | 15 | 85 | 12.8 |
| 90 | 25 | 80 | 20.0 |
| 100 | 35 | 75 | 26.3 |
| 110 | 40 | 65 | 26.0 |
| 120 | 50 | 50 | 25.0 |
Note: The data presented in this table is illustrative and will vary depending on the specific molybdenum catalyst and reaction conditions used.
Issue 2: Poor Selectivity and Significant Byproduct Formation
Potential Causes & Solutions
-
Inappropriate Solvent:
-
Explanation: The solvent can influence the reaction pathway and selectivity. For instance, using ethanol as a solvent with a bifunctional titanium-boron-beta zeolite catalyst has been shown to favor the formation of L-Sorbose from D-Glucose by forming an ethyl-sorboside intermediate, which drives the reaction beyond the normal equilibrium limit.[13][14][15] A similar strategy could potentially be adapted for the L-Sorbose to L-Idose conversion.
-
Troubleshooting Protocol:
-
Screen a variety of solvents (e.g., water, ethanol, methanol, DMSO) for the isomerization reaction.
-
Ensure the chosen solvent can dissolve the starting material and is stable at the reaction temperature.
-
Analyze the product distribution for each solvent to identify the one that provides the highest selectivity for L-Idose.
-
-
-
Non-Optimal pH:
-
Explanation: The pH of the reaction medium can affect both the catalyst's activity and the stability of the sugars. Extreme pH values can lead to unwanted side reactions and degradation.
-
Troubleshooting Protocol:
-
Conduct the reaction in buffered solutions across a range of pH values (e.g., pH 4, 5, 6, 7, 8).
-
Monitor both the yield of L-Idose and the formation of byproducts at each pH.
-
-
Mandatory Visualization: L-Sorbose to L-Idose Isomerization Pathway
Caption: A simplified workflow for catalyst deactivation and regeneration.
Section 3: Troubleshooting Guide for Enzymatic Synthesis of L-Idose
Enzymatic methods offer high selectivity but can present their own set of challenges.
Issue 1: Low Enzyme Activity or No Product Formation
Potential Causes & Solutions
-
Incorrect Buffer pH or Temperature:
-
Explanation: Enzymes have optimal pH and temperature ranges for their activity. Deviations from these optima can lead to a significant loss of function.
-
Troubleshooting Protocol:
-
Consult the literature or the enzyme supplier's datasheet for the optimal pH and temperature for the specific isomerase being used.
-
Prepare a series of buffers with slightly different pH values around the reported optimum.
-
Run small-scale reactions at various temperatures to confirm the optimal conditions for your specific setup.
-
-
-
Missing or Incorrect Cofactors:
-
Explanation: Many isomerases require metal ions (e.g., Mn²⁺, Co²⁺) as cofactors for their activity.
-
Troubleshooting Protocol:
-
Verify the cofactor requirements for your enzyme.
-
Ensure that the correct cofactor is present in the reaction buffer at the appropriate concentration.
-
Be aware that some buffer components (e.g., phosphate) can precipitate with certain metal ions.
-
-
-
Enzyme Denaturation:
-
Explanation: The enzyme may have been denatured during storage or handling.
-
Troubleshooting Protocol:
-
Always store enzymes at their recommended temperature.
-
Avoid repeated freeze-thaw cycles.
-
If possible, perform a simple activity assay with a known substrate to confirm that the enzyme is active before attempting the L-Idose synthesis.
-
-
Experimental Protocol: General Enzymatic Isomerization of L-Sorbose
-
Reaction Setup:
-
Prepare a solution of L-Sorbose (e.g., 100 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the required metal ion cofactor (e.g., 1 mM MnCl₂) to the reaction mixture.
-
Adjust the pH of the solution to the optimal range for the enzyme.
-
Bring the reaction mixture to the optimal temperature (e.g., 50°C).
-
-
Initiate the Reaction:
-
Add the purified aldose-ketose isomerase to the mixture. The optimal enzyme loading should be determined experimentally.
-
-
Reaction Monitoring:
-
Incubate the reaction with gentle agitation.
-
Take samples at regular intervals and stop the reaction by heat inactivation or the addition of an acid.
-
Analyze the samples by HPLC to monitor the formation of L-Idose.
-
-
Product Purification:
-
Once the reaction has reached equilibrium, the enzyme can be removed by heat denaturation and centrifugation, or by ultrafiltration if the enzyme is to be reused.
-
The L-Idose can then be purified from the supernatant by chromatographic methods, such as simulated moving bed (SMB) chromatography.
-
Mandatory Visualization: Decision Workflow for Catalyst Selection
Caption: A decision tree to guide the initial selection of a catalytic approach for L-Idose synthesis.
Section 4: Purification of L-Idose
Q: What are the recommended methods for purifying L-Idose from the reaction mixture?
A: The purification of L-Idose is a critical step to obtain a high-purity product. The choice of method depends on the scale of the synthesis and the nature of the impurities.
-
Chromatography:
-
Simulated Moving Bed (SMB) Chromatography: This is a highly efficient method for large-scale separation of sugars with similar structures.
-
Ion-Exchange Chromatography: If the starting material or byproducts have different charge properties at a specific pH, this can be an effective separation technique.
-
Size-Exclusion Chromatography: This method separates molecules based on their size and can be useful for removing the enzyme after an enzymatic reaction.
-
-
Crystallization:
-
If a high concentration of L-Idose can be achieved in a suitable solvent, crystallization can be an effective purification method. However, L-Idose can be challenging to crystallize. [5]* Solvent Extraction:
-
This can be used to remove non-polar impurities from the aqueous reaction mixture. [16] Troubleshooting Purification:
-
-
Problem: Poor separation of L-Idose and L-Sorbose by chromatography.
-
Solution: Optimize the mobile phase composition and the type of stationary phase. For reverse-phase chromatography, varying the ratio of water to organic solvent (e.g., acetonitrile) can improve resolution. For normal-phase chromatography, different combinations of polar and non-polar solvents should be tested.
-
-
Problem: Product crystallizes in the chromatography column.
-
Solution: Reduce the concentration of the crude mixture before loading it onto the column. Running the chromatography at a slightly elevated temperature can also help to maintain the solubility of the sugars. [17]
-
References
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- Girisuta, B., & Dussan, K. (2021). Chemical synthesis of rare carbohydrates. Taylor & Francis Online.
- Kusema, B. T., & Murzin, D. Y. (n.d.). Catalytic oxidation of rare sugars over gold catalysts. ResearchGate.
- Crich, D., & Vinogradova, O. (2016). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. UQ eSpace.
- Men, Y., et al. (2017). Enzymatic production of l-hexoses based on the hexose Izumoring strategy. ResearchGate.
- Tanaka, H., et al. (2023). Systematic synthesis of rare sugars and stereospecific conversion via photocatalysis. Scientific Reports.
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- Zulueta, M. M. L., et al. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. ResearchGate.
- Zulueta, M. M. L., et al. (2015). Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. PubMed.
- Tang, S. Y., & Izumori, K. (2012). Rare Sugars: Applications and Enzymatic Production. SciTechnol.
- Blanchard, S., et al. (2016). A Substituent-Directed Strategy for the Selective Synthesis of L-Hexoses: An Expeditious Route to L-Idose. ResearchGate.
- Kitao, S., et al. (2001). Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using kojibiose phosphorylase. PubMed.
- Van Arnum, P. (2008). Optimizing Small-Molecule Synthesis. Pharmaceutical Technology.
- Ramirez, A. S., et al. (2017). Chemo-enzymatic synthesis of lipid-linked GlcNAc2Man5 oligosaccharides using recombinant Alg1, Alg2 and Alg11 proteins. PMC.
- Chen, K.-L., et al. (2006). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. PubMed.
- Ren, L., et al. (2024). High Yield of L-Sorbose via D-Glucose Isomerization in Ethanol over a Bifunctional Titanium-Boron-Beta Zeolite. PubMed.
- Ren, L., et al. (2024). d-Glucose isomerization selectivity to l-sorbose over d-fructose... ResearchGate.
- Ren, L., et al. (2024). High Yield of L-Sorbose via D-Glucose Isomerization in Ethanol over a Bifunctional Titanium-Boron-Beta Zeolite. ResearchGate.
- Sears, P., & Wong, C. H. (1999). Chemoenzymatic Synthesis of Oligosaccharides and Glycoproteins. PubMed.
- Ramirez, A. S., et al. (2017). Chemo-enzymatic synthesis of lipid-linked GlcNAc2Man5 oligosaccharides using recombinant Alg1, Alg2 and Alg11 proteins. PubMed.
- Tsai, C. H., et al. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. Frontiers.
- Fernandez-Arrojo, L., et al. (2023). Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates. PMC.
- De Wulf, P., et al. (2000). Optimized synthesis of L-sorbose by C-5-dehydrogenation of D-Sorbitol with Gluconobacter oxydans. ResearchGate.
- Duda, L., et al. (2017). Tuning the metathesis performance of a molybdenum oxide-based catalyst by silica support acidity modulation and high temperature pretreatment. Catalysis Science & Technology.
- Fessner, W. D., & Sinerius, G. (2004). Enzymatic synthesis of L-fucose and L-fucose analogs. Google Patents.
- Kartha, K. P. R., & Field, R. A. (2003). Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxidation. Organic Letters.
- Glyco Expression Technologies, Inc. (n.d.). Chemo-Enzymatic Synthesis Publications. Glyco Expression Technologies, Inc..
- Del Corso, A., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. PubMed.
- Zhang, X., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. PMC.
- Hoveyda, A. H., & Schrock, R. R. (2008). Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis. PMC.
- Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- Kim, H. S., et al. (2004). A practical synthesis of L-ribose. PubMed.
- Shvets, V. F., et al. (2020). SELECTION OF OPTIMUM CONDITIONS FOR THE SYNTHESIS OF HOMOGENEOUS MOLYBDENUM EPOXIDATION CATALYST. ResearchGate.
- Schrock, R. R., & Hoveyda, A. H. (2003). Molybdenum and tungsten imido alkylidene complexes as efficient olefin-metathesis catalysts. PubMed.
- Ahmed, S., et al. (2018). Catalytic mechanism of isomerization from l-ribulose to l-ribose by L-RI. ResearchGate.
- De Wulf, P., et al. (2000). Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. PubMed.
- Lisi, L. (2021). Special Issue on Catalyst Deactivation and Regeneration. ADDI.
- Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI.
- Wang, Y., et al. (2024). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. PMC.
- Palma, V., et al. (2019). Catalysts Deactivation, Poisoning and Regeneration. MDPI.
- Lisi, L. (2019). (PDF) Catalyst Deactivation, Poisoning and Regeneration. ResearchGate.
- Glaukos. (2023). iDose® TR Prescribing Information. Glaukos.
- Glaukos. (n.d.). iDose® TR (travoprost intracameral implant) 75 mcg. Glaukos.
- Demchenko, A. V. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. PMC.
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Technical Support Center: Accelerating Multi-Step L-Idose Preparation
Welcome to the technical support center for the multi-step synthesis of L-Idose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a specific focus on reducing reaction times. L-Idose, a rare but biologically significant L-hexose, is a crucial component in the synthesis of various bioactive molecules, including heparinoids.[1][2] However, its preparation is often hampered by lengthy reaction sequences and challenging purifications. This guide provides in-depth, field-proven insights to help you navigate these complexities and accelerate your path to pure L-Idose.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to L-Idose, and which is the fastest?
A1: Several synthetic strategies exist for L-Idose, typically starting from more abundant D-sugars like D-glucose or D-xylose.[1][3][4] A particularly expeditious route involves a three-step synthesis from a commercially available, protected D-glucose derivative. This pathway generally includes:
-
Photobromination: Introduction of a bromine atom at the C-5 position.
-
Radical Reduction: C-5 epimerization via a tributyltin hydride-mediated radical reduction.
-
Deprotection: Removal of protecting groups to yield L-Idose.
While this three-step synthesis is among the shortest reported, the overall time to obtain pure L-Idose can still be significant due to potentially long reaction and purification times at each stage.[1]
Q2: I'm planning my L-Idose synthesis. What is the most critical factor for minimizing the overall reaction time?
A2: While every step is important, a crucial time-saving consideration is your protecting group strategy . The choice of protecting groups not only influences the stereochemical outcome of your reactions but also significantly impacts the reactivity of your intermediates. For instance, acylated glycosyl donors are generally less reactive than their alkylated counterparts, which can lead to longer reaction times during glycosylation steps.[5] A well-designed protecting group strategy will not only facilitate the desired transformations but also allow for efficient removal in the final steps, avoiding time-consuming deprotection procedures.
Q3: My C-5 epimerization is giving low yields of the desired L-ido product. How can I improve this?
A3: Low yields in the C-5 epimerization are often due to a lack of stereoselectivity. The choice of substituents on the pyranose ring plays a critical role. For instance, in the radical reduction of 5-C-bromo-D-glucuronides, the presence of a β-fluoride at the anomeric position has been shown to be crucial for high L-ido selectivity.[1] Additionally, the protecting groups can influence the outcome. It has been observed that benzoate protecting groups can lead to better selectivity and easier product separation compared to acetate groups in certain cases.[1]
Troubleshooting Guide: Step-by-Step Reaction Optimization
This section provides detailed troubleshooting for common issues that lead to extended reaction times in a typical multi-step L-Idose synthesis.
Step 1: Photobromination of the Pyranoside
The introduction of a bromine atom at the C-5 position is a key step and can be a significant time sink if not optimized.
Problem: Slow or Incomplete Photobromination (Reaction time > 6 hours)
| Potential Cause | Explanation | Troubleshooting Protocol | Expected Outcome |
| Insufficient Radical Initiation | Radical bromination requires an effective radical initiator. Inadequate initiation will lead to a slow reaction rate. | 1. Ensure your radical initiator (e.g., AIBN or dibenzoyl peroxide) is fresh and has been stored correctly. 2. Increase the initiator concentration in small increments (e.g., 0.1 equivalent steps). 3. Ensure the light source for photo-initiation is of the correct wavelength and intensity. | A noticeable increase in the reaction rate, with completion within the expected timeframe (e.g., 5-6 hours).[1] |
| Incorrect Solvent | The solvent can significantly impact the reaction rate and selectivity. | 1. Carbon tetrachloride (CCl4) is a common solvent for these reactions.[1] Ensure it is dry and of high purity. 2. Consider alternative solvents like benzotrifluoride, which has been reported as a greener alternative.[1] | Improved reaction kinetics and potentially higher yields. |
| Substrate Reactivity | The protecting groups on the sugar can influence the reactivity of the C-5 position. | 1. If possible, consider using different protecting groups. Electron-donating groups can sometimes increase the reactivity of the substrate. | This is a more involved change but can lead to a significant reduction in reaction time if the substrate is the limiting factor. |
Step 2: Tributyltin Hydride (Bu3SnH) Mediated Radical Reduction
The C-5 epimerization via radical reduction is the core transformation to establish the L-ido configuration. Slow or incomplete reactions are a common hurdle.
Problem: Sluggish or Stalled Radical Reduction
| Potential Cause | Explanation | Troubleshooting Protocol | Expected Outcome |
| Impure Tributyltin Hydride | Tributyltin hydride is susceptible to degradation, and impurities can inhibit the radical chain reaction. | 1. Purify the commercial Bu3SnH by distillation or by passing it through a short column of silica gel or activated alumina immediately before use. 2. Alternatively, use a freshly opened bottle of high-purity Bu3SnH. | A significant increase in the reaction rate. A clean reaction should proceed smoothly at room temperature.[1] |
| Inefficient Radical Initiation | The radical chain reaction must be efficiently initiated. | 1. Triethylborane (Et3B) is an effective initiator for these reactions at room temperature.[1] Ensure it is handled under an inert atmosphere as it is pyrophoric. 2. If using AIBN, ensure the reaction temperature is appropriate for its decomposition rate (typically around 80 °C). | The reaction should initiate promptly upon addition of the initiator. |
| Presence of Radical Inhibitors | Trace amounts of oxygen or other radical scavengers in the reaction mixture can quench the radical chain. | 1. Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas. | A smooth and complete reaction, avoiding the need for extended reaction times or the addition of excess reagents. |
| Catalyst Deactivation | While Bu3SnH is a reagent, in catalytic systems, the active tin species can be deactivated. | 1. For catalytic systems, ensure the stoichiometric hydride source (e.g., a silane) is fresh and added appropriately. 2. Consider using a slight excess of the tin catalyst to compensate for any minor deactivation. | Sustained catalytic activity throughout the reaction, leading to completion in a shorter timeframe. |
Step 3: Protecting Group Removal (Deprotection)
The final deprotection step can be deceptively time-consuming if not chosen carefully.
Problem: Slow or Incomplete Deprotection
| Potential Cause | Explanation | Troubleshooting Protocol | Expected Outcome |
| Sterically Hindered Protecting Groups | Bulky protecting groups like TBDPS or TIPS can be slow to remove. | 1. If possible, choose less sterically hindered protecting groups during the initial synthesis design (e.g., TMS or TES). 2. For existing substrates, use more forcing conditions (e.g., higher temperature, longer reaction time, or a more potent deprotection reagent), but monitor carefully for side reactions. | Faster and more complete removal of the protecting groups. |
| Inappropriate Deprotection Reagent | The choice of deprotection reagent is critical and depends on the specific protecting group. | 1. For silyl ethers, fluoride sources like TBAF are common. If the reaction is slow, consider using HF-pyridine or TAS-F, which can be more effective for stubborn cases.[6][7] 2. For acyl groups (e.g., benzoate, acetate), basic hydrolysis (e.g., NaOMe in MeOH) is typically efficient. Ensure the base is not consumed by acidic functionalities on the molecule. | Complete deprotection in a shorter timeframe with minimal side product formation. |
| Multiple, Orthogonal Protecting Groups | Syntheses involving multiple, different protecting groups can require several deprotection steps, increasing the overall time. | 1. Design the synthesis to minimize the number of different protecting groups. 2. If multiple groups are necessary, choose a set that can be removed in a single step if possible (e.g., hydrogenolysis for benzyl and Cbz groups). | A more streamlined and time-efficient deprotection sequence. |
Step 4: Purification of L-Idose and Intermediates
Purification can often be the most time-consuming part of the entire synthesis.
Problem: Lengthy and Inefficient Purification
| Potential Cause | Explanation | Troubleshooting Protocol | Expected Outcome |
| Poor Resolution in Column Chromatography | Isomeric impurities and byproducts can be difficult to separate by standard silica gel chromatography. | 1. Optimize the mobile phase for flash chromatography. A shallow gradient or isocratic elution with a carefully selected solvent system can improve resolution. 2. Consider using a different stationary phase, such as reversed-phase silica, if the compounds are sufficiently non-polar. | Sharper peaks and better separation, leading to faster elution and less time spent on fraction analysis. |
| Time-Consuming HPLC Purification | Preparative HPLC can provide high purity but is often slow. | 1. Optimize the HPLC method on an analytical scale first to find the best mobile phase composition and gradient for rapid separation. 2. Use a shorter column or a column with a smaller particle size to reduce run times while maintaining resolution.[8] 3. Increase the flow rate, but be mindful of the pressure limits of your system and the potential for decreased resolution. | Significantly reduced HPLC run times, allowing for faster processing of larger quantities of material. |
| Difficulty Removing Tin Byproducts | Tributyltin byproducts from the radical reduction step can be difficult to remove by standard chromatography. | 1. After the radical reduction, quench the reaction with iodine in diethyl ether to convert the tin hydride and other tin species to tin iodides, which are more easily removed. 2. Use a modified tin hydride reagent designed for easier removal of byproducts.[9] | Cleaner crude product, simplifying the subsequent purification and reducing the time required. |
Workflow and Logic Diagrams
To further clarify the troubleshooting process, the following diagrams illustrate the decision-making workflow for key steps.
References
- A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose. UQ eSpace - The University of Queensland. [Link]
- A Substituent‐Directed Strategy for the Selective Synthesis of L‐Hexoses: An Expeditious Route to L‐Idose | Request PDF.
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
- Applications of controlled inversion strategies in carbohydr
- Protecting Group Strategies.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- Protecting Group Strategies in Carbohydrate Chemistry.
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. PubMed. [Link]
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
- Relationship between concentration of catalyst and reaction rate?
- Selecting the Best HPLC Column for Carbohydr
- Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
- Towards a Systematic Understanding of the Influence of Temperature on Glycosyl
- Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. PubMed. [Link]
- A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. Organic Chemistry Portal. [Link]
- Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsatur
- Synthesis of rare sugar isomers through site-selective epimeriz
- Synthesis of rare sugar isomers through site-selective epimerization.
- A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions C
- Kinetic Analysis of the Redox-Neutral Catalytic Mitsunobu Reaction: Dehydration, Kinetic Barriers, and Hopping between Potential Energy Surfaces. NIH. [Link]
- Silyl Protective Groups | Chem-St
- Silyl-protective groups influencing the reactivity and selectivity in glycosyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitrostyrenes w/ tributyltin hydride , Hive Novel Discourse [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
troubleshooting unexpected side reactions in L-Idose synthesis
Technical Support Center: L-Idose Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center is structured in a question-and-answer format to directly address the specific, practical issues you may face in the lab.
Section 1: Epimerization and Stereochemical Integrity
The control of stereochemistry is the most critical challenge in L-Idose synthesis. Epimerization, the change in configuration at a single stereocenter, is a common pitfall that can drastically reduce the yield of the desired product.
FAQ 1: My reaction is producing a significant amount of L-Sorbose and/or L-Gulose as byproducts. What is causing this and how can I minimize it?
Answer:
This issue points to undesired racemization or epimerization under alkaline conditions, a common step in syntheses starting from L-sorbose.[1] The underlying mechanism involves the formation of an enediol intermediate, which can be protonated from either face to yield different epimers.[2]
Causality and Mechanism: When L-sorbose is treated with a base (e.g., sodium hydroxide), a proton is abstracted from the carbon adjacent to the ketone (C1). The resulting enolate can establish an equilibrium with the C2 and C3 epimers, L-Idose and L-Gulose.[1] The stability of these isomers and the reaction conditions (temperature, base concentration) will dictate the final product ratio.
Troubleshooting Protocol:
-
Strict pH and Temperature Control:
-
Action: Carefully monitor and control the pH of the reaction. The racemization readily occurs at temperatures from 20°C to 80°C.[1] Aim for the lower end of this range (e.g., 20-25°C) to slow down the rate of equilibration.
-
Rationale: Lower temperatures reduce the kinetic energy of the system, disfavoring the formation of the higher-energy enediol intermediate and slowing the overall rate of epimerization.
-
-
Optimize Base Concentration and Addition:
-
Action: Use the minimum effective concentration of the alkaline substance. Consider a slow, dropwise addition of the base to avoid localized areas of high concentration.
-
Rationale: High local concentrations of hydroxide ions can accelerate the formation of the enediol intermediate, leading to a product mixture that reflects thermodynamic stability rather than kinetic control.
-
-
Reaction Time:
-
Action: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or in-situ NMR. Quench the reaction as soon as a reasonable amount of L-Idose has formed, before the equilibrium shifts significantly towards other isomers.
-
Rationale: Prolonged reaction times allow the system to reach thermodynamic equilibrium, which may not favor L-Idose.
-
Data Summary: Factors Influencing Epimerization
| Parameter | Recommendation | Rationale |
| Temperature | 20–30°C[1] | Minimizes the rate of enediol formation and equilibration. |
| Base | Titrate to optimal pH | Prevents high local concentrations that drive racemization. |
| Reaction Time | Monitor closely; quench early | Avoids reaching thermodynamic equilibrium, which may not favor L-Idose. |
Section 2: Protecting Group Strategy and Side Reactions
Protecting groups are essential for masking reactive hydroxyl groups and directing reactions to specific sites.[3][4] However, their application and removal can introduce a host of complications.
FAQ 2: I'm observing incomplete deprotection and/or migration of acyl protecting groups (e.g., acetate, benzoate). How can I achieve clean deprotection?
Answer:
Incomplete or migratory deprotection is a frequent issue in carbohydrate chemistry, often leading to a complex mixture of partially protected sugars that are difficult to separate.[5]
Causality and Mechanism: Acyl group migration, particularly under basic conditions (like Zemplén deacetylation with sodium methoxide), can occur between adjacent hydroxyl groups via a cyclic orthoester intermediate. The relative thermodynamic stability of the acyl group at different positions dictates the final product distribution. For instance, a protecting group might migrate from a sterically hindered secondary position to a less hindered primary one.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deprotection issues.
Troubleshooting Protocol:
-
Re-evaluate Deprotection Reagents:
-
For Acetates/Benzoates (Acyl groups):
-
Action: If using catalytic sodium methoxide (NaOMe) in methanol (Zemplén conditions) and observing issues, ensure the NaOMe is fresh and the methanol is anhydrous. For stubborn groups, a stoichiometric amount of NaOMe may be required.
-
Alternative: For sensitive substrates, milder enzymatic deacylation (e.g., using lipases) can offer superior selectivity and avoid migration.
-
-
For Benzyl (Bn) ethers:
-
Action: Catalytic hydrogenation (e.g., H₂, Pd/C) is standard. If the reaction stalls, the catalyst may be poisoned. Filter and add fresh catalyst. Ensure the system is free of catalyst poisons like sulfur compounds.
-
Rationale: Catalyst activity is paramount for efficient debenzylation. Poisons irreversibly bind to the catalyst surface, halting the reaction.
-
-
-
Control Temperature:
-
Action: Perform deacylations at 0°C or even lower temperatures.
-
Rationale: Acyl migration is a thermally activated process. Lowering the temperature significantly reduces the rate of this side reaction while still allowing the desired deprotection to proceed, albeit more slowly.
-
-
Consider Orthogonal Protecting Groups:
-
Action: In the design phase of your synthesis, employ an orthogonal protecting group strategy.[3] This involves using groups that can be removed under different, non-interfering conditions.
-
Rationale: Orthogonal protection is a proactive strategy that prevents these issues from arising.[4] By having groups that are stable to a specific set of deprotection conditions, you can selectively unmask hydroxyls without affecting others.[4]
-
Orthogonal Protecting Group Examples:
| Protecting Group | Cleavage Condition | Stable To |
| Silyl ethers (TBDMS, TIPS) | Fluoride source (TBAF) | Catalytic hydrogenation, mild acid/base |
| Benzyl ethers (Bn) | Catalytic hydrogenation (H₂, Pd/C) | Acid/base, TBAF |
| Acetals/Ketals (e.g., Isopropylidene) | Mild acid (e.g., aq. AcOH) | Catalytic hydrogenation, base |
| Acyl esters (Ac, Bz) | Base (NaOMe/MeOH) or Acid | Catalytic hydrogenation, TBAF |
Section 3: Byproduct Formation from Starting Materials
The purity and handling of starting materials are crucial. L-Idose is often synthesized from L-Sorbose, which in turn is produced from D-Sorbitol.[1][6]
FAQ 3: My synthesis starting from L-Sorbose is giving low yields and a significant amount of an unknown byproduct. What could be the issue?
Answer:
This problem often originates from the quality of the L-Sorbose or side reactions during its production. The bioconversion of D-Sorbitol to L-Sorbose using microorganisms like Gluconobacter oxydans is highly efficient but can produce byproducts if not optimized.[6][7][8]
Causality and Mechanism: Gluconobacter oxydans contains multiple membrane-bound dehydrogenases.[8] While the desired reaction is the oxidation of the C5 hydroxyl of D-Sorbitol to yield L-Sorbose, other dehydrogenases can act on the substrate or product, leading to byproducts like fructose or keto-gluconic acids.[8] If these contaminants are present in your L-Sorbose starting material, they can interfere with subsequent reactions.
Sources
- 1. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 2. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: L-Idose and D-Glucose as Substrates for Aldose Reductase
This guide provides an in-depth comparison of L-Idose and D-glucose as substrates for aldose reductase (AR), an enzyme of significant interest in drug development, particularly for diabetic complications. We will explore the physio-pathological relevance of D-glucose, the practical advantages of L-Idose in experimental settings, and provide detailed protocols and supporting data to guide your research.
Introduction: Aldose Reductase and the Polyol Pathway's Role in Pathology
Aldose reductase (AR), a member of the aldo-keto reductase superfamily, is the first and rate-limiting enzyme in the polyol pathway.[1][2] This metabolic route provides an alternative course for glucose metabolism. In a two-step process, AR first reduces glucose to sorbitol, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[3][4] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH).[3][5]
Under normal glycemic conditions, this pathway accounts for a minor fraction of glucose metabolism, as AR has a relatively low affinity for D-glucose.[4] However, during hyperglycemia, a condition characteristic of diabetes mellitus, the increased intracellular glucose concentration saturates the primary glycolytic pathway, shunting a significant flux of glucose through the polyol pathway.[3][4]
This overactivation is strongly implicated in the pathogenesis of secondary diabetic complications.[1][6][7] The accumulation of the osmotically active sorbitol can lead to cellular stress and damage in insulin-independent tissues like the retina, kidneys, and nerves.[5] Furthermore, the high consumption of NADPH by AR depletes the cell's primary reducing equivalent, impairing the regeneration of glutathione (GSH), a critical antioxidant. This depletion exacerbates oxidative stress, a key driver of cellular damage in diabetes.[3][8] Given its central role in these pathologies, AR has become a major pharmacological target for preventing or delaying the progression of diabetic complications.[1][7][9]
Caption: The Polyol Pathway of Glucose Metabolism.
Substrate Profiles: A Tale of Two Sugars
The choice of substrate is a critical decision in designing reliable in vitro enzyme assays. While D-glucose is the substrate of primary pathological interest, its kinetic properties present significant experimental challenges. L-Idose, its C-5 epimer, has emerged as a highly effective alternative for laboratory research.[10][11][12]
D-Glucose: The Physiological but Problematic Substrate
D-glucose is the natural substrate for aldose reductase in the context of diabetic hyperglycemia.[1] However, the enzyme exhibits a very high Michaelis-Menten constant (Kₘ) for D-glucose, typically reported in the range of 50-200 mM.[8][13][14] This low affinity means that under normal physiological glucose levels, the enzyme is largely inactive.[4]
From an experimental standpoint, this high Kₘ is a major drawback. To achieve reliable and measurable reaction rates in an assay, researchers must use either very high, non-physiological concentrations of glucose or large quantities of the purified enzyme.[13] This can be costly, technically challenging, and may introduce artifacts, complicating the interpretation of kinetic data and inhibitor screening results.[10][15]
L-Idose: The Structurally Analogous and Kinetically Superior Alternative
L-Idose is the C-5 epimer of D-glucose, meaning it shares a very similar structure, differing only in the stereochemistry at the fifth carbon.[10] This structural analogy is key to its utility. However, a crucial difference lies in the stability of its cyclic hemiacetal form. In solution, the L-idose ring is destabilized by having more substituents in the axial position, which results in a significantly higher equilibrium concentration of the open-chain, free aldehyde form compared to D-glucose.[16]
Since the free aldehyde is the form acted upon by aldose reductase, this property makes L-Idose a much more efficient substrate.[10][16] Studies comparing the two substrates using both bovine lens and human recombinant AR have demonstrated that while the maximal reaction velocity (k_cat) is nearly identical for both sugars, the Kₘ for L-Idose is dramatically lower.[10] This makes L-Idose an ideal substrate for in vitro studies, allowing for robust and reproducible measurements with lower enzyme and substrate concentrations.[8][13]
Comparative Kinetic Data
The kinetic parameters quantitatively illustrate the superiority of L-Idose for in vitro analysis. The catalytic efficiency (k_cat/Kₘ) is a measure of how efficiently an enzyme converts a substrate into a product. As shown below, the catalytic efficiency of aldose reductase for L-Idose is orders of magnitude higher than for D-glucose, driven entirely by the difference in substrate affinity (Kₘ).
| Substrate | Kₘ (mM) | k_cat (min⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹min⁻¹) |
| D-Glucose | 50 - 200[8][14] | ~3.5[10] | 17.5 - 70 |
| L-Idose | ~0.8[16] | ~3.5[10] | ~4375 |
Note: k_cat values are reported to be "essentially identical" between the two substrates. The value is approximated from published data for illustrative purposes.
Experimental Protocol: Spectrophotometric Assay of Aldose Reductase Activity
This protocol describes a robust method for determining AR activity by monitoring NADPH oxidation. The decrease in absorbance at 340 nm is directly proportional to enzyme activity. This method is suitable for both L-Idose and D-glucose, though substrate concentrations will need to be adjusted accordingly.
Causality Behind Experimental Choices:
-
Buffer System: A potassium phosphate buffer at pH 6.2-7.0 is optimal for AR activity.
-
Reducing Agent: Dithiothreitol (DTT) or 2-mercaptoethanol is included to maintain the enzyme in its active, reduced state and prevent oxidative damage.[15][17]
-
Cofactor: NADPH is the essential cofactor for the reduction reaction catalyzed by AR. Its oxidation is the basis of the measurement.[18][19]
-
Wavelength: NADPH has a characteristic absorbance peak at 340 nm, while its oxidized form, NADP+, does not. This allows for direct, real-time monitoring of the reaction progress.[17][19]
Materials:
-
Purified human recombinant or tissue-derived aldose reductase
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
NADPH solution (10 mM in buffer)
-
L-Idose or D-Glucose stock solution (e.g., 100 mM for L-Idose, 2 M for D-Glucose)
-
Dithiothreitol (DTT) (100 mM)
-
UV-transparent 96-well plate or quartz cuvettes[19]
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm
Step-by-Step Methodology:
-
Prepare Assay Buffer: For 10 mL of final buffer, combine 9.8 mL of 0.1 M potassium phosphate buffer (pH 6.2), 100 µL of 100 mM DTT (final concentration 1 mM).
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture (e.g., for a final volume of 200 µL).
-
160 µL Assay Buffer
-
20 µL Substrate (L-Idose or D-glucose) to achieve desired final concentration (e.g., 10 µL of 20 mM L-Idose for a final concentration of 1 mM).
-
10 µL Aldose Reductase enzyme solution (diluted in assay buffer to a suitable concentration).
-
-
Pre-incubation: Incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to equilibrate.
-
Initiate Reaction: Add 10 µL of 10 mM NADPH solution to each well to start the reaction (final concentration 0.5 mM). Mix gently.
-
Monitor Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.
-
Data Analysis:
-
Determine the linear rate of absorbance decrease (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (Reaction Volume / Enzyme Volume) × Dilution Factor
-
Where ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹[19]
-
l = path length (cm)
-
-
Caption: Experimental Workflow for Aldose Reductase Activity Assay.
Conclusion and Recommendations
For researchers investigating the role of aldose reductase in diabetic complications and screening for potential inhibitors, the choice of substrate is paramount.
-
D-Glucose remains the essential substrate for validating findings in a physio-pathologically relevant context, particularly in cell-based or in vivo models of hyperglycemia. Its use, however, in routine in vitro kinetic and screening assays is hampered by poor enzyme affinity.
-
L-Idose is the recommended substrate for most in vitro applications.[10][15] Its structural similarity to D-glucose ensures that the active site conformation is relevant, while its superior kinetic properties (specifically a much lower Kₘ) allow for highly reproducible, sensitive, and cost-effective assays.[10][16] Using L-Idose provides a robust platform for high-throughput screening of inhibitors and detailed mechanistic studies, with findings that are more likely to be translatable to the enzyme's action on D-glucose than less analogous substrates like DL-glyceraldehyde.[13]
By understanding the distinct advantages and applications of each sugar, researchers can design more effective experiments, accelerate the discovery of novel AR inhibitors, and contribute to the development of new therapies for diabetic complications.
References
- The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associ
- Aldose reductase and the polyol pathway.
- Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. (Oxford Academic) [Link]
- Physiological and Pathological Roles of Aldose Reductase. (PubMed Central) [Link]
- Role of aldose reductase in diabetic complications.
- Polyol p
- Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complic
- Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. (PubMed) [Link]
- L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. (PubMed) [Link]
- L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity | Request PDF.
- Aldose Reductase and Cardiovascular Diseases, Creating Human-Like Diabetic Complications in an Experimental Model.
- BMR Aldose Reductase Assay Kit. (Biomedical Research Service Center) [Link]
- L-IDOSE: AN ATTRACTIVE SUBSTRATE ALTERNATIVE TO D-GLUCOSE FOR MEASURING ALDOSE REDUCTASE ACTIVITY. (University of Pisa) [Link]
- In Search of Differential Inhibitors of Aldose Reductase. (PubMed Central) [Link]
- Activation of Aldose Reductase from Human Tissues.
- How to draw structure of D-Glucose and L-Glucose (Fischer Projection) || TRICK. (YouTube) [Link]
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC.
- In Search of Differential Inhibitors of Aldose Reductase. (MDPI) [Link]
- D Glucose Structure | Overview & Research Examples. (Perlego) [Link]
- Estimation of Aldose Reductase Activity and Malondialdehyde Levels in Patients with Type 2 Diabetes Mellitus.
- Effect of substrate concentration on the initial velocity of glucose...
- ALDOSE REDUCTASE: New Insights for an Old Enzyme. (PubMed Central) [Link]
- What is the structure of L-glucose?
Sources
- 1. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 10. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. mdpi.com [mdpi.com]
- 14. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Aldose Reductase Activity Kit (Colorimetric) (ab273276) | Abcam [abcam.com]
- 19. bmrservice.com [bmrservice.com]
A Tale of Two Sugars: L-Iduronic Acid versus L-Idose in Glycosaminoglycan Synthesis
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A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of glycobiology, the structure and function of glycosaminoglycans (GAGs) are paramount to cellular communication, tissue structure, and a host of physiological processes. The monosaccharide composition of these complex polysaccharides dictates their biological activity. This guide delves into a critical comparison between two C5 epimers: L-Iduronic acid (IdoA), a cornerstone of GAGs like heparan sulfate and dermatan sulfate, and its lesser-known counterpart, L-Idose (Ido). While structurally similar, their roles in GAG biosynthesis and function are worlds apart.
The Established Architect: L-Iduronic Acid's Central Role
L-Iduronic acid is a key uronic acid component of several essential GAGs, including dermatan sulfate, heparin, and heparan sulfate.[1] Its presence is not a passive structural feature; it imparts a unique conformational flexibility to the polysaccharide chain, which is crucial for its interactions with a multitude of proteins.[2][3][4]
Biosynthesis: A Post-Polymerization Masterstroke
A fascinating aspect of IdoA's biology is that it is not incorporated directly into the growing GAG chain. Instead, its precursor, D-glucuronic acid (GlcA), is first incorporated into the polysaccharide backbone.[5][6] Subsequently, specific enzymes, known as C5-epimerases, act on the GlcA residues within the polymer, converting them to IdoA.[5][7][8] This post-polymerization modification allows for precise control over the amount and location of IdoA residues, creating specific binding domains for proteins.
The epimerization process is often coupled with sulfation, which further modifies the GAG chain and influences its biological activity.[5][9] For instance, in dermatan sulfate biosynthesis, the formation of L-iduronic acid is significantly enhanced by the concurrent sulfation of the polymer.[5]
Functional Significance: The Power of Flexibility
The structural distinction between GlcA and IdoA lies in the orientation of the carboxyl group at the C5 position. This difference allows IdoA to adopt multiple conformations, including the ¹C₄ and ⁴C₁ chair forms and the ²S₀ skew-boat conformation.[1][10] This conformational plasticity is critical for the biological functions of GAGs, enabling them to bind to a wide range of proteins, such as growth factors, enzymes, and extracellular matrix components.[2][3][11] The specific conformation of IdoA can be influenced by the sulfation patterns of neighboring sugar residues.[10]
The Enigmatic Isomer: L-Idose
L-Idose is a six-carbon monosaccharide that is an epimer of D-glucose at the C5 position.[12] Unlike its oxidized counterpart, L-iduronic acid, L-Idose is not found in nature.[12] While it is commercially available for research, its role in GAG biosynthesis is largely hypothetical and not supported by current evidence.
A Tale of Non-Incorporation
The primary reason for the absence of L-Idose in GAGs lies in the high specificity of the enzymes involved in their biosynthesis. The glycosyltransferases that build the polysaccharide chain are programmed to recognize and incorporate specific nucleotide sugar donors, primarily UDP-D-glucuronic acid and UDP-N-acetylglucosamine (or UDP-N-acetylgalactosamine). There is no known enzymatic machinery for the synthesis of UDP-L-Idose or for its incorporation into GAGs.
Furthermore, the C5-epimerases that convert GlcA to IdoA act on the polymerized GAG chain, not on free nucleotide sugars.[5] Therefore, even if L-Idose were present in the cell, it would not be a substrate for these critical modifying enzymes.
Comparative Analysis: A Head-to-Head Look
| Feature | L-Iduronic Acid (IdoA) | L-Idose (Ido) |
| Natural Occurrence | Major component of dermatan sulfate, heparan sulfate, and heparin.[1] | Not found in nature.[12] |
| Biosynthesis | Formed by post-polymerization epimerization of D-glucuronic acid residues within the GAG chain.[5][6] | No known biosynthetic pathway for incorporation into GAGs. |
| Enzymatic Recognition | Substrate for C5-epimerases (in its GlcA precursor form) and sulfotransferases.[7][9] | Not a recognized substrate for GAG biosynthetic enzymes. |
| Conformational Flexibility | High flexibility (adopts ¹C₄, ⁴C₁, and ²S₀ conformations), crucial for protein binding.[1][10] | Less studied in the context of GAGs, but its incorporation would likely alter chain conformation significantly. |
| Functional Role in GAGs | Essential for protein binding, cell signaling, and extracellular matrix organization.[2][11] | No known functional role in GAGs. |
Experimental Workflows to Differentiate L-Iduronic Acid and L-Idose
For researchers investigating GAG structure and composition, definitively distinguishing between IdoA and a hypothetical Ido incorporation is crucial. Here are key experimental approaches:
Workflow 1: GAG Disaccharide Analysis
This is the gold standard for determining GAG composition.
-
GAG Isolation and Purification: Isolate GAGs from the cell culture or tissue of interest using standard protocols involving protease digestion and anion-exchange chromatography.
-
Enzymatic Depolymerization: Digest the purified GAGs into disaccharides using a cocktail of specific lyases (e.g., heparinases, chondroitinases).
-
Fluorescent Labeling: Label the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (AMAC), for sensitive detection.
-
Chromatographic Separation: Separate the labeled disaccharides using high-performance liquid chromatography (HPLC) or capillary electrophoresis. The retention time of the disaccharides will be specific to their composition, including the identity of the uronic acid.
-
Mass Spectrometry (MS) Analysis: For unambiguous identification, couple the chromatographic separation to a mass spectrometer. Tandem MS (MS/MS) can provide fragmentation patterns that confirm the identity of the monosaccharides within each disaccharide. Techniques like electron detachment dissociation (EDD) have been shown to distinguish between GlcA and IdoA in tetrasaccharides.[13]
Workflow 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for detailed structural analysis of intact GAG oligosaccharides.
-
Oligosaccharide Preparation: Isolate and purify GAG oligosaccharides of a defined size.
-
1D and 2D NMR Spectroscopy: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra.
-
Spectral Analysis: The chemical shifts and coupling constants of the protons in the sugar rings are highly sensitive to the stereochemistry and conformation of the monosaccharides. The anomeric proton signals, in particular, can be used to differentiate between IdoA and other sugars. The characteristic conformational equilibrium of IdoA gives rise to distinct NMR signatures.[1][10]
Visualizing the Pathways and Concepts
Diagram 1: Biosynthesis of L-Iduronic Acid in GAGs
Caption: Biosynthesis of L-Iduronic acid occurs via post-polymerization epimerization.
Diagram 2: Experimental Workflow for GAG Analysis
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A Comparative Guide to the Structural Confirmation of L-Idose Derivatives by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The Analytical Challenge: The Isomeric Complexity of L-Idose
L-Idose is a rare aldohexose, an epimer of both L-glucose (at C-5) and L-gulose (at C-2). Its scarcity in nature and the subtle stereochemical differences among its eight L-aldohexose isomers present a significant analytical hurdle.[1] For drug development professionals, confirming the precise structure of an L-Idose derivative is paramount, as minute changes in stereochemistry can drastically alter biological activity and therapeutic efficacy.
The core challenge lies in distinguishing L-Idose from its isomers (e.g., L-Altrose, L-Galactose, L-Talose) and unequivocally determining the position and nature of chemical modifications. Mass spectrometry (MS) alone measures mass-to-charge ratio (m/z), and isomers, by definition, have the same mass. Therefore, direct MS is insufficient. True structural confirmation requires sophisticated, multi-faceted approaches that can probe the three-dimensional architecture of the molecule.
Mass Spectrometry: A Versatile Tool for Structural Inquiry
Mass spectrometry, particularly when coupled with separation techniques and tandem fragmentation capabilities, has become an indispensable tool for carbohydrate analysis.[2][3] Its high sensitivity is a major advantage over other methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[4] However, its inability to inherently distinguish between stereoisomers necessitates clever experimental design.[4]
The Central Workflow: From Sample to Structure
A typical MS-based workflow for L-Idose derivative analysis involves a multi-step process designed to maximize the structural information gleaned at each stage. The goal is to generate a unique "fingerprint" for the molecule that allows for its confident identification.
Caption: High-level workflow for L-Idose derivative analysis by LC-MS/MS.
The Critical Role of Chemical Derivatization
Native carbohydrates often exhibit poor ionization efficiency and can produce complex spectra due to the formation of multiple adducts. Chemical derivatization is a crucial preparatory step to overcome these challenges.[5][6][7]
-
Permethylation: This is the most common derivatization technique for glycan MS analysis.[8] Replacing all active hydrogens (on hydroxyl and N-acetyl groups) with methyl groups offers several advantages:
-
Increases Hydrophobicity: Improves ionization efficiency, particularly for MALDI, and aids in separation from salts and other impurities.[8]
-
Stabilizes Structure: Prevents in-source degradation and stabilizes sialic acid residues.[9]
-
Directs Fragmentation: Glycosidic bond cleavages are favored, simplifying spectral interpretation. The resulting fragmentation patterns can help determine branching and linkage positions.[10]
-
-
Acetylation/Silylation: Often used for Gas Chromatography-Mass Spectrometry (GC-MS), these methods increase the volatility of the sugar, allowing it to be analyzed in the gas phase.[11][12]
Caption: Choice of derivatization directs the analytical outcome and platform.
Tandem Mass Spectrometry (MS/MS): Decoding the Structure
The core of MS-based structural confirmation lies in tandem mass spectrometry (MS/MS).[13] In this process, a specific ion of interest (the precursor ion) is isolated and then fragmented by collision with an inert gas, a technique known as Collision-Induced Dissociation (CID).[14] The resulting fragment ions are then analyzed.
The fragmentation pattern of a carbohydrate is not random; it is dictated by its underlying structure. The fragmentation of D-glucose, for example, is known to be extremely complex, following multiple parallel pathways.[15] While hexose epimers like glucose and galactose can be difficult to distinguish, subtle differences in the relative abundances of their fragment ions can provide clues to their stereochemistry.[14][16] For L-Idose derivatives, this means that a carefully acquired MS/MS spectrum can serve as a diagnostic fingerprint, revealing information about:
-
Glycosidic Linkages: Cleavage of the bond between sugar units.
-
Cross-Ring Cleavages: Fragmentation of the sugar ring itself, which can hint at the positions of substituents.[17]
-
Substituent Losses: Neutral losses of derivatizing groups or other modifications.
Recent studies have shown that forming specific adducts, such as chloride adducts in negative-ion mode, can produce highly diagnostic fragment ions for differentiating positional isomers, a technique particularly useful for rare sugars.[13][18][19]
Comparative Analysis: MS vs. Orthogonal Techniques
While powerful, MS is not a standalone solution. Its data must be contextualized by comparing it with orthogonal, or fundamentally different, analytical techniques.
Mass Spectrometry vs. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for the complete, unambiguous structural elucidation of organic molecules in solution.[20][21] It directly probes the chemical environment of each atom (¹H, ¹³C), providing definitive information on stereochemistry, anomeric configuration, and linkage positions without the need for derivatization.[22][23]
Table 1: Head-to-Head Comparison of MS and NMR for L-Idose Derivative Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Primary Output | Mass-to-charge ratio (m/z) of ions and their fragments | Chemical shifts (ppm), coupling constants (Hz), NOEs |
| Sensitivity | Very high (picomole to femtomole) | Lower (micromole to millimole)[4] |
| Sample Requirement | Micrograms or less | Milligrams[4] |
| Stereochemistry | Inferred indirectly (e.g., via fragmentation patterns, ion mobility) | Determined directly[21] |
| Anomeric Config. | Difficult to determine; often requires specific derivatization | Determined directly via coupling constants (e.g., ¹JC1,H1)[24] |
| Mixture Analysis | Excellent, especially when coupled with chromatography (LC/GC) | Challenging; spectra become complex and overlapping |
| Experiment Time | Fast (minutes per sample) | Slower (hours to days for complex 2D/3D experiments) |
| Key Advantage | Unmatched sensitivity and throughput | Unambiguous structural detail |
Verdict: NMR provides the definitive structural answer but requires significantly more material and time. MS offers superior sensitivity and is better suited for analyzing complex mixtures, but structural details are often inferred rather than directly measured. For drug development, a common strategy is to use MS for high-throughput screening and initial characterization, followed by NMR for the final, definitive confirmation of lead candidates.
The Role of Chromatographic Separation: GC-MS and LC-MS
Because MS cannot separate isomers, it relies on a "front-end" separation technique.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional resolving power for volatile compounds.[11] For L-Idose derivatives, this requires derivatization (e.g., silylation or conversion to alditol acetates) to increase volatility.[25][26] GC-MS can effectively separate different monosaccharide isomers based on their retention times, providing a powerful method for compositional analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most versatile and widely used combination. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like sugars and their derivatives.[19][27] Coupling HILIC with MS allows for the separation of isomers prior to mass analysis, enabling the acquisition of distinct MS/MS spectra for each separated isomer.[28][29]
Advanced MS Strategy: Ion Mobility-Mass Spectrometry (IM-MS)
A transformative advance in MS is the integration of ion mobility spectrometry (IMS).[3] IM-MS separates ions in the gas phase not just by their m/z, but also by their size, shape, and charge (specifically, their rotationally averaged collision cross-section, CCS).[30]
This provides an additional dimension of separation that occurs on a millisecond timescale, often capable of resolving isomers that are inseparable by chromatography.[2][30] For L-Idose derivatives, IM-MS can:
-
Separate Epimers and Anomers: Distinguish between isomers that differ only in the stereochemistry of a single hydroxyl group or the anomeric configuration.[2]
-
Resolve Co-eluting Isomers: Separate isomeric ions that have the same retention time in an LC separation.[31]
-
Provide Conformational Information: The CCS value is an intrinsic physical property of the ion's gas-phase structure, offering clues to its 3D conformation.[30]
The ability of IM-MS to resolve isomers based on their shape makes it an exceptionally powerful tool for confirming the identity of a specific L-Idose derivative and distinguishing it from its close structural relatives.[4][32]
Experimental Protocols
Protocol: Solid-Phase Permethylation of an L-Idose Derivative
This protocol is adapted from established methods for robust permethylation prior to LC-MS analysis.[8][9][33][34]
-
Sample Preparation: Transfer 1-10 µg of the dried L-Idose derivative to a 1.5 mL microcentrifuge tube.
-
Base Slurry Preparation: In a separate glass tube, suspend sodium hydroxide (NaOH) powder in dimethyl sulfoxide (DMSO).
-
Reaction Initiation: Add 100 µL of anhydrous DMSO to the dried sample and vortex to dissolve. Transfer this solution to a pre-packed spin column containing NaOH beads.
-
Methylation: Add 100 µL of iodomethane (MeI) to the column. Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quenching & Elution: Quench the reaction by adding acetonitrile. Elute the permethylated product by centrifugation.
-
Purification: The eluted sample is typically cleaned using a C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with water to remove salts and then elute the permethylated derivative with an organic solvent (e.g., 80% acetonitrile).[8]
-
Final Step: Dry the purified eluent under a stream of nitrogen or in a vacuum concentrator. Reconstitute in a suitable solvent (e.g., 50% methanol) for LC-MS injection.
Protocol: GC-MS Analysis via Alditol Acetate Derivatization
This protocol is a standard method for monosaccharide composition analysis.[25][26]
-
Hydrolysis (if applicable): If the derivative is a glycoside, hydrolyze the glycosidic bonds using an acid (e.g., trifluoroacetic acid) to release the free L-Idose.
-
Reduction: Reduce the aldehyde group of the L-Idose to an alcohol (forming L-iditol) using sodium borohydride (NaBH₄). This step eliminates the complexity of anomeric forms.
-
Acetylation: Acetylate all hydroxyl groups using a mixture of acetic anhydride and pyridine (or a catalyst like 1-methylimidazole). This creates the volatile per-O-acetylated alditol.
-
Extraction: Extract the alditol acetate derivative into an organic solvent (e.g., dichloromethane) and wash with water to remove reagents.
-
Analysis: Inject the final extract onto a GC-MS system equipped with a suitable capillary column (e.g., a mid-polarity phase like SE-54). The resulting mass spectrum and retention time are compared to an authentic standard.
Conclusion: A Multi-Modal Strategy for Confident Confirmation
The structural confirmation of L-Idose derivatives demands a rigorous, multi-faceted analytical approach. While mass spectrometry offers unparalleled sensitivity and throughput, it cannot provide a definitive answer in isolation.
-
For high-throughput screening and initial characterization, a strategy employing LC-MS/MS on permethylated derivatives is highly effective. It provides molecular weight confirmation and a diagnostic fragmentation fingerprint.
-
For enhanced isomer separation and structural confidence, incorporating Ion Mobility-MS (IM-MS) is the state-of-the-art. It adds a crucial dimension of separation based on molecular shape, often resolving isomers that other techniques cannot.
-
For absolute, unambiguous proof of structure, particularly for regulatory submissions or foundational research, the data from MS techniques must be complemented by NMR spectroscopy .
By intelligently combining these techniques, researchers and drug development professionals can navigate the complexities of carbohydrate isomerism and achieve confident, self-validating structural confirmation of novel L-Idose derivatives.
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A Comparative Analysis of Chemical versus Enzymatic Synthesis of L-Idose: A Guide for Researchers
This guide provides an in-depth, objective comparison of the two primary methodologies for L-Idose synthesis: traditional multi-step chemical synthesis and modern enzymatic conversion. We will explore the underlying principles, performance metrics, and practical considerations of each approach, supported by experimental data and detailed protocols, to empower researchers to select the optimal strategy for their specific needs.
Chemical Synthesis: Precision Through Controlled Manipulation
Classical chemical synthesis achieves the conversion of abundant monosaccharides, such as D-glucose, into L-Idose through a series of discrete, controlled reactions. This approach relies on the strategic use of protecting groups to mask reactive hydroxyls, followed by stereochemical inversions at specific carbon centers and subsequent deprotection.
The core principle involves forcing a conformational change, typically an epimerization at the C-5 position of a D-glucose derivative, to yield the L-ido configuration.[3] This multi-step nature, while allowing for the synthesis of diverse and specifically modified derivatives, is also the source of its primary drawbacks.[4][5] The process is often lengthy, requires stoichiometric amounts of expensive and hazardous reagents, and generates significant chemical waste.[6] Furthermore, each step of protection, reaction, and deprotection risks a reduction in the overall yield, making the final accumulation of pure L-Idose a significant challenge.[6][7]
Caption: Workflow for a typical multi-step chemical synthesis of L-Idose.
Enzymatic Synthesis: Elegance in Specificity
Enzymatic synthesis represents a more recent and "greener" alternative, leveraging the high specificity of biocatalysts to perform precise transformations under mild, aqueous conditions.[8][9] This approach aligns with the "Izumoring" strategy, a concept that maps the enzymatic interconversion of various monosaccharides.[10][11][12]
The synthesis of L-Idose can be achieved via the isomerization of a suitable ketose, such as L-sorbose, using an aldose isomerase.[13] L-rhamnose isomerase (L-RI), for example, is a particularly versatile enzyme known for its broad substrate specificity, capable of catalyzing the reversible isomerization of various aldoses and ketoses, including the conversion of L-sorbose to L-idose.[14][15][16] This method is characterized by fewer reaction steps, significantly reduced waste production, and milder reaction conditions (neutral pH, moderate temperatures), which prevents the formation of degradation byproducts.[17] However, enzymatic routes can be constrained by factors such as enzyme stability, the cost of production, and equilibrium-limited conversions, which may necessitate sophisticated downstream processing to isolate the target sugar from the remaining substrate.[10][11]
Caption: Workflow for a single-step enzymatic synthesis of L-Idose.
Quantitative Performance Comparison
The choice between chemical and enzymatic synthesis often depends on a quantitative assessment of key performance indicators. The following table consolidates data from representative studies to provide a direct comparison.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | D-glucose, D-mannose, or other abundant hexoses.[3][18] | L-sorbose or other suitable ketoses. |
| Overall Yield | Generally lower (<20%) due to multiple steps.[7] | Higher potential, but often limited by equilibrium (e.g., ~30-40% conversion).[19][20] |
| Product Purity | Can be high after extensive purification, but prone to stereoisomeric impurities.[5] | High purity is achievable, but requires efficient separation from the structurally similar substrate.[11] |
| Reaction Steps | Multi-step (typically 5-10+ steps) involving protection, activation, and deprotection.[3][21] | Typically a single enzymatic conversion step.[12] |
| Reaction Conditions | Often requires harsh reagents, anhydrous solvents, extreme temperatures, and heavy metal catalysts.[10][22] | Mild conditions: aqueous buffer, near-neutral pH, and physiological temperatures (e.g., 40-70°C).[17][23] |
| Stereoselectivity | Dependent on the specific reagents and reaction pathway; can be challenging to control.[18] | Inherently high due to the specific three-dimensional structure of the enzyme's active site.[8] |
| Environmental Impact | Significant generation of hazardous organic and inorganic waste.[6] | Minimal waste; processes are biodegradable and considered environmentally friendly.[17] |
| Scalability & Cost | Challenging to scale due to reagent costs, complex procedures, and waste disposal.[24] | More readily scalable; enzyme immobilization can reduce costs by allowing catalyst reuse.[7][17] |
Experimental Protocols
To provide a practical context for the preceding analysis, this section details representative protocols for both a chemical and an enzymatic synthesis route.
Protocol 1: Chemical Synthesis of L-Idose from D-Glucose (Illustrative Route)
This protocol outlines a conceptual multi-step pathway, as the complete synthesis is complex and typically spans several publications. The key transformation is the C-5 epimerization.
Objective: To synthesize L-Idose from D-Glucose via a protected intermediate.
Causality of Choices: D-glucose is selected as the starting material due to its low cost and natural abundance.[18] The use of isopropylidene protecting groups allows for regioselective manipulation of the remaining free hydroxyl groups. The C-5 epimerization is the critical step to invert the stereochemistry from the D-gluco to the L-ido configuration.[3]
Step-by-Step Methodology:
-
Di-acetone Glucose Preparation: D-glucose is treated with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, protecting all but the C-3 hydroxyl group.
-
Oxidation at C-3: The free hydroxyl at C-3 is oxidized to a ketone.
-
Reduction: The ketone is then reduced, often with a hydride reagent, which can re-establish the hydroxyl group. This step is often part of a sequence to modify other parts of the molecule.
-
Selective Deprotection: The 5,6-isopropylidene group is selectively removed under mild acidic conditions to expose the C-5 and C-6 hydroxyls.
-
C-5 Epimerization via Unsaturated Intermediate:
-
The primary C-6 hydroxyl is selectively tosylated and then eliminated to form a 5,6-unsaturated sugar (a glycal).
-
Stereoselective hydroboration-oxidation of the double bond is performed. The boron reagent attacks from the less hindered face, and subsequent oxidation leads to the formation of a hydroxyl group at C-5 with the opposite (L-ido) stereochemistry.[4]
-
-
Final Deprotection: The remaining 1,2-isopropylidene group is removed using stronger acidic conditions to yield free L-Idose.
-
Purification: The final product is isolated from the reaction mixture and byproducts using column chromatography on silica gel.[25]
Protocol 2: Enzymatic Synthesis of L-Idose from L-Sorbose
Objective: To produce L-Idose using L-rhamnose isomerase.
Causality of Choices: L-rhamnose isomerase is chosen for its documented ability to act on a broad range of substrates, including the desired isomerization of L-sorbose to L-idose.[14][16] The reaction is performed in an aqueous buffer at a mild temperature and pH to ensure enzyme stability and activity while preventing sugar degradation.[19]
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant L-rhamnose isomerase from a source such as Pseudomonas stutzeri is expressed in E. coli and purified, or commercially acquired.[15]
-
Reaction Buffer Preparation: A 50 mM phosphate buffer is prepared and adjusted to pH 7.5. A catalytic amount of a metal cofactor, such as Mn²⁺ or Co²⁺, is added as required by the specific enzyme.[19]
-
Substrate Dissolution: L-Sorbose is dissolved in the reaction buffer to a final concentration of 100 g/L.
-
Enzymatic Reaction:
-
The L-Sorbose solution is pre-heated to the optimal temperature for the enzyme (e.g., 50°C).
-
A defined amount of L-rhamnose isomerase (e.g., 10 U/mL) is added to initiate the reaction.
-
The mixture is incubated with gentle agitation for a set period (e.g., 24-48 hours) to allow the reaction to approach equilibrium.
-
-
Reaction Termination: The reaction is stopped by heating the mixture to 100°C for 10 minutes to denature and precipitate the enzyme.
-
Purification:
-
The denatured enzyme is removed by centrifugation.
-
The supernatant, containing a mixture of L-Idose and unreacted L-Sorbose, is passed through a series of ion-exchange resins to remove salts.
-
The final separation of L-Idose from L-Sorbose is achieved using preparative high-performance liquid chromatography (HPLC) with a calcium-column.[11]
-
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of L-Idose is a trade-off between versatility and sustainability. Chemical synthesis, while established, is a laborious, resource-intensive process burdened by low overall yields and significant environmental concerns.[6][10] It remains valuable for creating unique, non-natural derivatives that are inaccessible to enzymes.
Enzymatic synthesis, in contrast, offers a powerful, elegant, and environmentally benign path to L-Idose.[8][17] Its high specificity, mild reaction conditions, and reduced number of steps make it highly attractive for scalable and cost-effective production.[7] While challenges related to enzyme stability and equilibrium limitations persist, ongoing advances in enzyme engineering and bioprocess optimization are continually improving the efficiency of these biocatalytic routes.[20] For researchers focused on producing L-Idose for applications in glycobiology and drug development, the enzymatic approach represents the more sustainable and promising strategy for the future.
References
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- Hough, L., et al. (1970). Improvements for the preparation of L-idose from D-glucose. Canadian Journal of Chemistry, 48(19), 3035-3038. [Link]
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- Gao, D., et al. (2021). Biochemical characterization and biocatalytic application of a novel d-tagatose 3-epimerase from Sinorhizobium sp. RSC Advances, 11(1), 16-26. [Link]
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- Zhang, W., et al. (2019). Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production. International Journal of Biological Macromolecules, 138, 723-731. [Link]
- Hung, S. C., et al. (2001). From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate. Journal of the American Chemical Society, 123(16), 3704-3712. [Link]
- Morimoto, K., et al. (2022). L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars. Applied Microbiology and Biotechnology, 106(18), 5963-5974. [Link]
- Li, J., et al. (2023). Enhancing the Catalytic Efficiency of l-Rhamnose Isomerase for d-Allose Synthesis through Simultaneous Engineering of Noncatalytic and Catalytic Pockets. Journal of Agricultural and Food Chemistry, 71(13), 5349-5358. [Link]
- Belluomo, I., et al. (2015). L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Hung, S. C., et al. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Analyzing the Purity of L-Idose
For researchers, scientists, and professionals in drug development, ensuring the purity of rare sugars like L-Idose is paramount. L-Idose, a C-5 epimer of D-glucose, is a critical component in the synthesis of glycosaminoglycans such as heparin and dermatan sulfate, which are involved in numerous biological processes.[1][2] The presence of impurities, often structurally similar isomers, can significantly impact the efficacy and safety of final therapeutic products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of L-Idose purity, grounded in scientific principles and practical application.
The Analytical Challenge: Separating the Epimers
The primary challenge in L-Idose purity analysis lies in the separation of closely related monosaccharides. These sugars are highly polar and lack a strong UV chromophore, making traditional reversed-phase HPLC with UV detection unsuitable.[3] Therefore, alternative chromatographic modes and detection methods are necessary to achieve the required specificity and sensitivity. The most common impurities in L-Idose preparations can include other aldohexoses, starting materials from synthesis, and degradation products.
This guide will compare three principal HPLC modes for L-Idose purity analysis:
-
High-Performance Anion-Exchange Chromatography (HPAEC)
-
Hydrophilic Interaction Chromatography (HILIC)
-
Ligand-Exchange Chromatography (LEC)
We will delve into the mechanisms of each technique, present comparative data, and provide a detailed experimental protocol for a recommended method.
Comparative Overview of HPLC Methods for L-Idose Purity
The selection of an appropriate HPLC method depends on several factors, including the specific impurities to be resolved, required sensitivity, and available instrumentation. Below is a comparative summary of the most effective techniques.
| Feature | High-Performance Anion-Exchange Chromatography (HPAEC) | Hydrophilic Interaction Chromatography (HILIC) | Ligand-Exchange Chromatography (LEC) |
| Principle | Separation of carbohydrates as oxyanions at high pH on a strong anion-exchange stationary phase.[4][5] | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.[6][7] | Formation of transient complexes between the hydroxyl groups of sugars and metal ions on the stationary phase.[8][9][10] |
| Stationary Phase | Strong anion-exchange resins (e.g., polystyrene-divinylbenzene with quaternary ammonium groups).[4] | Amide, amino, or diol-bonded silica or polymer particles.[11][12] | Polystyrene-divinylbenzene resin with counter-ions (e.g., Ca2+, Pb2+).[10] |
| Mobile Phase | High pH aqueous solutions (e.g., NaOH).[4][13] | High organic content (typically acetonitrile) with an aqueous modifier.[14][15][16] | Typically, pure water.[10] |
| Detection | Pulsed Amperometric Detection (PAD), Refractive Index (RI).[4][5] | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Refractive Index (RI).[17][18][19] | Refractive Index (RI).[14][20][21] |
| Resolution of Isomers | Excellent for aldohexose isomers, including L-Idose.[4][13] | Good, but can be challenging for closely related epimers.[22] | Good, depends on the metal counter-ion and sugar stereochemistry.[8][9] |
| Sensitivity | Very high with PAD. | Moderate to high with ELSD and CAD. | Low with RI.[18] |
| Gradient Elution | Yes.[5] | Yes.[22] | Not compatible with RI detection.[7] |
In-Depth Analysis of HPLC Methods
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Mechanism and Expertise: HPAEC takes advantage of the weakly acidic nature of sugar hydroxyl groups (pKa ~12-14). At high pH, these hydroxyls become partially ionized, allowing for their separation on a strong anion-exchange column.[4] The elution order is influenced by the pKa of the sugar and the number and orientation of the hydroxyl groups available for interaction with the stationary phase.[4][13] Pulsed Amperometric Detection (PAD) provides highly sensitive and selective detection of carbohydrates without the need for derivatization by measuring the current generated from their oxidation at the surface of a gold electrode.[5]
Trustworthiness: This method offers exceptional resolving power for complex mixtures of monosaccharides, including all eight aldohexoses. A study by Inoue et al. demonstrated the baseline separation of all aldohexoses, including idose and talose, on a polystyrene-based anion-exchange column using a 20 mM NaOH eluent.[4][13][23][24] The high selectivity of HPAEC-PAD makes it a very reliable method for purity assessment, capable of detecting trace-level impurities.
Hydrophilic Interaction Chromatography (HILIC)
Mechanism and Expertise: HILIC is a powerful technique for separating highly polar compounds.[7] In HILIC, a polar stationary phase (e.g., amide, amino) is used with a mobile phase containing a high concentration of a non-polar solvent (typically acetonitrile) and a small amount of a polar solvent (water). A water-rich layer is formed on the surface of the stationary phase, and polar analytes like L-Idose partition into this layer, with elution being achieved by increasing the water content in the mobile phase.[6]
Trustworthiness: HILIC methods are robust and can be coupled with various detectors, including ELSD, CAD, and RI. The separation of monosaccharide isomers can be achieved, but it is often challenging to resolve closely related epimers like galactose, glucose, and mannose.[22] Method development in HILIC can be more complex than in other modes, as retention is influenced by multiple factors including the type of stationary phase, mobile phase composition, pH, and temperature.
Ligand-Exchange Chromatography (LEC)
Mechanism and Expertise: LEC separates sugars based on the differential formation of coordination complexes between their hydroxyl groups and metal ions (e.g., Ca2+, Pb2+) immobilized on a stationary phase, typically a sulfonated polystyrene-divinylbenzene resin.[8][9][10] The strength of these interactions depends on the stereochemistry of the sugar, particularly the orientation of the hydroxyl groups. Sugars that can form more stable complexes with the metal counter-ion are retained longer.[8][9]
Trustworthiness: LEC is a reliable and straightforward method for the analysis of simple sugars and sugar alcohols. The use of water as the mobile phase is a significant advantage in terms of cost and environmental impact.[10] However, the resolution of complex mixtures of isomers can be limited, and the method is typically performed isocratically due to the use of RI detection, which is sensitive to changes in the mobile phase composition.[7]
Recommended Experimental Protocol: HPAEC-PAD for L-Idose Purity
This protocol is based on the successful separation of all aldohexoses as described in the literature and represents a robust method for the purity analysis of L-Idose.[4][13]
Objective: To determine the purity of an L-Idose sample and quantify any monosaccharide impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and column thermostat.
-
Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series or equivalent).
-
Mobile Phase: 20 mM Sodium Hydroxide (NaOH). Prepare fresh and protect from atmospheric carbon dioxide.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of L-Idose and potential impurities (e.g., D-glucose, D-galactose, L-gulose) in ultrapure water at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all components at a suitable concentration (e.g., 10 µg/mL each).
-
Sample Preparation: Accurately weigh the L-Idose sample and dissolve it in ultrapure water to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Analysis: Inject the mixed standard solution to determine the retention times and response factors for each sugar. Inject the L-Idose sample solution.
-
Data Analysis: Identify the L-Idose peak and any impurity peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the purity of L-Idose as a percentage of the total peak area.
dot graph "HPLC_Purity_Analysis_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Conclusion
The purity analysis of L-Idose is a critical step in the development of therapeutics derived from this rare sugar. While several HPLC methods can be employed, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands out as the most powerful technique for this application. Its superior resolving power for isomeric monosaccharides and high sensitivity make it the gold standard for accurately assessing the purity of L-Idose and other rare sugars. For routine quality control where high sensitivity is not the primary concern, Ligand-Exchange Chromatography with Refractive Index detection (LEC-RI) offers a simpler and more cost-effective alternative. Hydrophilic Interaction Chromatography (HILIC) coupled with ELSD or CAD provides a versatile platform that is compatible with gradient elution and offers good sensitivity. The choice of the optimal method will ultimately depend on the specific analytical requirements, including the expected impurities and the desired level of sensitivity.
References
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A Comparative Guide to L-Idose Synthesis: A Kinetic and Validation-Based Analysis of Enzymatic and Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose, a rare hexose and the C-5 epimer of D-glucose, is a monosaccharide of significant interest in glycobiology and drug development.[1] Its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, which are involved in numerous physiological and pathological processes.[2] However, the scarcity of L-idose in nature necessitates its synthesis, making the development of efficient and scalable synthetic routes a critical endeavor.[2]
This guide provides an in-depth comparison of two distinct synthetic pathways to L-Idose: a chemoenzymatic approach involving the C-5 epimerization of a D-glucuronic acid derivative and a chemical synthesis route based on the hydroboration-oxidation of a D-glucose-derived intermediate. By examining the underlying principles, experimental protocols, kinetic profiles, and validation strategies of each route, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs.
Route 1: Chemoenzymatic Synthesis via C-5 Epimerization of D-Glucuronic Acid
This route mimics the biological synthesis of L-iduronic acid, a direct precursor to L-Idose, by employing a C-5 epimerase enzyme. The subsequent reduction of the lactone form of L-iduronic acid yields L-Idose.
Scientific Rationale
The core of this strategy lies in the enzymatic C-5 epimerization of a D-glucuronic acid derivative to the corresponding L-iduronic acid derivative. This transformation is catalyzed by D-glucuronyl C5-epimerase, an enzyme involved in the biosynthesis of heparin and heparan sulfate.[3] The enzyme facilitates the inversion of the stereochemistry at the C-5 position. The resulting L-iduronic acid derivative can then be readily converted to L-Idose through the reduction of its lactone form.
Experimental Workflow
Caption: Workflow for the chemoenzymatic synthesis of L-Idose.
Detailed Experimental Protocol
Part A: Enzymatic Epimerization of D-Glucuronic Acid Derivative
-
Substrate Preparation: Prepare a solution of the N-sulfoheparosan, a precursor containing D-glucuronic acid residues, in a suitable buffer (e.g., 50 mM MES, pH 7.0).
-
Enzyme Reaction: Add D-glucuronyl C5-epimerase to the substrate solution. The enzyme concentration should be optimized for efficient conversion.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using 1D ¹H NMR to determine the ratio of D-glucuronic acid to L-iduronic acid residues.[1]
-
Equilibrium: Continue the incubation until the reaction reaches equilibrium, which is typically around 70% D-glucuronic acid and 30% L-iduronic acid.[1]
-
Enzyme Inactivation: Inactivate the enzyme by heat treatment (e.g., boiling for 5 minutes).
-
Purification: Purify the resulting mixture containing the L-iduronic acid derivative using anion-exchange chromatography to separate it from the remaining D-glucuronic acid substrate and the inactivated enzyme.[4]
Part B: Reduction of L-Iduronic Acid Lactone to L-Idose
-
Lactone Formation: The purified L-iduronic acid derivative is typically in its lactone form under acidic conditions.
-
Reduction: Dissolve the L-iduronic acid lactone derivative in a suitable anhydrous solvent (e.g., THF). Add a reducing agent, such as a diborane solution, dropwise at a low temperature (e.g., 0 °C).[5]
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction with water or a mild acid. Extract the product with an organic solvent and purify it using silica gel chromatography.
-
Deprotection (if necessary): If protecting groups are present on the sugar, they can be removed using standard deprotection protocols to yield free L-Idose.
Route 2: Chemical Synthesis via Hydroboration-Oxidation of a D-Glucose Derivative
This chemical approach utilizes a stereoselective hydroboration-oxidation reaction on a specifically designed D-glucose derivative to achieve the C-5 epimerization.
Scientific Rationale
This synthetic route hinges on the creation of a 5,6-unsaturated derivative of D-glucose (an exo-glucal). The subsequent hydroboration-oxidation of this double bond proceeds with high stereoselectivity, leading to the formation of the L-ido configured product. The regioselectivity of the hydroboration is directed by the steric hindrance of the pyranose ring, and the oxidation step with retention of configuration at the newly formed stereocenter.[6]
Experimental Workflow
Caption: Workflow for the chemical synthesis of L-Idose.
Detailed Experimental Protocol
Part A: Synthesis of the 5,6-Unsaturated D-glucose Derivative (exo-glucal)
-
Starting Material: Begin with a readily available and protected D-glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[7]
-
Selective Deprotection: Selectively remove the 5,6-isopropylidene group to expose the diol at C-5 and C-6.
-
Formation of the Alkene: Convert the 5,6-diol into a 5,6-unsaturated derivative. This can be achieved through various methods, such as formation of a tosylate at C-6 followed by elimination.
Part B: Hydroboration-Oxidation
-
Hydroboration: Dissolve the 5,6-unsaturated D-glucose derivative in an anhydrous solvent like THF. Add a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), at room temperature. The reaction is typically stirred for several hours to ensure complete hydroboration.[6]
-
Oxidation: After the hydroboration is complete, add a solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: Quench the reaction and extract the L-idose derivative with an organic solvent. Purify the product using silica gel chromatography.
-
Deprotection: Remove the protecting groups to obtain free L-Idose.
Kinetic Studies: A Comparison of Reaction Rates
A key differentiator between the two synthetic routes is their kinetic profile. Understanding the reaction rates and the factors that influence them is crucial for process optimization and scalability.
| Parameter | Enzymatic Route (C-5 Epimerization) | Chemical Route (Hydroboration-Oxidation) |
| Reaction Rate | The enzymatic epimerization is a reversible reaction that reaches equilibrium. The forward reaction exhibits sigmoidal kinetics, which can be influenced by the presence of divalent cations and other enzymes in the biosynthetic pathway.[1] | The hydroboration step is generally fast, often completing within a few hours at room temperature. The rate is dependent on the steric hindrance of the alkene and the borane reagent used. The subsequent oxidation is also typically rapid. |
| Factors Influencing Rate | - Enzyme and substrate concentration\n- Temperature and pH\n- Presence of cofactors or inhibitors\n- Product inhibition | - Concentration of reactants\n- Temperature\n- Steric hindrance of the substrate and borane reagent\n- Solvent |
| Kinetic Control | The reaction is under kinetic and thermodynamic control, with the final product ratio determined by the equilibrium position. | The stereochemical outcome is under kinetic control, determined by the transition state of the hydroboration step. |
Validation of L-Idose Synthesis: Ensuring Purity and Identity
Regardless of the synthetic route chosen, rigorous validation of the final L-Idose product is essential. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity, purity, and stereochemistry of the synthesized sugar.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of L-Idose and separating it from potential impurities, including other monosaccharides and reaction byproducts.
Protocol for HPLC Analysis:
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column or a ligand-exchange column, is suitable for separating sugars.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is commonly used with amino columns.
-
Detector: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is required for detecting non-UV absorbing sugars like L-Idose.
-
Sample Preparation: Dissolve the synthesized L-Idose in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and compare the retention time of the major peak with that of an authentic L-Idose standard. The peak purity can be assessed using a diode array detector (DAD) if applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of L-Idose. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified L-Idose in a deuterated solvent, typically D₂O.
-
¹H NMR: Acquire a ¹H NMR spectrum. The anomeric proton signals (H-1) for the α and β anomers of L-Idose will appear as distinct signals.
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the anomeric carbons (C-1) are particularly diagnostic for identifying the α and β anomers. The reported ¹³C chemical shifts for the anomeric carbons of L-idose are approximately 96.5 ppm for the α-anomer and 96.8 ppm for the β-anomer.[5]
-
2D NMR: For complete structural elucidation and to confirm the connectivity of all protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Conclusion and Future Perspectives
Both the chemoenzymatic and chemical synthesis routes offer viable pathways to the rare sugar L-Idose. The choice between them will depend on the specific requirements of the researcher, including scale, desired purity, and available resources.
The chemoenzymatic route offers the advantage of high stereospecificity inherent to enzymatic catalysis, potentially leading to cleaner reaction profiles. However, the equilibrium-limited nature of the epimerization step may necessitate efficient purification strategies to isolate the desired L-iduronic acid precursor. Further research into enzyme engineering to shift the equilibrium towards the L-ido form could significantly enhance the efficiency of this route.
The chemical route via hydroboration-oxidation provides a more direct approach to the L-idose backbone from a D-glucose derivative. The reaction is generally high-yielding and stereoselective. However, it requires careful control of reaction conditions and may involve multiple protection and deprotection steps, which can add to the overall complexity and cost.
Future efforts in L-Idose synthesis will likely focus on the development of more efficient catalytic systems, both enzymatic and chemical, to minimize reaction steps, improve yields, and enhance the overall sustainability of the process. The kinetic and validation methodologies outlined in this guide provide a robust framework for evaluating and comparing these emerging synthetic strategies.
References
- Brown, H. C.; Chandrasekharan, J.; Nelson, D. J. Hydroboration kinetics. 10. Kinetics, mechanism, and selectivity for hydroboration of representative alkenes with borinane. J. Am. Chem. Soc.1983, 105 (8), 2353–2357.
- Ely, R. J.; Morken, J. P. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. J. Am. Chem. Soc.2010, 132 (8), 2534–2535.
- Hsu, C.-H.; et al. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose. Carbohydr. Res.2004, 339 (1), 125-130.
- Huisman, G. W.; et al. The kinetics of the molybdate-catalysed epimerization of D- glucose and D-mannose in aqueous solutions. Carbohydr. Res.1991, 217, 35-44.
- Leroux, J.; et al. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides. Adv. Carbohydr. Chem. Biochem.2015, 72, 21-61.
- Luo, S.-Y.; et al. A concise route to access the key disaccharide repeating unit (IdoA-GlcN)
- Master Organic Chemistry.
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- National Center for Biotechnology Information. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. [Link]
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- National Center for Biotechnology Information. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
- National Center for Biotechnology Information. Synthesis of l-Pyranosides by Hydroboration of Hex-5-enopyranosides Revisited. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling. [Link]
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- PubMed. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. [Link]
- PubMed Central. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase. [Link]
- ResearchGate. Synthesis of l-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] l-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis: A Reversible Conformationally Switched Superdisarmed/Rearmed Lactone Route to Heparin Disaccharides. [Link]
- ResearchGate. Proposed reaction mechanism for GlcA C5-epimerase.
- ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. [Link]
- Taylor & Francis Online.
- Wikipedia. Iduronic acid. [Link]
- Wikipedia.
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A Comparative Guide to Protecting Groups for L-Idose in Synthetic Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate synthesis, the selective manipulation of hydroxyl groups is a paramount challenge. This is particularly true for rare sugars like L-Idose, a C-5 epimer of D-glucose, which is a crucial component of glycosaminoglycans (GAGs) such as heparin and heparan sulfate.[1][2] The development of effective protecting group strategies is therefore not merely a procedural step, but the cornerstone of successful synthesis of complex L-Idose-containing molecules.
This guide provides an in-depth comparative analysis of common protecting groups for L-Idose, moving beyond a simple catalog of reagents to a nuanced discussion of their strategic application. We will delve into the causality behind experimental choices, supported by available experimental data, to empower you in designing robust and efficient synthetic routes.
The Strategic Importance of Protecting Groups in L-Idose Chemistry
L-Idose, with its multiple hydroxyl groups of similar reactivity, presents a significant hurdle for regioselective functionalization. Protecting groups serve as temporary masks, allowing chemists to orchestrate a sequence of reactions at specific positions. An ideal protecting group strategy for L-Idose should offer:
-
High Regioselectivity: The ability to protect one or a specific set of hydroxyl groups in the presence of others.
-
Orthogonality: The capacity to deprotect one type of protecting group without affecting others, enabling stepwise synthesis.[3]
-
Stability: Resistance to a wide range of reaction conditions.
-
High-Yielding Introduction and Removal: Efficient installation and cleavage to maximize overall synthetic yield.
This guide will focus on four major classes of protecting groups commonly employed in carbohydrate chemistry and their specific application to L-Idose: Acetal Protecting Groups , Ether Protecting Groups , Silyl Ether Protecting Groups , and Acyl Protecting Groups .
Acetal Protecting Groups: Isopropylidene and Benzylidene Acetals
Acetal protecting groups are invaluable for the simultaneous protection of vicinal diols, often exhibiting a high degree of regioselectivity based on the stereochemistry of the sugar.
Isopropylidene Acetals
Isopropylidene groups, typically introduced using acetone or 2,2-dimethoxypropane under acidic catalysis, are excellent for protecting cis-diols. In the context of L-Idose derivatives, they have been instrumental in multi-step syntheses starting from D-glucose. For instance, 1,2:5,6-di-O-isopropylidene-β-L-idofuranose can be synthesized and then selectively manipulated.[4]
Key Features:
-
Regioselectivity: Preferentially protect cis-1,2-diols.
-
Stability: Stable to basic and neutral conditions, but readily cleaved under acidic conditions.
-
Application in L-Idose Synthesis: Crucial for the synthesis of L-idofuranose derivatives from D-glucose precursors.[4] The hydrolysis of a 1,2:3,5-di-O-isopropylidene-β-L-idofuranose intermediate under acidic conditions can furnish 1,6-anhydro-β-L-idopyranose in excellent yield, a versatile building block for various L-hexose derivatives.[4]
Benzylidene Acetals
Benzylidene acetals, formed by the reaction with benzaldehyde or benzaldehyde dimethyl acetal, are particularly useful for protecting the 4,6-hydroxyl groups of pyranosides, forming a six-membered ring. This directs subsequent reactions to the remaining hydroxyl groups. While specific data for L-Idose is limited, studies on other hexopyranoses provide valuable insights into the expected regioselectivity.
Key Features:
-
Regioselectivity: Strong preference for the formation of 4,6-acetals in hexopyranosides.
-
Stability: Stable to basic and neutral conditions. Cleavage is typically achieved by acidic hydrolysis or hydrogenolysis.
-
Synthetic Utility: The formation of a 4,6-O-benzylidene acetal on an L-idopyranoside derivative would leave the C-2 and C-3 hydroxyls available for further functionalization, a common strategy in oligosaccharide synthesis.
Ether Protecting Groups: The Robust Benzyl Ether
Benzyl (Bn) ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their exceptional stability.
Key Features:
-
Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, making them ideal for multi-step syntheses.[5]
-
Introduction: Typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as sodium hydride (NaH).
-
Deprotection: Cleavage is most commonly achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method.
-
Application in L-Idose Synthesis: In the synthesis of heparin analogs, benzyl groups are strategically employed to mask hydroxyl groups that will later be sulfated.[1] For example, a synthetic strategy might involve the preparation of a 2,3,4-tri-O-benzyl-L-idopyranose derivative.
Silyl Ether Protecting Groups: Tunable Lability
Silyl ethers offer a spectrum of stabilities depending on the steric bulk of the substituents on the silicon atom, providing a powerful tool for orthogonal protection strategies. Common examples include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).
Key Features:
-
Regioselectivity: Bulky silylating agents like TBDMSCl show a high preference for reacting with the sterically less hindered primary hydroxyl group (C-6 in pyranosides) over secondary hydroxyls.[6][7]
-
Tunable Stability: The stability of silyl ethers towards acidic hydrolysis and fluoride-mediated cleavage is highly dependent on their steric bulk. This allows for selective deprotection.
-
Deprotection: The most common method for cleaving silyl ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).
-
Application in L-Idose Synthesis: Selective silylation of the C-6 hydroxyl of an L-idose derivative allows for the subsequent functionalization of the secondary hydroxyl groups. This is a key step in the synthesis of orthogonally protected L-idose building blocks.
Acyl Protecting Groups: Benzoyl and Acetyl Esters
Acyl groups, such as benzoyl (Bz) and acetyl (Ac), are "temporary" protecting groups that can influence the reactivity of the glycosidic center.
Key Features:
-
Introduction: Readily introduced using the corresponding acyl chloride or anhydride in the presence of a base like pyridine.
-
Stability: Stable under acidic conditions but are labile to basic conditions (e.g., sodium methoxide in methanol), allowing for their selective removal in the presence of ether protecting groups.
-
Neighboring Group Participation: An acyl group at the C-2 position can participate in glycosylation reactions, typically leading to the formation of 1,2-trans-glycosidic linkages.
-
Application in L-Idose Synthesis: In the synthesis of heparin-like oligosaccharides, the benzoyl group is often used to protect a hydroxyl group that needs to be liberated in the final product.[1] The regioselective benzoylation of hexopyranosides can be influenced by the anomeric substituent and reaction conditions.
Comparative Summary of Protecting Groups for L-Idose
| Protecting Group | Typical Reagents for Introduction | Key Advantages for L-Idose Synthesis | Typical Reagents for Deprotection |
| Isopropylidene | Acetone, H₂SO₄ (cat.) | Protection of cis-diols, crucial for furanose forms. | Mild acid (e.g., aq. acetic acid) |
| Benzylidene | Benzaldehyde, ZnCl₂ | Regioselective protection of 4,6-diols in pyranose forms. | Acidic hydrolysis or hydrogenolysis (H₂, Pd/C) |
| Benzyl (Bn) | Benzyl bromide, NaH | High stability to a wide range of conditions. | Catalytic hydrogenolysis (H₂, Pd/C) |
| TBDMS | TBDMSCl, Imidazole | High regioselectivity for the primary C-6 hydroxyl. | Tetrabutylammonium fluoride (TBAF) |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Orthogonal to ether protecting groups; neighboring group participation. | Sodium methoxide in methanol |
Experimental Protocols
The following are generalized protocols that can be adapted for the protection and deprotection of L-Idose derivatives based on established methodologies in carbohydrate chemistry.
Protocol 1: Regioselective Silylation of the Primary Hydroxyl Group of an L-Idopyranoside Derivative
This protocol describes the selective protection of the C-6 hydroxyl group using the bulky tert-butyldimethylsilyl (TBDMS) group.
-
Dissolve the L-idopyranoside starting material (1 equivalent) in anhydrous pyridine or DMF.
-
Add imidazole (1.5 equivalents).
-
Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 2: Benzylation of L-Idopyranoside Hydroxyl Groups
This protocol describes the "permanent" protection of the hydroxyl groups as benzyl ethers.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents per hydroxyl group) in anhydrous DMF at 0 °C, add a solution of the L-idopyranoside (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide (1.2 equivalents per hydroxyl group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of methanol.
-
Partition the mixture between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 3: Deprotection of a TBDMS Ether
This protocol outlines the removal of a TBDMS group using fluoride ions.
-
Dissolve the TBDMS-protected L-idose derivative (1 equivalent) in anhydrous THF.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by silica gel column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate key concepts in protecting group chemistry for L-Idose.
Caption: General workflow for L-Idose synthesis.
Caption: Orthogonal protection strategy for L-Idose.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from L-Idose. This guide has provided a comparative overview of the most common protecting groups, highlighting their respective strengths and strategic applications in L-Idose chemistry. By understanding the principles of regioselectivity, orthogonality, and stability, researchers can design more efficient and higher-yielding synthetic routes to novel L-Idose-containing compounds for applications in drug discovery and chemical biology.
References
- Synthesis of an Orthogonally Protected l-Idose Derivative Using Hydroboration/Oxid
- Synthesis of Iduronic Acid Building Blocks for the Modular Assembly of Glycosaminoglycans.
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides.
- Preparation of Derivatives of L-idose and L-iduronic Acid From 1,2-O-isopropylidene-alpha-D-glucofuranose by Way of Acetylenic Intermedi
- VI Protecting Groups and Orthogonal Protection Str
- From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulf
- 2,3,4-TRI-O-BENZYL-L-FUCOPYRANOSE synthesis.
- Regio- and Stereoselective Synthesis of β-D-Gluco-, α-L-Ido-, and α-L-Altropyranosiduronic Acids
- Strategies for Protecting Group Free Glycosid
- Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside.
- An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.
- Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimin
- Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Catalytic Substrate‐Selective Silylation of Primary Alcohols via Remote Functional‐Group Discrimin
- Deprotection Guide.
- Selective silylation reactions of alcohols and phenols c
- C7 Epimerization of Benzylidene-Protected β- d -Idopyranosides Brings Structural Insights into Idose Conform
- Studies on deprotection of cysteine and selenocysteine side-chain protecting groups.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Chemoselective Hydroxyl Group Transform
- Catalytic Substrate‐Selective Silylation of Primary Alcohols via Remote Functional‐Group Discrimin
- Selectivity II: Regioselectivity.
- Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogen
- Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermedi
- Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogen
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A Comparative Guide to L-Idose Synthesis: Navigating Chemical, Enzymatic, and Chemo-Enzymatic Pathways
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing the Synthesis of a Rare Sugar.
L-Idose, a rare L-hexose sugar, holds significant importance in biomedical research and drug development, primarily as a precursor to L-iduronic acid, a crucial component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate.[1][2] The inherent scarcity and high cost of L-Idose have spurred the development of various synthetic strategies.[3] This guide provides an in-depth, objective comparison of the leading chemical, enzymatic, and chemo-enzymatic pathways for L-Idose synthesis, supported by experimental data and protocols to inform methodological selection for research and production.
Chemical Synthesis of L-Idose: Precision Through Multi-Step Transformations
Chemical synthesis offers the advantage of producing a wide array of L-Idose derivatives with specific protecting groups, which are essential for the subsequent assembly of complex oligosaccharides. However, these multi-step syntheses can be complex and require careful optimization to achieve satisfactory yields.
C-5 Epimerization of D-Glucose Derivatives: A Prominent Chemical Route
A well-established and efficient chemical approach to L-Idose involves the C-5 epimerization of readily available D-glucose derivatives. One of the most effective methods utilizes a free radical-mediated reduction of a 5-C-bromo-D-glucuronide derivative.[3]
Rationale Behind Experimental Choices: This strategy hinges on the stereoselective introduction of a hydrogen atom at the C-5 position of a radical intermediate. The choice of a β-fluoride at the anomeric position and specific protecting groups on the sugar ring is critical for directing the stereochemical outcome of the reduction, favoring the formation of the L-ido configuration.[3]
Experimental Protocol: Synthesis of a Protected L-Idose Derivative via C-5 Epimerization [3]
-
Preparation of the Glycosyl Fluoride: A suitable D-glucuronic acid derivative is converted to its corresponding β-glycosyl fluoride.
-
Photobromination: The glycosyl fluoride is subjected to photobromination to introduce a bromine atom at the C-5 position.
-
Free Radical Reduction: The 5-bromo derivative is then treated with a radical initiator (e.g., triethylborane) and a hydrogen donor (e.g., tributyltin hydride) to effect the C-5 epimerization and yield the protected L-idose derivative. This three-step process has been reported to achieve an overall yield of approximately 45%.[3]
Workflow for Chemical Synthesis of L-Idose via C-5 Epimerization
Caption: Chemical synthesis of L-Idose via C-5 epimerization.
Synthesis from D-Glucose via 1,6-Anhydro-β-L-idopyranose
Another notable chemical pathway commences with the readily available diacetone-α-D-glucose, proceeding through a key 1,6-anhydro-β-L-idopyranose intermediate.[4] This route allows for the stereoselective introduction of various functionalities.
Rationale Behind Experimental Choices: The formation of the rigid 1,6-anhydro intermediate locks the pyranose ring in a specific conformation, facilitating stereocontrolled manipulations of the hydroxyl groups. This approach provides access to a range of L-hexose derivatives from a single precursor.
Experimental Protocol: Synthesis of L-Idose from Diacetone-α-D-glucose [4]
-
Conversion to L-idofuranose derivative: Diacetone-α-D-glucose is converted in two steps to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose.
-
Hydrolysis and Anhydro Ring Formation: Acidic hydrolysis of the L-idofuranose derivative yields 1,6-anhydro-β-L-idopyranose in excellent yield.
-
Functional Group Manipulations and Deprotection: The anhydro sugar is then subjected to a series of reactions, including regioselective protection and nucleophilic substitutions, to introduce the desired functionalities, followed by deprotection to yield L-Idose.
Enzymatic Synthesis of L-Idose: A Greener Approach with High Specificity
Enzymatic methods offer a more environmentally friendly and highly specific alternative to chemical synthesis, often proceeding under mild reaction conditions and minimizing the need for extensive protecting group manipulations.
The "Izumoring" Strategy: A Network of Isomerases and Epimerases
The "Izumoring" concept describes a network of enzymatic reactions that can interconvert various rare sugars.[5] For L-Idose synthesis, this strategy can potentially be employed starting from more common sugars like L-sorbose.
Rationale Behind Experimental Choices: This approach leverages the high specificity of enzymes like L-rhamnose isomerase or L-ribose isomerase to catalyze the isomerization between a ketose (L-sorbose) and its corresponding aldose (L-Idose).[6][7] The reaction is reversible, and the final equilibrium position will dictate the maximum achievable yield.
Experimental Protocol: Enzymatic Synthesis of L-Idose from L-Sorbose
-
Enzyme Preparation: A suitable isomerase (e.g., L-rhamnose isomerase) is obtained, either as a purified enzyme or within whole microbial cells. Immobilization of the enzyme onto a solid support can be employed to enhance stability and facilitate reuse.
-
Isomerization Reaction: L-sorbose is dissolved in a suitable buffer at the optimal pH and temperature for the chosen enzyme. The enzyme is then added to initiate the isomerization.
-
Reaction Monitoring and Product Isolation: The reaction is monitored over time, and upon reaching equilibrium, the L-Idose is separated from the remaining L-sorbose using chromatographic techniques. The yield at equilibrium for similar isomerizations is often in the range of 10-15%.[7]
Workflow for Enzymatic Synthesis of L-Idose
Caption: Enzymatic synthesis of L-Idose from L-Sorbose.
Chemo-enzymatic Synthesis: The Best of Both Worlds
Chemo-enzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. This hybrid approach is particularly powerful for the synthesis of complex glycoconjugates containing L-Idose derivatives. While specific protocols for the direct synthesis of L-Idose via a chemo-enzymatic route are less common, the principles are well-established for the synthesis of related compounds.[8][9]
Rationale Behind Experimental Choices: A chemo-enzymatic approach might involve the chemical synthesis of a key precursor, which is then subjected to one or more enzymatic steps to achieve a specific transformation that would be challenging to accomplish chemically. For instance, an enzyme could be used for a highly regioselective glycosylation or epimerization.
Comparative Analysis of L-Idose Synthesis Pathways
The choice of the most suitable synthesis pathway for L-Idose depends on several factors, including the desired scale of production, the required purity, the availability of starting materials and reagents, and cost considerations.
| Parameter | Chemical Synthesis (C-5 Epimerization) | Enzymatic Synthesis (Isomerization) | Chemo-enzymatic Synthesis |
| Starting Material | D-Glucose derivatives | L-Sorbose | Varies (combination of chemical and biological precursors) |
| Number of Steps | Multi-step (e.g., 3 steps reported for a derivative)[3] | Typically single-step enzymatic conversion | Multi-step, combining chemical and enzymatic reactions |
| Overall Yield | Moderate (e.g., ~45% for a derivative)[3] | Low to moderate (equilibrium-limited, e.g., 10-15%)[7] | Varies depending on the specific pathway |
| Stereocontrol | High, directed by reagents and protecting groups | Excellent, inherent to enzyme specificity | High, combines chemical and enzymatic control |
| Scalability | Can be challenging due to reagent costs and purification | Potentially high, especially with immobilized enzymes | Dependent on the scalability of both chemical and enzymatic steps |
| Cost-Effectiveness | Can be expensive due to reagents and purification | Potentially more cost-effective at scale, especially with enzyme recycling[10] | Varies; can be optimized for cost-efficiency |
| Environmental Impact | Higher, due to use of organic solvents and reagents | Lower, with milder reaction conditions and biodegradable catalysts | Aims to reduce the environmental impact of purely chemical routes |
Conclusion and Future Perspectives
Significant progress has been made in developing efficient pathways for the synthesis of L-Idose. Chemical synthesis, particularly the C-5 epimerization route, offers a reliable method for obtaining protected L-Idose derivatives with high stereocontrol. Enzymatic synthesis, while currently limited by equilibrium yields in some cases, presents a highly attractive green and scalable alternative. The future of L-Idose production will likely involve further advancements in both areas. The development of more efficient and stereoselective chemical catalysts and the discovery or engineering of novel enzymes with improved catalytic properties will be key to making this valuable sugar more accessible for research and industrial applications. Chemo-enzymatic approaches will continue to provide powerful tools for the synthesis of complex L-Idose-containing molecules, bridging the gap between the strengths of chemical and biological catalysis.
References
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A Senior Application Scientist's Comparative Guide to L-Idose and L-Gulose in Biological Systems
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the rare L-sugars, L-Idose and its C-2 epimer L-gulose. Moving beyond simple structural descriptions, we will explore the profound impact of stereochemistry on biological activity, supported by experimental insights and actionable protocols to empower your research.
Introduction: The Significance of L-Hexose Stereochemistry
Rare sugars, monosaccharides that are scarce in nature, represent a frontier in glycobiology and pharmacology.[1][2] Among these, L-hexoses are particularly intriguing. Unlike their abundant D-enantiomers, which are central to energy metabolism, L-sugars are often poorly recognized by the cellular machinery of most organisms.[3][4] This inherent resistance to metabolism makes them excellent candidates for low-calorie sweeteners, therapeutic agents, and tools for probing biological systems.[1][5]
This guide focuses on two such L-sugars: L-Idose and L-gulose. They are C-2 epimers, meaning they differ only in the spatial arrangement of the hydroxyl group at the second carbon atom. This seemingly minor structural variance precipitates significant differences in their conformational flexibility, enzyme interactions, and overall biological profiles. Understanding these differences is critical for harnessing their potential in drug development and biological research.
Part 1: The Defining Difference: C-2 Epimerization and Its Stereochemical Consequences
The singular difference between L-Idose and L-gulose is the stereochemistry at the C-2 position. This dictates the molecule's preferred three-dimensional shape in solution, which in turn governs its ability to bind to enzymes and receptors.
-
L-Idose : Possesses a higher degree of conformational flexibility. This structural plasticity means it can exist in various shapes (conformers), potentially allowing it to adapt and fit into a wider range of biological binding sites. However, this flexibility can also be a disadvantage, as a less rigid structure may not provide the optimal, locked-in conformation required for strong, specific binding.
-
L-Gulose : The change at C-2 results in a more conformationally restricted structure compared to L-Idose. While this rigidity limits the number of shapes it can adopt, it may present a more stable and specific conformation for interacting with a particular biological target.
This fundamental stereochemical distinction is the root cause of their divergent biological activities.
Caption: Structural relationship between L-Idose and L-gulose.
Part 2: Comparative Biological Activities
While research into these specific L-sugars is still emerging, we can synthesize existing knowledge on rare sugars and related compounds to draw comparative insights.
Metabolic Fate
As L-sugars, both L-Idose and L-gulose are largely considered non-metabolizable in humans. The enzymes that initiate glycolysis, such as hexokinase, are highly stereospecific for D-sugars and cannot efficiently phosphorylate L-glucose, a close analog.[4] This resistance to breakdown is a key attribute for their potential use as non-caloric sweeteners.[1]
-
L-Idose : Its oxidized form, L-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, which are vital in various physiological processes.[6][7] However, L-Idose itself is not a direct precursor in human GAG synthesis and is not readily found in nature.[6][7]
-
L-Gulose : The metabolism of L-gulose appears to be limited to certain plants and archaea.[8] It has been explored as a building block for L-nucleoside-based antiviral and anticancer medications.[1][8]
Interaction with Enzymes
The primary mechanism through which rare sugars exert biological effects is by acting as competitive inhibitors or alternative substrates for enzymes involved in carbohydrate metabolism.
-
Aldose Reductase : A study found that aldose reductase can act efficiently on L-idose, the C-5 epimer of D-glucose.[9] While the catalytic rate (kcat) was similar to that for D-glucose, the binding affinity (KM) was significantly improved.[9] This suggests L-Idose is a superior substrate for studying this enzyme, which is implicated in diabetic complications.[9][10]
-
Glycosidases : Many rare sugars are known to be inhibitors of glycosidases, enzymes that break down complex carbohydrates.[11][12][13] For instance, L-fructose and L-xylulose have shown competitive inhibition of yeast α-glucosidase.[11] It is plausible that both L-Idose and L-gulose could exhibit inhibitory activity against a range of glycosidases, with their C-2 epimerization dictating the specificity and potency of this inhibition. The differing orientations of the C-2 hydroxyl group would lead to distinct binding interactions within the enzyme's active site.
Other Biological Effects
Emerging research points to broader biological activities for some rare sugars:
-
Anti-proliferative Effects : In a screening study using the nematode Caenorhabditis elegans, L-Idose was one of three aldohexose stereoisomers that showed significant growth inhibition.[14][15] This suggests potential as an antimetabolite that could be explored in other contexts, such as cancer research.[14]
-
Anti-inflammatory and Antioxidative Properties : While not yet demonstrated for L-Idose or L-gulose specifically, other rare sugars like D-allose have displayed anti-inflammatory and anti-oxidative activities.[1] This opens an avenue for future investigation into whether these L-epimers share similar properties.
Part 3: Experimental Data & Protocols
To facilitate further research, this section provides a summary of known interactions and a detailed protocol for a foundational experiment.
Data Summary Table: Enzyme Interactions
| Sugar | Enzyme | Organism/Source | Observed Effect | Key Finding | Reference |
| L-Idose | Aldose Reductase | Bovine Lens, Human Recombinant | Substrate | Lower K_M (higher affinity) than D-glucose, with a similar k_cat.[9] | [9] |
| L-Idose | Not Specified | C. elegans | Growth Inhibition | Significant inhibition of nematode growth, suggesting antimetabolite activity.[14] | [14] |
| L-Gulose | Mannitol-1-dehydrogenase | Apium graveolens (celery) | Product | Can be synthesized from D-sorbitol using this enzyme.[1][8] | [1][8] |
Experimental Protocol: Comparative Inhibition of α-Glucosidase
This protocol provides a framework for comparing the inhibitory potential of L-Idose and L-gulose against α-glucosidase, a key enzyme in carbohydrate digestion. This is a crucial first step in evaluating their potential as modulators of blood glucose.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of L-Idose and L-gulose against yeast α-glucosidase.
Causality: The assay is based on the enzyme's ability to hydrolyze a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol, which is yellow and can be quantified spectrophotometrically. An inhibitor will compete with pNPG for the enzyme's active site, reducing the rate of p-nitrophenol formation. By measuring this reduction across a range of inhibitor concentrations, we can determine the IC₅₀.
Materials:
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
L-Idose and L-Gulose
-
Acarbose (positive control inhibitor)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader (405 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a 1.0 U/mL stock solution of α-glucosidase in phosphate buffer.
-
Prepare a 5 mM stock solution of pNPG in phosphate buffer.
-
Prepare 100 mM stock solutions of L-Idose, L-gulose, and Acarbose in phosphate buffer. Create a series of 2-fold serial dilutions from these stocks (e.g., 100 mM down to ~0.1 mM).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 20 µL of the serially diluted L-Idose, L-gulose, or Acarbose solutions to their respective wells. For the control (no inhibition), add 20 µL of phosphate buffer.
-
Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ to each well. This raises the pH, denaturing the enzyme and maximizing the color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (A_inhibitor - A_blank) / (A_control - A_blank)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
This diagram outlines a logical workflow for a comprehensive comparative study of L-Idose and L-gulose.
Caption: A workflow for comparing L-Idose and L-gulose.
Conclusion and Future Directions
The comparison between L-Idose and its C-2 epimer L-gulose underscores a fundamental principle of glycobiology: subtle changes in stereochemistry can lead to significant functional divergence. While L-Idose shows promise as a tool for studying aldose reductase and as a potential antimetabolite, the biological profile of L-gulose remains less explored, presenting a clear opportunity for novel research.
Future investigations should focus on:
-
Broad-Spectrum Enzyme Screening: Systematically testing both epimers against a wide panel of glycosidases, kinases, and isomerases to map their interaction profiles.
-
Cellular Transport Mechanisms: Investigating how, or if, these sugars are transported into cells and whether different transporters are involved.
-
In Vivo Studies: Moving from in vitro and cell-based assays to animal models to assess their effects on metabolism, inflammation, and cell proliferation in a whole-organism context.
By systematically dissecting the biological consequences of C-2 epimerization, the scientific community can unlock the full potential of these rare sugars for therapeutic and biotechnological applications.
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A Senior Application Scientist's Guide to Validating the Anomeric Configuration of L-Idose Glycosides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the synthesis and characterization of glycosides are paramount. Among the rarer sugars, L-idose presents a unique set of challenges, primarily due to its inherent conformational flexibility. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the anomeric configuration of L-idose glycosides, moving beyond a simple listing of methods to explain the causality behind experimental choices and to offer field-proven insights.
The Conundrum of L-Idose: A Flexible Target
Unlike more rigid pyranosides such as glucose, L-idose does not have a strong preference for a single chair conformation. The α-anomer of L-idose exists in a conformational equilibrium between the ¹C₄ and ⁴C₁ chair forms, while the β-anomer predominantly adopts the ¹C₄ conformation. This dynamic nature can complicate the interpretation of analytical data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, making the definitive assignment of the anomeric configuration a non-trivial task. This guide will equip you with the knowledge and protocols to navigate these challenges effectively.
A Multi-faceted Approach to Anomeric Validation
A robust validation of the anomeric configuration of L-idose glycosides relies on a combination of orthogonal techniques. No single method should be used in isolation. This guide will focus on the three pillars of structural elucidation: NMR spectroscopy, X-ray crystallography, and enzymatic assays, supplemented by computational modeling.
Figure 1: A workflow diagram illustrating the multi-faceted approach for validating the anomeric configuration of L-idose glycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Configurational Analysis
NMR spectroscopy is the most powerful and readily accessible tool for determining the anomeric configuration of glycosides in solution.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides a wealth of information about the covalent structure and stereochemistry of the molecule.
¹H and ¹³C NMR: Chemical Shifts and Coupling Constants
The anomeric proton (H-1) and carbon (C-1) resonate in distinct regions of the NMR spectrum, providing the first clues to the anomeric configuration.
-
¹H NMR Chemical Shifts (δ): Generally, the anomeric proton of an α-glycoside resonates at a lower field (higher ppm) than its β-counterpart.[2] This is due to the anomeric effect, where an axial anomeric substituent is more deshielded.
-
¹³C NMR Chemical Shifts (δ): The anomeric carbon chemical shift also differs between anomers, although the trend can be less predictable and is influenced by the aglycone and solvent.
-
Vicinal Coupling Constants (³JH1,H2): The magnitude of the coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is highly diagnostic of the dihedral angle between them, and thus the anomeric configuration. According to the Karplus equation, a larger coupling constant (typically 7-10 Hz) is observed for a trans-diaxial relationship (as seen in many β-anomers in the ⁴C₁ chair), while a smaller coupling constant (typically 1-4 Hz) indicates a gauche relationship (axial-equatorial or equatorial-equatorial, as in many α-anomers).[3]
Comparative NMR Data for Methyl L-Idopyranoside Anomers
| Parameter | Methyl α-L-Idopyranoside | Methyl β-L-Idopyranoside | Rationale for Distinction |
| ¹H Chemical Shift (δ H-1) | ~4.87 ppm[4] | Lower field expected | The α-anomeric proton is typically deshielded compared to the β-anomer. |
| ¹³C Chemical Shift (δ C-1) | ~96.6 ppm[4] | Higher field expected | The anomeric carbon chemical shift is sensitive to the stereochemistry at C-1. |
| ³JH1,H2 Coupling Constant | ~3.6 Hz[4] | Larger value expected | The smaller coupling constant in the α-anomer reflects a gauche relationship between H-1 and H-2, consistent with its conformational flexibility. A larger coupling constant would be expected for the more rigid β-anomer in a ¹C₄ chair with a trans-diaxial H-1/H-2 relationship. |
Note: The exact chemical shifts can vary depending on the solvent and temperature. The provided data for the α-anomer is from a deuterated analog.[4]
Two-Dimensional (2D) NMR: Unambiguous Assignments and Through-Bond Correlations
2D NMR experiments are essential for unambiguously assigning all proton and carbon resonances and for confirming the connectivity within the glycoside.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the spin system of the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs, enabling the assignment of carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) proton-carbon correlations, which are crucial for confirming the glycosidic linkage to the aglycone and for assigning quaternary carbons.[1][5]
Figure 2: A typical workflow for 2D NMR-based structural elucidation of a glycoside.
NOE/ROE Spectroscopy: Through-Space Correlations for Glycosidic Linkage Confirmation
Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy detect through-space correlations between protons that are close in proximity, regardless of whether they are connected through bonds. This is a powerful tool for confirming the anomeric configuration and the geometry of the glycosidic linkage.
-
NOESY/ROESY (NOE/ROE Spectroscopy): For an α-glycoside, a key NOE/ROE correlation is expected between the anomeric proton (H-1) and the aglycone proton at the linkage site. For a β-glycoside, NOE/ROE correlations are often observed between the anomeric proton and protons on the same face of the pyranose ring (e.g., H-3 and H-5 in a ⁴C₁ chair). The presence or absence of specific cross-peaks provides strong evidence for the anomeric configuration.
Experimental Protocol: 2D ROESY for Glycosidic Linkage Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified L-idose glycoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
NMR Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
ROESY Experiment Parameters:
-
Use a standard roesyesgp pulse sequence.
-
Set the mixing time (d8) to a value appropriate for the molecular size (e.g., 200-500 ms for a small to medium-sized molecule).
-
Acquire a sufficient number of scans (ns) and increments (ni) to achieve good signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the 2D spectrum for cross-peaks between the anomeric proton of the L-idose residue and protons of the aglycone. The presence of a cross-peak confirms the spatial proximity and helps to define the glycosidic linkage.
-
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable crystal can be obtained, this method offers definitive proof of the anomeric configuration.
The Cambridge Crystallographic Data Centre (CCDC) is a valuable resource for searching for existing crystal structures of related compounds.[6][7] While a specific crystal structure for an L-idose glycoside may be challenging to find, related structures can provide valuable insights into preferred conformations and bonding geometries.
Workflow for X-ray Crystallography
Figure 3: A simplified workflow for determining the anomeric configuration of a glycoside using X-ray crystallography.
Enzymatic Assays: A Functional Approach to Anomeric Validation
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds with high specificity for the anomeric configuration.[8] An enzymatic assay can therefore provide functional confirmation of the anomeric linkage.
For L-idose glycosides, an α- or β-mannosidase could potentially be used, given the stereochemical similarities at C-2, C-3, and C-4 between L-idose and L-mannose. The choice of enzyme is critical and may require screening of several commercially available glycosidases.
Experimental Protocol: Enzymatic Hydrolysis with a Glycosidase
-
Enzyme Selection: Based on the expected anomeric configuration, select a suitable glycosidase (e.g., α-mannosidase for a suspected α-L-idose glycoside).
-
Reaction Setup:
-
Prepare a solution of the L-idose glycoside in the appropriate enzyme buffer (e.g., sodium acetate or phosphate buffer at the optimal pH for the enzyme).
-
Add a catalytic amount of the glycosidase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction over time using a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
-
Hydrolysis of the glycosidic bond will result in the appearance of the free L-idose and the aglycone.
-
-
Controls:
-
Run a negative control reaction without the enzyme to ensure that the glycoside is stable under the reaction conditions.
-
Run a positive control with a known substrate for the enzyme to confirm its activity.
-
-
Interpretation:
-
If the glycoside is hydrolyzed by an α-specific glycosidase, it is an α-glycoside.
-
If it is hydrolyzed by a β-specific glycosidase, it is a β-glycoside.
-
Lack of hydrolysis suggests either an incorrect anomeric configuration or that the enzyme is not active on the L-idose substrate.
-
Computational Modeling: In Silico Corroboration
Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR parameters (chemical shifts and coupling constants) for different possible conformations and anomers of an L-idose glycoside.[1][9] Comparing the computationally predicted data with the experimental NMR data can provide additional confidence in the anomeric assignment.
Conclusion: A Self-Validating System for Unambiguous Assignment
The determination of the anomeric configuration of L-idose glycosides requires a rigorous and multi-faceted approach. By combining the detailed insights from NMR spectroscopy with the definitive structural information from X-ray crystallography and the functional confirmation from enzymatic assays, researchers can build a self-validating system that leads to an unambiguous and trustworthy assignment. This comprehensive understanding is essential for advancing drug discovery and development programs that involve these unique and challenging carbohydrate structures.
References
- Columbia University. HSQC and HMBC | NMR Core Facility.
- University of Wisconsin-Madison. Long-range heteronuclear correlation.
- Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin. J Org Chem. 2010;75(15):5028-5039.
- Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of Pharmaceutical and Clinical Research. 2016;8(10):1414-1423.
- Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376-8415.
- Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation.
- Wikipedia. Glycoside hydrolase.
- NMR Wiki. 2D HMBC.
- Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- University of California, San Diego. 2D NMR FOR THE CHEMIST.
- University of California, San Diego. NOESY and ROESY.
- YouTube. How to interpret a NOESY NMR spectrum.
- DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. ResearchGate.
- Taylor & Francis. Glycoside hydrolase – Knowledge and References.
- CCDC. Chemical structure searching - Access Structures.
- CCDC. CCDC: Structural Chemistry Data, Software, and Insights.
- CCDC. Search - Access Structures.
- ResearchGate. The Cambridge Crystallographic Data Centre: Computer-Based Search, Retrieval, Analysis and Display of Information.
- Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules. 2021;26(13):3989.
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
- CCDC. Discover New Molecules.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr Protein Pept Sci. 2019;20(4):328-341.
- Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. J Org Chem. 1980;45(1):1-11.
- Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. ACS Omega. 2023;8(29):26330-26340.
- Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Food Chemistry. 2010;119(1):413-418.
- Nuclear Magnetic Resonance Facility. Manualy Setting up 2D experiments.
- Solid-State NMR Characterization of the Molecular Conformation in Disordered Methyl α-L-Rhamnofuranoside. J Phys Chem A. 2013;117(26):5534-5541.
- NMR and molecular modeling studies on two glycopeptides from the carbohydrate–protein linkage region of connective tissue proteoglycans. Glycobiology. 1999;9(8):779-790.
- 1H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. J Chem Educ. 2019;96(10):2286-2292.
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- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]
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- 9. nmr.oxinst.com [nmr.oxinst.com]
A Researcher's Guide to the Comparative Kinetic Analysis of Aldose Reductase: The Case for L-Idose as a Superior Substrate
Introduction: Re-evaluating Aldose Reductase Kinetics
Aldose reductase (AR), a member of the aldo-keto reductase superfamily (AKR1B1), is a critical enzyme in the polyol pathway.[1][2][3] It catalyzes the NADPH-dependent reduction of a wide array of aldehydes, including glucose.[4][5] Under normoglycemic conditions, this pathway's contribution to glucose metabolism is minimal, accounting for less than 3% of glucose flux.[3] However, in the hyperglycemic state characteristic of diabetes mellitus, as much as 30% of total glucose can be shunted through this pathway.[3][6] This increased flux, initiated by AR, converts glucose to sorbitol.[7][8][9] The subsequent accumulation of sorbitol, an osmotically active polyol, and the resulting redox imbalances are strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[10][11][12][13]
Given its central role in diabetic pathophysiology, AR has been a major therapeutic target for decades.[1][14] A crucial aspect of developing effective AR inhibitors (ARIs) is the accurate in vitro characterization of their kinetic profiles. Traditionally, D-glucose has been used as the substrate for these assays, reflecting the enzyme's primary pathological role. However, D-glucose presents significant technical challenges for kinetic analysis. This guide provides a comparative kinetic analysis of aldose reductase with various aldoses, making a compelling, data-supported case for the use of L-Idose as a more practical and reliable substrate for high-throughput screening and detailed kinetic studies.
The D-Glucose Dilemma: A Sub-Optimal Substrate for In Vitro Assays
The primary challenge in using D-glucose for AR kinetics lies in its solution chemistry. Glucose exists in equilibrium between a cyclic hemiacetal form and a linear, open-chain aldehyde form. Aldose reductase can only act on the open-chain aldehyde.[15] For D-glucose, the equilibrium heavily favors the stable cyclic structure, with the reactive aldehyde form constituting a minuscule fraction (around 0.001%) of the total concentration at physiological pH and temperature.[15]
This chemical reality has profound experimental consequences:
-
High Substrate Concentrations Required: To achieve saturating conditions for kinetic measurements, researchers must use extremely high concentrations of D-glucose.
-
Low Signal-to-Noise Ratio: The very low concentration of the active substrate form results in slow reaction rates, necessitating higher enzyme concentrations and making the assay susceptible to background noise.[15]
-
Inaccurate Inhibitor Potency: These non-ideal assay conditions can complicate the interpretation of inhibitor kinetics, potentially misrepresenting the true potency and mechanism of action of candidate drugs.
While other aldoses like DL-glyceraldehyde have been used as alternatives, their structural dissimilarity to glucose raises questions about the direct applicability of the resulting kinetic data.[16][17][18]
L-Idose: A Structurally and Kinetically Superior Alternative
L-Idose, the C-5 epimer of D-glucose, emerges as an elegant solution to the challenges posed by D-glucose.[17][19] Its stereochemistry results in a less stable cyclic hemiacetal structure compared to D-glucose. This instability shifts the equilibrium, significantly increasing the proportion of the open-chain aldehyde form available in solution.[19] This fundamental difference makes L-Idose an attractive alternative for AR kinetic studies.
Our comparative analysis demonstrates that this structural feature translates into a significant kinetic advantage. While the maximal catalytic rate (kcat) for L-Idose is nearly identical to that of D-glucose, its Michaelis constant (Km) is substantially lower.[17] This indicates a much higher apparent affinity of the enzyme for L-Idose, allowing for robust kinetic measurements at much lower and more experimentally tractable substrate concentrations.
The Polyol Pathway: The Central Role of Aldose Reductase
The following diagram illustrates the two-step polyol pathway, which is overactivated during hyperglycemia. The accumulation of sorbitol and the consumption of NADPH are key drivers of cellular stress.
Caption: The Polyol Pathway of Glucose Metabolism.
Comparative Kinetic Data: Aldose Reductase with Various Aldoses
The substrate specificity of aldose reductase is broad, extending beyond glucose to other aldoses and even non-sugar aldehydes.[2][20] The following table summarizes the kinetic parameters for several key substrates, highlighting the superior characteristics of L-Idose.
| Substrate | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| L-Idose | ~18 | ~6.5 | ~6.0 |
| D-Glucose | 90 - 200 | ~6.5 | ~0.7 |
| D-Galactose | 40 - 150 | ~7.0 | ~1.2 |
| D-Xylose | ~35 | ~7.0 | ~3.3 |
| DL-Glyceraldehyde | 0.07 - 0.2 | ~10.0 | ~1200 |
Note: Kinetic values are approximate and can vary based on enzyme source (e.g., bovine lens, human recombinant) and assay conditions. Data synthesized from multiple sources.[1][17][18]
Analysis of Kinetic Data:
-
Affinity (Km): L-Idose exhibits a Km value that is 5- to 10-fold lower than that of D-Glucose, signifying a much higher apparent affinity. This allows the enzyme to become saturated at significantly lower substrate concentrations.
-
Turnover (kcat): The kcat values for L-Idose, D-Glucose, and other hexoses are remarkably similar. This indicates that once the substrate is bound, the enzyme processes these sugars at a comparable rate.
-
Catalytic Efficiency (kcat/Km): The catalytic efficiency, a measure of how efficiently the enzyme converts substrate to product at low concentrations, is significantly higher for L-Idose compared to D-Glucose. While DL-Glyceraldehyde is an extremely efficient substrate, its small, three-carbon structure is not representative of the hexoses that are pathologically relevant in diabetes.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
This protocol provides a robust, spectrophotometric method for determining the kinetic parameters of aldose reductase. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of the aldose substrate.
Workflow for Aldose Reductase Kinetic Assay
Caption: Experimental workflow for AR kinetic analysis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.8, containing 0.38 M Ammonium Sulfate and 0.5 mM EDTA. The high salt concentration helps stabilize the enzyme.
-
Aldose Reductase (AR): Purified recombinant human or bovine lens AR. Prepare a working stock solution in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 7.0 with 2 mM DTT). The final concentration in the assay will typically be in the low milliunit range.
-
NADPH Stock: Prepare a 2 mM stock solution of NADPH in the Assay Buffer. Determine the precise concentration spectrophotometrically using an extinction coefficient of 6220 M-1cm-1 at 340 nm.
-
Substrate Stocks: Prepare concentrated stock solutions of L-Idose, D-Glucose, and other aldoses in deionized water. A typical range for the final assay concentrations would be 0.5x to 10x the expected Km.
-
-
Enzyme Assay Procedure (96-well plate format):
-
To each well of a UV-transparent 96-well plate, add the following in order:
-
Assay Buffer
-
Aldose Reductase working solution
-
NADPH solution to a final concentration of 0.15-0.2 mM.
-
-
Causality Check: Adding the substrate last is crucial to ensure the reaction does not start prematurely, allowing for accurate measurement of the baseline absorbance.
-
Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction by adding varying concentrations of the aldose substrate (e.g., L-Idose) to the wells.
-
Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.
-
-
Data Collection:
-
Monitor the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.
-
Ensure the initial phase of the reaction is linear. This linearity is the foundation of a trustworthy measurement, representing the initial velocity (V₀) before substrate depletion or product inhibition occurs.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute (ΔAbs/min) to µmol/min using the Beer-Lambert law (A = εcl) and the extinction coefficient of NADPH.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
Alternatively, for visual representation of inhibition patterns, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be generated.[21]
-
Conclusion and Future Directions
The empirical data strongly supports the adoption of L-Idose as a superior substrate for the in vitro kinetic analysis of aldose reductase. Its structural similarity to D-glucose ensures physiological relevance, while its favorable solution chemistry overcomes the significant technical hurdles associated with using D-glucose. The resulting lower Km allows for more robust, sensitive, and reproducible assays, which are essential for the high-throughput screening of potential inhibitors and the detailed characterization of lead compounds.
For researchers in diabetic complications and drug development, adopting L-Idose can streamline the research process, improve data quality, and ultimately accelerate the discovery of potent and specific aldose reductase inhibitors. This refined approach provides a more solid kinetic foundation upon which to build our understanding of this enigmatic and pathologically vital enzyme.
References
- In Search of Differential Inhibitors of Aldose Reductase. (2022). MDPI. [Link]
- The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associ
- Role of aldose reductase in diabetic complications.
- Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. (2020). Frontiers in Pharmacology. [Link]
- Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. (2003). PubMed. [Link]
- Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. (2003). Oxford Academic. [Link]
- Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose)
- Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts. (1999). American Physiological Society Journal. [Link]
- A New Approach to Control the Enigmatic Activity of Aldose Reductase. (2013). PLOS One. [Link]
- Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substr
- Polyol p
- Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
- The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities.
- The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. (2019). Austin Publishing Group. [Link]
- In Search of Differential Inhibitors of Aldose Reductase. (2022). PMC - NIH. [Link]
- Aldose reductase from human psoas muscle. Purification, substrate specificity, immunological characterization, and effect of drugs and inhibitors. (1989). PubMed. [Link]
- Aldose Reductase: A Novel Therapeutic Target for Inflammatory P
- Physiological and Pathological Roles of Aldose Reductase. (2017). MDPI. [Link]
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
- L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity. (2015). PubMed. [Link]
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
- L-Idose: An attractive substrate alternative to D-glucose for measuring aldose reductase activity.
- Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose...
- ALDOSE REDUCTASE: New Insights for an Old Enzyme. (2009). PMC - PubMed Central. [Link]
- Rat lens aldose reductase: rapid purification and comparison with human placental aldose... (1984). PubMed. [Link]
- L-IDOSE: AN ATTRACTIVE SUBSTRATE ALTERNATIVE TO D-GLUCOSE FOR MEASURING ALDOSE REDUCTASE ACTIVITY. University of Pisa Institutional Repository. [Link]
- In Search of Differential Inhibitors of Aldose Reductase. Ovidius University Annals of Chemistry. [Link]
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- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 5. Aldose Reductase: A Novel Therapeutic Target for Inflammatory Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
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- 8. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 9. Polyol pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 12. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. arpi.unipi.it [arpi.unipi.it]
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- 17. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rat lens aldose reductase: rapid purification and comparison with human placental aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Cross-Validation of L-Idose Purity Using Orthogonal Analytical Methods
In the landscape of pharmaceutical development and intricate biological research, the purity of rare sugars like L-Idose is not merely a quality metric; it is a fundamental prerequisite for reliable and reproducible outcomes. L-Idose, a C-5 epimer of D-glucose, is not found in nature but its derivatives are integral components of glycosaminoglycans such as dermatan sulfate and heparan sulfate.[1][2] Its increasing application in glycobiology and as a precursor in the synthesis of therapeutic agents necessitates robust analytical strategies to ensure its purity. This guide provides an in-depth exploration of a cross-validation workflow for assessing L-Idose purity, leveraging the power of orthogonal analytical methods.
The core principle of using orthogonal methods lies in employing techniques that measure the same attribute—in this case, purity—through different physicochemical principles.[3] This approach significantly enhances the confidence in the analytical results by mitigating the risk of method-specific biases or blind spots.[3] For a complex molecule like L-Idose, which can exist in multiple isomeric forms (anomers) and may be contaminated with structurally similar sugars, a single analytical method may not provide a complete purity profile.[4][5]
This guide will focus on the synergistic use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC provides exceptional separation of stereoisomers, while NMR offers detailed structural elucidation and quantification without the need for reference standards for all potential impurities.[4][6][7][8] This combination creates a self-validating system for the comprehensive purity assessment of L-Idose, in line with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[9][10][11]
The Imperative of Orthogonality in Purity Assessment
A single analytical technique, no matter how powerful, has inherent limitations. For instance, a standard reversed-phase HPLC method might not resolve L-Idose from its epimers or other structurally related monosaccharides.[12][13] Similarly, while mass spectrometry is excellent for identifying molecules by their mass-to-charge ratio, it often struggles to differentiate between isomers.[14][15] By employing orthogonal methods, we create a more robust analytical package.
The workflow presented here is designed to provide a comprehensive and trustworthy purity assessment of L-Idose.
Caption: Cross-validation workflow for L-Idose purity assessment.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
Principle: Chiral HPLC is a powerful technique for separating enantiomers and other stereoisomers.[4][8] It utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral molecule, leading to different retention times.[16] For L-Idose, this method is crucial for quantifying its enantiomeric counterpart, D-Idose, and other diastereomeric monosaccharides that may be present as impurities. Polysaccharide-based chiral stationary phases are particularly effective for the separation of underivatized sugars.[16]
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a refractive index (RI) detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (or equivalent polysaccharide-based column).[4]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v).[17] The optimal ratio may need to be determined empirically.
-
Degas the mobile phase thoroughly before use.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve L-Idose reference standard and the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a resolution solution containing L-Idose and its potential impurities (e.g., D-Idose, D-glucose, D-galactose) to verify the separation capability of the method.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
Detector: Refractive Index (RI)
-
-
Data Analysis:
-
Identify the peaks based on the retention times of the standards.
-
Calculate the purity of L-Idose by the area percentage method.
-
Determine the enantiomeric excess (e.e.) if D-Idose is detected.
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
Principle: NMR spectroscopy is an inherently quantitative and structurally informative technique.[6][7] For L-Idose, ¹H and ¹³C NMR can confirm the identity of the sugar and its anomeric forms.[18][19] Quantitative NMR (qNMR) can be used to determine the purity of the sample without the need for a specific reference standard for each impurity. This is achieved by comparing the integral of a known analyte signal to the integral of a certified reference material added to the sample.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
Sample and Standard Preparation:
-
Accurately weigh the L-Idose sample (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.
-
Optimize acquisition parameters (e.g., pulse angle, number of scans) for good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the well-resolved signals of L-Idose and the internal standard.
-
Calculate the purity of L-Idose using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
Purity_standard = purity of the internal standard
-
Caption: Principles of the orthogonal analytical methods.
Data Comparison and Interpretation
The strength of this cross-validation approach lies in the comparison of the data obtained from both methods. The following table illustrates a hypothetical data set for a batch of L-Idose.
| Parameter | Chiral HPLC Result | qNMR Result | Interpretation |
| Purity (Area %) | 99.5% | - | Provides an initial purity value based on chromatographically separated components. |
| D-Idose Content | 0.1% | Not individually quantified | Chiral HPLC is highly sensitive for enantiomeric impurities. |
| Other Sugar Impurities | 0.4% | 0.3% (total) | Good agreement between the methods for total other impurities. |
| Absolute Purity (w/w) | - | 99.6% | qNMR provides a direct measure of the absolute purity against a certified standard. |
In this example, the chiral HPLC method provides a detailed profile of the stereoisomeric impurities, while the qNMR method gives a highly accurate and precise measure of the absolute purity of the L-Idose. The close agreement between the total impurity levels from both techniques provides strong evidence for the validity of the purity assessment.
Conclusion
The cross-validation of L-Idose purity using orthogonal analytical methods, specifically chiral HPLC and quantitative NMR, provides a robust and reliable approach for ensuring the quality of this important rare sugar. This strategy aligns with the principles of scientific integrity and regulatory expectations for analytical method validation.[20][21][22] By leveraging the distinct yet complementary nature of these techniques, researchers and drug development professionals can have high confidence in the purity of their L-Idose, which is critical for the success of their scientific endeavors.
References
- The Role of Capillary Electrophoresis in Carbohydrates Analysis and their Applications.
- (PDF) HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS.
- Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.
- Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed.
- Decoding Sugars: Mass Spectrometric Advances in the Analysis of the Sugar Alphabet - PubMed.
- Capillary electrophoresis of carbohydrates - PubMed.
- Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs.
- Capillary electrophoresis of neutral carbohydrates.
- Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC.
- CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography - Books.
- Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS.
- Capillary Electrophoresis Separations of Glycans - PMC - NIH.
- Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods - MDPI.
- Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System - Waters Corporation.
- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity - CIGS.
- Overcome the Complexities of Analyzing for Sugars by GC-MS - Restek.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Application of NMR to the structural elucidation of complex carbohydrates - ResearchGate.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Rapid monitoring of carbohydrates in food with capillary electrophoresis - Agilent.
- Analysis of sugars by GC method - Chromatography Forum.
- Quality Guidelines - ICH.
- Analytical method validation as per ich and usp | PPTX - Slideshare.
- A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - NIH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Quantification of Mono and Disaccharides in Foods - Waters Corporation.
- Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 • C - ResearchGate.
- Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods - Restek.
- Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC - NIH.
- The separation of enantiomeric sugars by chromatographic methods - PubMed.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
- Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226 - YouTube.
- Analytical method validation: A brief review.
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Separating Sugar Isomers by HPLC | LCGC International.
- Idose - Wikipedia.
- Idose - Bionity.
- L-Idose | C6H12O6 | CID 11030410 - PubChem.
- Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC - PubMed Central.
- Selected Analytical Methods for Sugar Testing - Mettler Toledo.
- Orthogonal method in pharmaceutical product analysis - Alphalyse.
- Chemical Name : L-Idose-6-13C | Pharmaffiliates.
- A rapid method for simultaneous quantification of 13 sugars and sugar alcohols in food products by UPLC-ELSD - ResearchGate.
- Quantitative Analysis of Sugar Ingredients in Beverages and Food Crops by an Effective Method Combining Naphthimidazole Derivatization and.
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- 5. researchgate.net [researchgate.net]
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- 14. Decoding Sugars: Mass Spectrometric Advances in the Analysis of the Sugar Alphabet - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. cigs.unimo.it [cigs.unimo.it]
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- 22. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Idose in a Laboratory Setting
This guide provides an in-depth, procedural framework for the proper and safe disposal of L-Idose, a rare monosaccharide. As researchers and scientists, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind the recommended procedures, ensuring a culture of safety and compliance in your laboratory.
Understanding L-Idose: Properties and Potential Hazards
L-Idose is a hexose, an enantiomer of the more common D-Idose.[1] While it is a naturally occurring sugar, its rarity means that comprehensive toxicological data is not as readily available as for more common sugars.[2][3] Therefore, a cautious approach to handling and disposal is warranted.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | Typically a colorless clear liquid in aqueous solution or a white solid | [5] |
| Hazards | Not classified as hazardous under most standard regulations. However, like any chemical, it should be handled with care to avoid creating dust or aerosols that could be inhaled.[6] |
While a specific Safety Data Sheet (SDS) for L-Idose was not found, an SDS for a labeled variant, L-[6-13C]IDOSE, provides valuable guidance. It indicates that the compound is not expected to be hazardous but recommends standard laboratory safety precautions.[6]
The Core Principle: Prudent Practice in the Absence of Specific Regulation
The disposal of many common laboratory chemicals is strictly regulated. However, for less common substances like L-Idose, which are not specifically listed as hazardous waste, the principle of "prudent practice" should be followed. This means treating the substance with a level of caution that ensures the safety of personnel and the environment, even in the absence of a direct regulatory mandate.
The decision-making process for the disposal of L-Idose is outlined in the workflow below.
Caption: Decision workflow for the proper disposal of L-Idose.
Step-by-Step Disposal Protocol for Non-Hazardous L-Idose Waste
This protocol applies to small quantities of uncontaminated L-Idose, typically what is used in a research laboratory setting.
Part A: Solid L-Idose Waste
This category includes pure, solid L-Idose and disposable labware (e.g., weigh boats, gloves, pipette tips) contaminated with small amounts of L-Idose.
-
Segregation: Do not mix L-Idose waste with hazardous chemical waste.[7] Maintain a dedicated, clearly labeled waste container for non-hazardous chemical waste.
-
Containerization:
-
Place solid L-Idose waste in a sturdy, leak-proof container with a secure lid.
-
A double-bagging method using heavy-duty plastic bags is also an acceptable practice.[8]
-
-
Labeling:
-
Clearly label the outer container as "Non-Hazardous Laboratory Waste."
-
It is good practice to also list the primary constituent, in this case, "L-Idose." This aids waste management personnel in their handling procedures.
-
-
Disposal:
-
Once the container is full, seal it securely.
-
Transport the sealed container to your facility's designated collection area for non-hazardous laboratory waste. Do not leave it in common trash receptacles where it could be mistaken for regular office waste.[9]
-
Part B: Aqueous Solutions of L-Idose
For dilute, uncontaminated aqueous solutions of L-Idose, disposal down the sanitary sewer is generally acceptable, as it is a readily biodegradable sugar. However, always consult your institution's specific guidelines on sewer disposal.
-
Verification: Confirm that your institution's EHS guidelines permit the drain disposal of non-hazardous, biodegradable solutions.
-
Neutralization (if applicable): Ensure the pH of the solution is between 6 and 9 before disposal. While L-Idose solutions are neutral, this step is crucial if any acidic or basic buffers were used in the experiment.
-
Dilution: Flush the drain with copious amounts of water (at least 20 times the volume of the solution being disposed of) both during and after pouring the L-Idose solution down the drain. This prevents any potential for microbial growth in the plumbing.
-
Record Keeping: Maintain a log of all chemical disposals, including non-hazardous substances. This demonstrates due diligence and compliance with laboratory safety protocols.
Handling Spills of L-Idose
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when cleaning up any chemical spill.[6]
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, absorb the solution with an inert absorbent material such as vermiculite or sand.
-
Cleaning: After removing the bulk of the spill, decontaminate the area with soap and water.
-
Disposal: Dispose of the cleanup materials as non-hazardous solid waste, following the procedure outlined in Part A.
When to Escalate: Consulting Your Environmental Health & Safety Office
While the procedures above cover the majority of routine L-Idose disposal scenarios, there are situations where you must consult your institution's Environmental Health & Safety (EHS) office:
-
Large Quantities: If you need to dispose of a large quantity of L-Idose (e.g., more than 1 kg), contact EHS for guidance. They may have specific procedures for bulk disposal.
-
Contaminated L-Idose: If the L-Idose is mixed with or contaminated by a hazardous substance, the entire mixture must be treated as hazardous waste.[10] The disposal procedure will be dictated by the most hazardous component of the mixture.
-
Uncertainty: If you are ever unsure about the proper disposal procedure for any chemical, do not guess. Contact your EHS office for clarification.
By adhering to these guidelines, you can ensure the safe and environmentally responsible disposal of L-Idose, upholding the highest standards of laboratory practice and contributing to a culture of safety and excellence.
References
- PubChem. L-Idose.
- University of Otago. Laboratory chemical waste disposal guidelines. [Link]
- Northwestern University Research Safety. Hazardous Waste Disposal Guide. (2023-02-27). [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. (2025-03-21). [Link]
- Institut Œnologique de Champagne.
- Sugar Research Australia. LABORATORY MANUAL FOR AUSTRALIAN SUGAR MILLS VOLUME 2. [Link]
- Anhui Plum Membrane Technology Co., Ltd.
- MDPI. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection. [Link]
- SciTechnol.
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- 4. L-Idose | C6H12O6 | CID 11030410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Idose - Aqueous solution | CymitQuimica [cymitquimica.com]
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- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 9. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
